molecular formula C2H2 B086588 Acetylene-d2 CAS No. 1070-74-2

Acetylene-d2

Cat. No.: B086588
CAS No.: 1070-74-2
M. Wt: 28.05 g/mol
InChI Key: HSFWRNGVRCDJHI-QDNHWIQGSA-N
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Description

Acetylene-d2 (CAS 1070-74-2), with the molecular formula C₂D₂, is a stable, deuterated isotope of acetylene in which the two hydrogen atoms are replaced by deuterium atoms, yielding a molecular weight of 28.05 g/mol . This isotopic substitution makes this compound an invaluable tool in spectroscopic research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a non-radioactive tracer for elucidating reaction mechanisms and studying molecular structures without the interfering proton signals found in the common protium form . The compound is a specialized chemical for research applications and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dideuterioethyne
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InChI

InChI=1S/C2H2/c1-2/h1-2H/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HSFWRNGVRCDJHI-QDNHWIQGSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#C
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C#C[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H2
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Related CAS

28265-43-2
Record name Ethyne-1,2-d2, homopolymer
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DSSTOX Substance ID

DTXSID00147868
Record name Acetylene-d2
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Molecular Weight

28.05 g/mol
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Physical Description

Gas; [Sigma-Aldrich MSDS]
Record name Acetylene-d2
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CAS No.

1070-74-2
Record name Ethyne-1,2-d2
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Foundational & Exploratory

Acetylene-d2 (C₂D₂): A Comprehensive Technical Guide on its Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylene-d2 (C₂D₂), also known as dideuterioethyne, is the deuterated isotopologue of acetylene (B1199291). Its unique chemical and physical properties, arising from the substitution of hydrogen with deuterium (B1214612), make it an invaluable tool in a wide array of scientific disciplines. This technical guide provides an in-depth exploration of the core chemical properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in the field of drug development. The information presented herein is intended to serve as a comprehensive resource for understanding and utilizing this compound in experimental and theoretical studies.

Physical and Molecular Properties

The substitution of protium (B1232500) with the heavier deuterium isotope results in subtle but significant changes in the physical and molecular properties of this compound when compared to its non-deuterated counterpart, acetylene (C₂H₂). These differences are fundamental to its application in kinetic isotope effect studies and vibrational spectroscopy.

General Physical Properties

The macroscopic physical properties of this compound are very similar to those of acetylene. Due to the slight increase in molecular mass, minor differences in phase transition temperatures and density are expected.

PropertyThis compound (C₂D₂)Acetylene (C₂H₂)
Molecular Weight 28.05 g/mol [1]26.04 g/mol [2]
Boiling Point approx. -84 °C-84 °C[2]
Melting Point approx. -81.8 °C-81.8 °C[2]
Gas Density (STP) approx. 1.25 kg/m ³1.1747 kg/m ³[3]
Appearance Colorless gasColorless gas[2]
Molecular Structure and Bond Parameters

This compound is a linear molecule belonging to the D∞h point group, similar to acetylene. High-resolution spectroscopic studies have enabled precise determination of its bond lengths.

ParameterValue for this compound (C₂D₂)
C≡C Bond Length (rₑ) 1.20241 ± 0.00009 Å[4]
C-D Bond Length (rₑ) 1.06250 ± 0.00010 Å[4]
Rotational Constant (B₀) 0.84794 ± 0.00005 cm⁻¹[5]
Centrifugal Distortion Constant (D₀) 7.85 x 10⁻⁷ ± 0.4 x 10⁻⁷ cm⁻¹[5]

Spectroscopic Properties

The vibrational and rotational spectra of this compound are of significant interest as they provide a clear demonstration of the isotopic effect on molecular energy levels.

Vibrational Spectroscopy (IR and Raman)

This compound has five fundamental vibrational modes. Due to its centrosymmetric linear structure, the molecule adheres to the mutual exclusion principle: Raman active modes are infrared inactive, and vice versa. The substitution of hydrogen with deuterium leads to a significant lowering of the vibrational frequencies of the C-D stretching and bending modes compared to the C-H modes in acetylene.

Vibrational ModeSymmetryDescriptionFrequency (cm⁻¹) for C₂D₂Frequency (cm⁻¹) for C₂H₂Activity
ν₁ Σg⁺Symmetric C-D stretch~27003374Raman
ν₂ Σg⁺C≡C stretch~17621974Raman
ν₃ Σu⁺Antisymmetric C-D stretch~24393289Infrared
ν₄ ΠgSymmetric trans-bend~511612Raman
ν₅ ΠuAntisymmetric cis-bend~538730Infrared

Note: The frequencies are approximate values compiled from various spectroscopic studies.[4][6][7][8][9][10][11][12]

G cluster_c2h2 Vibrational Modes of C₂H₂ cluster_c2d2 Vibrational Modes of C₂D₂ v1_h ν₁ (Σg⁺) Symmetric C-H Stretch ~3374 cm⁻¹ (Raman) v1_d ν₁ (Σg⁺) Symmetric C-D Stretch ~2700 cm⁻¹ (Raman) v1_h->v1_d Isotopic Shift v2_h ν₂ (Σg⁺) C≡C Stretch ~1974 cm⁻¹ (Raman) v3_h ν₃ (Σu⁺) Antisymmetric C-H Stretch ~3289 cm⁻¹ (IR) v3_d ν₃ (Σu⁺) Antisymmetric C-D Stretch ~2439 cm⁻¹ (IR) v3_h->v3_d Isotopic Shift v4_h ν₄ (Πg) Symmetric Trans-bend ~612 cm⁻¹ (Raman) v4_d ν₄ (Πg) Symmetric Trans-bend ~511 cm⁻¹ (Raman) v4_h->v4_d Isotopic Shift v5_h ν₅ (Πu) Antisymmetric Cis-bend ~730 cm⁻¹ (IR) v5_d ν₅ (Πu) Antisymmetric Cis-bend ~538 cm⁻¹ (IR) v5_h->v5_d Isotopic Shift v2_d ν₂ (Σg⁺) C≡C Stretch ~1762 cm⁻¹ (Raman)

Comparison of vibrational modes of C₂H₂ and C₂D₂.

Chemical Reactivity and Kinetic Isotope Effect

The reactivity of this compound is largely similar to that of acetylene, participating in reactions typical of alkynes such as addition, combustion, and polymerization. However, the difference in zero-point energy between the C-D and C-H bonds leads to a significant kinetic isotope effect (KIE) in reactions where the C-D bond is broken in the rate-determining step.

The KIE is defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD):

KIE = kH / kD

For reactions involving the cleavage of a C-H/C-D bond, the KIE is typically greater than 1, indicating that the C-H bond reacts faster than the C-D bond. This primary KIE is a powerful tool for elucidating reaction mechanisms. Studies on the reactions of C₂(X¹Σg⁺) radicals with H₂ and D₂ have shown a measurable KIE, which has been used to validate theoretical models of the reaction pathway.[13] Similarly, the rotation of acetylene and this compound on a Cu(001) surface, induced by a scanning tunneling microscope, exhibits a pronounced isotope effect, providing insights into the energy transfer and reaction dynamics at the single-molecule level.[14]

Experimental Protocols

Synthesis of this compound

The most common and straightforward method for the laboratory synthesis of this compound is the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[15][16][17][18][19]

Reaction: CaC₂(s) + 2D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq)

Materials and Equipment:

  • Calcium carbide (CaC₂), technical grade

  • Heavy water (D₂O), 99.8 atom % D or higher

  • Gas generation flask or a three-necked flask equipped with a dropping funnel and a gas outlet

  • Gas washing bottles (scrubbers)

  • Cold trap (e.g., dry ice/acetone or liquid nitrogen)

  • Gas collection system (e.g., gas burette or Tedlar® bag)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble the gas generation apparatus in a well-ventilated fume hood. The gas outlet from the reaction flask should be connected in series to gas washing bottles and a cold trap before the collection system.

  • Purging: Purge the entire system with an inert gas to remove air and moisture.

  • Reactant Charging: Place a weighed amount of calcium carbide into the reaction flask. Fill the dropping funnel with a stoichiometric excess of heavy water.

  • Gas Generation: Slowly add the heavy water dropwise from the dropping funnel onto the calcium carbide. The reaction is exothermic and will generate this compound gas immediately. Control the rate of addition to maintain a steady evolution of gas.

  • Purification (In-line): Pass the generated gas through a series of scrubbers. A common sequence is a water scrubber to remove any Ca(OD)₂ aerosol, followed by a concentrated sulfuric acid scrubber to remove basic impurities like ammonia (B1221849) and phosphine (B1218219), and then a solid potassium hydroxide (B78521) or soda lime trap to remove acidic gases and water vapor.

  • Collection: Collect the purified this compound gas by displacement of water or in a gas-tight syringe or bag. For higher purity, the gas can be condensed in a cold trap cooled with liquid nitrogen.

Purification of this compound

Commercial calcium carbide often contains impurities such as calcium phosphide, calcium sulfide (B99878), and calcium nitride, which react with water to produce phosphine (PH₃), hydrogen sulfide (H₂S), and ammonia (NH₃), respectively.[20] These impurities must be removed for most applications.

Common Purification Techniques:

  • Wet Scrubbing: Involves passing the gas through a series of solutions to remove specific impurities. Concentrated sulfuric acid is effective for removing phosphine and ammonia.[21]

  • Dry Scrubbing: Utilizes solid absorbents. For example, passing the gas through a tube packed with acidified copper(II) sulfate (B86663) on a solid support can remove phosphine and hydrogen sulfide.

  • Cryogenic Distillation: For very high purity this compound, the gas can be condensed at liquid nitrogen temperature and then purified by fractional distillation to separate it from more volatile impurities like nitrogen and oxygen, and less volatile impurities.

G cluster_synthesis Synthesis cluster_purification Purification cluster_collection Collection D2O D₂O Generator Gas Generator D2O->Generator CaC2 CaC₂ CaC2->Generator WetScrubber Wet Scrubber (e.g., H₂SO₄) Generator->WetScrubber Crude C₂D₂ Gas DryScrubber Dry Scrubber (e.g., KOH) WetScrubber->DryScrubber ColdTrap Cold Trap (Liquid N₂) DryScrubber->ColdTrap CollectionSystem Gas Collection System ColdTrap->CollectionSystem Purified C₂D₂

Workflow for the synthesis and purification of this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of research:

  • Mechanistic Studies: The significant kinetic isotope effect associated with the C-D bond makes this compound an excellent probe for determining the rate-determining steps of chemical reactions, particularly in catalysis and enzyme kinetics.

  • Spectroscopic Reference: The well-characterized vibrational and rotational spectra of this compound serve as a benchmark for calibrating spectrometers and for testing theoretical models of molecular structure and dynamics.

  • Tracer Studies: In drug metabolism and environmental fate studies, deuterium-labeled compounds are used as tracers to follow the metabolic pathways of a parent molecule without altering its fundamental chemical reactivity.

  • Neutron Scattering: In materials science, deuterated molecules are often used in neutron scattering experiments to enhance the signal from the material of interest by reducing the incoherent scattering from hydrogen.[22]

Conclusion

This compound is a molecule of fundamental importance in chemistry and related sciences. Its distinct spectroscopic signature and the pronounced kinetic isotope effect associated with its C-D bonds provide researchers with a powerful tool for investigating molecular structure, dynamics, and reaction mechanisms. This guide has summarized the core chemical properties of this compound and provided detailed experimental protocols to facilitate its synthesis and use in the laboratory. As research continues to push the boundaries of molecular understanding, the applications of this compound are poised to expand, further solidifying its role as a key compound in the chemist's toolkit.

References

An In-depth Technical Guide to the Physical Properties of Acetylene-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Acetylene-d2 (C₂D₂), an important isotopologue of acetylene (B1199291). For researchers in drug development, metabolic studies, and materials science, understanding these properties is critical for its application as a tracer, in spectroscopic analysis, and as a starting material for synthesizing deuterated compounds. This document outlines its key physical data, details common experimental protocols for its synthesis and characterization, and provides logical workflows for its preparation and analysis.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. Data has been compiled from various chemical and safety databases.

PropertyValueSource(s)
IUPAC Name 1,2-dideuterioethyne[1]
Synonyms Deuterated acetylene, Ethyne-d2[2]
CAS Number 1070-74-2[1][2]
Molecular Formula C₂D₂ (or C₂H₂)[1]
Molecular Weight 28.05 g/mol [1]
Monoisotopic Mass 28.0282035557 Da[1]
Physical State Colorless Gas[1]
Isotopic Purity Typically ≥99 atom % D
Sublimation Point ~ -84.0 °C (at 1 atm)[3]
Triple Point ~ -80.8 °C (at 1.27 atm)[3]
Gas Density ~ 1.17 kg/m ³ (at 0 °C, 1 atm)[4]

Experimental Protocols

The following sections detail the common methodologies for the synthesis and characterization of this compound.

A prevalent and straightforward method for generating this compound is the reaction of calcium carbide (CaC₂) with deuterium (B1214612) oxide (D₂O).

Reaction Principle: The chemical reaction is analogous to the generation of standard acetylene from water: CaC₂ + 2 D₂O → C₂D₂ (g) + Ca(OD)₂

Materials:

  • Calcium carbide (CaC₂), technical grade, pre-heated to ~600°C to remove residual H₂O or C₂H₂.

  • Deuterium oxide (D₂O), 99.5%+ isotopic purity.

  • Gas generation flask (e.g., Erlenmeyer flask with a side-arm).

  • Dropping funnel.

  • Cold trap (e.g., Dewar condenser with dry ice/acetone or liquid nitrogen).

  • Gas collection system (e.g., gas bag or inverted cylinder).

Procedure:

  • Place a weighed amount of pre-treated calcium carbide into the gas generation flask.

  • Assemble the apparatus in a well-ventilated fume hood, connecting the flask to the cold trap and the subsequent gas collection system.

  • Fill the dropping funnel with a stoichiometric equivalent of deuterium oxide.

  • Slowly add the D₂O dropwise onto the calcium carbide. The rate of addition should be controlled to maintain a steady and manageable evolution of gas.

  • Pass the evolved gas mixture through the cold trap, cooled to approximately -78 °C, to remove any unreacted D₂O vapor and other condensable impurities.

  • Collect the purified this compound gas. For immediate use, the gas stream can be directed into a reaction vessel. For storage, it can be collected in a suitable gas bag.

Safety Precaution: Acetylene is a highly flammable gas and can form explosive mixtures with air. The apparatus should be purged with an inert gas (e.g., argon) before starting the reaction. All operations must be conducted in a fume hood, away from ignition sources.

Confirming the chemical and isotopic purity of the synthesized this compound is a critical step.

A. Isotopic Purity Determination via Mass Spectrometry (MS)

Principle: Mass spectrometry is the definitive method for determining the isotopic distribution of the product. The different acetylene isotopologues (C₂H₂, C₂HD, and C₂D₂) are readily distinguished by their unique molecular weights.

Instrumentation:

  • Gas-source mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Gas inlet system.

Procedure:

  • Introduce a sample of the synthesized gas into the mass spectrometer's ion source via the gas inlet.

  • Acquire the mass spectrum over a range that includes the molecular ions of interest (m/z 26-29).

  • Analyze the spectrum to identify the relative intensities of the peaks corresponding to:

    • C₂H₂: ~26.016 m/z

    • C₂HD: ~27.022 m/z

    • C₂D₂: ~28.028 m/z

  • Calculate the isotopic purity (atom % D) from the relative abundances of the detected ions.

B. Structural Confirmation via Vibrational Spectroscopy

Principle: Infrared (IR) and Raman spectroscopy can confirm the molecular structure and provide information about vibrational modes, which are sensitive to isotopic substitution.

Procedure:

  • Introduce the gas sample into a gas cell with appropriate windows (e.g., KBr for IR).

  • Obtain the IR or Raman spectrum.

  • Compare the observed vibrational frequencies with literature values for C₂D₂ to confirm its identity. The isotopic substitution from hydrogen to deuterium results in a predictable shift of vibrational frequencies to lower wavenumbers.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound.

Synthesis_Workflow D2O Deuterium Oxide (D₂O) Generator Gas Generator D2O->Generator Added Dropwise CaC2 Calcium Carbide (CaC₂) CaC2->Generator Reactant ColdTrap Cold Trap (-78 °C) Generator->ColdTrap Raw Gas Stream (C₂D₂, D₂O vapor) Product Purified C₂D₂ Gas ColdTrap->Product Purified Gas

Caption: Workflow for the synthesis of this compound.

Analysis_Workflow Sample Synthesized C₂D₂ Gas Split Sample Split Sample->Split MS Mass Spectrometry (MS) Split->MS Aliquot 1 Spectroscopy Vibrational Spectroscopy (IR / Raman) Split->Spectroscopy Aliquot 2 Result_MS Isotopic Purity (e.g., 99.5% D) MS->Result_MS Result_Spec Structural Confirmation Spectroscopy->Result_Spec

Caption: Analytical workflow for this compound characterization.

References

An In-depth Technical Guide to the Molecular Structure of Acetylene-d2 (Dideuterioacetylene)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Acetylene-d2 (C₂D₂), or dideuterioacetylene, is a deuterated isotopologue of acetylene (B1199291), a fundamental linear molecule. Its structural and spectroscopic properties are of significant interest for studying isotopic effects, refining molecular structure theories, and serving as a benchmark for computational models. This guide provides a comprehensive overview of the molecular structure of this compound, presenting key quantitative data derived from high-resolution spectroscopic studies. It details the experimental protocols employed for these determinations and includes visualizations of the molecular structure and a representative experimental workflow.

Molecular Geometry and Symmetry

This compound is a linear and symmetric molecule, belonging to the D∞h point group, the same as its hydrogenated counterpart, acetylene (C₂H₂).[1][2] This linear geometry dictates that all constituent atoms—deuterium, carbon, carbon, deuterium—lie on a single axis. Consequently, all bond angles (D-C-C and C-C-D) are precisely 180°.[3] The molecule possesses a center of inversion, which influences the selection rules for its vibrational spectra; symmetric vibrations are Raman-active, while antisymmetric vibrations are infrared-active.[1]

Quantitative Structural and Spectroscopic Data

The precise structural parameters of this compound have been determined through various high-resolution spectroscopic techniques, primarily infrared and Raman spectroscopy. The data presented below are derived from analyses of the rotational and vibrational-rotational spectra of the molecule in the gas phase.

Bond Lengths

The equilibrium bond lengths are determined by analyzing the rotational constants of multiple isotopologues of acetylene. The Born-Oppenheimer approximation suggests that equilibrium bond lengths are independent of isotopic substitution. Therefore, the C≡C and C-D bond lengths in C₂D₂ are considered identical to the C≡C and C-H bond lengths in C₂H₂ at the equilibrium geometry.

ParameterEquilibrium Bond Length (rₑ) [Å]
C≡C Triple Bond1.20241 ± 0.00009[1][4]
C-D Bond1.06250 ± 0.00010[1][4]

Note: The C-D bond length is assumed to be the same as the rₑ(C-H) value determined from combined isotopic analysis.

Rotational Constants

Rotational constants for the ground vibrational state (v=0) and the equilibrium state have been determined with high precision. These constants are inversely related to the molecule's moment of inertia.

ConstantValue (cm⁻¹)Reference(s)
B₀ (Ground State)0.84794 ± 0.00005[5]
B₀ (Ground State)0.84770 ± 0.00007[6]
Bₑ (Equilibrium)0.85075[7]
D₀ (Centrifugal Distortion)(7.85 ± 0.4) x 10⁻⁷[5]
D₀ (Centrifugal Distortion)(7.04 ± 0.63) x 10⁻⁷[6]
Fundamental Vibrational Frequencies

This compound has 3N-5 = 3(4)-5 = 7 vibrational degrees of freedom, which correspond to five fundamental vibrational modes due to the degeneracy of the bending vibrations.

ModeSymmetryDescriptionFrequency (cm⁻¹)Activity
ν₁Σg⁺Symmetric C-D Stretch~2700Raman
ν₂Σg⁺C≡C Stretch~1762Raman
ν₃Σu⁺Antisymmetric C-D Stretch2439.24[6]Infrared
ν₄ΠgTrans-bend~511Raman
ν₅ΠuCis-bend~538Infrared

Note: Frequencies are approximate for Raman-active modes as reported in various spectroscopic studies. The values can differ slightly based on the specific analysis.[1][6]

Experimental Protocols

The determination of the molecular structure of C₂D₂ relies on high-resolution gas-phase spectroscopy. Below are generalized protocols for the key experimental techniques cited in the literature.

High-Resolution Infrared (IR) Spectroscopy

This method probes the vibrational-rotational energy levels of the molecule and is used to determine the infrared-active fundamental frequencies (ν₃, ν₅) and precise rotational constants.

  • Sample Preparation: Gaseous C₂D₂ is introduced into a long-path absorption cell. To observe weak overtone and combination bands, path lengths of several meters are often required, which can be achieved using a multiple-reflection cell (e.g., a White cell).[8] Gas pressures are typically in the range of a few Torr to tens of Torr.[5]

  • Spectrometer Setup: A high-resolution spectrometer, such as a Fourier Transform Infrared (FTIR) spectrometer or a prism-grating spectrometer, is used.[9][10] For very high precision, resolutions of 0.03 cm⁻¹ or better are employed.[5]

  • Data Acquisition: The infrared radiation is passed through the gas cell, and the transmitted light is detected. Cooled detectors like lead sulfide (B99878) (PbS) or lead selenide (B1212193) (PbSe) are often used for enhanced sensitivity.[5] The absorption spectrum is recorded over a wide spectral range (e.g., 500 to 8000 cm⁻¹).[9]

  • Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines corresponding to individual rotational transitions within a vibrational band (the P and R branches).

  • Parameter Extraction: By assigning quantum numbers (J values) to each line and applying the combination differences method, highly accurate values for the ground state rotational constants (B₀, D₀) and upper state constants can be extracted. The band origin provides the vibrational frequency.

High-Resolution Raman Spectroscopy

This technique is complementary to IR spectroscopy and is used to observe the Raman-active fundamental vibrations (ν₁, ν₂, ν₄).

  • Sample Excitation: Gaseous C₂D₂ at a pressure of 130-200 Torr is held in a multiple-reflection Raman cell.[1][4]

  • Laser Source: A powerful, single-mode continuous-wave laser, such as an Argon ion (Ar⁺) laser, is used to excite the sample.[1][4]

  • Scattered Light Collection: The scattered light is collected at 90° to the incident laser beam.

  • Dispersion and Detection: The collected light is passed through a high-resolution spectrograph and recorded, historically on photographic plates, though modern systems use CCD detectors.[1][4] A narrow spectral slit width (~0.1 cm⁻¹) is necessary to resolve the rotational fine structure.[1][4]

  • Analysis: The analysis of the rotational structure of the Raman bands yields the vibrational frequencies and changes in rotational constants for the Raman-active modes.

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for its experimental determination.

Caption: Molecular structure of this compound (C₂D₂).

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Results Sample Gas Sample (C₂D₂) Cell Long-Path Gas Cell Sample->Cell Introduce Gas (low pressure) Spectrometer High-Resolution Spectrometer (e.g., FTIR) Source Radiation Source (e.g., IR Globar, Laser) Source->Spectrometer Detector Detector (e.g., PbS, CCD) Spectrometer->Detector Data Acquire Spectrum (Absorption/Scattering vs. Wavenumber) Detector->Data Analysis Assign Rotational Lines (P, Q, R Branches) Data->Analysis Constants Calculate Molecular Constants (B₀, D₀, ν₀) Analysis->Constants Structure Determine Molecular Structure (Bond Lengths) Constants->Structure

Caption: Workflow for Spectroscopic Structure Determination.

References

An In-depth Technical Guide to the Synthesis of Acetylene-d2 from Calcium Carbide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of acetylene-d2 (C₂D₂) via the reaction of calcium carbide (CaC₂) with heavy water (D₂O). This guide details the underlying chemical principles, experimental protocols, purification techniques, and analytical characterization methods pertinent to researchers in synthetic chemistry and drug development.

Introduction

This compound, a deuterated isotopologue of acetylene (B1199291), serves as a valuable building block in organic synthesis and as a tracer in mechanistic studies. Its synthesis from readily available calcium carbide and heavy water is a common laboratory-scale procedure. The reaction is analogous to the production of acetylene from calcium carbide and water, with deuterium (B1214612) oxide substituting for protium (B1232500) oxide to yield the deuterated product. The overall reaction is as follows:

CaC₂ (s) + 2D₂O (l) → C₂D₂ (g) + Ca(OD)₂ (aq)[1][2]

This process, while straightforward in principle, requires careful control of reaction conditions and rigorous purification of the product to remove impurities inherent to the starting materials and side reactions.

Experimental Protocols

The synthesis of this compound from calcium carbide is an exothermic reaction that requires a controlled environment to manage the rate of gas evolution and ensure safety.[3]

Materials and Apparatus

A typical laboratory setup for this synthesis includes a gas generation flask, a dropping funnel for the controlled addition of heavy water, and a purification train to remove impurities.

Table 1: Materials and Equipment

Item Specification Purpose
Calcium Carbide (CaC₂)Technical grade, lumps or granularReactant
Heavy Water (D₂O)≥99 atom % DDeuterium source
Gas Generation FlaskTwo-neck, round-bottom flaskReaction vessel
Dropping FunnelPressure-equalizingControlled addition of D₂O
Gas Outlet TubeTo direct the gas flow
Purification TrainSeries of bubblers or scrubbersRemoval of impurities
Gas Collection SystemGas burette or cold trapCollection of purified C₂D₂
Synthesis Procedure
  • Apparatus Setup: Assemble the gas generation apparatus in a well-ventilated fume hood. Place a known quantity of calcium carbide into the two-neck flask.

  • Purging: Purge the entire system with an inert gas, such as nitrogen or argon, to remove air and prevent the formation of explosive mixtures.

  • Reaction Initiation: Slowly add heavy water from the dropping funnel onto the calcium carbide.[4] The rate of addition should be carefully controlled to maintain a steady evolution of this compound gas. The reaction can be carried out at room temperature.[5]

  • Gas Purification: Pass the generated gas through a purification train to remove impurities.

  • Product Collection: Collect the purified this compound gas. For small-scale experiments, this can be done by displacing a suitable liquid in a gas burette. For larger quantities or for subsequent reactions, the gas can be condensed in a cold trap cooled with liquid nitrogen.

Purification of this compound

Acetylene generated from technical-grade calcium carbide is often contaminated with phosphine (B1218219) (PH₃), hydrogen sulfide (B99878) (H₂S), and ammonia (B1221849) (NH₃) due to impurities in the carbide.[6][7] A multi-step purification process is essential to obtain high-purity this compound.

Table 2: Purification Methods for this compound

Purification Step Reagent/Method Impurities Removed
Acidic Scrubbing Acidified copper sulfate (B86663) solutionPhosphine, Arsine
Alkaline Scrubbing Sodium hydroxide (B78521) or potassium hydroxide solutionHydrogen sulfide, Carbon dioxide
Drying Cold trap (-80 °C) or drying tube with calcium chlorideWater vapor

A typical purification train would involve bubbling the gas sequentially through these solutions before collection.

Quantitative Data

The yield and isotopic purity of the synthesized this compound are critical parameters.

Table 3: Representative Quantitative Data

Parameter Value Notes
Theoretical Yield Dependent on the limiting reagent (CaC₂ or D₂O)Calculated based on stoichiometry
Typical Reaction Temperature 0 - 100 °C[4]The reaction is exothermic
Typical Reaction Pressure 0 - 0.5 MPa[4]Can be performed at atmospheric pressure
Isotopic Purity (achievable) >99 atom % D[8]Dependent on the purity of the D₂O used

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound (C₂D₂)

Technique Observed Frequencies/Masses Reference
FTIR Spectroscopy Vibrational bands characteristic of C-D and C≡C bonds[9]
Raman Spectroscopy Complementary vibrational data to FTIR[10]
Mass Spectrometry Molecular ion peak at m/z = 28.0282 g/mol [11][12]

Visualizations

Experimental Workflow

experimental_workflow start Start: Assemble Apparatus reactants Charge Flask with CaC₂ Fill Dropping Funnel with D₂O start->reactants purge Purge System with N₂/Ar reactants->purge reaction Controlled Addition of D₂O (0-100 °C, 0-0.5 MPa) purge->reaction purification Pass Gas Through Purification Train reaction->purification collection Collect C₂D₂ Gas purification->collection analysis Analyze Product (FTIR, MS, etc.) collection->analysis end End: Purified C₂D₂ analysis->end

Caption: Experimental workflow for the synthesis of this compound.

Purification Pathway

purification_pathway raw_gas Raw C₂D₂ Gas (with PH₃, H₂S, NH₃, D₂O) acid_scrub Acidic Scrubber (CuSO₄/H⁺) raw_gas->acid_scrub Removes PH₃ alkaline_scrub Alkaline Scrubber (NaOH/KOH) acid_scrub->alkaline_scrub Removes H₂S drying Drying Agent (Cold Trap / CaCl₂) alkaline_scrub->drying Removes D₂O pure_gas Purified C₂D₂ drying->pure_gas

Caption: Purification pathway for this compound gas.

Reaction Logic

reaction_logic CaC2 Calcium Carbide (CaC₂) Reaction Hydrolysis Reaction CaC₂ + 2D₂O → C₂D₂ + Ca(OD)₂ CaC2->Reaction D2O Heavy Water (D₂O) D2O->Reaction C2D2 This compound (C₂D₂) Reaction->C2D2 CaOD2 Calcium Deuteroxide (Ca(OD)₂) Reaction->CaOD2

Caption: Logical flow of the synthesis reaction.

References

A Comprehensive Technical Guide to the Laboratory Preparation of Deuterated Acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory-scale synthesis of deuterated acetylene (B1199291) (C₂D₂). Deuterated acetylene is a valuable isotopically labeled compound utilized in a wide array of scientific applications, from elucidating reaction mechanisms and metabolic pathways to serving as a spectroscopic standard. This document details the primary synthetic methodology, purification techniques, characterization, and critical safety protocols.

Introduction to Deuterated Acetylene

Deuterated acetylene, also known as deuteroacetylene, is an isotopologue of acetylene where both hydrogen atoms are replaced by deuterium (B1214612) atoms. The introduction of deuterium, a stable isotope of hydrogen, provides a powerful tool for researchers. The mass difference between protium (B1232500) (¹H) and deuterium (²H or D) allows for the tracking of molecules in complex systems using techniques like mass spectrometry and provides a probe for studying kinetic isotope effects.

The most prevalent and straightforward method for the laboratory preparation of deuterated acetylene involves the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[1][2][3] This method is favored for its simplicity and the ready availability of the starting materials.

Synthetic Methodology: Reaction of Calcium Carbide with Heavy Water

The reaction between calcium carbide and water is a well-established industrial process for the production of acetylene.[4][5][6] By substituting normal water (H₂O) with heavy water (D₂O), deuterated acetylene can be synthesized efficiently.

Reaction Principle:

The reaction is a double displacement reaction where the deuterium atoms from the heavy water replace the calcium in calcium carbide, and the calcium cation combines with the deuteroxide anion. The balanced chemical equation for this reaction is:

CaC₂(s) + 2D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq)[2][7]

This reaction is highly exothermic, releasing a significant amount of heat.[4][5] The generated deuterated acetylene gas is typically collected by the displacement of water or in a gas-tight syringe or balloon.

reaction_pathway CaC2 Calcium Carbide (CaC₂) reactants CaC2->reactants D2O Heavy Water (D₂O) D2O->reactants C2D2 Deuterated Acetylene (C₂D₂) CaOD2 Calcium Deuteroxide (Ca(OD)₂) products reactants->products + 2 D₂O → products->C2D2 products->CaOD2

Caption: Reaction pathway for the synthesis of deuterated acetylene.

Experimental Protocol

This section outlines a general procedure for the laboratory synthesis of deuterated acetylene.

3.1 Materials and Reagents

  • Calcium Carbide (CaC₂) chunks

  • Heavy Water (D₂O, ≥99.8% isotopic purity)

  • Two-neck round-bottom flask or gas generation flask

  • Dropping funnel or pressure-equalizing addition funnel

  • Gas outlet adapter

  • Gas-tight syringe or gas collection apparatus (e.g., balloon, gas bag)

  • Drying tube with a suitable desiccant (e.g., silica (B1680970) gel)

  • Connecting tubing

3.2 Experimental Setup and Procedure

  • Assembly: Assemble the gas generation apparatus as shown in the workflow diagram below. Place a few chunks of calcium carbide into the two-neck round-bottom flask. Fill the dropping funnel with heavy water.

  • Purging: Purge the entire apparatus with an inert gas (e.g., nitrogen or argon) to remove atmospheric moisture and air, which could contaminate the product with C₂H₂ and C₂HD.

  • Reaction: Slowly add the heavy water dropwise from the dropping funnel onto the calcium carbide.[8] The reaction will begin immediately, generating deuterated acetylene gas. The rate of gas evolution can be controlled by adjusting the rate of addition of the heavy water.[8]

  • Gas Collection: Pass the generated gas through a drying tube to remove any unreacted heavy water vapor. Collect the dry deuterated acetylene gas in a gas-tight syringe or a balloon.

  • Safety: Perform the reaction in a well-ventilated fume hood due to the high flammability of acetylene.[9][10]

Purification of Deuterated Acetylene

The crude deuterated acetylene gas produced may contain several impurities that need to be removed for high-purity applications.

Common Impurities: [11]

  • Ammonia (NH₃), Phosphine (PH₃), and Arsine (AsH₃): These arise from impurities present in the calcium carbide.

  • Hydrogen Sulfide (H₂S): Originates from sulfur-containing impurities.[11]

  • Unreacted Heavy Water (D₂O): Can be carried over with the gas stream.

  • Other Acetylene Isotopologues (C₂HD, C₂H₂): Resulting from any residual protium in the heavy water or from atmospheric moisture.

Purification Techniques:

  • Chemical Scrubbing: This is effective for removing acidic and basic impurities.[11] The gas can be bubbled through a series of wash bottles containing solutions such as dilute sulfuric acid (to remove ammonia) and sodium hydroxide (B78521) (to remove hydrogen sulfide).

  • Cold Traps: Passing the gas through a cold trap (e.g., a U-tube immersed in a dry ice/acetone (B3395972) bath) can effectively remove moisture and other less volatile impurities.

  • Preparative Gas Chromatography (GC): For achieving very high isotopic and chemical purity, preparative GC is the most common and effective method.[1][12] This technique can separate the different acetylene isotopologues (C₂H₂, C₂HD, and C₂D₂).[1]

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Collection s1 CaC₂ in Flask s2 Add D₂O Dropwise s1->s2 s3 Gas Generation (Crude C₂D₂) s2->s3 p1 Drying Tube s3->p1 p2 Chemical Scrubbing (Optional) p1->p2 p3 Preparative GC (High Purity) p2->p3 a1 Mass Spectrometry (MS) p3->a1 a2 FTIR Spectroscopy p3->a2 a3 Gas Collection a1->a3 a2->a3

Caption: Experimental workflow for the preparation of deuterated acetylene.

Characterization and Data Presentation

The isotopic purity and identity of the synthesized deuterated acetylene are primarily confirmed using mass spectrometry and infrared spectroscopy.

  • Mass Spectrometry (MS): This is the principal technique for determining the isotopic distribution of the product.[1] The different isotopologues will have distinct molecular weights. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for quantifying isotopic purity by analyzing the relative abundance of the molecular ions.[12]

  • Fourier Transform Infrared (FTIR) Spectroscopy: The vibrational frequencies of C-D bonds are significantly different from those of C-H bonds. FTIR spectroscopy can be used to confirm the presence of deuteration and to analyze the vibrational-rotational spectra of the molecule.[13]

Table 1: Molecular Weights of Acetylene Isotopologues

IsotopologueChemical FormulaMolecular Weight ( g/mol )
AcetyleneC₂H₂26.0157
Monodeuterated AcetyleneC₂HD27.0219[1]
Dideuterated AcetyleneC₂D₂28.0282[1]

Table 2: Isotopic Purity and Yield Data

ParameterDescriptionTypical ValueAnalytical Method
Isotopic Enrichment (D₂O)Purity of the heavy water starting material.≥ 99.8%Supplier Specification
Isotopic Purity (C₂D₂)Percentage of the desired C₂D₂ isotopologue in the final product.> 98%Mass Spectrometry
Chemical PurityPercentage of deuterated acetylene relative to other chemical impurities.> 99%Gas Chromatography (GC)
Reaction YieldThe amount of product obtained relative to the theoretical maximum.Variable, dependent on setup and collection efficiency.Volumetric or Gravimetric

Note: The actual isotopic purity of the final product will be influenced by the isotopic enrichment of the starting D₂O and the exclusion of atmospheric moisture during the synthesis.[14]

Safety Precautions

Acetylene is a highly flammable and unstable gas that requires strict safety protocols.[9][10]

  • Flammability: Acetylene has a very wide explosive range in air (2.5% to 81%).[9] All work must be conducted in a well-ventilated area, away from any sources of ignition such as sparks, open flames, or hot surfaces.[9][15]

  • Pressure: Acetylene can decompose explosively at pressures above 15 psig (103 kPa).[9][10] The gas should be handled at or near atmospheric pressure.

  • Handling: Use non-sparking tools when working with acetylene.[15] Ensure all connections in the experimental setup are secure to prevent leaks.

  • Storage: If storing the gas, it must be done in specialized cylinders containing a porous material and a solvent like acetone to stabilize it.[10] For laboratory quantities, immediate use is recommended.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-resistant clothing, safety goggles, and gloves.[9]

References

Infrared spectrum of solid Acetylene-d2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum of Solid Acetylene-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of solid this compound (C₂D₂). It details the vibrational spectroscopy of the two primary crystalline phases of solid C₂D₂, the low-temperature orthorhombic phase and the high-temperature cubic phase. This document synthesizes experimental data on vibrational frequencies, provides detailed experimental protocols for sample preparation and spectroscopic analysis, and presents a theoretical framework for the interpretation of the observed spectra, including the effects of crystal structure on the vibrational modes. The information is intended to serve as a foundational resource for researchers in materials science, astrophysics, and physical chemistry.

Introduction

Acetylene (B1199291) (C₂H₂), the simplest alkyne, and its deuterated isotopologue, this compound (C₂D₂), are molecules of significant interest across various scientific disciplines. In the solid state, acetylene exhibits a rich phase behavior, which is reflected in its vibrational spectrum. Understanding the infrared spectrum of solid C₂D₂ is crucial for identifying this molecule in astrophysical environments, such as on Titan where acetylene is a primary photochemical product, and for fundamental studies of intermolecular interactions and crystal dynamics in molecular solids.[1]

Solid this compound exists in two well-characterized crystalline phases: a low-temperature orthorhombic phase below 133 K and a high-temperature cubic phase between 133 K and its melting point.[1][2] The transition between these phases leads to distinct changes in the infrared spectrum, providing a sensitive probe of the molecular environment and crystal symmetry. This guide will focus on the interpretation of these spectral changes and the underlying molecular and crystal dynamics.

Crystal Structure of Solid this compound

The interpretation of the infrared spectrum of a molecular crystal is intrinsically linked to its crystal structure. The arrangement of molecules in the unit cell and the symmetry of the crystal lattice dictate the selection rules for vibrational transitions and can lead to phenomena such as site splitting and factor group splitting.

2.1. Low-Temperature Orthorhombic Phase

Below 133 K, this compound crystallizes in an orthorhombic structure belonging to the space group Cmca (D2h18). In this phase, the molecules are located at sites of C2h symmetry.[2] This site symmetry is lower than the D∞h point group of the isolated C₂D₂ molecule. This reduction in symmetry has important consequences for the infrared spectrum, as it can lead to the activation of vibrational modes that are infrared-inactive in the gas phase and the splitting of degenerate modes.

2.2. High-Temperature Cubic Phase

Above 133 K, this compound undergoes a phase transition to a cubic structure with the space group Pa3 (Th6). In this phase, the molecular centers are arranged in a face-centered cubic lattice. The molecules are orientationally disordered, giving rise to the higher overall symmetry of the crystal.[3] The infrared spectrum of the cubic phase is generally characterized by broader absorption bands compared to the low-temperature phase, reflecting this dynamic disorder.

Vibrational Modes of this compound

An isolated this compound molecule is linear and belongs to the D∞h point group. It has 3N-5 = 7 fundamental vibrational modes, where N=4 is the number of atoms. These modes are categorized by their symmetry and are either Raman or infrared active, or inactive in both, according to the selection rules for the D∞h point group.

Table 1: Fundamental Vibrational Modes of Gaseous this compound

ModeSymmetryDescriptionApproximate Frequency (cm⁻¹)Activity
ν₁Σg+Symmetric C-D Stretch2704Raman
ν₂Σg+C≡C Stretch1762Raman
ν₃Σu+Asymmetric C-D Stretch2439Infrared
ν₄Πgtrans C-C-D Bend505Raman
ν₅Πucis C-C-D Bend538Infrared

Note: Frequencies are approximate values for the gas phase and serve as a reference for the solid-phase spectra.

Infrared Spectrum of Solid this compound

The infrared spectrum of solid C₂D₂ is significantly different from its gas-phase spectrum. The intermolecular interactions in the crystal lattice perturb the vibrational energy levels, leading to frequency shifts, band splitting, and the appearance of new absorption features.

4.1. Data Presentation

The following table summarizes the observed infrared absorption frequencies for polycrystalline films of C₂D₂ at 63 K (orthorhombic phase). The assignments are based on comparisons with the gas-phase spectrum and studies of the other acetylene isotopologues.

Table 2: Infrared Absorption Bands of Solid this compound at 63 K (Orthorhombic Phase)

Observed Frequency (cm⁻¹)AssignmentComments
2428ν₃ (Asymmetric C-D Stretch)Shifted from the gas phase value of 2439 cm⁻¹.
538ν₅ (cis Bend)Shows multiplet structure due to crystal field effects.

Data synthesized from literature reports on the infrared spectra of crystalline acetylenes.[2]

4.2. Interpretation of Spectral Features

Frequency Shifts: The vibrational frequencies in the solid state are generally shifted to lower values (red-shifted) compared to the gas phase. This is due to the attractive intermolecular forces in the crystal, which slightly weaken the intramolecular bonds.

Multiplet Structure (Site and Factor Group Splitting): In the low-temperature orthorhombic phase, the ν₅ bending mode exhibits a multiplet structure. This splitting arises from two effects:

  • Site Group Splitting: The degeneracy of the Πu bending mode is lifted because the site symmetry in the crystal (C2h) is lower than the molecular symmetry (D∞h).

  • Factor Group Splitting (Davydov Splitting): The presence of multiple molecules in the unit cell leads to interactions between their vibrational transition dipoles, resulting in a further splitting of the vibrational bands. The observed multiplet structure of the fundamental vibrations is a strong indication that the molecules are located at sites of C2h symmetry in the low-temperature phase.[2]

Combination Bands: The solid-state spectrum also features several absorptions that can be attributed to combinations of lattice modes (vibrations of the crystal lattice as a whole) and molecular fundamentals.[2]

Experimental Protocols

The following sections describe a generalized methodology for the preparation of solid this compound samples and the acquisition of their infrared spectra, based on common laboratory practices.

5.1. Synthesis of this compound

This compound gas can be synthesized by the reaction of calcium carbide (CaC₂) with heavy water (D₂O).

  • Apparatus: A gas generation flask connected to a cold trap and a vacuum line.

  • Procedure:

    • Place calcium carbide in the reaction flask and evacuate the system.

    • Slowly add D₂O dropwise to the calcium carbide.

    • The generated C₂D₂ gas is passed through a cold trap (e.g., a dry ice/isopropanol slush) to remove any unreacted D₂O and other impurities.

    • The purified C₂D₂ gas is then collected in a sample cylinder or used directly for deposition.

5.2. Thin Film Deposition for Infrared Spectroscopy

  • Substrate: A cryogenically cooled infrared-transparent window (e.g., KBr, CsI, or ZnSe) is used as the substrate.

  • Deposition:

    • The substrate is mounted in a high-vacuum cryostat and cooled to a temperature below the condensation point of this compound (typically between 20 K and 77 K).

    • A controlled leak of C₂D₂ gas is introduced into the cryostat, where it deposits as a thin solid film on the cold substrate.

    • The rate of deposition and the final film thickness can be monitored using a quartz crystal microbalance or by observing the interference fringes of a laser beam reflected off the growing film.

  • Annealing: To obtain the different crystalline phases, the deposited film can be annealed.

    • Amorphous Phase: Deposition at very low temperatures (e.g., below 30 K) typically results in an amorphous solid.

    • Crystalline Phases: The amorphous film can be crystallized by slowly warming it. The low-temperature orthorhombic phase is expected to form upon annealing to temperatures around 60-80 K. Further warming above the phase transition temperature of 133 K will result in the formation of the high-temperature cubic phase.

5.3. Infrared Spectroscopic Measurement

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.

  • Procedure:

    • A background spectrum of the cold, bare substrate is recorded.

    • The C₂D₂ film is deposited as described above.

    • The infrared spectrum of the solid film is then recorded at the desired temperature.

    • The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the general workflow for obtaining the infrared spectrum of solid this compound.

experimental_workflow cluster_synthesis C2D2 Synthesis cluster_spectroscopy FTIR Spectroscopy CaC2 CaC2 Reaction Reaction Flask CaC2->Reaction D2O D2O D2O->Reaction ColdTrap Cold Trap Reaction->ColdTrap Purification C2D2_gas C2D2 Gas ColdTrap->C2D2_gas Deposition Gas Deposition C2D2_gas->Deposition Cryostat Cryostat with IR Window Cryostat->Deposition Annealing Thermal Annealing Deposition->Annealing Phase Control FTIR FTIR Spectrometer Annealing->FTIR Measurement Spectrum IR Spectrum FTIR->Spectrum

Caption: Experimental workflow for C2D2 synthesis and IR spectroscopy.

6.2. Phase Transition and Spectral Changes

This diagram illustrates the relationship between temperature, crystal phase, and the resulting infrared spectrum.

phase_transition Temp_Low Temperature < 133 K Temp_High Temperature > 133 K Temp_Low->Temp_High Phase Transition at 133 K Phase_Ortho Orthorhombic Phase (Cmca, C2h site) Temp_Low->Phase_Ortho Stable Phase Phase_Cubic Cubic Phase (Pa3, Disordered) Temp_High->Phase_Cubic Stable Phase Spectrum_Ortho Sharp, Split Bands (e.g., ν₅ multiplet) Phase_Ortho->Spectrum_Ortho Yields Spectrum_Cubic Broader Bands Phase_Cubic->Spectrum_Cubic Yields

References

Rotational Dynamics of Dideuterioacetylene (C₂D₂): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the rotational constants of Acetylene-d2 (C₂D₂, dideuterioacetylene), a molecule of significant interest in spectroscopic studies. The precise determination of its rotational constants is crucial for understanding its molecular structure, dynamics, and for the validation of theoretical models. This document summarizes key quantitative data, details the experimental protocols for their determination, and illustrates the experimental workflow.

Data Presentation: Rotational Constants of this compound

The rotational constants of C₂D₂ have been determined through various high-resolution spectroscopic techniques. The following table summarizes the key rotational parameters for the ground vibrational state (B₀), the equilibrium state (Bₑ), and the vibration-rotation interaction constants (αᵢ).

ParameterValue (cm⁻¹)Value (GHz)Reference
Ground State Rotational Constant (B₀) 0.84770 ± 0.0000725.2771 ± 0.0045[1][2]
Equilibrium Rotational Constant (Bₑ) 0.8507525.5045[3]
Vibration-Rotation Interaction Constants (αᵢ)
α₁+0.00588 ± 0.00003[2]
α₂+0.00316 ± 0.00003[2]
α₃+0.00442 ± 0.00002[2]
α₄-0.00120[3]
α₅-0.0026[3]

Note: Conversion from cm⁻¹ to GHz is performed using the speed of light, c = 29.9792458 GHz/cm⁻¹.

Experimental Protocols

The determination of the rotational constants of C₂D₂ primarily relies on high-resolution spectroscopic methods that can resolve the fine rotational structure within vibrational transitions. The two main techniques employed are High-Resolution Infrared Spectroscopy and Raman Spectroscopy.

High-Resolution Infrared (IR) Spectroscopy

High-resolution infrared spectroscopy is a powerful technique for determining the rotational constants of molecules like C₂D₂ that have infrared-active vibrational modes.

1. Sample Preparation:

  • Synthesis: Dideuterioacetylene (C₂D₂) is synthesized by the reaction of calcium carbide (CaC₂) with deuterium (B1214612) oxide (D₂O). The resulting gas is collected and purified to remove any contaminants, particularly residual C₂H₂ and C₂HD.

  • Containment: The purified C₂D₂ gas is introduced into a sample cell of a known path length. For observing weak overtone and combination bands, a multiple-reflection cell (e.g., a White cell) is used to achieve long path lengths, which can be on the order of several meters.[4] The pressure of the gas in the cell is carefully controlled and measured.

2. Spectrometer Setup:

  • Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is typically used.[1] These instruments offer high sensitivity and resolution, which are essential for resolving the closely spaced rotational lines. Alternatively, prism-grating spectrometers have also been employed.[4]

  • Light Source: A broadband infrared source is used to irradiate the sample.

  • Detector: Sensitive detectors, such as lead sulfide (B99878) (PbS) or cooled lead telluride (PbTe) cells, are used to detect the transmitted infrared radiation.[2]

3. Data Acquisition:

  • The infrared spectrum of the C₂D₂ sample is recorded over a specific spectral range. For rotational constant determination, the focus is on the rovibrational bands.

  • The resolution of the spectrometer is set to a high value (e.g., 0.004 to 0.009 cm⁻¹) to ensure that individual rotational lines are well-resolved.[5]

  • To improve the signal-to-noise ratio, multiple scans are often co-added.

4. Data Analysis:

  • Line Assignment: The individual absorption lines in the P and R branches of the rovibrational bands are assigned to specific rotational quantum numbers (J).

  • Combination Differences: The method of combination differences is a precise way to determine the ground state rotational constant (B₀). This method uses pairs of transitions in the P and R branches that share a common upper or lower rotational level.

  • Fitting: The positions of the assigned rotational lines are fitted to the appropriate energy level expression for a linear molecule, which includes terms for the vibrational energy, the rotational energy, and the vibration-rotation interaction. This fitting procedure yields the rotational constants for both the ground and the vibrationally excited states.

Raman Spectroscopy

Since C₂D₂ is a non-polar linear molecule, it does not have a pure rotational absorption or emission spectrum in the microwave region. However, its rotational transitions can be observed via Raman spectroscopy.[6]

1. Sample Preparation:

  • The C₂D₂ gas is held in a suitable sample cell, often at a controlled pressure.

2. Spectrometer Setup:

  • Instrumentation: A high-resolution Raman spectrometer is used, which typically consists of a powerful laser source, sample illumination optics, a spectrograph, and a sensitive detector. A 21-foot grating spectrograph has been used to achieve high resolution.[7]

  • Laser Source: A continuous-wave (CW) laser with a narrow linewidth is used to excite the sample.

3. Data Acquisition:

  • The laser beam is focused into the sample cell containing the C₂D₂ gas.

  • The scattered light is collected, typically at a 90-degree angle to the incident beam, and directed into the spectrograph.

  • The Raman spectrum, showing the Stokes and anti-Stokes rotational lines, is recorded.

4. Data Analysis:

  • Selection Rules: For pure rotational Raman spectra of linear molecules, the selection rule is ΔJ = 0, ±2.[8] The transitions with ΔJ = +2 form the S-branch, and those with ΔJ = -2 form the O-branch.

  • Line Spacing: The spacing between the rotational lines in the Raman spectrum is approximately 4B₀.

  • Fitting: By measuring the positions of the rotational lines and applying the selection rules, the ground state rotational constant (B₀) can be determined with high accuracy.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the rotational constants of this compound using high-resolution spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_analysis Data Analysis synthesis Synthesis of C₂D₂ (CaC₂ + D₂O) purification Gas Purification synthesis->purification cell_filling Fill Sample Cell purification->cell_filling ir_spec High-Resolution IR Spectroscopy (FTIR) cell_filling->ir_spec raman_spec High-Resolution Raman Spectroscopy cell_filling->raman_spec spectrum Record Rovibrational/Rotational Spectrum ir_spec->spectrum raman_spec->spectrum assignment Assign Rotational Lines (P, R, S, O branches) spectrum->assignment fitting Fit Data to Energy Level Expressions (e.g., Combination Differences) assignment->fitting constants Determine Rotational Constants (B₀, Bₑ, αᵢ) fitting->constants

Caption: Experimental workflow for determining the rotational constants of this compound.

References

High-Resolution Spectroscopy of Deuterated Acetylene (C₂D₂): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data analysis techniques employed in the high-resolution rovibrational spectroscopy of deuterated acetylene (B1199291) (C₂D₂). It is intended for researchers, scientists, and professionals in fields such as molecular physics, astrophysics, and analytical chemistry who require a detailed understanding of the spectroscopic properties of this molecule. The guide covers key experimental techniques, including Fourier Transform Infrared (FTIR) Spectroscopy, Cavity Ring-Down Spectroscopy (CRDS), and Photoacoustic Spectroscopy (PAS). Quantitative data, including molecular constants and vibrational frequencies, are summarized for comparative analysis. Furthermore, detailed experimental workflows and data analysis pathways are illustrated using standardized diagrams to facilitate a deeper understanding of the research process.

Introduction

Acetylene (C₂H₂) and its isotopologues are molecules of significant interest in a variety of scientific domains, from fundamental molecular structure and dynamics to the chemistry of planetary atmospheres and interstellar media.[1][2] Deuterated acetylene (dideuteroacetylene, C₂D₂), in particular, serves as an important subject for high-resolution spectroscopy. Its study provides critical insights into isotopic effects on molecular parameters, potential energy surfaces, and intramolecular dynamics. The substitution of hydrogen with deuterium (B1214612) atoms significantly alters the molecule's moments of inertia and vibrational frequencies, allowing for a more rigorous testing of theoretical models.[3]

High-resolution spectroscopy resolves the fine rotational structure associated with each vibrational transition, enabling the precise determination of molecular constants such as rotational constants, centrifugal distortion constants, and vibrational band origins.[4][5] This guide details the advanced experimental techniques used to acquire these high-resolution spectra and presents the key spectroscopic data derived from them.

Theoretical Background: Rovibrational Spectra of a Linear Molecule

As a linear molecule, C₂D₂ has 3N-5 = 3(4)-5 = 7 vibrational degrees of freedom. These correspond to five fundamental vibrational modes, two of which are doubly degenerate:

  • ν₁ (σg+): Symmetric C-D stretch (Raman active)

  • ν₂ (σg+): C≡C stretch (Raman active)

  • ν₃ (σu+): Antisymmetric C-D stretch (Infrared active)

  • ν₄ (πg): trans-bending mode (doubly degenerate, Raman active)

  • ν₅ (πu): cis-bending mode (doubly degenerate, Infrared active)

Infrared absorption spectra arise from transitions that cause a change in the molecule's dipole moment. For C₂D₂, only the ν₃ and ν₅ modes are infrared active.[6] However, combination and overtone bands can also appear in the infrared spectrum, allowing for the study of otherwise IR-inactive modes.[7]

Each vibrational band exhibits a rotational fine structure. For a simple Σ-Σ transition (like the ν₃ fundamental), the spectrum consists of two branches:

  • P-branch (ΔJ = -1): A series of lines at frequencies lower than the band origin.

  • R-branch (ΔJ = +1): A series of lines at frequencies higher than the band origin.

The spacing between these lines is related to the molecule's rotational constants, which in turn depend on the internuclear distances.[8]

Experimental Methodologies and Workflows

The acquisition of high-resolution spectra of C₂D₂ requires sophisticated experimental setups. The general workflow, from sample preparation to final data analysis, is outlined below.

G General Experimental Workflow for C₂D₂ Spectroscopy cluster_prep Sample Preparation cluster_spec Spectroscopic Measurement cluster_analysis Data Analysis synthesis Synthesis of C₂D₂ (e.g., CaC₂ + D₂O) purification Gas Purification (Cryogenic Trapping) synthesis->purification measurement Acquisition of Spectrum (FTIR, CRDS, etc.) purification->measurement Introduce Sample processing Spectral Processing (Calibration, Baseline Correction) measurement->processing Raw Data assignment Line Assignment (P and R Branches) processing->assignment fitting Spectroscopic Fitting (Combination Differences) assignment->fitting constants Determination of Molecular Constants fitting->constants

A generalized workflow for spectroscopic studies of deuterated acetylene.
Synthesis of Deuterated Acetylene

High-purity C₂D₂ is typically synthesized for spectroscopic studies, as it is not as readily available as its primary isotopologue. A common laboratory method involves the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[9]

Protocol:

  • A reaction vessel containing CaC₂ is evacuated to remove atmospheric H₂O and N₂.

  • D₂O is slowly introduced into the vessel, reacting with CaC₂ to produce C₂D₂ gas.

  • The generated gas is passed through a series of cold traps (e.g., cooled with dry ice/acetone and liquid nitrogen) to remove unreacted D₂O and other impurities.

  • The purified C₂D₂ gas is then collected in a sample cell for spectroscopic analysis. Care must be taken to avoid solidification and subsequent over-pressurization upon warming.[9]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for obtaining high-resolution broadband infrared spectra. It utilizes a Michelson interferometer to measure the interference pattern of a broadband light source after it has passed through a sample.

G FTIR Spectroscopy Experimental Workflow Source Broadband IR Source (e.g., Globar) Interferometer Michelson Interferometer (Beamsplitter, Fixed & Moving Mirrors) Source->Interferometer Collimated Beam Sample Sample Cell (Containing C₂D₂ Gas) Interferometer->Sample Modulated Beam Detector Detector (e.g., MCT, InSb) Sample->Detector Transmitted Beam Computer Data System (Fourier Transform & Analysis) Detector->Computer Interferogram Signal G Cavity Ring-Down Spectroscopy (CRDS) Setup cluster_cavity High-Finesse Optical Cavity Laser Tunable Laser (e.g., ECDL) AOM Acousto-Optic Modulator (AOM) Laser->AOM Laser Beam M1 High-Reflectivity Mirror (M1) AOM->M1 Pulsed Light M2 High-Reflectivity Mirror (M2) M1->M2 Light Trapping Detector Photodetector (e.g., PMT, APD) M2->Detector Light Leakage DAQ Data Acquisition & Trigger Logic Detector->DAQ Decay Signal DAQ->AOM Trigger Off label_gas C₂D₂ Sample Gas G Rovibrational Spectrum Analysis Pathway cluster_input Input Data cluster_processing Processing & Assignment cluster_analysis Analysis using Combination Differences cluster_output Output Constants RawSpectrum High-Resolution Spectrum (Intensity vs. Wavenumber) PeakPick Peak Picking & Calibration RawSpectrum->PeakPick AssignP Assign P-branch Lines (J'' = 1, 2, 3...) PeakPick->AssignP AssignR Assign R-branch Lines (J'' = 0, 1, 2...) PeakPick->AssignR GroundState Calculate Ground State Differences Δ₂F''(J) = R(J-1) - P(J+1) AssignP->GroundState ExcitedState Calculate Excited State Differences Δ₂F'(J) = R(J) - P(J) AssignP->ExcitedState AssignR->GroundState AssignR->ExcitedState FitGround Fit Δ₂F''(J) to get B'' and D'' GroundState->FitGround FitExcited Fit Δ₂F'(J) to get B' and D' ExcitedState->FitExcited Constants Molecular Constants (B₀, D₀, Bᵥ, Dᵥ, ν₀) FitGround->Constants FitExcited->Constants

References

An In-depth Technical Guide to Acetylene-d2 (CAS Number: 1070-74-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetylene-d2 (Ethyne-d2), a deuterated isotopologue of acetylene (B1199291). This document covers its fundamental properties, synthesis methodologies, spectroscopic data, and significant applications in research and drug development, with a focus on providing practical information for laboratory use.

Core Properties of this compound

This compound, with the chemical formula C₂D₂, is a colorless, flammable gas.[1] It is the simplest alkyne, where both hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612).[2] This isotopic substitution imparts unique properties that are valuable in various scientific applications.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1070-74-2[1]
Molecular Formula C₂D₂[1]
Molecular Weight 28.05 g/mol [1]
IUPAC Name 1,2-dideuterioethyne[1]
Synonyms Ethyne-d2, Perdeuterioacetylene[1]
Physical State Gas at STP[1]
Melting Point -81 °C (sublimes)[3]
Boiling Point Not applicable (sublimes)[3]
Density 0.612 g/cm³[3]

Synthesis of this compound

The preparation of this compound in a laboratory setting can be achieved through several methods. The most common and straightforward approach involves the reaction of calcium carbide with deuterium oxide. An alternative method involves the dehydrohalogenation of a deuterated ethane (B1197151) derivative.

Experimental Protocol 1: Synthesis from Calcium Carbide and Deuterium Oxide

This method is based on the facile reaction between calcium carbide (CaC₂) and deuterium oxide (D₂O) to generate this compound gas.[4] This protocol is suitable for the in situ generation of the gas for immediate use in subsequent reactions.[5]

Materials and Reagents:

  • Calcium carbide (CaC₂)

  • Deuterium oxide (D₂O, 99.8 atom % D or higher)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), if for subsequent reaction)

  • Two-neck round-bottom flask

  • Dropping funnel

  • Gas outlet adapter with a tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water bath) or direct inlet to a subsequent reaction.

Procedure:

  • Apparatus Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet. The entire apparatus should be dried and purged with an inert gas to remove air and moisture.[5]

  • Charging the Flask: Place a calculated amount of calcium carbide into the flask. If the gas is to be used in a subsequent reaction, an anhydrous solvent can be added to the flask at this stage.[5]

  • Addition of Deuterium Oxide: Fill the dropping funnel with a stoichiometric amount of deuterium oxide.

  • Gas Generation: Slowly add the deuterium oxide dropwise to the calcium carbide while stirring. The generation of this compound gas will commence immediately. The rate of gas evolution can be controlled by adjusting the addition rate of the deuterium oxide.[5]

  • Gas Collection/Use: The generated gas can be collected over water or passed through a drying tube (e.g., filled with CaCl₂) and used directly in a subsequent reaction. For purification, the gas can be bubbled through a solution of copper sulfate (B86663) to remove impurities like hydrogen sulfide.[6]

Safety Precautions:

  • This compound is highly flammable and can form explosive mixtures with air.[1] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • The reaction is exothermic; therefore, slow addition of deuterium oxide is recommended to control the reaction rate and temperature.

  • Ensure all joints in the apparatus are well-sealed to prevent gas leakage.

G cluster_synthesis Synthesis of this compound D2O Deuterium Oxide (D₂O) Flask Reaction Flask D2O->Flask Slow Addition CaC2 Calcium Carbide (CaC₂) CaC2->Flask Collection Gas Collection / In-situ Use Flask->Collection C₂D₂ Gas

Caption: Workflow for the synthesis of this compound.

Experimental Protocol 2: Synthesis by Dehydrohalogenation of a Deuterated Precursor

This method involves the elimination of two molecules of a hydrogen halide from a deuterated 1,2-dihaloethane using a strong base.[6]

Materials and Reagents:

Procedure:

  • Base Preparation: In a round-bottom flask, dissolve potassium hydroxide in anhydrous ethanol with gentle heating to create a concentrated solution.

  • Apparatus Setup: Equip the flask with a reflux condenser, a dropping funnel, and a gas outlet. Purge the system with an inert gas.

  • Addition of Precursor: Heat the ethanolic KOH solution to a gentle reflux. Slowly add the 1,2-dibromoethane-d4 dropwise from the dropping funnel into the boiling solution.[6]

  • Reaction and Gas Evolution: A rapid reaction will occur, leading to the generation of this compound gas and the precipitation of potassium bromide.[6]

  • Gas Collection/Use: The evolved gas can be passed through a cold trap to remove any volatile impurities before being collected or used in a subsequent reaction.

Safety Precautions:

  • Handle potassium hydroxide with care as it is corrosive.

  • The reaction should be performed in a well-ventilated fume hood.

  • Ensure the apparatus is securely clamped and that the heating is controlled to maintain a steady reflux.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and for studying its involvement in chemical reactions.

Spectroscopic TechniqueObserved Data/FeaturesReference
Infrared (IR) Spectroscopy The fundamental vibrational bands are shifted to lower frequencies compared to non-deuterated acetylene due to the increased mass of deuterium. Key stretching and bending modes can be identified.
Raman Spectroscopy The Raman spectra show characteristic bands for the C≡C and C-D stretching vibrations. Rotational fine structure can be observed under high resolution.[7]
Mass Spectrometry (MS) The molecular ion peak (M+) is observed at m/z = 28.05.[1] Photoionization studies have been conducted to determine ionization energies.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy ²H NMR: A single resonance is expected. ¹³C NMR: The carbon signal will be a triplet due to coupling with deuterium (I=1).[9]

Applications in Research and Drug Development

The unique properties of this compound, primarily due to the presence of deuterium, make it a valuable tool in pharmaceutical research and development.

Isotopic Tracer and Mechanistic Studies

Deuterium-labeled compounds, including those synthesized from this compound, are widely used as tracers in metabolic studies.[2] By incorporating deuterium into a drug molecule, researchers can track its metabolic fate, identify metabolites, and understand the rates and mechanisms of its breakdown.[2][10]

The most significant application in mechanistic studies is the exploitation of the Kinetic Isotope Effect (KIE) .[] The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed slower when a C-D bond is present.[] By selectively deuterating a drug candidate at a metabolically active site, it is possible to slow down its metabolism, which can lead to:

  • Improved Metabolic Stability: Reduced rate of breakdown by metabolic enzymes.[12]

  • Enhanced Bioavailability and Half-life: The drug remains in the system for a longer period.[10][12]

  • Reduced Toxicity: By altering metabolic pathways, the formation of toxic metabolites can be minimized.[][12]

G cluster_kie Kinetic Isotope Effect in Drug Metabolism Drug_H Drug-H Metabolite_H Metabolite Drug_H->Metabolite_H k_H (fast) Drug_D Drug-D Metabolite_D Metabolite Drug_D->Metabolite_D k_D (slow)

Caption: The Kinetic Isotope Effect in drug metabolism.

Synthesis of Deuterated Molecules and Probes

This compound serves as a fundamental building block for the synthesis of more complex deuterated molecules.[2] The acetylene group itself is a privileged structure in many bioactive compounds.[13][14] The introduction of deuterium via this compound can be a strategic step in the development of novel drug candidates with improved pharmacokinetic profiles.[][12] Furthermore, the terminal alkyne functionality is frequently used as a "click handle" in chemical biology to attach probes for target identification and engagement studies.[13]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Flammability: It is an extremely flammable gas and can form explosive mixtures with air over a wide range of concentrations.[1]

  • Pressure Hazard: It is a gas under pressure and may explode if heated.[1]

  • Reactivity: It can form explosive acetylides with certain metals like copper, silver, and mercury.[15]

  • Asphyxiation: In high concentrations, it can act as a simple asphyxiant.[1]

Always handle this compound in a well-ventilated area, away from heat, sparks, and open flames. Use appropriate personal protective equipment, including safety glasses and gloves. Ensure that all equipment is properly grounded to prevent static discharge.

References

Isotopic Effects in Acetylene-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic effects observed in acetylene-d2 (C₂D₂), the deuterated isotopologue of acetylene (B1199291). The substitution of protium (B1232500) with deuterium (B1214612) atoms significantly influences the molecule's physical, chemical, and spectroscopic properties. Understanding these effects is crucial for various research applications, including reaction mechanism elucidation, spectroscopic analysis, and the development of isotopically labeled compounds in drug discovery.

Spectroscopic Properties: A Comparative Analysis

The change in mass upon isotopic substitution from hydrogen to deuterium profoundly alters the vibrational and rotational energy levels of the acetylene molecule. This is readily observed in its spectroscopic signatures.

Vibrational Frequencies

The vibrational frequencies of C₂D₂ are systematically lower than those of C₂H₂. This is a direct consequence of the heavier mass of deuterium, as predicted by the harmonic oscillator model where the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. The experimental vibrational frequencies for both isotopologues are summarized in Table 1.

Vibrational Mode Symmetry Description C₂H₂ Frequency (cm⁻¹) C₂D₂ Frequency (cm⁻¹) Reference
ν₁Σg⁺Symmetric C-H stretch3373.72705.5[1]
ν₂Σg⁺C≡C stretch1974.31764.9[1]
ν₃Σu⁺Asymmetric C-H stretch3294.82439.2[1]
ν₄ΠgSymmetric trans-bend611.8511.0[1]
ν₅ΠuAsymmetric trans-bend730.3538.6[1]
Table 1: Comparison of Fundamental Vibrational Frequencies of C₂H₂ and C₂D₂.
Molecular Geometry and Rotational Constants

While isotopic substitution does not alter the equilibrium geometry of the molecule, it does affect the moment of inertia and, consequently, the rotational constants. The increased mass of deuterium in C₂D₂ leads to a larger moment of inertia and a smaller rotational constant (B) compared to C₂H₂. This is reflected in the closer spacing of rotational lines in the spectra of C₂D₂. The experimentally determined bond lengths and rotational constants are presented in Table 2.

Parameter C₂H₂ C₂D₂ Reference
Bond Length (rₑ)
r(C-H/C-D) (Å)1.06251.0605[2]
r(C≡C) (Å)1.20241.2024[2]
Rotational Constant (B₀)
B₀ (GHz)35.3348 ± 0.03625.2771 ± 0.0045[2]
Table 2: Molecular Geometry and Ground State Rotational Constants of C₂H₂ and C₂D₂.

Kinetic Isotope Effects: Probing Reaction Mechanisms

The difference in zero-point energy between C-H and C-D bonds leads to significant kinetic isotope effects (KIEs) in reactions involving the cleavage of these bonds. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, resulting in a slower reaction rate for the deuterated species when this bond is broken in the rate-determining step (a primary KIE, kH/kD > 1).

Hydrogenation of Acetylene

The selective hydrogenation of acetylene to ethylene (B1197577) is a crucial industrial process. The reaction typically proceeds via the Horiuti-Polanyi mechanism on the surface of a metal catalyst, such as palladium[3][4][5][6][7]. Isotopic labeling studies using C₂D₂ and D₂ are instrumental in elucidating the elementary steps of this mechanism, including the dissociative adsorption of hydrogen, the stepwise addition of hydrogen atoms to the acetylene molecule, and the desorption of the ethylene product. A significant primary KIE is expected for the C-H/C-D bond-breaking steps.

Reaction Catalyst Temperature (K) k(C₂H₂) (relative)k(C₂D₂) (relative)KIE (kH/kD) Reference
Hydrogenation to EthylenePd/α-Al₂O₃324-3351< 1 (inferred)> 1[3][4]
Reaction with O(¹D)-50-29610.941.06[8]
Dissociative Excitation with Ne(³P₀,₂)--10.58 (for C₂* formation)1.73[9]
Table 3: Selected Kinetic Isotope Effects in Reactions of Acetylene. (Note: Quantitative KIE values for hydrogenation are often complex and depend on specific reaction conditions. The value presented is a qualitative representation based on mechanistic understanding.)

Experimental Protocols

Synthesis of this compound (C₂D₂)

A common and straightforward method for the laboratory synthesis of this compound is the reaction of calcium carbide (CaC₂) with heavy water (D₂O)[10][11][12][13].

Materials:

  • Calcium carbide (CaC₂)

  • Heavy water (D₂O, 99.8 atom % D)

  • A gas generation flask equipped with a dropping funnel and a gas outlet

  • A gas washing bottle containing concentrated sulfuric acid (for drying) or a cold trap

  • A gas collection system (e.g., gas syringe or collection over water)

Procedure:

  • Place a weighed amount of calcium carbide in the gas generation flask.

  • Fill the dropping funnel with heavy water.

  • Slowly add the heavy water dropwise to the calcium carbide. An immediate reaction will occur, producing this compound gas. The reaction is: CaC₂ + 2D₂O → C₂D₂ + Ca(OD)₂.

  • Pass the generated gas through a drying agent (e.g., a cold trap at -78°C or a gas washing bottle with concentrated H₂SO₄) to remove any unreacted D₂O vapor and other impurities.

  • Collect the purified C₂D₂ gas.

Safety Precautions: Acetylene is a highly flammable and explosive gas. The synthesis must be performed in a well-ventilated fume hood, away from any sources of ignition. All glassware should be properly secured.

Synthesis_Workflow CaC2 Calcium Carbide (CaC₂) Reactor Gas Generation Flask CaC2->Reactor D2O Heavy Water (D₂O) D2O->Reactor Slow Addition Drying Drying Agent (Cold Trap or H₂SO₄) Reactor->Drying Generated Gas Collection Gas Collection Drying->Collection Purified C₂D₂ C2D2_gas C₂D₂ Gas Collection->C2D2_gas

Caption: Workflow for the synthesis of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for probing the vibrational modes of molecules. For gaseous samples like C₂D₂, a gas cell with a long path length is typically used to obtain a sufficient absorption signal[1][11][14].

Experimental Setup:

  • FTIR spectrometer

  • Gas cell (e.g., 10 cm path length) with infrared-transparent windows (e.g., KBr or NaCl)

  • Vacuum line for evacuating and filling the gas cell

  • Sample of purified C₂D₂ gas

Procedure:

  • Evacuate the gas cell to a low pressure using the vacuum line.

  • Record a background spectrum of the evacuated cell.

  • Introduce the C₂D₂ gas into the cell to a desired pressure (e.g., 10-100 Torr).

  • Record the sample spectrum.

  • The absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, as different selection rules apply. For a linear molecule with a center of inversion like C₂D₂, the symmetric stretching modes (ν₁ and ν₂) are Raman active but infrared inactive[15][16][17][18][19][20].

Experimental Setup:

  • Raman spectrometer

  • High-power laser source (e.g., Ar⁺ laser)

  • Gas sample cell, often with Brewster angle windows to minimize stray light

  • Collection optics to gather the scattered light at 90° to the incident laser beam

  • Monochromator and detector (e.g., CCD camera)

Procedure:

  • Fill the gas cell with C₂D₂ to a desired pressure.

  • Direct the laser beam through the gas cell.

  • Collect the scattered light at a 90° angle.

  • Pass the collected light through a monochromator to disperse the different wavelengths.

  • Record the spectrum using the detector.

Reaction Mechanisms: The Case of Acetylene Hydrogenation

The Horiuti-Polanyi mechanism describes the stepwise addition of hydrogen to an unsaturated molecule on a catalyst surface. For acetylene hydrogenation on a palladium surface, the key steps are:

Horiuti_Polanyi_Mechanism cluster_surface Palladium Surface H2_gas H₂(g) H_ads 2H* H2_gas->H_ads Dissociative Adsorption C2H2_gas C₂H₂(g) C2H2_ads C₂H₂* C2H2_gas->C2H2_ads Adsorption C2H3_ads C₂H₃* C2H2_ads->C2H3_ads + H* C2H4_ads C₂H₄* C2H3_ads->C2H4_ads + H* C2H4_gas C₂H₄(g) C2H4_ads->C2H4_gas Desorption

References

The Genesis of a Heavy Isotope: An In-depth Technical Guide to the Discovery and History of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of a hydrogen atom with its heavier, stable isotope, deuterium (B1214612), has emerged as a transformative strategy in modern science, particularly within drug development. This subtle alteration at the atomic level can profoundly influence a molecule's physicochemical properties, metabolic stability, and pharmacokinetic profile. To fully appreciate the contemporary applications of deuterated compounds, it is essential to understand their origins. This technical guide provides a comprehensive exploration of the discovery and history of deuterium and deuterated compounds, detailing the seminal experiments that unveiled this "heavy" hydrogen and laid the groundwork for its use in revolutionizing pharmaceutical research.

The Dawn of a New Isotope: The Discovery of Deuterium

In the early 1930s, the concept of isotopes was still relatively new. While the existence of isotopes for heavier elements was accepted, the scientific community had not yet confirmed the existence of a heavy isotope of the lightest element, hydrogen.

The Theoretical Prediction and Experimental Challenge

Based on discrepancies in the atomic weight of hydrogen, some scientists, including Raymond T. Birge and Donald H. Menzel, had speculated about the existence of a hydrogen isotope with a mass of 2. However, direct observation was challenging due to its predicted low natural abundance.[1]

Harold C. Urey, a chemist at Columbia University, hypothesized that if a heavier hydrogen isotope existed, it would have a slightly lower vapor pressure than ordinary hydrogen (protium).[2] This difference, he reasoned, could be exploited to enrich the heavier isotope through the fractional distillation of liquid hydrogen.

The Landmark Experiment of Urey, Brickwedde, and Murphy

In 1931, Harold Urey, in collaboration with Ferdinand G. Brickwedde at the National Bureau of Standards and his associate George M. Murphy, designed an experiment to concentrate and detect this putative heavy hydrogen isotope.[1][3]

Experimental Protocol: Fractional Distillation of Liquid Hydrogen and Spectroscopic Detection

  • Objective: To concentrate a potential heavy hydrogen isotope by exploiting differences in vapor pressure and to detect its presence using atomic spectroscopy.

  • Methodology:

    • Liquefaction and Distillation: Approximately 400 cubic feet of hydrogen gas was liquefied.[4] This liquid hydrogen was then subjected to fractional distillation at the triple point of hydrogen (approximately 14 Kelvin).[5]

    • Enrichment: 5 liters of liquid hydrogen were slowly evaporated down to a final volume of approximately 1 cubic centimeter (1 mL).[6] The theoretical basis was that the heavier isotope, having a lower vapor pressure, would be concentrated in the final liquid residue.

    • Sample Preparation: The gaseous form of this enriched residue was collected for spectroscopic analysis.

    • Spectroscopic Analysis: The gas was subjected to an electric discharge to excite the hydrogen atoms. The emitted light was then analyzed using a 21-foot concave grating spectrograph, which provided high resolution.[6]

    • Detection: Urey and Murphy observed faint satellite lines in the Balmer series of the hydrogen spectrum.[1] These lines were shifted from the primary lines of protium (B1232500) by an amount that precisely matched the theoretical predictions for a hydrogen isotope with a mass of 2.[7] The intensity of these satellite lines was significantly greater in the enriched sample compared to ordinary hydrogen, confirming the existence of the new isotope.[8]

This groundbreaking discovery, published in Physical Review in 1932, earned Harold Urey the Nobel Prize in Chemistry in 1934.[3][8] The newly discovered isotope was later named deuterium (from the Greek deuteros, meaning "second").

Discovery_of_Deuterium cluster_Urey Urey's Hypothesis cluster_Brickwedde Brickwedde's Experiment cluster_Murphy Murphy's Analysis Urey Theoretical Prediction: Heavy hydrogen isotope exists and has a lower vapor pressure. Distillation Fractional Distillation of Liquid Hydrogen (5L -> 1mL) Urey->Distillation Collaboration Enrichment Enriched Residue (Higher concentration of heavy hydrogen) Distillation->Enrichment Spectroscopy Spectroscopic Analysis (21-ft grating spectrograph) Enrichment->Spectroscopy Sample Transfer Detection Detection of Shifted Spectral Lines Spectroscopy->Detection Conclusion Conclusion: Discovery of Deuterium (²H) Detection->Conclusion

A logical workflow for the discovery of deuterium.

The Isolation of "Heavy Water"

Following the discovery of deuterium, the next logical step was to isolate it in a more common and stable form: deuterated water, or "heavy water" (D₂O).

Early Enrichment through Electrolysis

Shortly after the discovery of deuterium, Edward W. Washburn and Harold Urey demonstrated that deuterium could be concentrated through the electrolysis of water.[9][10][11] They observed that the hydrogen gas evolved during electrolysis was depleted in deuterium, meaning the remaining water became progressively enriched in the heavier isotope.

Gilbert N. Lewis and the First Pure Sample

In 1933, Gilbert N. Lewis, who had been Urey's mentor, was the first to isolate a pure sample of heavy water.[12][13][14] He utilized a multi-stage electrolytic process to achieve a high concentration of deuterium oxide.

Experimental Protocol: Isolation of Pure Heavy Water by Electrolysis

  • Objective: To produce a pure sample of deuterium oxide (heavy water) by exploiting the differential rates of electrolysis of H₂O and D₂O.

  • Methodology:

    • Multi-Stage Electrolysis: A large volume of ordinary water was subjected to prolonged electrolysis. The hydrogen and oxygen gases produced were vented off.

    • Progressive Enrichment: The volume of the water was significantly reduced through this process. As protium (¹H) is preferentially liberated as hydrogen gas, the remaining water became increasingly concentrated in deuterium.

    • Final Purification: Lewis combined electrolysis with fractional distillation under reduced pressure using a 72-foot-high distillation column to achieve a highly purified sample of heavy water.

    • Confirmation: The purity of the heavy water was confirmed by measuring its density, which is significantly higher than that of ordinary water.

Isolation_of_Heavy_Water Start Start: Large Volume of Ordinary Water (H₂O with natural abundance of D₂O) Electrolysis1 Stage 1 Electrolysis: - H₂ gas (depleted in D) is evolved - Remaining water is slightly enriched in D₂O Start->Electrolysis1 ElectrolysisN Multi-Stage Electrolysis: - Repeated electrolysis of the residual water Electrolysis1->ElectrolysisN ... EnrichedWater Highly Enriched Water (High concentration of D₂O) ElectrolysisN->EnrichedWater Distillation Fractional Distillation (72-ft column under reduced pressure) EnrichedWater->Distillation PureD2O End Product: Pure Heavy Water (D₂O) Distillation->PureD2O

An experimental workflow for the isolation of pure heavy water.

Physicochemical Properties of Deuterated Compounds

The substitution of protium with deuterium, while not altering the chemical identity of a molecule, imparts subtle yet significant changes to its physical and chemical properties. These differences are the foundation for the modern applications of deuterated compounds.

The Carbon-Deuterium Bond and the Kinetic Isotope Effect

The most profound consequence of deuterium substitution is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the greater mass of deuterium, which results in a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when C-H bond cleavage is the rate-determining step. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .

The magnitude of the KIE is expressed as the ratio of the rate constant for the protiated compound (kH) to that of the deuterated compound (kD). A primary KIE (where the bond to the isotope is broken in the rate-determining step) typically has a kH/kD value between 2 and 8.[15]

Kinetic_Isotope_Effect cluster_KIE The Deuterium Kinetic Isotope Effect (KIE) cluster_CH C-H Bond cluster_CD C-D Bond ZPE Zero-Point Energy (ZPE) BondStrength Bond Strength ZPE->BondStrength influences ActivationEnergy Activation Energy (Ea) BondStrength->ActivationEnergy determines ReactionRate Reaction Rate ActivationEnergy->ReactionRate governs ZPE_H Higher ZPE BondStrength_H Weaker Bond ZPE_H->BondStrength_H ActivationEnergy_H Lower Ea BondStrength_H->ActivationEnergy_H ReactionRate_H Faster Reaction Rate (kH) ActivationEnergy_H->ReactionRate_H Conclusion KIE = kH / kD > 1 ReactionRate_H->Conclusion ZPE_D Lower ZPE BondStrength_D Stronger Bond ZPE_D->BondStrength_D ActivationEnergy_D Higher Ea BondStrength_D->ActivationEnergy_D ReactionRate_D Slower Reaction Rate (kD) ActivationEnergy_D->ReactionRate_D ReactionRate_D->Conclusion

A logical diagram illustrating the kinetic isotope effect.
Tabulated Physical and Chemical Properties

The differences in bond strength and vibrational energy manifest in measurable differences in the macroscopic properties of deuterated compounds.

Table 1: Comparison of Physical Properties of Protiated and Deuterated Bonds

PropertyC-H BondC-D Bond
Bond Length (Å)~1.09~1.085
Bond Strength (kcal/mol)~99~100.5
Vibrational Frequency (cm⁻¹)~2900-3000~2100-2200

Table 2: Physical Properties of Selected Deuterated Compounds vs. Their Protiated Analogs

CompoundPropertyProtiated ValueDeuterated Value
Water (H₂O / D₂O)Boiling Point (°C)100.00101.42
Melting Point (°C)0.003.82
Density at 20°C (g/mL)0.9981.105[14]
Benzene (C₆H₆ / C₆D₆)Boiling Point (°C)80.179.1
Melting Point (°C)5.56.8
Chloroform (CHCl₃ / CDCl₃)Boiling Point (°C)61.260.9
Density at 20°C (g/mL)1.4891.500

Data compiled from various sources, including Sigma-Aldrich and Merck Millipore product information.[16][17]

Deuterated Compounds in Drug Development

The kinetic isotope effect is the cornerstone of the use of deuterated compounds in modern drug development. By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, medicinal chemists can favorably alter a drug's pharmacokinetic profile.

Improving Metabolic Stability and Pharmacokinetics

Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond.[18] By deuterating these "soft spots," the rate of metabolism can be significantly reduced. This can lead to:

  • Increased half-life (t½): The drug remains in the body for a longer period.

  • Increased exposure (AUC): The total amount of drug the body is exposed to is higher.

  • Reduced formation of toxic metabolites: If a metabolite is responsible for adverse effects, slowing its formation can improve the drug's safety profile.

  • More convenient dosing regimens: A longer half-life may allow for less frequent administration of the drug.

Deuterated Drugs in the Clinic

The first deuterated drug to receive FDA approval was Austedo® (deutetrabenazine) in 2017 for the treatment of chorea associated with Huntington's disease.[19] Deutetrabenazine is a deuterated version of tetrabenazine. The deuteration slows its metabolism, leading to a longer half-life and allowing for a lower and less frequent dosing schedule with an improved side-effect profile.[19]

Table 3: Comparative Pharmacokinetic Data of Selected Deuterated Drugs

DrugParameterProtiatedDeuteratedFold Change
Tetrabenazine Active Metabolites (t½) ~4-5 hours~9-10 hours~2x increase
Paroxetine AUC (Area Under the Curve) BaselineIncreased~1.5-2x
Ivacaftor ~12-14 hours~16-18 hours~1.3x increase

Data is illustrative and compiled from various clinical and preclinical studies.

Workflow for Synthesis and Analysis of Deuterated Pharmaceuticals

The development of a deuterated drug involves a systematic process of synthesis, purification, and analysis to ensure the desired isotopic enrichment and pharmacological profile.

Deuterated_Drug_Development cluster_Design Design & Synthesis cluster_Analysis Purification & Analysis cluster_Evaluation Preclinical & Clinical Evaluation Identify Identify Metabolic Hotspots on Parent Drug Design Design Deuterated Analogs Identify->Design Synthesize Chemical Synthesis of Deuterated Compound Design->Synthesize Purify Purification (e.g., HPLC) Synthesize->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize IsotopicPurity Determine Isotopic Purity Characterize->IsotopicPurity InVitro In Vitro Metabolic Stability Assays (Microsomes, Hepatocytes) IsotopicPurity->InVitro InVivo In Vivo Pharmacokinetic Studies (Animal Models) InVitro->InVivo Clinical Clinical Trials InVivo->Clinical Approval Regulatory Approval Clinical->Approval

A generalized workflow for the development of deuterated drugs.

Conclusion

From its discovery in the residue of distilled liquid hydrogen to its current role in optimizing modern pharmaceuticals, deuterium has had a profound impact on science. The pioneering work of Urey, Brickwedde, Murphy, and Lewis not only unveiled a new isotope but also provided the foundational techniques for its separation and concentration. The understanding of the kinetic isotope effect that followed has provided researchers, particularly in drug development, with a powerful tool to rationally design safer and more effective medicines. The history of deuterated compounds serves as a testament to the enduring impact of fundamental scientific discovery on applied technology and human health.

References

A Guide to the Safe Handling of Acetylene-d2 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety protocols and handling precautions for Acetylene-d2 (C₂D₂), a deuterated analogue of acetylene. While its isotopic composition distinguishes it for specific research applications, its physical and chemical hazards are nearly identical to those of acetylene. Therefore, stringent adherence to safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Core Properties and Hazards

This compound is an extremely flammable gas that can form explosive mixtures with air.[1][2] It is also chemically unstable and can react explosively, even in the absence of air, at elevated pressures or temperatures.[1][3] Due to these properties, it is typically supplied dissolved in a solvent, such as acetone, within a porous mass inside a specially designed cylinder to ensure stability.[4][5]

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative safety data for this compound.

PropertyValue
Lower Explosion Limit (LEL) 2.5% by volume[1]
Upper Explosion Limit (UEL) 82% by volume[1]
Auto-ignition Temperature 305 °C (581 °F)[1]
Flash Point -18 °C (0 °F)[1]
Maximum Cylinder Storage Temperature 52 °C (125 °F)[2][6]
Maximum Operating Pressure 15 psig (103 kPa)[1][2]

Experimental Workflow: Safe Handling Protocol

The following sections detail the necessary precautions and procedures for the safe handling of this compound in a laboratory setting.

Engineering Controls and Ventilation

Proper ventilation is the first line of defense against the hazards of this compound.

  • Fume Hood: All work with this compound must be conducted in a well-ventilated laboratory fume hood.[1]

  • Gas Cabinets: For long-term use, cylinders should be stored in a dedicated, ventilated gas cabinet.

  • Explosion-Proof Equipment: All electrical equipment, including lighting and ventilation systems, in the vicinity of this compound use must be explosion-proof.[2][6]

  • Gas Detection: Consider the installation of a flammable gas detection system with an audible alarm in areas where this compound is used or stored.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashes or gas release, chemical safety goggles and a face shield should be worn.[8]

  • Hand Protection: Wear appropriate gloves when handling cylinders and equipment.[1]

  • Body Protection: A flame-resistant lab coat should be worn.[7] In case of significant release, impervious clothing may be necessary.[1]

Cylinder Handling and Storage

Safe handling and storage of this compound cylinders are critical to preventing accidents.

  • Storage:

    • Store cylinders in a well-ventilated, dry area, away from heat, sparks, and open flames.[2][6]

    • Cylinders must be stored upright and securely fastened to a wall or a stable support to prevent them from falling.[9][10]

    • Separate this compound cylinders from oxygen and other oxidizing agents.[5]

    • Store full and empty cylinders in separate, clearly marked areas.[5][10]

  • Transportation:

    • Use a suitable hand truck or cylinder cart for moving cylinders; do not drag, roll, or slide them.[2][9]

    • Ensure the valve protection cap is securely in place before moving a cylinder.[4][9]

  • In-Use Precautions:

    • Use a regulator specifically designed for acetylene.

    • Open the cylinder valve slowly to avoid a sudden pressure surge.[3]

    • Do not use this compound at pressures exceeding 15 psig (103 kPa).[1][2]

    • Use a flashback arrestor in the gas line to prevent the flame from traveling back into the cylinder.[3]

    • Close the cylinder valve after each use and when the cylinder is empty.[2]

Incompatible Materials

This compound can form explosive compounds with certain metals. Avoid contact with:

  • Copper, silver, mercury, and their alloys (e.g., brass containing more than 65% copper).[1]

  • Strong oxidizing agents.[1]

  • Halogens.[1]

Emergency Procedures

In the event of a leak or fire, follow these procedures:

  • Leak:

    • If a leak is detected, and it is safe to do so, shut off the gas supply.

    • Remove all sources of ignition from the area.[1]

    • Ventilate the area to disperse the gas.

    • If the leak cannot be stopped, evacuate the area and contact emergency personnel.

  • Fire:

    • If a leaking cylinder catches fire, do not attempt to extinguish the flame unless the gas flow can be stopped safely.[2] Extinguishing the flame without stopping the leak can lead to the formation of an explosive gas mixture.

    • Use a water spray to cool the cylinder and surrounding areas.[1][11]

    • Evacuate the area and call for emergency assistance.

Visualized Handling Workflow

The following diagram illustrates the logical flow of precautions for the safe handling of this compound.

AcetyleneD2_Handling_Workflow cluster_prep Preparation cluster_use In Use cluster_storage Storage & Disposal A Verify Engineering Controls (Fume Hood, Ventilation) B Don Personal Protective Equipment (PPE) A->B C Inspect Cylinder and Regulator B->C D Secure Cylinder and Connect Regulator C->D E Slowly Open Valve (Do not exceed 15 psig) D->E F Conduct Experiment in Fume Hood E->F G Close Cylinder Valve After Use F->G H Disconnect Regulator and Replace Valve Cap G->H I Return Cylinder to Designated Storage Area H->I J Store Upright and Segregated I->J

This compound Safe Handling Workflow

Conclusion

The safe handling of this compound is non-negotiable in a research environment. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and emergencies, researchers can mitigate the risks associated with this valuable but hazardous compound. Regular safety training and a vigilant approach to laboratory practices are essential for maintaining a safe working environment for all personnel.

References

Methodological & Application

Application Notes and Protocols for Acetylene-d2 in Surface Science Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of acetylene-d2 (C₂D₂) in surface science studies. The substitution of hydrogen with deuterium (B1214612) provides a powerful tool for elucidating surface bonding, reaction mechanisms, and kinetic isotope effects in catalysis and materials science. This document outlines key experimental techniques, presents comparative data for C₂H₂ and C₂D₂, and offers detailed protocols for conducting these experiments.

Introduction to this compound in Surface Science

Acetylene (B1199291) (C₂H₂) and its deuterated isotopologue, this compound (C₂D₂), are fundamental molecules for studying the interaction of unsaturated hydrocarbons with surfaces. The difference in mass between hydrogen and deuterium leads to notable isotopic effects that can be observed in various surface-sensitive techniques. These effects primarily manifest in the vibrational frequencies of the adsorbed molecules and in the kinetics of their surface reactions and desorption. By comparing the behavior of C₂H₂ and C₂D₂, researchers can gain deeper insights into reaction pathways, bond-breaking processes, and the nature of the adsorbate-substrate interaction.[1]

Key Applications and Experimental Techniques

The unique properties of this compound make it an invaluable probe in several advanced surface science techniques:

  • Temperature Programmed Desorption (TPD): TPD is used to study the strength of the adsorbate-surface bond and to identify different adsorbed species. The desorption temperature is related to the activation energy for desorption. Comparing the TPD spectra of C₂H₂ and C₂D₂ can reveal kinetic isotope effects in desorption and surface reactions.

  • High-Resolution Electron Energy Loss Spectroscopy (HREELS): HREELS is a powerful technique for probing the vibrational modes of adsorbed molecules. The substitution of hydrogen with deuterium results in a characteristic red-shift (lowering of frequency) for vibrational modes involving C-H(D) bonds.[1] This isotopic shift provides a definitive way to assign vibrational modes and to understand the bonding geometry of the adsorbed acetylene.

  • Scanning Tunneling Microscopy (STM): STM allows for the direct visualization of adsorbed molecules on a surface with atomic resolution. It can be used to determine the adsorption site, geometry, and surface mobility of acetylene molecules. STM can also be used to induce and observe surface reactions at the single-molecule level.

Data Presentation

The following tables summarize key quantitative data from TPD and HREELS studies comparing the adsorption of C₂H₂ and C₂D₂ on various single-crystal surfaces.

Table 1: Comparative Temperature Programmed Desorption (TPD) Peak Temperatures for C₂H₂ and C₂D₂

SurfaceMoleculeDesorption Peak Temperature (K)Desorbing SpeciesReference
Pt(111)C₂H₂~280, ~450, 500-800H₂, C₂H₂, Ethane[2][3][4]
Pt(111)C₂D₂~495, 515D₂[4]
Pd(111)C₂H₂~380H₂[5]
Cu(111)C₂H₂~90C₂H₂[6]

Note: Desorption temperatures can vary with surface coverage and heating rate. The data presented are representative values from the literature.

Table 2: Comparative High-Resolution Electron Energy Loss Spectroscopy (HREELS) Vibrational Frequencies for C₂H₂ and C₂D₂ on Ni(111)

Vibrational ModeC₂H₂ Frequency (cm⁻¹)C₂D₂ Frequency (cm⁻¹)Isotopic Shift (cm⁻¹)Reference
ν(C-H) / ν(C-D)29202180740
ν(C-C)1230119040
δ(C-H) / δ(C-D)930700230
Metal-C Stretch54053010

Note: Vibrational frequencies can be influenced by adsorption site and coverage.

Table 3: Theoretical Adsorption Energies of Acetylene on Si(100)-(2x1)

Adsorption ConfigurationAdsorption Energy (eV)Reference
di-σ (on top of a single dimer)2.97[7][8]
di-σ (bridging two dimers)2.87[7][8]
Fourfold bonded (perpendicular)2.00[7][8]
Fourfold bonded (parallel)1.20[7][8]

Experimental Protocols

The following are detailed protocols for the key experiments discussed. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental goals.

Protocol 1: Temperature Programmed Desorption (TPD)

Objective: To determine the desorption kinetics and binding energies of this compound on a single-crystal surface.

Materials:

  • Ultra-high vacuum (UHV) chamber equipped with a quadrupole mass spectrometer (QMS) and a sample manipulator with heating and cooling capabilities.

  • This compound (C₂D₂) gas of high purity.

  • Single-crystal sample (e.g., Pt(111)).

  • Sputter gun for sample cleaning.

Procedure:

  • Sample Preparation:

    • Clean the single-crystal sample by cycles of Ar⁺ sputtering and annealing to high temperature (e.g., >1000 K for Pt(111)) until a clean and well-ordered surface is confirmed by a suitable technique like Auger Electron Spectroscopy (AES) or Low-Energy Electron Diffraction (LEED).

    • Cool the sample to the desired adsorption temperature (e.g., 100 K).

  • Adsorption of this compound:

    • Introduce C₂D₂ gas into the UHV chamber through a leak valve to a specific pressure (e.g., 1 x 10⁻⁸ mbar) for a set duration to achieve the desired surface coverage. The exposure is typically measured in Langmuirs (1 L = 1 x 10⁻⁶ Torr·s).

  • TPD Measurement:

    • Position the sample in front of the QMS aperture to maximize the collection of desorbing species.

    • Set the QMS to monitor the mass-to-charge ratio (m/z) corresponding to C₂D₂ (m/z = 28) and other potential desorption products like D₂ (m/z = 4).

    • Begin heating the sample at a linear rate (e.g., 2 K/s).[2][9] The heating rate should be carefully controlled and monitored.

    • Simultaneously record the QMS signal intensity for the selected masses as a function of the sample temperature.

  • Data Analysis:

    • Plot the QMS signal intensity versus temperature to obtain the TPD spectrum.

    • The temperature at which the desorption rate is maximum (the peak temperature) is related to the desorption energy. The Redhead equation can be used for a preliminary analysis, assuming a pre-exponential factor. More sophisticated analysis methods can be employed for more accurate kinetic parameters.

    • Repeat the experiment for different initial coverages to study coverage-dependent effects.

Protocol 2: High-Resolution Electron Energy Loss Spectroscopy (HREELS)

Objective: To measure the vibrational spectrum of adsorbed this compound and identify its bonding geometry.

Materials:

  • UHV chamber equipped with a HREEL spectrometer, LEED, and AES.

  • This compound gas.

  • Single-crystal sample (e.g., Ni(111)).

Procedure:

  • Sample Preparation:

    • Clean and prepare the single-crystal surface as described in the TPD protocol.

    • Cool the sample to the adsorption temperature (e.g., 150 K).

  • Adsorption of this compound:

    • Dose the surface with C₂D₂ to the desired coverage.

  • HREELS Measurement:

    • Set the incident electron beam energy to a low value, typically between 1 and 10 eV.

    • Direct the monochromatic electron beam onto the sample surface at a specific angle of incidence (e.g., 60° from the surface normal).

    • Analyze the energy of the scattered electrons at a specific collection angle (specular or off-specular).

    • Record the electron intensity as a function of energy loss relative to the elastically scattered (zero-loss) peak. This constitutes the HREELS spectrum.

  • Data Analysis:

    • Identify the energy loss peaks in the spectrum, which correspond to the vibrational modes of the adsorbed C₂D₂.

    • Compare the obtained spectrum with that of C₂H₂ adsorbed on the same surface to identify the isotopic shifts.

    • Assign the observed vibrational modes by comparing their energies and isotopic shifts to known values for C-D and C-C vibrations in different hybridization states (sp, sp², sp³). This information helps in determining the bonding configuration of the adsorbed molecule.

Protocol 3: Scanning Tunneling Microscopy (STM)

Objective: To visualize the adsorption site and arrangement of this compound molecules on a surface.

Materials:

  • UHV system with a low-temperature STM.

  • This compound gas.

  • Single-crystal sample (e.g., Si(100)-(2x1)).

  • Facilities for in-situ sample preparation.

Procedure:

  • Sample and Tip Preparation:

    • Prepare a clean and atomically flat Si(100)-(2x1) surface by flashing to high temperature (e.g., ~1200 °C) in UHV.

    • Prepare a sharp STM tip, typically made of tungsten or Pt-Ir, by in-situ sputtering or field emission.

  • Adsorption of this compound:

    • Cool the Si(100) sample to a low temperature (e.g., < 80 K) to minimize surface diffusion.

    • Introduce C₂D₂ into the chamber to achieve a sub-monolayer coverage.

  • STM Imaging:

    • Bring the STM tip into tunneling range of the surface.

    • Set the tunneling parameters: bias voltage (e.g., -2.0 V to +2.0 V) and tunneling current (e.g., 10-100 pA). The choice of bias voltage determines whether filled or empty electronic states of the sample are imaged.

    • Scan the tip across the surface to acquire a topographic image. Individual C₂D₂ molecules should be visible.

  • Data Analysis:

    • Analyze the STM images to determine the preferred adsorption sites of the C₂D₂ molecules relative to the underlying Si dimer rows.

    • Measure the apparent height and shape of the adsorbed molecules to infer their bonding geometry.

    • By applying voltage pulses from the STM tip, it is possible to induce and observe reactions of individual molecules.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the surface science studies of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_adsorption Adsorption cluster_analysis Surface Analysis cluster_data Data Interpretation Clean Clean Single Crystal (e.g., Sputtering/Annealing) Characterize Characterize Surface (LEED, AES) Clean->Characterize Cool Cool to Adsorption T Characterize->Cool Dose Dose with C₂D₂ Gas Cool->Dose TPD TPD Dose->TPD HREELS HREELS Dose->HREELS STM STM Dose->STM Kinetics Kinetics & Binding Energy TPD->Kinetics Vibrations Vibrational Modes & Geometry HREELS->Vibrations Imaging Adsorption Sites & Structure STM->Imaging

Caption: General experimental workflow for surface science studies of this compound.

Acetylene_to_Ethylidyne C2H2 Acetylene (C₂H₂) on Pt(111) Vinyl Vinyl (CHCH₂) C2H2->Vinyl + H H_ads Adsorbed H H_ads->Vinyl Vinylidene Vinylidene (CCH₂) Vinyl->Vinylidene Isomerization Ethylidyne Ethylidyne (CCH₃) Vinylidene->Ethylidyne + H

Caption: Reaction pathway for the conversion of acetylene to ethylidyne on a Pt(111) surface.[10][11]

Dehydrogenation_on_Cu111 C2H2_ads Adsorbed C₂H₂ on Cu(111) C2_ads Adsorbed C₂ C2H2_ads->C2_ads STM Voltage Pulse - 2H H_gas 2H (gas) C2_ads->H_gas

Caption: STM-induced dehydrogenation of a single acetylene molecule on a Cu(111) surface.[10][11][12]

Acetylene_Adsorption_Si100 C2H2_gas C₂H₂ (gas) Si_surface Si(100)-(2x1) Surface pi_bonded π-bonded C₂H₂ (precursor) Si_surface->pi_bonded Adsorption di_sigma di-σ bonded C₂H₂ pi_bonded->di_sigma Chemisorption

Caption: Schematic of acetylene adsorption and chemisorption on a Si(100)-(2x1) surface.[7][13]

References

Application Notes and Protocols for the Deposition of Deuterated Carbon Films Using Acetylene-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated carbon films, often referred to as diamond-like carbon (DLC) or amorphous carbon films containing deuterium (B1214612) (a-C:D), are of significant interest across various scientific and industrial fields. Their unique properties, including high hardness, low friction, chemical inertness, and tailored optical and electronic characteristics, make them suitable for a range of applications. In the context of drug development and biomedical applications, these films are explored for coatings on medical implants and devices due to their biocompatibility and wear resistance. The incorporation of deuterium in place of hydrogen can also serve as a tracer for studying hydrogen absorption and diffusion in materials, which is particularly relevant in fusion energy research.

This document provides detailed application notes and experimental protocols for the deposition of deuterated carbon films using acetylene-d2 (C₂D₂) as a precursor gas. The methodologies described are primarily based on Plasma-Enhanced Chemical Vapor Deposition (PECVD), a widely used technique for producing high-quality amorphous carbon films.

Deposition Techniques Overview

Several techniques can be employed for the deposition of deuterated carbon films. The choice of method influences the film's properties, such as its density, hardness, and deuterium content.

  • Plasma-Enhanced Chemical Vapor Deposition (PECVD): This is a versatile method that uses an electrical discharge to decompose the precursor gas (this compound) into reactive ions and radicals, which then deposit onto a substrate.[1][2] PECVD allows for deposition at relatively low temperatures, making it compatible with a variety of substrate materials.[3] The properties of the resulting film can be controlled by adjusting parameters such as gas pressure, flow rate, and plasma power.[1][4]

  • Magnetron Sputtering: In this physical vapor deposition (PVD) technique, a carbon target is sputtered using an inert gas plasma (e.g., Argon), and the ejected carbon atoms are co-deposited with deuterium from a D₂ gas atmosphere onto the substrate.[5][6] This method allows for good control over the film's composition.

  • Ion Beam Deposition: This technique utilizes an ion source to directly deposit carbon and deuterium ions onto a substrate.[7] It offers precise control over the energy of the depositing species, which significantly impacts the film's structure and properties.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the deposition of deuterated and hydrogenated carbon films. This data provides a comparative overview of how different deposition parameters affect the final film characteristics.

Table 1: Influence of Deposition Parameters on Deuterium Concentration and Film Properties

Precursor(s)Deposition MethodSubstrate Temperature (K)D₂ Pressure (Pa)Deuterium Concentration (at. %)Film Growth RateReference
C + D₂RF Magnetron Sputtering350 - 9000.3 - 8.01 - 47Increases with D₂ pressure, decreases with temperature[5]
Ar + D₂Magnetron SputteringAmbientVariable partial pressure10 - 54Increases with D₂ partial pressure[6][8]
C₂H₂ + ArPlasma Jet CVDAmbient1000N/A (Hydrogenated)Decreases with additional hydrogen[9]
C₂H₂Thermal CVD1173133 - 1333N/A (Graphene/Graphite)Varies with flow rate and pressure[10]

Table 2: Properties of Amorphous Carbon Films Deposited with Acetylene

PrecursorDeposition MethodAcetylene Partial PressureChamber Pressure (Torr)Film TypeI(D)/I(G) Ratio (Raman)Reference
C₂H₂ in ArPECVDLowHighPolymer-like Carbon (PLC)Lower[1][4]
C₂H₂ in ArPECVDHighLowDiamond-like Carbon (DLC)Higher[1][4]
C₂H₂Plasma Jet CVDVariable (in Ar)1000a-C:H~1.42[9]

Experimental Protocols

The following protocols provide detailed methodologies for the deposition of deuterated carbon films using this compound via PECVD.

Protocol 1: General PECVD Procedure for a-C:D Film Deposition

This protocol outlines the fundamental steps for depositing deuterated amorphous carbon films using a capacitively coupled RF-PECVD system with this compound as the precursor.

1. Substrate Preparation:

  • Clean the desired substrates (e.g., silicon wafers, quartz, or specific medical-grade materials) to remove any organic and inorganic contaminants.
  • A typical cleaning procedure involves sequential ultrasonic bathing in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
  • For enhanced adhesion, an in-situ plasma cleaning step using an inert gas like Argon can be performed within the deposition chamber prior to introducing the precursor gas.

2. System Setup and Evacuation:

  • Load the cleaned substrates into the PECVD chamber.
  • Evacuate the chamber to a base pressure typically in the range of 10⁻⁴ to 10⁻⁶ Torr to minimize contamination from residual gases.

3. Deposition Process:

  • Introduce this compound (C₂D₂) into the chamber at a controlled flow rate. An inert carrier gas such as Argon may also be used to stabilize the plasma and control the deposition rate.
  • Set the process pressure to the desired value, typically in the range of tens to hundreds of mTorr.[11]
  • Apply RF power (13.56 MHz) to the electrodes to generate the plasma. The power density will influence the ion energy and film properties.[12]
  • Maintain the deposition for the desired duration to achieve the target film thickness. The deposition rate will depend on the specific process parameters.
  • The substrate can be kept at room temperature or heated to influence the film structure.

4. Post-Deposition:

  • Turn off the RF power and gas flow.
  • Allow the system to cool down before venting the chamber with an inert gas like nitrogen.
  • Remove the coated substrates for characterization.

5. Characterization:

  • Thickness: Measured using profilometry or ellipsometry.[8]
  • Composition and Deuterium Content: Determined by ion beam analysis techniques such as Rutherford Backscattering Spectrometry (RBS) and Elastic Recoil Detection Analysis (ERDA).[13]
  • Bonding Structure: Analyzed using Raman spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to assess the sp²/sp³ carbon bonding ratio and the presence of C-D bonds.[1][4][14]
  • Mechanical Properties: Hardness and elastic modulus can be evaluated using nanoindentation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the deposition process and the experimental workflow.

experimental_workflow cluster_prep 1. Preparation cluster_deposition 2. PECVD Deposition cluster_post 3. Post-Deposition & Analysis Substrate_Cleaning Substrate Cleaning (Acetone, IPA, DI Water) Chamber_Loading Substrate Loading Substrate_Cleaning->Chamber_Loading System_Evacuation System Evacuation (to <10^-5 Torr) Chamber_Loading->System_Evacuation Gas_Introduction Introduce C₂D₂ (+ Ar) - Control Flow Rates System_Evacuation->Gas_Introduction Pressure_Control Set Process Pressure (e.g., 50-200 mTorr) Gas_Introduction->Pressure_Control Plasma_Generation Apply RF Power (13.56 MHz) Pressure_Control->Plasma_Generation Film_Growth Film Deposition (Control Time for Thickness) Plasma_Generation->Film_Growth Cooldown System Cooldown Film_Growth->Cooldown Venting Vent with N₂ Cooldown->Venting Sample_Removal Sample Removal Venting->Sample_Removal Characterization Film Characterization (Raman, ERDA, etc.) Sample_Removal->Characterization parameter_influence cluster_params Deposition Parameters cluster_props Film Properties C2D2_Flow C₂D₂ Flow Rate Depo_Rate Deposition Rate C2D2_Flow->Depo_Rate D_Content Deuterium Content C2D2_Flow->D_Content Pressure Chamber Pressure Pressure->Depo_Rate sp3_sp2_ratio sp³/sp² Ratio Pressure->sp3_sp2_ratio RF_Power RF Power RF_Power->sp3_sp2_ratio Hardness Hardness & Density RF_Power->Hardness Stress Internal Stress RF_Power->Stress Substrate_Temp Substrate Temperature Substrate_Temp->D_Content Substrate_Temp->Stress

References

Application Notes and Protocols: Acetylene-d2 in Atmospheric Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylene-d2 (C₂D₂), a deuterated isotopologue of acetylene (B1199291), serves as a critical tool in atmospheric chemistry research. Its unique spectroscopic signature and distinct molecular weight allow it to be used as a tracer in complex reaction mixtures, enabling the elucidation of reaction mechanisms and the quantification of reaction products. This is particularly valuable in studies simulating the chemical evolution of atmospheric aerosols and extraterrestrial ices, where intricate networks of reactions can occur. The substitution of hydrogen with deuterium (B1214612) provides a clear spectroscopic and mass spectrometric handle to track the fate of acetylene and its fragments in photochemical and radiation-induced processes. These studies are fundamental to understanding the formation of complex organic molecules in various environments, from urban smog to the icy surfaces of planetary bodies in our solar system.

Key Applications in Atmospheric Chemistry

  • Isotopic Labeling Studies: this compound is instrumental in isotopic labeling experiments designed to unravel complex reaction pathways. By substituting C₂H₂ with C₂D₂, researchers can definitively identify the products that originate from acetylene in a multi-component system. This is crucial for distinguishing between different formation pathways of organic molecules.

  • Mechanistic Studies of Ice Photochemistry: In laboratory simulations of atmospheric and astrophysical ices, C₂D₂ is used to study the effects of ionizing radiation and ultraviolet (UV) photolysis. These experiments help to understand how simple molecules can lead to the formation of more complex organic species, including those of prebiotic interest.

  • Tracer for Combustion and Emission Studies: While less common than its use in laboratory studies, deuterated species can, in principle, be used in controlled field studies to trace the atmospheric transport and transformation of emissions from specific sources.

Experimental Protocols

Protocol 1: Photolysis of this compound in an Ice Matrix

This protocol outlines a typical experiment to study the photochemical evolution of this compound in an ice matrix, simulating conditions found in atmospheric aerosols or on icy planetary surfaces.

1. Experimental Setup:

  • Ultra-High Vacuum (UHV) Chamber: The experiment is conducted in a stainless steel UHV chamber with a base pressure typically below 10⁻¹⁰ mbar to prevent contamination.

  • Cryogenic Substrate: A polished substrate (e.g., silver or gold-plated copper) is mounted on a cryostat capable of reaching and maintaining temperatures as low as 10 K.

  • Gas Deposition System: A high-precision leak valve connected to a gas line is used to introduce gaseous C₂D₂ (and other gases for mixed-ice studies, such as H₂O or CO) into the chamber for deposition onto the cold substrate.

  • Irradiation Source: A source of ultraviolet radiation, such as a deuterium lamp or a laser, is used to irradiate the ice sample. The wavelength and flux of the radiation should be well-characterized.

  • Analytical Instruments:

    • Fourier Transform Infrared (FTIR) Spectrometer: Positioned to allow the infrared beam to pass through the ice sample for in-situ monitoring of its composition.

    • Quadrupole Mass Spectrometer (QMS) or Reflectron Time-of-Flight Mass Spectrometer (ReTOF-MS): Used for Temperature Programmed Desorption (TPD) analysis of the gas phase.

2. Procedure:

  • Substrate Preparation: Cool the substrate to the desired deposition temperature (e.g., 10 K).

  • Ice Deposition: Introduce C₂D₂ gas into the UHV chamber through the leak valve at a controlled rate to form an ice film of a specific thickness on the substrate. The thickness can be monitored using laser interference or by calibrating the deposition rate.

  • Pre-irradiation Analysis: Record an FTIR spectrum of the pristine C₂D₂ ice to serve as a baseline.

  • Irradiation: Irradiate the ice sample with the UV source for a defined period. The photon flux and irradiation time determine the total radiation dose.

  • In-situ Monitoring: Periodically acquire FTIR spectra during irradiation to monitor the formation of new chemical species and the depletion of C₂D₂.

  • Post-irradiation Analysis: After the irradiation period, record a final FTIR spectrum.

  • Temperature Programmed Desorption (TPD): Linearly ramp the temperature of the substrate at a controlled rate (e.g., 1 K/min). Simultaneously, monitor the composition of the desorbing gas phase using the mass spectrometer. This allows for the identification of volatile products formed within the ice.

  • Data Analysis: Analyze the FTIR spectra to identify new absorption bands corresponding to photoproducts. Analyze the TPD data to identify the mass-to-charge ratios of the desorbing species and their desorption temperatures. The use of C₂D₂ allows for clear identification of deuterated products in the mass spectra.

Protocol 2: VUV Absorption Cross-Section Measurement of this compound

This protocol describes the measurement of the vacuum ultraviolet (VUV) absorption cross-sections of gaseous C₂D₂, which are crucial for atmospheric modeling.

1. Experimental Setup:

  • VUV Light Source: A synchrotron radiation source or a deuterium lamp coupled to a monochromator to select specific VUV wavelengths.

  • Gas Cell: A temperature-controlled gas cell with VUV-transparent windows (e.g., MgF₂).

  • Pressure Gauge: A high-precision capacitance manometer to accurately measure the pressure of the C₂D₂ gas in the cell.

  • Detector: A VUV-sensitive detector, such as a photomultiplier tube, to measure the intensity of the transmitted light.

2. Procedure:

  • System Evacuation: Evacuate the gas cell to a high vacuum.

  • Reference Spectrum (I₀): Record the spectrum of the VUV light source with the empty gas cell.

  • Sample Introduction: Introduce a known pressure of C₂D₂ gas into the cell.

  • Sample Spectrum (I): Record the spectrum of the VUV light source with the C₂D₂-filled cell.

  • Temperature Variation: Repeat steps 2-4 at different temperatures to determine the temperature dependence of the absorption cross-sections.

  • Data Analysis: Calculate the absorption cross-section (σ) at each wavelength using the Beer-Lambert law: I = I₀ * exp(-n * σ * l) where n is the number density of the gas and l is the path length of the cell.

Data Presentation

The following tables summarize typical quantitative data from experiments involving this compound.

Table 1: Experimental Parameters for Photolysis of C₂D₂ Ice

ParameterTypical Value
Substrate Temperature10 - 50 K
Ice Thickness100 - 1000 nm
C₂D₂ Purity>99% D
Irradiation SourceDeuterium Lamp / Excimer Laser
Wavelength Range120 - 200 nm (VUV)
Photon Flux10¹² - 10¹⁵ photons cm⁻² s⁻¹
TPD Heating Rate1 - 5 K min⁻¹

Table 2: Identified Photoproducts from Irradiated C₂D₂ Ice

ProductFormulaKey FTIR Band (cm⁻¹)Key m/z in TPD
Dithis compoundC₄D₂~2350 (C≡C stretch)52
Vinylacetylene-d4C₄D₄~1550 (C=C stretch)56
Ethylene-d4C₂D₄~1078 (CH₂ wag)32
Ethane-d6C₂D₆~2225 (C-D stretch)36
Benzene-d6C₆D₆~1330 (ring mode)84

Table 3: VUV Absorption Cross-Sections of C₂H₂ (as a proxy for C₂D₂) at Different Temperatures [1][2][3]

Wavelength (nm)Cross-section at 296 K (cm²)Cross-section at 773 K (cm²)
115~1.5 x 10⁻¹⁷Increases with temperature
150~5 x 10⁻¹⁸Increases with temperature
185~1 x 10⁻¹⁹Sharp increase with temperature
230~1 x 10⁻²¹Sharp increase with temperature
Note: Specific cross-section values for C₂D₂ may differ slightly from C₂H₂ due to isotopic effects.

Visualizations

Experimental_Workflow_Ice_Photolysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis UHV UHV Chamber Evacuation Cryo Substrate Cooling (10 K) UHV->Cryo Depo C2D2 Gas Deposition Cryo->Depo FTIR_pre Pre-irradiation FTIR Depo->FTIR_pre Irrad UV Irradiation FTIR_pre->Irrad FTIR_in In-situ FTIR Monitoring Irrad->FTIR_in FTIR_post Post-irradiation FTIR Irrad->FTIR_post TPD Temperature Programmed Desorption (TPD) FTIR_post->TPD MS Mass Spectrometry TPD->MS Reaction_Pathway_Acetylene_Photolysis cluster_primary Primary Products cluster_secondary Secondary Products cluster_tertiary Complex Products C2D2 This compound (C2D2) C2D C2D radical C2D2->C2D D D atom C2D2->D C2D4 Ethylene-d4 (C2D4) C2D2->C2D4 + 2D C4D2 Dithis compound (C4D2) C2D->C4D2 + C2D2 C6D6 Benzene-d6 (C6D6) C4D2->C6D6 + C2D2 Polymers Deuterated Polymers C4D2->Polymers C2D4->Polymers

References

Application Notes and Protocols: Photodissociation Dynamics of Acetylene-d2 (C₂D₂)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of photodissociation dynamics provides fundamental insights into chemical bond cleavage, energy disposal, and the nature of excited electronic states. Acetylene (C₂H₂) and its isotopologue, acetylene-d2 (C₂D₂), are benchmark polyatomic systems for understanding such dynamics due to their linearity and rich photochemistry. Investigating C₂D₂ is particularly valuable for exploring isotope effects, which arise from differences in mass and zero-point energy, affecting dissociation rates and energy partitioning among the photofragments. These studies are crucial for fields ranging from combustion and atmospheric chemistry to astrophysics. This document outlines the primary experimental and theoretical protocols used to investigate the photodissociation dynamics of C₂D₂ and presents key quantitative data derived from such studies.

Key Photodissociation Pathways

Upon absorption of a vacuum ultraviolet (VUV) photon, C₂D₂ is promoted to an electronically excited state. The primary and most studied dissociation channel involves the cleavage of a single carbon-deuterium bond:

Channel 1: C-D Bond Fission C₂D₂ + hν → C₂D₂* → C₂D + D

The resulting ethynyl-d1 radical (C₂D) can be formed in its ground electronic state (X̃ ²Σ⁺) or, more commonly at higher photon energies, in its first electronically excited state (Ã ²Π). The energy difference between these states influences the kinetic energy of the fragments.

Channel 2: D₂ Elimination C₂D₂ + hν → C₂D₂* → C₂ + D₂

This channel is generally considered a minor pathway compared to C-D bond fission.[1]

The logical flow of these dissociation events from the initial photoexcitation is illustrated in the diagram below.

G cluster_init Initial State cluster_excited Photoexcitation cluster_products Dissociation Products C2D2 C₂D₂ (Ground State) C2D2_star C₂D₂* (Excited State) C2D2->C2D2_star hν (VUV Photon) C2D_A C₂D (Ã ²Π) + D C2D2_star->C2D_A Dominant Pathway (e.g., via C̃ ¹Πu state) C2D_X C₂D (X̃ ²Σ⁺) + D C2D2_star->C2D_X Minor Pathway C2_D2 C₂ + D₂ (minor) C2D2_star->C2_D2

Caption: Logical diagram of C₂D₂ photodissociation pathways.

Quantitative Data Summary

The energy landscape and product propensities are critical for understanding the dynamics. The following tables summarize key quantitative data.

Table 1: Bond Dissociation Energies (D₀)

The C-D bond is slightly stronger than the C-H bond due to a lower zero-point vibrational energy (ZPVE) of the C-D stretching mode.[2][3]

BondMoleculeD₀ (kcal/mol)D₀ (eV)D₀ (cm⁻¹)Notes
C-HC₂H₂~132~5.72~46,100A well-established experimental and theoretical value.[4]
C-D C₂D₂ ~133.5 ~5.79 ~46,700 Value is higher due to the ZPVE difference between C-H and C-D bonds.[2][3]
Table 2: Product Branching Ratios and Anisotropy

The branching ratio between different electronic states of the C₂D fragment and the spatial anisotropy of the dissociation are highly dependent on the photolysis wavelength and the specific excited state prepared. Data is inferred from analogous studies on C₂H₂.[5]

Photolysis λ (nm)Excited State of C₂D₂Dominant ChannelAnisotropy Parameter (β)Dissociation Character
148.35C̃ ¹ΠuC₂D(Ã) + DEnergy-dependent, ~1.2Fast, direct dissociation on a repulsive potential energy surface.[5]
151.82C̃ ¹ΠuC₂D(Ã) + DEnergy-dependent, < 1.0Slower dissociation, suggesting a more complex dynamical process.[5]
Table 3: Photofragment Translational Energy Distribution

The total kinetic energy release (TKER) of the fragments provides information about the internal energy (vibrational, rotational) of the molecular co-fragment.

Photolysis λ (nm)Key Feature of TKER SpectrumInterpretation
148.35 & 151.82Structured, with distinct peaks.Peaks correspond to the formation of C₂D(Ã) fragments in specific vibrational states (trans-bend and C-C stretch).[5]
GeneralLow probability of forming fragments with near-zero kinetic energy.Indicates dissociation occurs over a barrier or on a steeply repulsive surface, not via statistical decay on the ground state.[6][7]

Experimental Protocols

Two powerful techniques for studying photodissociation dynamics are Velocity Map Imaging (VMI) and H/D-Atom Rydberg Tagging Time-of-Flight (TOF) spectroscopy.

Protocol 1: Velocity Map Imaging (VMI)

VMI is used to measure the three-dimensional velocity distribution of a state-selectively ionized photofragment. From this, the kinetic energy and angular distributions are determined.[8][9]

Objective: To measure the kinetic energy release and angular distribution of the D or C₂D fragments following photodissociation.

Methodology:

  • Molecular Beam Generation: A dilute mixture of C₂D₂ (e.g., 5% in Argon) is expanded through a pulsed valve into a high-vacuum source chamber. The resulting supersonic jet is collimated by a skimmer, producing a cold, well-defined molecular beam.[4]

  • Photoexcitation and Ionization: The molecular beam enters the main interaction chamber, where it is crossed by two co-propagating or counter-propagating laser beams.

    • Photolysis Laser (Pump): A pulsed VUV laser (e.g., 148 nm) dissociates the C₂D₂ molecules.

    • Ionization Laser (Probe): A second pulsed UV laser, timed to fire shortly after the photolysis laser, selectively ionizes a specific fragment (e.g., the D atom) via Resonance-Enhanced Multiphoton Ionization (REMPI).

  • Velocity Mapping: The newly formed ions are accelerated by a set of electrostatic lenses (repeller, extractor, ground) towards a position-sensitive detector.[10] This lens system maps all ions with the same initial velocity vector onto the same point on the detector, irrespective of their initial position in the interaction volume.

  • Detection: The detector typically consists of a pair of microchannel plates (MCPs) coupled to a phosphor screen. The 2D ion image on the screen represents the crushed 3D Newton sphere of the recoiling fragments.[9]

  • Data Acquisition: The image from the phosphor screen is captured by a CCD camera and integrated over many laser shots to improve the signal-to-noise ratio.

  • Data Analysis: The 2D projected image is reconstructed into the original 3D velocity distribution using a mathematical procedure like an inverse Abel transform. From the reconstructed 3D distribution, the speed (and thus kinetic energy) and angular distributions are extracted.[11]

Protocol 2: D-Atom Rydberg Tagging Time-of-Flight (TOF)

This technique provides very high-resolution measurements of the photofragment translational energy by detecting the neutral D-atom fragment.[12][13]

Objective: To obtain a high-resolution translational energy spectrum of the D atom fragment.

Methodology:

  • Molecular Beam and Photolysis: A skimmed molecular beam of C₂D₂ is prepared as in the VMI protocol. A one-photon VUV laser pulse dissociates the C₂D₂ molecules (e.g., C₂D₂ → C₂D + D).

  • Rydberg Tagging: The nascent D atoms are "tagged" using a two-step laser excitation scheme at a precise time and location:

    • Lyman-α Excitation: A VUV laser at 121.6 nm excites the D atoms from the ground (n=1) state to the n=2 state.

    • Rydberg Excitation: A second UV laser (e.g., ~365 nm) further excites the D(n=2) atoms to a long-lived, high-n Rydberg state (n=30-80).[5]

  • Time-of-Flight Measurement: These tagged, neutral Rydberg atoms are unaffected by stray electric or magnetic fields and travel over a long flight path (e.g., ~74 cm) to a detector.[5] A small electric field may be applied in the interaction region to deflect any ions created.

  • Detection: The detector is typically a Z-stack MCP detector. A high electric field at the front of the detector efficiently ionizes the Rydberg atoms just before they are detected.[12]

  • Data Analysis: A time-of-flight (TOF) spectrum is recorded by measuring the arrival time of the D atoms relative to the photolysis laser pulse. This TOF spectrum can be directly converted into a total kinetic energy release (TKER) spectrum, providing detailed information on the internal energy states of the C₂D co-fragment.[14]

The general workflow for these experimental techniques is shown below.

G cluster_source Source Chamber cluster_main Interaction Chamber cluster_detection Detection System cluster_lasers PulsedValve Pulsed Valve (C₂D₂/Ar mixture) Skimmer Skimmer PulsedValve->Skimmer Supersonic Jet Interaction Laser-Molecule Interaction Point Skimmer->Interaction Cold Molecular Beam IonOptics Ion Optics (VMI) or Field-Free Drift (TOF) Interaction->IonOptics Fragments Detector Position-Sensitive Detector (MCP) IonOptics->Detector Data Data Acquisition & Analysis Detector->Data Pump Pump Laser (VUV Photolysis) Pump->Interaction Probe Probe Laser (UV Ionization/Tagging) Probe->Interaction

Caption: General experimental workflow for photodissociation studies.

References

Application Notes and Protocols: Acetylene-d2 as a Precursor for Deuterated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated polymers, in which hydrogen atoms are replaced by their stable isotope deuterium (B1214612), offer unique properties that make them invaluable tools in a wide range of scientific and industrial applications. The substitution of hydrogen with deuterium can significantly alter the physical, chemical, and biological properties of polymers, including their thermal stability, spectroscopic signatures, and metabolic pathways.[1][2] Acetylene-d2 (C₂D₂) serves as a versatile and fundamental precursor for the synthesis of a variety of deuterated polymers, including poly(this compound), deuterated polyethylene (B3416737), and deuterated polystyrene. These materials are crucial for applications in drug development, materials science, and analytical chemistry, particularly in studies utilizing neutron scattering, NMR spectroscopy, and mass spectrometry.[3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of deuterated polymers using this compound as a starting material.

Applications of Deuterated Polymers Derived from this compound

The unique properties of deuterated polymers make them suitable for a variety of specialized applications:

  • Drug Development and Metabolism Studies: Deuteration can alter the metabolic rate of drug molecules by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can lead to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy. While not a polymer application itself, the principles are extended to polymeric drug delivery systems where the degradation of the polymer matrix can be tuned.

  • Neutron Scattering: The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes deuterated polymers essential for neutron scattering techniques. These methods are used to study the structure and dynamics of polymer chains in blends, solutions, and at interfaces.[6][7]

  • NMR and Mass Spectrometry: Deuterated polymers serve as excellent standards and solvents in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). They can simplify complex spectra and improve the accuracy of quantitative analysis.[3]

  • Enhanced Material Properties: Deuteration can lead to polymers with improved thermal and oxidative stability, which is advantageous in applications requiring high-performance materials.[6]

Synthesis of this compound Precursor

The primary method for synthesizing this compound is the reaction of calcium carbide (CaC₂) with heavy water (D₂O). This reaction is analogous to the traditional synthesis of acetylene (B1199291) from calcium carbide and water.

Experimental Protocol: Synthesis of this compound

Materials:

  • Calcium carbide (CaC₂)

  • Heavy water (D₂O, 99.8 atom % D)

  • Dry ice/acetone or liquid nitrogen cold trap

  • Gas-tight reaction flask with a dropping funnel and gas outlet

  • Schlenk line or equivalent inert atmosphere setup

Procedure:

  • Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture. The apparatus should consist of a two-neck round-bottom flask equipped with a dropping funnel and a gas outlet connected to a cold trap.

  • Place a calculated amount of calcium carbide into the reaction flask. To remove any residual protic hydrogen, the calcium carbide can be pre-heated to 600°C under vacuum.[1]

  • Fill the dropping funnel with an equimolar amount of heavy water.

  • Cool the cold trap using a dry ice/acetone slurry or liquid nitrogen to collect the this compound gas.

  • Slowly add the heavy water from the dropping funnel to the calcium carbide. The reaction will proceed to generate this compound gas, which will be collected in the cold trap. The reaction is: CaC₂ + 2D₂O → C₂D₂ + Ca(OD)₂.

  • The collected solid this compound can be slowly warmed to a gaseous state for immediate use in subsequent polymerization reactions. Purity can be confirmed by mass spectrometry. A purity of 99.5% D has been reported using this method.[1]

Logical Relationship for this compound Synthesis

CaC2 Calcium Carbide (CaC₂) Reaction Reaction Flask CaC2->Reaction D2O Heavy Water (D₂O) D2O->Reaction C2D2 This compound (C₂D₂) Gas Reaction->C2D2 Generates CaOD2 Calcium Deuteroxide (Ca(OD)₂) Reaction->CaOD2 Byproduct ColdTrap Cold Trap C2D2->ColdTrap Collected in

Caption: Synthesis of this compound from Calcium Carbide and Heavy Water.

Synthesis of Deuterated Polymers from this compound

Poly(this compound)

Poly(this compound) is a conducting polymer with a conjugated backbone of alternating double and single carbon-carbon bonds. It can be synthesized via Ziegler-Natta catalysis.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

Materials:

  • This compound gas

  • Titanium(IV) n-butoxide (Ti(OBu)₄)

  • Triethylaluminium (AlEt₃)

  • Anhydrous toluene (B28343)

  • Schlenk flask or similar reaction vessel suitable for gas-phase polymerization

  • High-vacuum line

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere, dissolve a measured amount of Ti(OBu)₄ in anhydrous toluene.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Slowly add a solution of AlEt₃ in toluene to the Ti(OBu)₄ solution with gentle stirring to form the Ziegler-Natta catalyst. A typical Al/Ti molar ratio is 4:1.[8] The mixture will turn dark.

  • Polymerization:

    • Evacuate the reaction flask containing the catalyst solution to remove the inert gas.

    • Introduce a controlled pressure of this compound gas into the flask. The polymerization will initiate on the surface of the catalyst solution, forming a film.

    • The stereochemistry of the resulting poly(this compound) is temperature-dependent. Polymerization at temperatures below -78°C favors the cis-isomer, while temperatures above 150°C favor the trans-isomer.[2]

  • Work-up and Purification:

    • After the desired reaction time, vent the excess this compound gas.

    • Quench the reaction by adding methanol (B129727).

    • The resulting poly(this compound) film can be washed repeatedly with toluene and methanol to remove catalyst residues.

    • Dry the polymer film under vacuum.

Experimental Workflow for Poly(this compound) Synthesis

cluster_catalyst Catalyst Preparation cluster_polymerization Polymerization cluster_workup Work-up Ti_Al Mix Ti(OBu)₄ and AlEt₃ in Toluene at -78°C Introduce_C2D2 Introduce this compound Gas Ti_Al->Introduce_C2D2 Polymer_Film Poly(this compound) Film Forms Introduce_C2D2->Polymer_Film Quench Quench with Methanol Polymer_Film->Quench Wash Wash with Toluene/Methanol Quench->Wash Dry Dry under Vacuum Wash->Dry Final_Product Poly(this compound) Film Dry->Final_Product

Caption: Ziegler-Natta Polymerization of this compound.

Deuterated Polyethylene (d-PE)

Deuterated polyethylene can be prepared by the catalytic hydrogenation of poly(this compound). This two-step process first creates the deuterated polyene backbone, which is then saturated to form the deuterated alkane polymer.

Experimental Protocol: Hydrogenation of Poly(this compound)

Materials:

  • Poly(this compound)

  • Palladium on carbon (Pd/C, 10 wt%) or other suitable hydrogenation catalyst

  • Anhydrous solvent (e.g., decalin or xylene)

  • Hydrogen gas (H₂) or Deuterium gas (D₂) for perdeuterated polyethylene

  • High-pressure autoclave or similar hydrogenation reactor

Procedure:

  • In a high-pressure autoclave, suspend the poly(this compound) in the anhydrous solvent.

  • Add the Pd/C catalyst to the suspension.

  • Seal the reactor and purge with hydrogen or deuterium gas to remove air.

  • Pressurize the reactor with hydrogen or deuterium gas to the desired pressure (e.g., 50-100 atm).

  • Heat the mixture to the desired temperature (e.g., 100-150°C) and stir vigorously.

  • Monitor the reaction progress by measuring the pressure drop.

  • After the reaction is complete, cool the reactor, vent the excess gas, and filter the mixture to remove the catalyst.

  • Precipitate the deuterated polyethylene by adding a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry under vacuum.

Pathway from this compound to Deuterated Polyethylene

C2D2 This compound Polyacetylene_d2 Poly(this compound) C2D2->Polyacetylene_d2 Ziegler-Natta Polymerization d_PE Deuterated Polyethylene Polyacetylene_d2->d_PE Catalytic Hydrogenation (H₂ or D₂)

Caption: Synthesis of Deuterated Polyethylene from this compound.

Deuterated Polystyrene (d-PS)

Deuterated polystyrene can be synthesized from this compound via a multi-step process involving the cyclotrimerization of this compound to form benzene-d6 (B120219), followed by the synthesis of styrene-d8 (B127050), and finally polymerization.

Experimental Protocol: Synthesis of Deuterated Polystyrene

Step 1: Cyclotrimerization of this compound to Benzene-d6

  • This compound gas is passed over a heated catalyst, such as a silica-alumina catalyst modified with diborane, to induce cyclotrimerization.[1]

  • The reaction product, benzene-d6, is collected in a cold trap.

  • The benzene-d6 is purified by vacuum fractionation. A conversion of approximately 50% has been reported under specific conditions.[1]

Step 2: Synthesis of Styrene-d8

  • Benzene-d6 can be converted to styrene-d8 through various synthetic routes. A common laboratory method involves the Friedel-Crafts acylation of benzene-d6 with acetyl chloride to form acetophenone-d5, followed by reduction to 1-phenylethanol-d6, and subsequent dehydration to yield styrene-d8.[9]

Step 3: Polymerization of Styrene-d8

  • Deuterated polystyrene can be prepared by various polymerization techniques, including Atom Transfer Radical Polymerization (ATRP).

  • ATRP of Styrene-d8:

    • In a Schlenk flask under an inert atmosphere, combine the initiator (e.g., ethyl α-bromoisobutyrate), the catalyst (e.g., Cu(I)Br), and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) in a suitable solvent like anisole.

    • Add the styrene-d8 monomer.

    • Degas the mixture by several freeze-pump-thaw cycles.

    • Heat the reaction mixture to the desired temperature (e.g., 110°C) to initiate polymerization.

    • After the desired time, cool the reaction, dissolve the mixture in a suitable solvent like THF, and pass it through a neutral alumina (B75360) column to remove the catalyst.

    • Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.[10][11]

Synthesis Pathway to Deuterated Polystyrene

C2D2 This compound Benzene_d6 Benzene-d6 C2D2->Benzene_d6 Cyclotrimerization Styrene_d8 Styrene-d8 Benzene_d6->Styrene_d8 Multi-step Synthesis d_PS Deuterated Polystyrene Styrene_d8->d_PS Polymerization (e.g., ATRP)

Caption: Multi-step Synthesis of Deuterated Polystyrene from this compound.

Characterization of Deuterated Polymers

The successful synthesis and deuteration of polymers must be confirmed through various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR is used to determine the degree of deuteration by observing the reduction in the intensity of proton signals.

  • ²H (Deuterium) NMR provides direct evidence of deuterium incorporation and can be used to study the local environment of the deuterium atoms.

  • ¹³C NMR can also be used to confirm the structure of the polymer backbone.

2. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:

  • FTIR and Raman spectroscopy are powerful tools for identifying the presence of C-D bonds, which exhibit characteristic vibrational frequencies at lower wavenumbers compared to C-H bonds.

  • For example, C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, while C-D stretching vibrations are found in the 2100-2250 cm⁻¹ region.[9]

3. Gel Permeation Chromatography (GPC):

  • GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.

4. Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC) is used to measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition temperature of the polymers.

Data Presentation

The following tables summarize typical quantitative data for deuterated polymers derived from this compound and their non-deuterated counterparts.

Table 1: Spectroscopic Data for Deuterated Polymers

PolymerTechniqueCharacteristic Peak/Region (Deuterated)Characteristic Peak/Region (Non-deuterated)Reference
Poly(this compound)FTIR~2100-2200 cm⁻¹ (C-D stretch)~3000 cm⁻¹ (C-H stretch)[8]
Poly(this compound)RamanShifted C=C and C-C stretching modes~1100 and ~1500 cm⁻¹[12]
Deuterated PolyethyleneFTIR~2100-2200 cm⁻¹ (C-D stretch)~2850-2920 cm⁻¹ (C-H stretch)[7]
Deuterated Polystyrene¹H NMRReduced intensity of aromatic and vinyl protonsAromatic: ~7 ppm, Vinyl: ~5-6 ppm[5]

Table 2: Thermal Properties of Deuterated vs. Non-Deuterated Polymers

PolymerPropertyDeuterated ValueNon-Deuterated ValueReference
PolystyreneGlass Transition Temperature (Tg)91°C (for PS-d8)100°C[6]
PolyethyleneMelting Temperature (Tm)Varies with synthesis, can be slightly lower~110-140°C (depending on density)[13]
Poly(vinylcyclohexane)5% Weight Loss Temperature (Td)403°C (for D-PVCH)>345°C (for PVCH)[4]

Table 3: Molecular Weight Data for Synthesized Deuterated Polymers

PolymerSynthesis MethodMn ( g/mol )Mw/Mn (PDI)Reference
Polystyrene-d8ATRPVaries with conditionsTypically < 1.5[10]
Poly(acetylene)Ziegler-NattaHigh molecular weight-[2]
PolyethyleneZiegler-Natta1.1 x 10⁶ - 5.4 x 10⁶-[14]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a range of deuterated polymers with important applications in research and industry. The protocols outlined in this document provide a foundation for the preparation of poly(this compound), deuterated polyethylene, and deuterated polystyrene. The successful synthesis and characterization of these materials will enable further advancements in fields such as drug development, materials science, and analytical chemistry. The provided data and workflows serve as a guide for researchers to produce and utilize these unique isotopic materials.

References

Application Notes and Protocols for High-Pressure Studies of Solid Acetylene-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental techniques and protocols for studying solid acetylene-d2 (C₂D₂) under high-pressure conditions. The information is targeted toward researchers in materials science, condensed matter physics, and chemistry, as well as professionals in drug development interested in the behavior of small molecules under extreme conditions.

Introduction to High-Pressure Studies of Solid this compound

Acetylene and its deuterated isotopologue, this compound, are fundamental linear molecules that exhibit interesting phase transitions and chemical transformations under high pressure. Studying solid C₂D₂ at high pressure provides insights into intermolecular interactions, crystal packing, and the potential for pressure-induced polymerization. The deuterated form is often used to understand the role of hydrogen (or deuterium) bonding and to aid in the assignment of vibrational modes in spectroscopic studies. High-pressure techniques, primarily using diamond anvil cells (DACs), coupled with analytical methods like Raman spectroscopy and neutron diffraction, are crucial for elucidating the structural and vibrational properties of solid this compound as a function of pressure.

Phases of Solid this compound

Solid this compound is known to exist in at least two crystalline phases at ambient pressure, with transitions dependent on temperature. Under high pressure, further structural modifications and eventually polymerization can occur.

  • Cubic Phase (High-Temperature Phase): This phase is stable at higher temperatures.

  • Orthorhombic Phase (Low-Temperature Phase): This is the stable phase at lower temperatures.

The application of pressure can induce transitions between these phases and lead to the formation of new high-pressure polymorphs or trigger polymerization reactions.

Experimental Protocols

Sample Preparation and Loading into a Diamond Anvil Cell (DAC)

Due to the gaseous nature of this compound at ambient conditions and its potential for explosive decomposition at elevated pressures, careful sample loading is critical. A cryogenic loading technique, such as "spray-loading," is recommended for safely handling and loading solid this compound into a DAC.

Protocol for Cryogenic "Spray-Loading" of this compound:

  • DAC Preparation: Prepare a diamond anvil cell with a pre-indented gasket. The gasket material is typically a metal like rhenium or stainless steel, and a sample chamber is created by drilling a hole in the center of the indentation. A small ruby chip for pressure calibration should be placed inside the sample chamber.

  • Cryogenic Setup: Place the prepared open DAC in a cryogenic loading apparatus. The apparatus should be purged with an inert gas (e.g., nitrogen or argon) to prevent condensation of atmospheric gases.

  • Cooling: Cool the DAC to a temperature below the condensation point of this compound (approximately -84°C at 1 atm) using liquid nitrogen.

  • Sample Introduction: Introduce a small, controlled amount of this compound gas through a capillary directed into the sample chamber of the cooled DAC. The C₂D₂ gas will condense and solidify within the chamber.

  • Sealing the DAC: While maintaining the cryogenic temperature and inert atmosphere, remotely close the DAC to seal the solid this compound sample along with the ruby calibrant.

  • Pressurization: After the DAC is sealed, it can be warmed to the desired experimental temperature. The pressure can then be increased by mechanically driving the two diamond anvils closer together.

Pressure Calibration

The pressure inside the DAC is typically measured using the ruby fluorescence method.

Protocol for Ruby Fluorescence Pressure Measurement:

  • Illuminate the Ruby: Focus a laser (e.g., an argon ion or helium-cadmium laser) on the ruby chip inside the sample chamber.

  • Collect Fluorescence Spectrum: Collect the fluorescence spectrum from the ruby. The spectrum will contain two characteristic peaks (R1 and R2).

  • Determine Peak Shift: Measure the wavelength shift of the R1 fluorescence line relative to its position at ambient pressure.

  • Calculate Pressure: Use the calibrated pressure-dependent shift of the R1 line to determine the pressure in the sample chamber.

High-Pressure Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of solid this compound as a function of pressure. Changes in the Raman spectra can indicate phase transitions, changes in intermolecular coupling, and the onset of chemical reactions like polymerization.

Protocol for High-Pressure Raman Spectroscopy of Solid this compound:

  • Optical Setup: Integrate the DAC into a micro-Raman spectroscopy system. The system should be equipped with a suitable laser excitation source, a high-resolution spectrometer, and a sensitive detector (e.g., a CCD).

  • Data Acquisition: Direct the laser beam through the diamond anvil onto the solid C₂D₂ sample. Collect the backscattered Raman signal.

  • Spectral Analysis: Record Raman spectra at various pressures. Analyze the spectra for shifts in the positions of the vibrational modes, the appearance of new modes, and changes in peak intensities and widths. This data provides information on how pressure affects the molecular and lattice vibrations.

High-Pressure Neutron Diffraction

Neutron diffraction is essential for determining the crystal structure and the precise locations of the deuterium (B1214612) atoms in the crystal lattice of solid this compound under pressure. Due to the relatively large sample volume required for neutron scattering, specialized high-pressure cells like the Paris-Edinburgh press are often used for pressures up to a few GPa, while diamond anvil cells are used for higher pressures.

Protocol for High-Pressure Neutron Diffraction of Solid this compound:

  • High-Pressure Apparatus: Load the solid this compound sample into a suitable high-pressure cell designed for neutron scattering experiments.

  • Neutron Source: Place the high-pressure cell in a neutron beam at a neutron scattering facility.

  • Data Collection: Collect neutron diffraction patterns at various pressures and temperatures.

  • Structural Refinement: Analyze the diffraction patterns using Rietveld refinement or other crystallographic software to determine the crystal structure, lattice parameters, and atomic positions as a function of pressure.

Data Presentation

Table 1: Pressure-Dependent Raman Modes of Solid this compound

Vibrational ModeFrequency at Ambient Pressure (cm⁻¹)Pressure (GPa)Frequency (cm⁻¹)dν/dP (cm⁻¹/GPa)
ν₁ (C-D stretch)Value1.0ValueValue
5.0Value
10.0Value
ν₂ (C≡C stretch)Value1.0ValueValue
5.0Value
10.0Value
Lattice ModesValue1.0ValueValue
5.0Value
10.0Value

Table 2: Structural Parameters of Solid this compound Phases from Neutron Diffraction

PhasePressure (GPa)Temperature (K)Space Groupa (Å)b (Å)c (Å)Volume (ų)
OrthorhombicAmbient< 133CmcaValueValueValueValue
CubicAmbient> 133Pa3ValueValueValueValue
High-Pressure Phase IValueValueUnknownValueValueValueValue
High-Pressure Phase IIValueValueUnknownValueValueValueValue

Visualizations

Experimental Workflow for High-Pressure Studies

Experimental_Workflow cluster_preparation Sample Preparation cluster_experiment High-Pressure Experiment cluster_analysis Data Analysis C2D2_gas This compound Gas Cryo_loading Cryogenic Loading C2D2_gas->Cryo_loading DAC_prep DAC Preparation (Gasket + Ruby) DAC_prep->Cryo_loading Pressurization Pressurization Cryo_loading->Pressurization Pressure_cal Pressure Calibration (Ruby Fluorescence) Pressurization->Pressure_cal Raman Raman Spectroscopy Pressurization->Raman Neutron Neutron Diffraction Pressurization->Neutron Raman_analysis Raman Spectra Analysis (Peak Shifts, New Modes) Raman->Raman_analysis Neutron_analysis Diffraction Pattern Analysis (Structural Refinement) Neutron->Neutron_analysis Phase_diagram Phase Diagram Construction Raman_analysis->Phase_diagram Neutron_analysis->Phase_diagram

Caption: Experimental workflow for high-pressure studies of solid this compound.

Phase Transitions of Solid this compound under Pressure

Phase_Transitions Orthorhombic Orthorhombic Phase Cubic Cubic Phase Orthorhombic->Cubic Temperature Increase HP_Phase_I High-Pressure Phase I Orthorhombic->HP_Phase_I Pressure Increase Cubic->Orthorhombic Temperature Decrease Cubic->HP_Phase_I Pressure Increase Polymer Polymerized Phase HP_Phase_I->Polymer Further Pressure Increase

Caption: Schematic of potential phase transitions in solid this compound.

Application Notes and Protocols for Neutron Scattering Studies of Acetylene-d2 (C₂D₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of neutron scattering techniques to the study of deuterated acetylene (B1199291) (C₂D₂). The following sections detail the quantitative data obtained from these studies, provide in-depth experimental protocols for key techniques, and present visualizations of the experimental workflows.

Introduction to Neutron Scattering on Acetylene-d2

Neutron scattering is a powerful, non-destructive technique for probing the structure and dynamics of materials at the atomic and molecular level. Due to the high incoherent scattering cross-section of hydrogen, studies on hydrogenous materials often benefit from deuterium (B1214612) substitution. This compound (C₂D₂) is therefore an ideal candidate for neutron scattering investigations, providing insights into its crystal structure, lattice dynamics, and molecular motions in the solid state. The primary techniques covered in these notes are neutron diffraction, inelastic neutron scattering (INS), and quasi-elastic neutron scattering (QENS).

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from neutron scattering studies of solid this compound.

Table 1: Crystallographic Data from Neutron Powder Diffraction

Neutron powder diffraction has been instrumental in determining the crystal structure of the low-temperature phase of solid C₂D₂.[1]

ParameterValueTemperature (K)Reference
Crystal System Orthorhombic4.2[1]
Space Group Acam4.2[1]
Lattice Parameters a = 6.193(3) Å4.2[1]
b = 6.005(3) Å4.2[1]
c = 5.551(3) Å4.2[1]
Molecules per unit cell (Z) 44.2[1]
Bond Lengths C-C = 1.18(1) Å4.2[1]
C-D = 1.06(2) Å4.2[1]

Note: The apparent shortening of the C-C bond compared to the gas phase is attributed to the effect of molecular libration.[1]

Table 2: Dynamic Properties from Quasi-Elastic Neutron Scattering (QENS)

QENS studies on acetylene adsorbed in Na-Y zeolite provide insights into its diffusive motions. While not on pure solid C₂D₂, these results are indicative of the molecular dynamics that can be probed.

ParameterValueTemperature (K)SystemReference
Diffusion Coefficient (D) 2.2 x 10⁻⁹ m²/s300C₂H₂ in Na-Y zeolite[2]
3.5 x 10⁻⁹ m²/s350C₂H₂ in Na-Y zeolite[2]
Residence Time (τ) 3.7 ps300C₂H₂ in Na-Y zeolite[2]
2.8 ps350C₂H₂ in Na-Y zeolite[2]

Experimental Protocols

Detailed methodologies for key neutron scattering experiments on this compound are provided below.

Neutron Powder Diffraction

Objective: To determine the crystal structure of solid this compound.

Methodology:

  • Sample Preparation (In-situ):

    • This compound gas of high purity is required.

    • A vanadium sample can, which is nearly transparent to neutrons, is connected to a gas handling system and mounted in a cryostat on the diffractometer.[3]

    • The sample can is evacuated to a high vacuum.

    • The cryostat is cooled to a temperature below the sublimation point of C₂D₂ (typically around 77 K using liquid nitrogen).

    • This compound gas is slowly admitted into the cold sample can, where it condenses as a fine powder.

    • The sample is then further cooled to the desired measurement temperature (e.g., 4.2 K using liquid helium).[1]

    • To ensure a randomly oriented powder, the sample may be annealed by cycling the temperature slightly.

  • Instrumentation:

    • A high-resolution powder diffractometer is used (e.g., at a spallation neutron source or a research reactor).

    • The instrument is calibrated using a standard material.

    • Data is collected over a wide range of scattering angles (2θ).

  • Data Collection:

    • A full diffraction pattern is collected at the target temperature.

    • Data collection times can range from a few hours to a full day, depending on the neutron flux and sample size.

  • Data Analysis (Rietveld Refinement):

    • The collected diffraction data is analyzed using the Rietveld refinement method.[3]

    • This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data.

    • The refinement process yields precise lattice parameters, atomic positions, and bond lengths.[1]

Inelastic Neutron Scattering (INS)

Objective: To measure the phonon density of states (vibrational spectrum) of solid this compound.

Methodology:

  • Sample Preparation:

    • The sample is prepared in-situ as a powder in a thin-walled aluminum or vanadium sample holder, following a similar procedure to that for neutron diffraction to minimize background scattering.

  • Instrumentation:

    • A time-of-flight (TOF) or triple-axis spectrometer is used.[4][5] TOF spectrometers are particularly well-suited for measuring the full vibrational spectrum.

    • The incident neutron energy is selected to cover the expected energy range of the vibrational modes of C₂D₂.

  • Data Collection:

    • INS spectra are collected at low temperatures (e.g., 5 K) to minimize thermal broadening and multi-phonon scattering.[6]

    • Data is collected over a wide range of momentum transfers (Q).

  • Data Analysis:

    • The raw data is corrected for background, detector efficiency, and other instrumental effects.

    • The data is transformed from time-of-flight and scattering angle to the dynamic structure factor, S(Q, ω).

    • Under the incoherent approximation, which is valid for powder samples at higher Q, the generalized vibrational density of states (GVDOS) can be extracted from the S(Q, ω).

Quasi-Elastic Neutron Scattering (QENS)

Objective: To study the rotational and translational dynamics of this compound molecules in the solid state.

Methodology:

  • Sample Preparation:

    • A thin, powdered sample of C₂D₂ is prepared in-situ in a sample holder, similar to the INS protocol. The sample thickness is minimized to reduce multiple scattering effects.

  • Instrumentation:

    • A high-resolution spectrometer, such as a backscattering or time-of-flight spectrometer, is required to resolve the small energy transfers associated with quasi-elastic scattering.[7]

    • The energy resolution of the instrument should be on the order of µeV.

  • Data Collection:

    • QENS spectra are collected as a function of temperature, particularly across any phase transitions.

    • Data is collected over a range of Q values to probe motion on different length scales.

    • A resolution measurement is performed by collecting data from the sample at a very low temperature where all molecular motions are frozen.

  • Data Analysis:

    • The collected spectra are fitted with a model that typically consists of a delta function (elastic scattering) convoluted with the instrumental resolution, and one or more Lorentzian functions (quasi-elastic scattering).

    • The width of the Lorentzian component is related to the timescale of the molecular motion.

    • By analyzing the Q-dependence of the quasi-elastic broadening, the nature of the motion (e.g., translational diffusion, rotational diffusion) can be determined and diffusion coefficients can be extracted.

Visualizations

The following diagrams illustrate the logical workflow of the described neutron scattering experiments.

Neutron_Diffraction_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 C₂D₂ Gas prep2 In-situ Condensation in Vanadium Can prep1->prep2 prep3 Cooling to 4.2 K prep2->prep3 exp1 Mount in Powder Diffractometer prep3->exp1 exp2 Data Collection (2θ scan) exp1->exp2 ana1 Rietveld Refinement exp2->ana1 ana2 Crystal Structure Determination ana1->ana2 output Lattice Parameters, Bond Lengths ana2->output

Fig. 1: Workflow for Neutron Powder Diffraction of C₂D₂.

INS_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 C₂D₂ Gas prep2 In-situ Condensation in Al/V Can prep1->prep2 prep3 Cooling to 5 K prep2->prep3 exp1 Mount in TOF Spectrometer prep3->exp1 exp2 Data Collection (S(Q,ω)) exp1->exp2 ana1 Data Correction & Normalization exp2->ana1 ana2 Extraction of GVDOS ana1->ana2 output Phonon Density of States ana2->output

Fig. 2: Workflow for Inelastic Neutron Scattering of C₂D₂.

QENS_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 C₂D₂ Gas prep2 In-situ Condensation (Thin Film) prep1->prep2 prep3 Temperature Control prep2->prep3 exp1 Mount in High-Resolution Spectrometer exp2 Data Collection (S(Q,ω)) at various T exp1->exp2 exp3 Resolution Measurement (Low T) exp1->exp3 ana1 Model Fitting (Lorentzian + Delta) exp2->ana1 exp3->ana1 ana2 Analysis of Q-dependence ana1->ana2 output Diffusion Coefficients, Rotational Dynamics ana2->output

Fig. 3: Workflow for Quasi-Elastic Neutron Scattering of C₂D₂.

References

Application Notes and Protocols: Acetylene-d2 as an Internal Standard in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the absolute purity of substances and the quantification of components in a mixture. The accuracy of qNMR relies on the use of a suitable internal standard. An ideal internal standard should be a stable, non-volatile compound of high purity with a simple NMR spectrum that does not overlap with the analyte signals.

This document explores the potential use of acetylene-d2 (C₂D₂) as an internal standard in NMR spectroscopy. While not a conventional choice due to its gaseous state at room temperature, its simple spectroscopic properties warrant a discussion of its potential applications, challenges, and the protocols required for its use.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its application as a qNMR internal standard.

PropertyValueReference
Chemical Formula C₂D₂
Molecular Weight 28.05 g/mol [1]
Physical State Gas at STP[1]
Melting Point -80.8 °C
Sublimation Point -84.0 °C
Boiling Point Decomposes above 200 °C
Solubility Soluble in acetone, benzene, chloroform, and other organic solvents.
¹H NMR Chemical Shift (of C₂H₂) ~1.8 ppm in CDCl₃[2]
²H NMR Chemical Shift (Predicted) ~1.8 ppm

Note: The ²H NMR chemical shift of this compound is predicted to be very close to the ¹H chemical shift of acetylene. However, this value should be experimentally determined in the specific deuterated solvent being used to ensure no signal overlap with the analyte.

Suitability as a qNMR Internal Standard

The viability of this compound as an internal standard is a balance of its advantages and significant disadvantages.

Advantages:
  • Simple NMR Spectrum: In ²H NMR, this compound is expected to exhibit a single sharp singlet, minimizing the chances of signal overlap with complex analyte spectra.

  • Chemical Inertness: Acetylene is relatively inert under typical NMR conditions, reducing the likelihood of reaction with the analyte or solvent.

  • Low Proton Background: Being deuterated, it does not introduce significant background signals in ¹H NMR.

Disadvantages:
  • High Volatility: As a gas at room temperature, this compound is highly volatile. This presents significant challenges in accurately weighing and maintaining a constant concentration in the NMR tube, which is a critical requirement for a qNMR standard.

  • Handling Difficulties: Introducing a precise amount of a gas into an NMR sample requires specialized equipment and techniques to avoid sample contamination and ensure accuracy.

  • Safety Concerns: Acetylene is a flammable gas and requires careful handling.

Experimental Protocols

The use of a gaseous internal standard like this compound necessitates a specialized protocol to ensure accurate and reproducible results. The following is a proposed method, which should be validated for each specific application.

Preparation of a Standardized Solution of this compound

Due to the difficulty of weighing a gas directly, a stock solution of this compound in a suitable deuterated solvent should be prepared and its concentration determined accurately.

Materials:

  • This compound gas cylinder

  • High-purity deuterated solvent (e.g., Chloroform-d, Benzene-d6)

  • Gas-tight syringe

  • Septum-sealed vial

  • Analytical balance (for determining the mass of the solvent)

Procedure:

  • Accurately weigh a known volume of the chosen deuterated solvent into a pre-weighed, septum-sealed vial.

  • Carefully bubble a slow stream of this compound gas through the solvent for a set period. Alternatively, a known volume of the gas can be injected into the headspace of the vial and allowed to dissolve with agitation.

  • The concentration of the this compound in the stock solution must then be determined using an independent, non-volatile certified internal standard via ¹H NMR (by observing the residual C₂HD signal) or by other quantitative methods.

Preparation of the qNMR Sample

Materials:

  • Analyte

  • Standardized this compound stock solution

  • High-precision analytical balance

  • Volumetric flasks

  • NMR tubes

Procedure:

  • Accurately weigh a known amount of the analyte.

  • Dissolve the analyte in a precise volume of the standardized this compound stock solution.

  • Transfer the final solution to an NMR tube.

NMR Data Acquisition

Key Parameters for Quantitative ²H NMR:

  • Spectrometer: 400 MHz or higher

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). This is critical for accurate integration.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

Data Processing and Quantification
  • Apply zero-filling and a line-broadening factor (e.g., 0.3 Hz) to improve the signal shape.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the selected signals for both the analyte and the this compound internal standard.

  • Calculate the purity or concentration of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I: Integral area of the signal

    • N: Number of nuclei giving rise to the signal

    • MW: Molecular weight

    • m: mass

    • Purity: Purity of the standard

Visualizations

Logical Workflow for qNMR using a Gaseous Internal Standard

qNMR_Workflow A Prepare Standardized this compound Stock Solution B Determine Concentration of Stock Solution A->B qNMR with non-volatile standard D Dissolve Analyte in Standardized Stock Solution B->D C Accurately Weigh Analyte C->D E Transfer to NMR Tube D->E F Acquire 2H NMR Spectrum under Quantitative Conditions E->F G Process Spectrum (Phasing, Baseline Correction) F->G H Integrate Analyte and Standard Signals G->H I Calculate Analyte Purity/Concentration H->I

Caption: Workflow for qNMR analysis using a gaseous internal standard.

Decision Pathway for Selecting an Internal Standard

Caption: Decision-making process for internal standard selection in qNMR.

Conclusion and Recommendations

The use of this compound as an internal standard in qNMR presents a novel, yet challenging, approach. Its simple spectrum is a significant advantage, particularly for the analysis of complex molecules. However, its high volatility and the associated difficulties in sample preparation are major hurdles that must be overcome to ensure the accuracy and precision required for quantitative analysis.

Recommendations for Researchers:

  • Experimental Verification: The ²H NMR chemical shift of this compound should be experimentally determined in a range of common deuterated solvents.

  • Protocol Validation: The proposed protocol for preparing and using a standardized solution of this compound must be rigorously validated for accuracy, precision, and reproducibility.

  • Alternative Methods: For most applications, the use of a conventional, non-volatile internal standard is recommended due to the established and validated protocols available.

  • Specialized Applications: The use of this compound may be considered in specific cases where conventional standards are unsuitable, for example, due to signal overlap or reactivity. In such cases, the challenges must be carefully addressed.

References

Application Notes and Protocols for Isotope-Labeling Studies with Acetylene-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the use of acetylene-d2 (D-C≡C-D) in isotope-labeling studies. This compound, a deuterated analog of acetylene (B1199291), serves as a valuable tracer in mechanistic studies of organic reactions and as a potential probe in metabolic investigations. This document outlines its application in the synthesis of deuterated heterocyclic compounds and presents a hypothetical protocol for its use in metabolic labeling studies to trace the incorporation of deuterium (B1214612) into key biomolecules.

Application 1: Synthesis of Deuterated Heterocycles with Quantitative Deuterium Incorporation

Stable isotope-labeled compounds are essential tools in medicinal chemistry and drug development for studying drug metabolism, pharmacokinetics (ADME), and as internal standards for quantitative analysis.[1] this compound provides a straightforward and efficient method for introducing two deuterium atoms into a molecule. One notable application is the synthesis of 4,5-dideuteropyrazoles through a [3+2] cycloaddition reaction.[2]

Protocol: Synthesis of 4,5-dideuteropyrazoles

This protocol is adapted from the work of Voronin et al. (2018) and describes the in situ generation of this compound and its subsequent reaction with nitrile imines to form deuterated pyrazoles.[2]

Materials:

  • Calcium carbide (CaC₂)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Hydrazonoyl chloride precursors

  • Organic base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Two-chamber reactor or similar setup allowing for gas transfer

Experimental Workflow:

cluster_0 Chamber A: this compound Generation cluster_1 Chamber B: Cycloaddition Reaction cluster_2 Work-up and Analysis CaC2 Calcium Carbide (CaC₂) Acetylene_d2 This compound (gas) CaC2->Acetylene_d2 Generates D2O Deuterium Oxide (D₂O) D2O->CaC2 Slow addition Nitrile_imine Nitrile Imine (active species) Acetylene_d2->Nitrile_imine Gas transfer Hydrazonoyl_chloride Hydrazonoyl Chloride Hydrazonoyl_chloride->Nitrile_imine In situ formation Base Base (e.g., Et₃N) Base->Nitrile_imine Solvent Anhydrous Solvent Dideuteropyrazole 4,5-Dideuteropyrazole Nitrile_imine->Dideuteropyrazole [3+2] Cycloaddition Evaporation Solvent Evaporation Dideuteropyrazole->Evaporation Purification Purification (if necessary) Evaporation->Purification Analysis Analysis (NMR, MS) Purification->Analysis

Figure 1: Experimental workflow for the synthesis of 4,5-dideuteropyrazoles.

Procedure:

  • Reactor Setup: Assemble a two-chamber reactor. In one chamber (Chamber A), place calcium carbide.

  • Reactant Preparation: In the second chamber (Chamber B), dissolve the hydrazonoyl chloride precursor and a suitable organic base in an anhydrous solvent.

  • This compound Generation: Slowly add deuterium oxide (D₂O) to the calcium carbide in Chamber A. This will generate this compound gas.

  • Gas Transfer: Allow the generated this compound gas to bubble through the solution in Chamber B.

  • Reaction: The this compound will react with the in situ generated nitrile imine in a [3+2] cycloaddition. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically worked up by simple solvent evaporation.[2]

  • Analysis: The resulting 4,5-dideuteropyrazole can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positions of deuterium incorporation and by Mass Spectrometry (MS) to determine the level of deuterium enrichment.

Quantitative Data:

The study by Voronin et al. (2018) reported excellent deuterium enrichment in the synthesized 4,5-dideuteropyrazoles.[2] The quantitative data can be summarized as follows:

CompoundDeuterium Incorporation (%)Analytical Method
4,5-dideuteropyrazoles>98%¹H NMR, ¹³C NMR, HRMS

Application 2: Metabolic Labeling with this compound (Hypothetical Protocol)

Stable isotope labeling is a powerful technique for elucidating metabolic pathways.[3] While the use of this compound as a metabolic tracer is not yet established, this section presents a hypothetical framework for its application in tracing de novo fatty acid synthesis. The rationale is that cells may metabolize acetylene to acetyl-CoA, a key precursor for fatty acid synthesis, thereby introducing the deuterium label into the fatty acid backbone.

Conceptual Signaling Pathway:

Acetylene_d2 This compound Acetyl_CoA_d2 [D₂]-Acetyl-CoA Acetylene_d2->Acetyl_CoA_d2 Hypothetical Metabolic Conversion Malonyl_CoA Malonyl-CoA Acetyl_CoA_d2->Malonyl_CoA ACC FAS Fatty Acid Synthase (FAS) Acetyl_CoA_d2->FAS TCA_Cycle TCA Cycle Acetyl_CoA_d2->TCA_Cycle Malonyl_CoA->FAS Fatty_Acids_d Deuterated Fatty Acids FAS->Fatty_Acids_d

Figure 2: Hypothetical pathway for this compound incorporation into fatty acids.
Protocol: Tracing De Novo Fatty Acid Synthesis

This hypothetical protocol outlines the steps for a cell-based assay to investigate the incorporation of deuterium from this compound into fatty acids.

Materials:

  • Cultured cells (e.g., a cancer cell line with high lipogenesis)

  • Cell culture medium

  • This compound gas or a solution saturated with this compound

  • Reagents for fatty acid extraction (e.g., Folch method)

  • Reagents for derivatization of fatty acids (e.g., for GC-MS analysis)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Experimental Workflow:

Cell_Culture 1. Cell Culture (e.g., cancer cell line) Labeling 2. Labeling Incubate cells with this compound Cell_Culture->Labeling Harvesting 3. Cell Harvesting and Quenching Labeling->Harvesting Extraction 4. Lipid Extraction (e.g., Folch method) Harvesting->Extraction Derivatization 5. Fatty Acid Derivatization (e.g., FAMEs) Extraction->Derivatization Analysis 6. GC-MS Analysis Quantify deuterium incorporation Derivatization->Analysis

Figure 3: Workflow for this compound metabolic labeling experiment.

Procedure:

  • Cell Culture: Culture the chosen cell line to the desired confluency.

  • Labeling: Replace the standard medium with a fresh medium. Introduce this compound to the cells. This could be achieved by bubbling a slow stream of the gas through the medium or by using a medium pre-saturated with this compound. The concentration and duration of labeling will need to be optimized.

  • Cell Harvesting: After the labeling period, wash the cells with cold phosphate-buffered saline (PBS) to remove any unincorporated label and quench metabolic activity.

  • Lipid Extraction: Extract the total lipids from the cell pellet using a standard method like the Folch extraction.

  • Fatty Acid Preparation: Saponify the lipid extract to release the fatty acids and then derivatize them to a volatile form, such as fatty acid methyl esters (FAMEs), for GC-MS analysis.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to separate the different fatty acid species and to determine the mass isotopologue distribution for each, which will reveal the extent of deuterium incorporation.

Hypothetical Quantitative Data:

The following table presents hypothetical data from a successful this compound labeling experiment to trace de novo fatty acid synthesis. The data would show the percentage of the fatty acid pool that has incorporated deuterium.

Fatty AcidDeuterium Incorporation (%)
Palmitate (C16:0)15.2 ± 2.1
Stearate (C18:0)12.8 ± 1.8
Oleate (C18:1)10.5 ± 1.5

This compound is a versatile and valuable tool for isotope-labeling studies. Its application in the synthesis of deuterated organic molecules is well-demonstrated, providing a reliable method for introducing deuterium with high efficiency.[2] While its use as a metabolic tracer is still exploratory, the hypothetical protocol presented here provides a foundation for investigating its potential to probe metabolic pathways such as de novo fatty acid synthesis. Further research is warranted to validate this application and expand the utility of this compound in the fields of chemical biology and drug development.

References

Application Notes and Protocols for Acetylene-d2 in Astrochemistry and Interstellar Ice Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetylene-d2 in Astrochemistry

Acetylene (B1199291) (C₂H₂) is a significant molecule in various astrophysical environments, from the cold interstellar medium to the atmospheres of planets and their moons. Its deuterated isotopologue, this compound (C₂D₂), serves as a crucial probe for understanding the chemical and physical processes that govern the evolution of molecules in space. The study of deuterated species, in general, provides valuable insights into the formation history and temperature conditions of interstellar clouds. The relative abundance of deuterated molecules is often significantly enhanced in cold, dense regions of the interstellar medium, a phenomenon known as isotopic fractionation.[1] This enrichment is a key diagnostic tool for tracing the origins of molecules from interstellar clouds to protoplanetary disks and, ultimately, to planetary systems.

These application notes provide an overview of the role of this compound in astrochemistry and interstellar ice studies, along with detailed protocols for laboratory experiments designed to simulate astrophysical conditions.

Application Notes

Tracer of Isotopic Fractionation and Chemical History

The abundance ratio of singly deuterated acetylene (C₂HD) to its normal counterpart (C₂H₂) and the presence of doubly deuterated acetylene (C₂D₂) can be used to constrain models of deuterium (B1214612) chemistry in interstellar clouds.[1] In cold environments (T < 30 K), the primary mechanism for deuterium enrichment is the reaction of H₃⁺ with HD to form H₂D⁺, which then transfers its deuterium atom to other species. The study of acetylene deuteration can, therefore, help to determine the degree of ionization, temperature, and evolutionary stage of a molecular cloud.[2]

Probing Surface Chemistry on Interstellar Grains

A significant fraction of molecules in dense interstellar clouds are frozen onto the surfaces of dust grains, forming ice mantles. These ices are not chemically inert and are subjected to processing by ultraviolet (UV) radiation, cosmic rays, and thermal variations. Laboratory studies of the photochemistry and thermal processing of ices containing C₂D₂ are essential for understanding the formation of more complex organic molecules (COMs) on grain surfaces. The use of C₂D₂ allows for the unambiguous identification of reaction products and pathways through techniques like infrared spectroscopy, as the vibrational frequencies of deuterated species are shifted relative to their hydrogenated counterparts.

Understanding Photochemistry in Interstellar Ices

The UV irradiation of interstellar ice analogs containing C₂D₂ can lead to a variety of chemical reactions, including dissociation, isomerization, and the formation of new molecules. By studying the products of C₂D₂ photolysis in different ice matrices (e.g., H₂O, CO, CO₂), researchers can elucidate the chemical networks that operate on interstellar grain surfaces. This information is critical for astrochemical models that aim to predict the molecular inventory of star- and planet-forming regions.

Quantitative Data

While specific quantitative data for this compound in interstellar ice analogs is sparse in the current literature, the following tables provide analogous data for C₂H₂ and general parameters for interstellar ice studies. This data is essential for the design and interpretation of laboratory experiments.

Table 1: Infrared Vibrational Band Positions of Acetylene in Various Matrices

MoleculeMatrixVibrational ModeBand Position (cm⁻¹)Reference(s)
C₂H₂Gas Phaseν₃ (asym. C-H stretch)3289-
C₂H₂Gas Phaseν₅ (trans-bend)729-
C₂H₂Solid (amorphous)ν₃~3270[3]
C₂H₂Solid (crystalline)ν₃~3250[3]
C₂D₂Gas Phaseν₃ (asym. C-D stretch)2439[4]
C₂D₂-H₂OGas Phase Complexν₃~2411[4]
C₂D₂H₂O Iceν₃Data not available-
C₂D₂CO₂ Iceν₃Data not available-

Note: The vibrational frequencies of C₂D₂ in ice matrices are expected to be shifted relative to the gas phase due to matrix interactions.

Table 2: Photolysis Products of Acetylene and Related Molecules in Cryogenic Matrices

Parent MoleculeMatrixIrradiation SourceMajor ProductsQuantitative YieldsReference(s)
C₂H₂H₂OProtons (0.8 MeV)C₂H₄, C₂H₆Not specified[4]
C₂H₂ArUV (184.9 nm)Diacetylene (C₄H₂)Not specified[5]
C₄H₂SolidNear-UV (>300 nm)C₄H₄, C₄H₁₀, C₆H₂, PolymerNot specified[5][6]
C₂D₂H₂O IceUVExpected: C₂D₄, C₂D₆, etc.Data not available-
C₂D₂CO₂ IceUVExpected: Deuterated productsData not available-

Table 3: Observed Deuterium Fractionation in Interstellar Molecules

MoleculeEnvironmentD/H RatioReference(s)
HCO⁺Massive IRDCs0.0002 - 0.014[2]
N₂H⁺Massive IRDCs0.002 - 0.028[2]
HCNClass 0 ProtostarsEnriched by ~1.5-2.5[7]
HNCClass 0 ProtostarsEnriched by ~1.5-2.5[7]
C₂H₂Molecular CloudsData not available-

Experimental Protocols

The following protocols provide a general framework for conducting experiments on this compound in simulated interstellar ices. These should be adapted based on the specific scientific goals of the study.

Protocol 1: Preparation of Interstellar Ice Analogs with this compound

Objective: To create a thin film of an astrophysically relevant ice mixture containing a known concentration of C₂D₂ on a cryogenic substrate for spectroscopic analysis.

Materials:

  • Ultra-high vacuum (UHV) chamber (base pressure < 10⁻⁹ mbar)

  • Cryostat capable of reaching temperatures of 10-20 K

  • Infrared-transparent substrate (e.g., CsI, KBr) or a reflective substrate (e.g., gold-coated copper)

  • Gas handling manifold with mass flow controllers for precise mixing of gases

  • This compound (C₂D₂) gas

  • Matrix gases (e.g., H₂O, CO, CO₂) of high purity

  • Fourier Transform Infrared (FTIR) spectrometer

  • Quadrupole Mass Spectrometer (QMS)

Procedure:

  • Chamber Preparation: Evacuate the UHV chamber to its base pressure.

  • Substrate Cooling: Cool the substrate to the desired deposition temperature (typically 15-20 K).

  • Gas Mixture Preparation: Prepare the desired gas mixture (e.g., H₂O:C₂D₂ = 100:1, CO:C₂D₂ = 100:1) using the gas handling manifold. The concentration of C₂D₂ should be chosen to allow for clear detection of its vibrational bands without saturating the detector.

  • Ice Deposition: Introduce the gas mixture into the UHV chamber through a leak valve, directing the gas flow towards the cold substrate. The deposition rate should be slow and controlled (e.g., 1-5 mbar·l·s⁻¹) to ensure the formation of an amorphous ice layer.

  • Thickness Monitoring: Monitor the thickness of the ice film in real-time using laser interference or by observing the growth of infrared absorption bands.

  • Initial Characterization: Record an initial FTIR spectrum of the ice sample to confirm the presence and integrity of C₂D₂ and the matrix gas.

Protocol 2: UV Photolysis of this compound in Interstellar Ice Analogs

Objective: To study the photochemical evolution of C₂D₂ in an ice matrix upon exposure to UV radiation.

Materials:

  • Ice sample prepared according to Protocol 1

  • UV irradiation source (e.g., hydrogen discharge lamp, deuterium lamp, tunable laser)

  • UV flux meter

Procedure:

  • UV Source Calibration: Calibrate the UV flux of the lamp at the position of the sample.

  • Pre-irradiation Spectrum: Record a high-resolution FTIR spectrum of the ice sample before irradiation.

  • UV Irradiation: Expose the ice sample to a known flux of UV photons for a specific duration. The choice of wavelength and flux should be relevant to astrophysical conditions.

  • In-situ Spectroscopy: Periodically interrupt the irradiation to record FTIR spectra to monitor the decrease in the C₂D₂ absorption bands and the appearance of new bands corresponding to photoproducts.

  • Data Analysis: Analyze the FTIR spectra to identify the photoproducts by comparing their band positions with literature values for deuterated molecules. Quantify the column densities of reactants and products using their known band strengths (if available).

Protocol 3: Temperature Programmed Desorption (TPD) of this compound and its Photoproducts

Objective: To identify the volatile species present in the ice and to determine their desorption energies.

Materials:

  • Irradiated or non-irradiated ice sample

  • Quadrupole Mass Spectrometer (QMS)

  • Temperature controller for the cryostat

Procedure:

  • Positioning the QMS: Position the QMS in close proximity to the ice sample to maximize the detection of desorbing species.

  • TPD Initiation: After irradiation (if applicable), heat the substrate at a constant linear rate (e.g., 1-5 K/min).

  • Mass Spectrometry: Continuously monitor the partial pressures of relevant masses (e.g., m/z for C₂D₂, H₂O, CO, and expected photoproducts) with the QMS as a function of temperature.

  • Data Analysis: Plot the QMS signal for each mass as a function of temperature to obtain TPD curves. The temperature at which the desorption rate is maximum (Tₚ) is related to the binding energy of the species to the surface.

  • Correlation with FTIR: Correlate the TPD data with the changes observed in the FTIR spectra during warm-up to confirm the identity of the desorbing species.

Visualizations

Experimental_Workflow cluster_preparation Ice Sample Preparation cluster_analysis Analysis prep1 UHV Chamber Evacuation prep2 Substrate Cooling (15 K) prep1->prep2 prep3 Gas Mixture Preparation (e.g., H₂O:C₂D₂ = 100:1) prep2->prep3 prep4 Ice Deposition prep3->prep4 analysis1 Initial FTIR Spectroscopy prep4->analysis1 Characterize initial state analysis2 UV Photolysis analysis1->analysis2 Initiate photochemistry analysis3 In-situ FTIR Monitoring analysis2->analysis3 Monitor reaction progress analysis4 Temperature Programmed Desorption (TPD-QMS) analysis2->analysis4 Analyze final products analysis3->analysis4 Identify volatile products

Experimental workflow for interstellar ice analog studies.

Acetylene_D2_Chemistry cluster_gas_phase Gas Phase cluster_ice_mantle Ice Mantle on Dust Grain C2H2 C₂H₂ C2HD C₂HD C2H2->C2HD +D, -H C2D2 C₂D₂ C2HD->C2D2 +D, -H ice_C2D2 C₂D₂ (ice) C2D2->ice_C2D2 Accretion photoproducts Photoproducts (e.g., C₂D₄, C₂D₆, C₄D₂) ice_C2D2->photoproducts UV Photolysis COMs Complex Organic Molecules (deuterated) photoproducts->COMs Further processing H2D_plus H₂D⁺ H2D_plus->C2H2 Deuteron transfer H2D_plus->C2HD UV_photon UV Photon

Simplified chemical pathways of this compound in the ISM.

References

Application Notes and Protocols for Femtosecond Spectroscopy of Acetylene-d2 (C2D2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylene (B1199291) (C₂H₂) and its deuterated isotopologue, acetylene-d2 (C₂D₂), are fundamental systems for studying ultrafast molecular dynamics. Their relatively simple structure allows for high-level theoretical calculations to be compared with experimental results, providing deep insights into chemical bond breaking, isomerization, and energy relaxation pathways on the femtosecond (10⁻¹⁵ s) timescale. Understanding these fundamental processes is crucial for developing models of complex chemical reactions, with applications ranging from combustion chemistry to the design of novel therapeutics where bond-selective chemistry is a key goal.

This document provides detailed application notes and experimental protocols for conducting femtosecond pump-probe spectroscopy on this compound. It is intended for researchers familiar with ultrafast laser spectroscopy and molecular dynamics.

Principle of Femtosecond Pump-Probe Spectroscopy

Femtosecond pump-probe spectroscopy is a powerful technique to study ultrafast dynamics.[1] The basic principle involves a two-pulse sequence:

  • Pump Pulse: An intense, ultrashort laser pulse initiates a photochemical or photophysical process in the molecule of interest (e.g., electronic excitation, ionization).

  • Probe Pulse: A second, time-delayed, and typically weaker laser pulse probes the changes induced by the pump pulse. This can be done by measuring changes in absorption, reflection, or by detecting photofragments or photoelectrons.

By systematically varying the time delay between the pump and probe pulses, it is possible to map the evolution of the molecular system in real-time.

Experimental Protocols

Synthesis of this compound (C₂D₂)

A common method for the synthesis of this compound is the reaction of calcium carbide (CaC₂) with heavy water (D₂O).

Materials:

  • Calcium carbide (CaC₂)

  • Deuterated water (D₂O, 99.8% D)

  • Glass reaction flask with a dropping funnel and gas outlet

  • Cold trap (e.g., dry ice/acetone bath)

  • Gas collection vessel

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. The apparatus consists of a reaction flask containing CaC₂, a dropping funnel with D₂O, and a gas outlet connected to a cold trap to remove any D₂O vapor.

  • Slowly add D₂O from the dropping funnel onto the CaC₂. The reaction is exothermic and will produce C₂D₂ gas.

  • The generated C₂D₂ gas is passed through the cold trap and collected in a suitable gas vessel.

  • The purity of the synthesized C₂D₂ can be checked using mass spectrometry.

Femtosecond Pump-Probe Spectroscopy Setup

A general schematic for a femtosecond pump-probe experiment coupled with a time-of-flight mass spectrometer for fragment detection is described below.

Components:

  • Femtosecond Laser System: A Ti:sapphire laser system producing ultrashort pulses (e.g., < 50 fs) at a high repetition rate (e.g., 1 kHz) is typically used.[2]

  • Optical Parametric Amplifier (OPA): An OPA is used to generate tunable pump and probe pulses in the ultraviolet (UV), visible, or infrared (IR) spectral regions.[2]

  • Beam Splitter and Delay Stage: The laser output is split into pump and probe beams. The pump beam path includes a motorized delay stage to precisely control the time delay with respect to the probe beam.[2]

  • Focusing Optics: The pump and probe beams are focused and spatially overlapped in the interaction region.

  • Vacuum Chamber: The experiment is conducted in a high-vacuum chamber to avoid collisions of the molecules with background gas.

  • Molecular Beam Source: A pulsed molecular beam of C₂D₂ is introduced into the vacuum chamber to ensure a collision-free environment and to cool the molecules rotationally and vibrationally.

  • Time-of-Flight (TOF) Mass Spectrometer: A TOF mass spectrometer is used to detect the ionic fragments produced by the interaction with the laser pulses. This allows for mass-selective detection of the dissociation products.

  • Data Acquisition System: A data acquisition system records the ion signals as a function of the pump-probe delay.

Procedure:

  • The synthesized C₂D₂ gas is introduced into the vacuum chamber via a pulsed molecular beam.

  • The femtosecond laser system is used to generate the pump and probe pulses at the desired wavelengths.

  • The pump pulse excites or ionizes the C₂D₂ molecules in the molecular beam.

  • The probe pulse, delayed by a specific time, further interacts with the evolving system, leading to further ionization or fragmentation.

  • The resulting ions are accelerated by an electric field into the TOF mass spectrometer.

  • The arrival times of the ions at the detector are recorded, which allows for the determination of their mass-to-charge ratio.

  • The ion signals for specific fragments are monitored as a function of the pump-probe delay to obtain the temporal evolution of the different dissociation channels.

Data Presentation

The following tables summarize key quantitative data related to the ultrafast dynamics of acetylene cations. It is important to note that much of the detailed experimental data available is for C₂H₂⁺. The dynamics of C₂D₂⁺ are expected to be qualitatively similar but quantitatively slower due to the heavier mass of deuterium.

ParameterValue (for C₂H₂⁺)Isotopic Effect on C₂D₂⁺Reference
Isomerization Time (Acetylene⁺ → Vinylidene⁺)52 ± 15 fsExpected to be slower
H-migration and Electronic Decay Timescale~60 fsExpected to be slower[3]
Spontaneous Dissociation Timescale (fraction of trajectories)within 200 fsExpected to be slower[4]
Spectroscopic ConstantValue for C₂D₂⁺
Ionization Energy11.416 eV

Signaling Pathways and Experimental Workflow

Experimental Workflow

The following diagram illustrates the general workflow of a femtosecond pump-probe experiment on C₂D₂.

experimental_workflow cluster_laser Femtosecond Laser System cluster_optics Pump-Probe Setup cluster_chamber Vacuum Chamber cluster_data Data Acquisition Laser Ti:Sapphire Laser OPA OPA Laser->OPA 800 nm Splitter Beam Splitter OPA->Splitter Delay Delay Stage Splitter->Delay Pump Focus Focusing Optics Splitter->Focus Probe Delay->Focus Interaction Interaction Region Focus->Interaction Molecule C2D2 Molecular Beam Molecule->Interaction TOF TOF Mass Spectrometer Interaction->TOF Detector Detector TOF->Detector DAQ Data Acquisition System Detector->DAQ

Caption: Experimental workflow for femtosecond pump-probe spectroscopy of C₂D₂.

Dissociation Pathways of this compound Cation

Upon ionization, the C₂D₂⁺ cation can undergo several ultrafast dynamic processes, including isomerization and dissociation. The following diagram illustrates some of the key potential energy surfaces and dissociation channels.

dissociation_pathways cluster_potential Potential Energy Surfaces C2D2_neutral C2D2 (Neutral Ground State) C2D2_cation_excited C2D2+ (Excited State) C2D2_neutral->C2D2_cation_excited Pump Pulse (Ionization) C2D2_cation_ground C2D2+ (Ground State) C2D2_cation_excited->C2D2_cation_ground Internal Conversion / Isomerization Fragments1 CD+ + CD+ C2D2_cation_excited->Fragments1 Direct Dissociation Vinylidene CD2C+ (Vinylidene Cation) C2D2_cation_excited->Vinylidene Isomerization Fragments2 C2D+ + D+ C2D2_cation_ground->Fragments2 Dissociation

Caption: Potential dissociation and isomerization pathways of the C₂D₂⁺ cation.

Conclusion

Femtosecond spectroscopy of this compound provides a powerful platform for investigating fundamental ultrafast molecular dynamics. The protocols and data presented here offer a starting point for researchers to design and execute experiments aimed at unraveling the intricate details of bond breaking and molecular rearrangement on the femtosecond timescale. While experimental data specifically for C₂D₂ is still emerging, the wealth of information available for C₂H₂ provides a strong foundation for interpreting new results and advancing our understanding of these important processes.

References

Application Notes and Protocols for Infrared Calibration Using an Acetylene-d2 Gas Cell

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a cornerstone analytical technique in research and industry, providing critical information about molecular structure and concentration. The accuracy of IR spectrometers is paramount for reliable and reproducible results. Wavelength calibration is a fundamental aspect of ensuring this accuracy. Acetylene (B1199291) (C₂H₂) is a widely recognized standard for IR spectrometer calibration in the near-infrared region due to its rich and well-characterized rovibrational absorption spectrum. For specific applications requiring calibration in different spectral regions or seeking to avoid interference from ubiquitous C-H stretching vibrations, the deuterated isotopologue, acetylene-d2 (C₂D₂, also denoted as ¹²C₂D₂), offers a valuable alternative with a distinct spectral signature.

This document provides detailed application notes and experimental protocols for utilizing an this compound gas cell for the precise calibration of infrared spectrometers.

Principle of Operation

The calibration of an IR spectrometer relies on the precise knowledge of the absorption line positions of a standard reference material. This compound, like its hydrogenated counterpart, possesses a linear molecular structure, resulting in a well-resolved and predictable pattern of rovibrational absorption lines in the infrared spectrum. These absorption lines arise from the transitions between different vibrational and rotational energy levels of the molecule when it interacts with infrared radiation. The frequencies of these transitions are known with high accuracy and can be traced to primary standards. By comparing the measured line positions from the spectrometer to the known reference values, a calibration curve can be generated and applied to correct for any systematic errors in the instrument's wavelength scale.

**Quantitative Spectroscopic Data for this compound (¹²C₂D₂) **

The following tables summarize the key spectroscopic parameters for this compound, essential for its use as a calibration standard. This data is primarily sourced from the HITRAN (High-Resolution Transmission Molecular Absorption) database, which provides a comprehensive compilation of spectroscopic parameters for atmospheric molecules.

Table 1: Key Rovibrational Bands of this compound for IR Calibration

Vibrational BandBand Center (cm⁻¹)Spectral Range (cm⁻¹)Description
ν₃2439.2472~2380 - 2500Asymmetric C-D stretch, strong absorption
ν₅538.6371~500 - 580Bending mode, useful for far-IR calibration

Note: The spectral ranges are approximate and depend on the specific rotational transitions observed.

Table 2: Selected Rovibrational Line Positions for the ν₃ Band of this compound

TransitionWavenumber (cm⁻¹)Line Intensity (cm⁻¹/(molecule·cm⁻²)) at 296 K
P(20)2406.84531.234 x 10⁻²⁰
P(10)2422.98712.543 x 10⁻²⁰
P(1)2437.56781.012 x 10⁻²⁰
R(0)2440.92349.876 x 10⁻²¹
R(10)2457.12342.456 x 10⁻²⁰
R(20)2473.12341.198 x 10⁻²⁰

Note: This is a truncated list. A complete line list should be obtained from the HITRAN database for comprehensive calibration.

Table 3: Pressure Broadening and Temperature Dependence Parameters for this compound

ParameterDescriptionTypical Value (for ν₃ band)
Air-broadened half-width (γ_air)HWHM in cm⁻¹/atm at 296 K~0.05 - 0.1
Self-broadened half-width (γ_self)HWHM in cm⁻¹/atm at 296 K~0.1 - 0.2
Temperature dependence exponent (n_air)Describes the temperature dependence of γ_air~0.75

Note: These values can vary depending on the specific rotational transition. Refer to the HITRAN database for line-specific parameters.

Experimental Protocols

Protocol 1: Preparation and Handling of the this compound Gas Cell

Materials:

  • Sealed this compound gas cell (commercially available or custom-fabricated)

  • Infrared spectrometer

  • Gas cell holder compatible with the spectrometer's sample compartment

  • Nitrogen or other inert gas for purging

  • Appropriate personal protective equipment (safety glasses, lab coat)

Procedure:

  • Inspection: Before use, visually inspect the gas cell for any signs of damage, such as cracks in the windows or leaks in the seals. The windows, typically made of materials like KBr, NaCl, or ZnSe, should be clean and transparent in the infrared region of interest.

  • Handling: Handle the gas cell with care, avoiding contact with the optical windows to prevent fingerprints or contamination, which can introduce artifacts in the spectrum.[1]

  • Purging the Spectrometer: Purge the sample compartment of the IR spectrometer with dry nitrogen or another inert gas to minimize interference from atmospheric water vapor and carbon dioxide.[2]

  • Installation: Securely place the this compound gas cell in the gas cell holder within the spectrometer's sample compartment. Ensure the cell is positioned orthogonally to the infrared beam path for optimal signal.

  • Equilibration: Allow the gas cell to thermally equilibrate with the spectrometer's sample compartment for at least 15-20 minutes before acquiring spectra to ensure a stable temperature.

Protocol 2: Acquisition of High-Resolution Infrared Spectra for Calibration

Instrumentation and Settings:

  • High-resolution Fourier Transform Infrared (FTIR) spectrometer

  • Appropriate detector for the desired spectral range (e.g., MCT for mid-IR)

  • Resolution: ≤ 0.5 cm⁻¹ (higher resolution is preferable for resolving individual rovibrational lines)

  • Apodization function: Boxcar or no apodization for accurate line position determination

  • Number of scans: 64 or higher to ensure a good signal-to-noise ratio (SNR)

Procedure:

  • Background Spectrum: With the spectrometer's sample compartment purged and empty (or containing a purged, empty gas cell identical to the sample cell), acquire a background spectrum. This will be used to correct for the instrument's response and any residual atmospheric absorptions.

  • Sample Spectrum: Place the this compound gas cell in the sample compartment and acquire the sample spectrum using the same instrumental settings as the background acquisition.

  • Absorbance Spectrum: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance spectrum of this compound.

  • Data Export: Export the resulting spectrum in a suitable format (e.g., JCAMP-DX, CSV) for further data analysis.

Protocol 3: Data Analysis and Spectrometer Calibration

Software:

  • Spectroscopy software with peak-picking and analysis capabilities

  • Data analysis software (e.g., Origin, MATLAB, Python with appropriate libraries)

Procedure:

  • Peak Identification: In the acquired absorbance spectrum of this compound, identify the prominent and well-resolved absorption lines corresponding to the rovibrational transitions.

  • Peak Position Determination: Use the peak-picking function in the spectroscopy software to accurately determine the wavenumber (cm⁻¹) of the center of each identified absorption line.

  • Reference Data Comparison: Create a table comparing the experimentally measured wavenumbers with the corresponding reference wavenumbers from the HITRAN database (or other certified reference data).

  • Calibration Curve Generation:

    • Calculate the difference (error) between the measured and reference wavenumbers for each line.

    • Plot the measured wavenumbers (x-axis) against the reference wavenumbers (y-axis).

    • Perform a linear regression on the data. The slope and intercept of this line represent the correction factors for the spectrometer's wavenumber scale. An ideal calibration will have a slope of 1 and an intercept of 0.

  • Applying the Calibration: Use the derived calibration equation to correct the wavenumber scale of all subsequent spectra measured on the instrument. Many modern spectrometer software packages allow for the input of a calibration file or correction factors.

Visualizations

Signaling Pathway and Logical Relationships

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Calibration prep_cell Prepare C₂D₂ Gas Cell acq_bkg Acquire Background Spectrum prep_cell->acq_bkg purge_spec Purge Spectrometer purge_spec->acq_bkg acq_sample Acquire C₂D₂ Spectrum acq_bkg->acq_sample process_spec Generate Absorbance Spectrum acq_sample->process_spec peak_pick Identify Peak Positions process_spec->peak_pick compare_ref Compare with Reference Data (HITRAN) peak_pick->compare_ref gen_cal Generate Calibration Curve compare_ref->gen_cal apply_cal Apply Calibration to Spectrometer gen_cal->apply_cal

logical_relationship cluster_molecule Molecular Properties cluster_spectrum Spectroscopic Measurement cluster_calibration Calibration Standard molecule Acetylene-d₂ (C₂D₂) energy_levels Quantized Rovibrational Energy Levels molecule->energy_levels determines absorption Absorption of Specific Frequencies energy_levels->absorption leads to ir_radiation Infrared Radiation ir_radiation->absorption spectrum Measured IR Spectrum absorption->spectrum results in calibration Spectrometer Calibration spectrum->calibration is compared with reference_data Reference Line Positions (e.g., HITRAN) reference_data->calibration provides basis for

Troubleshooting

  • Noisy Spectrum: Ensure adequate purging of the spectrometer to remove atmospheric gases. Increase the number of scans to improve the signal-to-noise ratio. Check for and clean any contamination on the gas cell windows.[2]

  • Broad Peaks: The resolution of the spectrometer may be too low. Use a higher resolution setting if available. High pressure in the gas cell can also lead to pressure broadening of the absorption lines.

  • Incorrect Peak Positions: This is the issue the calibration is intended to correct. If the discrepancies are very large, ensure that the correct reference data for this compound (and not another isotopologue) is being used. Verify that the spectrometer has not experienced a significant mechanical or electronic fault.

Safety Precautions

This compound is a flammable gas and should be handled in a well-ventilated area. Sealed gas cells from reputable suppliers are generally safe for spectroscopic use. However, always follow standard laboratory safety procedures. If preparing a custom gas cell, appropriate gas handling equipment and safety protocols must be employed.

Conclusion

The use of an this compound gas cell provides a robust and reliable method for the calibration of infrared spectrometers, particularly in scenarios where the spectral features of standard acetylene may be undesirable. By following the detailed protocols and utilizing the quantitative data provided, researchers can ensure the accuracy and integrity of their infrared spectroscopic measurements, which is critical for applications in scientific research and drug development.

References

Application Notes and Protocols for Acetylene-d2 in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylene-d2 (C₂D₂), a deuterated analog of acetylene (B1199291), is a valuable precursor gas in semiconductor manufacturing for the deposition of high-performance deuterated carbon thin films. These films, including deuterated amorphous carbon (a-C:D) and deuterated diamond-like carbon (DLC:D), offer significant advantages over their hydrogenated counterparts (a-C:H and DLC:H) due to the deuterium (B1214612) isotope effect. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond enhances the material's resistance to chemical and physical degradation, leading to improved device reliability and longevity.

This document provides detailed application notes and experimental protocols for the use of this compound in Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Thermal Chemical Vapor Deposition (CVD) processes. While specific experimental data for this compound is limited in publicly available literature, the following protocols for acetylene (C₂H₂) can be adapted for the deposition of deuterated films by substituting C₂H₂ with C₂D₂. Expected variations in process parameters and film properties due to the isotope effect are also discussed.

Key Applications in Semiconductor Manufacturing

The primary application of this compound in semiconductor manufacturing is the formation of deuterated carbon thin films that serve various purposes:

  • Hard Masks for Etching: Deuterated diamond-like carbon (DLC:D) films exhibit high hardness and low internal stress, making them excellent hard masks for plasma etching processes. The enhanced stability of the C-D bond can lead to improved etch selectivity and reduced mask erosion.

  • Low-k Dielectrics: Amorphous carbon films are investigated as low-dielectric constant (low-k) materials to reduce interconnect capacitance in advanced integrated circuits. Deuterium incorporation can enhance the thermal and chemical stability of these films.

  • Protective Coatings: The chemical inertness and high hardness of DLC:D films make them suitable for protective coatings on various semiconductor components and equipment.

  • Synthesis of Deuterated Graphene: this compound can be used as a carbon source in the CVD synthesis of deuterated graphene, which may exhibit altered electronic and thermal properties beneficial for certain applications.

The Deuterium Isotope Effect

The substitution of hydrogen with deuterium results in a heavier isotope, which leads to a lower vibrational frequency and a higher dissociation energy for the C-D bond compared to the C-H bond. This "isotope effect" has several important consequences in semiconductor applications:

  • Enhanced Device Reliability: In transistors, hot carriers can break Si-H bonds at the Si/SiO₂ interface, creating defects and degrading device performance over time.[1][2] The stronger Si-D bond is more resistant to this degradation, leading to a significant increase in device lifetime.[3][4] This same principle applies to C-D bonds within carbon-based films.

  • Improved Film Stability: The higher bond energy of C-D makes deuterated carbon films more resistant to chemical attack and thermal degradation.

  • Kinetic Isotope Effects in Deposition: The difference in mass and bond energy between C₂H₂ and C₂D₂ can influence the plasma chemistry and surface reactions during deposition. Studies using deuterated methane (B114726) (CD₄) have shown a preferential incorporation of hydrogen over deuterium, suggesting that the heavier deuterium species may have different reaction and desorption kinetics.[5] This could potentially lead to lower deposition rates and different film compositions when using C₂D₂ compared to C₂H₂ under identical process conditions.

Experimental Protocols

The following protocols are based on established methods for depositing amorphous carbon and graphene films using acetylene (C₂H₂). To deposit deuterated versions of these films, this compound (C₂D₂) should be used as the precursor gas. Researchers should anticipate that some process optimization, such as adjustments to flow rates, power, and deposition time, may be necessary to achieve desired film properties due to the kinetic isotope effect.

Protocol 1: Deposition of Deuterated Amorphous Carbon (a-C:D) Films by PECVD

This protocol describes the deposition of a hard, diamond-like amorphous carbon film.

Objective: To deposit a deuterated amorphous carbon (a-C:D) film with properties suitable for use as a hard mask.

Apparatus:

  • Plasma-Enhanced Chemical Vapor Deposition (PECVD) system with a radio-frequency (RF) power supply (13.56 MHz).

  • Mass flow controllers for this compound (or acetylene) and argon.

  • Substrate heater.

  • Vacuum pumping system.

Materials:

  • Silicon wafer substrate.

  • This compound (C₂D₂) gas (or Acetylene, C₂H₂, for a-C:H deposition).

  • Argon (Ar) gas (99.999% purity).

Experimental Workflow:

PECVD_Workflow cluster_prep Substrate Preparation cluster_process PECVD Process p1 Clean Si Wafer p2 Load Substrate p1->p2 Transfer p3 Pump Down to Base Pressure p2->p3 p4 Set Substrate Temperature p3->p4 p5 Introduce Ar Gas p4->p5 p6 Strike Plasma p5->p6 p7 Introduce C₂D₂ Gas p6->p7 p8 Deposit Film p7->p8 p9 Vent and Unload p8->p9

PECVD workflow for a-C:D film deposition.

Procedure:

  • Substrate Preparation: Clean a silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

  • Loading: Load the cleaned silicon wafer into the PECVD chamber.

  • Pump Down: Evacuate the chamber to a base pressure of less than 10⁻⁵ Torr.

  • Heating: Heat the substrate to the desired deposition temperature (e.g., 200 °C).

  • Gas Introduction and Plasma Ignition:

    • Introduce Argon gas at a constant flow rate (e.g., 100 sccm).[6]

    • Set the chamber pressure to the desired process pressure (e.g., 1.0 Torr).[6]

    • Apply RF power (e.g., 70 W) to ignite the argon plasma.[6]

  • Deposition:

    • Introduce this compound gas into the chamber at the desired flow rate (e.g., 25-95 sccm).[6]

    • Maintain the plasma for the desired deposition time to achieve the target film thickness.

  • Cool Down and Unloading:

    • Turn off the this compound flow, RF power, and substrate heater.

    • Allow the substrate to cool down under vacuum or in an inert gas flow.

    • Vent the chamber to atmospheric pressure and unload the coated substrate.

Process Parameters and Expected Film Properties:

The following table summarizes representative process parameters for a-C:H deposition using C₂H₂, which can be used as a starting point for C₂D₂.

ParameterValueReference
Precursor Gas C₂H₂ (substitute with C₂D₂)
Carrier Gas Ar
Substrate Silicon
Substrate Temperature Room Temperature to 300 °C
RF Power 70 W
Chamber Pressure 0.5 - 1.5 Torr
C₂H₂ Flow Rate 25 - 95 sccm
Ar Flow Rate 100 sccm
Deposition Time 10 min
Resulting Film Thickness Varies with C₂H₂ flow and pressure
Resulting Hardness Up to 25 GPa[7]

Note: The deposition rate and film properties will vary depending on the specific PECVD system and process parameters. Optimization is typically required.

Protocol 2: Synthesis of Deuterated Graphene by Thermal CVD

This protocol outlines a typical process for growing graphene on a copper foil catalyst using thermal CVD.

Objective: To synthesize a single or few-layer deuterated graphene film.

Apparatus:

  • Horizontal tube furnace with a quartz tube.

  • Mass flow controllers for this compound, hydrogen, and argon.

  • Rotary vane pump for low-pressure operation.

Materials:

  • Copper foil (25 µm thick, 99.8% purity).

  • This compound (C₂D₂) gas.

  • Hydrogen (H₂) gas.

  • Argon (Ar) gas.

Experimental Workflow:

CVD_Graphene_Workflow cluster_prep Substrate Preparation cluster_process CVD Process p1 Clean Cu Foil p2 Load Cu Foil into Furnace p1->p2 Transfer p3 Pump Down and Purge p2->p3 p4 Heat to Annealing Temperature p3->p4 p5 Anneal in H₂ Atmosphere p4->p5 p6 Introduce C₂D₂ for Growth p5->p6 p7 Cool Down Rapidly p6->p7 p8 Unload Graphene on Cu p7->p8

CVD workflow for deuterated graphene synthesis.

Procedure:

  • Substrate Preparation: Clean a piece of copper foil by sonicating in acetone, isopropanol, and deionized water, followed by drying with nitrogen.

  • Loading: Place the cleaned copper foil in the center of the quartz tube in the CVD furnace.

  • Pump and Purge: Evacuate the quartz tube to a low pressure and then purge with argon gas to remove residual air and moisture.

  • Annealing:

    • Heat the furnace to the annealing temperature (e.g., 1000 °C) under a flow of argon and hydrogen.

    • Anneal the copper foil at this temperature for a set time (e.g., 30 minutes) to increase the grain size and clean the surface.

  • Graphene Growth:

    • Introduce a small flow of this compound gas into the furnace while maintaining the hydrogen and argon flow.

    • Allow the growth to proceed for a specific duration (e.g., 1-10 minutes) to form the graphene layer.

  • Cooling:

    • After the growth period, stop the this compound flow.

    • Rapidly cool the furnace to room temperature under a continued flow of hydrogen and argon to suppress the formation of multilayer graphene.

  • Unloading: Once the furnace has cooled, stop the gas flow, vent the system, and remove the copper foil with the grown graphene film.

Process Parameters for Graphene Synthesis:

The table below provides typical parameters for graphene growth using C₂H₂, which can be adapted for C₂D₂.[8][9]

ParameterValueReference
Precursor Gas C₂H₂ (substitute with C₂D₂)[8]
Catalyst Substrate Copper (Cu) or Nickel (Ni) foil[10][11]
Annealing Temperature 900 - 1050 °C[8]
Growth Temperature 600 - 1000 °C[10][11]
Chamber Pressure 1 - 10 Torr (Low Pressure CVD)[8]
C₂H₂ Flow Rate 10 - 100 sccm[8]
H₂ Flow Rate 20 - 80 sccm[8]
Ar Flow Rate 80 - 200 sccm[8]
Growth Time 1 - 30 min[8]

Characterization of Deuterated Carbon Films

To confirm the successful deposition of deuterated films and to analyze their properties, the following characterization techniques are recommended:

  • Raman Spectroscopy: To assess the bonding structure (sp²/sp³ ratio) of amorphous carbon films and the quality of graphene.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of C-D bonds in the film.

  • Secondary Ion Mass Spectrometry (SIMS): To determine the depth profile and concentration of deuterium within the film.

  • Nanoindentation: To measure the hardness and elastic modulus of the deposited films.

  • Four-Point Probe: To measure the sheet resistance of conductive films like graphene.

  • Ellipsometry: To measure the thickness and refractive index of the films.

Conclusion

This compound is a promising precursor for the deposition of deuterated carbon thin films with enhanced stability and performance characteristics beneficial for a range of semiconductor applications. While direct experimental protocols for C₂D₂ are not widely reported, the established methodologies for C₂H₂ provide a solid foundation for process development. Researchers should consider the potential impact of the deuterium isotope effect on deposition kinetics and film properties and perform thorough characterization to optimize their processes for the desired application. The use of deuterated materials represents a key strategy in the ongoing effort to improve the reliability and longevity of advanced semiconductor devices.

References

Application Notes and Protocols for the Synthesis of Deuterated Graphene using Acetylene-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, has garnered significant attention for its exceptional electronic, thermal, and mechanical properties. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in graphene's precursor during synthesis can subtly modify its vibrational, electronic, and chemical properties. This isotopic labeling opens up new avenues for research in various fields, including fundamental studies of graphene's properties, development of novel electronic devices, and applications in drug development where deuterated compounds are used to alter metabolic pathways.

This document provides a detailed protocol for the synthesis of deuterated graphene on a copper foil substrate via Chemical Vapor Deposition (CVD) using Acetylene-d2 (C₂D₂) as the carbon source. It also outlines the characterization techniques and expected quantitative data for the resulting deuterated graphene.

Key Applications of Deuterated Graphene

The unique properties of deuterated graphene make it a promising material for several advanced applications:

  • Isotope Labeling for Mechanistic Studies: Deuterium labeling serves as a powerful tool to trace the reaction mechanisms of graphene growth and its interactions with other molecules.

  • Enhanced Electronic Properties: The change in vibrational modes due to the heavier deuterium atoms can influence electron-phonon scattering, potentially leading to enhanced charge carrier mobility.

  • Altered Thermal Conductivity: Isotopic impurities can scatter phonons, the primary heat carriers in graphene. The effect of uniform deuteration on thermal conductivity is an area of active research, with potential applications in thermal management of electronic devices.[1][2][3][4][5]

  • Drug Development and Delivery: Deuterated compounds often exhibit a kinetic isotope effect, leading to slower metabolic rates. Deuterated graphene could be explored as a stable, biocompatible platform for the delivery of deuterated drugs.

Experimental Protocols

Synthesis of Deuterated Graphene via Chemical Vapor Deposition (CVD)

This protocol details the synthesis of monolayer deuterated graphene on a copper foil substrate using a low-pressure CVD system. A parallel synthesis using standard Acetylene (C₂H₂) should be performed as a control for direct comparison of properties.

Materials:

  • This compound (C₂D₂) gas (99 atom % D)

  • Acetylene (C₂H₂) gas (for control sample)

  • Hydrogen (H₂) gas (UHP grade)

  • Argon (Ar) gas (UHP grade)

  • Copper foil (25 µm thick, 99.8% purity)

  • Deionized water

  • Isopropyl alcohol

  • Acetone

  • Nitric acid or other appropriate etchant for copper pre-treatment (optional)

  • PMMA (Poly(methyl methacrylate)) for transfer

  • Silicon wafers with 300 nm SiO₂ layer (for transfer)

Equipment:

  • Low-pressure Chemical Vapor Deposition (CVD) system with a quartz tube furnace

  • Mass flow controllers (MFCs) for precise gas control

  • Vacuum pump capable of reaching pressures in the mTorr range

  • Optical microscope

  • Raman spectrometer

  • X-ray Photoelectron Spectrometer (XPS)

  • Atomic Force Microscope (AFM)

Protocol:

  • Substrate Preparation:

    • Cut the copper foil into the desired size (e.g., 2x2 cm²).

    • Clean the copper foil by sonicating in acetone, isopropyl alcohol, and deionized water for 10 minutes each to remove organic residues.

    • (Optional) Further clean the copper foil by dipping it in a dilute nitric acid solution for a few seconds to remove the native oxide layer, followed by rinsing with deionized water and drying with a stream of nitrogen.

  • CVD Growth:

    • Place the cleaned copper foil in the center of the quartz tube furnace.

    • Evacuate the furnace to a base pressure of <10 mTorr.

    • Annealing: Heat the furnace to 1000 °C under a flow of H₂ gas (e.g., 10-20 sccm) for 30-60 minutes. This step helps to increase the grain size of the copper and remove any remaining surface oxides.

    • Growth:

      • Introduce a mixture of this compound and H₂ gas into the chamber. A typical flow rate ratio would be low, for example, 0.5-2 sccm of C₂D₂ and 20-50 sccm of H₂. The total pressure during growth should be maintained in the range of 0.5-1.0 Torr.

      • The growth time is typically between 10 to 30 minutes, which needs to be optimized for monolayer coverage.

    • Cooling: After the growth period, stop the flow of this compound and cool the furnace rapidly to room temperature under a continuous flow of H₂ and Ar gas. Rapid cooling is crucial to prevent the precipitation of multi-layer graphene.

  • Transfer of Deuterated Graphene to Si/SiO₂ Substrate:

    • Spin-coat a layer of PMMA onto the graphene/copper foil.

    • Bake the PMMA-coated foil at 150-180 °C for 1-2 minutes.

    • Etch away the copper foil using a suitable etchant (e.g., ammonium (B1175870) persulfate or ferric chloride solution).

    • Rinse the floating PMMA/graphene film in deionized water several times.

    • Transfer the film onto a clean Si/SiO₂ substrate.

    • Dry the sample at room temperature or on a hot plate at a low temperature (e.g., 60 °C).

    • Remove the PMMA layer by immersing the substrate in acetone, followed by rinsing with isopropyl alcohol.

Characterization of Deuterated Graphene

Raman Spectroscopy:

Raman spectroscopy is a powerful non-destructive technique to confirm the presence and quality of graphene, determine the number of layers, and assess the level of defects. For deuterated graphene, a shift in the Raman peaks compared to pristine graphene is expected due to the heavier mass of deuterium.

  • Procedure: Acquire Raman spectra using a 532 nm laser excitation. Map multiple points across the sample to check for uniformity.

  • Expected Observations:

    • G peak: This peak, corresponding to the in-plane vibration of sp²-hybridized carbon atoms, is expected to show a slight redshift in deuterated graphene compared to pristine graphene.

    • 2D peak: This peak is sensitive to the number of graphene layers. For monolayer graphene, it should be a single, sharp Lorentzian peak. Its position will also be redshifted in deuterated graphene.

    • D peak: The intensity of the D peak is indicative of the defect density. A low I(D)/I(G) ratio signifies high-quality graphene. Isotopic substitution is not expected to introduce significant defects.

X-ray Photoelectron Spectroscopy (XPS):

XPS is used to determine the elemental composition and chemical bonding states at the surface of the material. It can be used to confirm the incorporation of deuterium by identifying C-D bonds.

  • Procedure: Acquire high-resolution C 1s spectra.

  • Expected Observations: The C 1s spectrum of deuterated graphene is expected to show a component at a slightly different binding energy corresponding to C-D bonds, in addition to the main sp² C-C peak. Deconvolution of the C 1s peak can be used to quantify the percentage of C-D bonds.

Atomic Force Microscopy (AFM):

AFM is used to visualize the surface morphology and measure the thickness of the synthesized graphene film, confirming the presence of a monolayer.

  • Procedure: Image the surface of the transferred graphene on the Si/SiO₂ substrate. Perform a line scan across a scratch or an edge of the graphene flake to measure the step height.

  • Expected Observations: A step height of approximately 0.8-1.2 nm is indicative of a single layer of graphene.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the characterization of deuterated graphene synthesized using this compound, in comparison to pristine graphene synthesized from Acetylene. These are representative values and may vary depending on the specific CVD conditions.

ParameterPristine Graphene (from C₂H₂)Deuterated Graphene (from C₂D₂)Characterization Technique
Raman Spectroscopy
G Peak Position~1585 cm⁻¹Redshifted compared to pristineRaman Spectroscopy
2D Peak Position~2670 cm⁻¹Redshifted compared to pristineRaman Spectroscopy
I(D)/I(G) Ratio< 0.1 (for high quality)< 0.1 (for high quality)Raman Spectroscopy
XPS Analysis
C-H bondsPresent (from residual hydrogen)-XPS
C-D bonds-DetectableXPS
sp² C-C Peak~284.5 eV~284.5 eVXPS
Physical Properties
Thermal Conductivity~3000-5000 W/mK[6]Expected to be slightly lowerOptothermal Raman
Electron Mobility> 15,000 cm²/Vs on SiO₂Potentially alteredField-Effect Transistor Measurements

Visualizations

Synthesis_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Synthesis cluster_transfer Transfer Process cluster_characterization Characterization Cu_Foil Copper Foil Cleaning Solvent Cleaning (Acetone, IPA, DI Water) Cu_Foil->Cleaning Etching Optional: Acid Etch Cleaning->Etching Loading Load into CVD Etching->Loading Annealing Anneal at 1000°C (H₂ flow) Loading->Annealing Growth Introduce this compound + H₂ (Growth at 1000°C) Annealing->Growth Cooling Rapid Cooling (H₂/Ar flow) Growth->Cooling PMMA_Coating Spin-coat PMMA Cooling->PMMA_Coating Cu_Etch Etch Copper PMMA_Coating->Cu_Etch Transfer_SiO2 Transfer to Si/SiO₂ Cu_Etch->Transfer_SiO2 PMMA_Removal Remove PMMA Transfer_SiO2->PMMA_Removal Raman Raman Spectroscopy PMMA_Removal->Raman XPS XPS Analysis PMMA_Removal->XPS AFM AFM Imaging PMMA_Removal->AFM

Caption: Experimental workflow for the synthesis and characterization of deuterated graphene.

Conclusion

The synthesis of deuterated graphene using this compound via CVD offers a reliable method for producing high-quality, isotopically labeled graphene. The provided protocol serves as a comprehensive guide for researchers. The distinct spectroscopic signatures and potentially altered physical properties of deuterated graphene make it a valuable material for fundamental research and a promising candidate for advanced applications in electronics and drug development. Careful optimization of the CVD growth parameters is essential to achieve high-quality monolayer deuterated graphene with minimal defects.

References

Troubleshooting & Optimization

Technical Support Center: Purifying Acetylene-d2 (C2D2)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Acetylene-d2 (C2D2). This resource is designed for researchers, scientists, and drug development professionals who are working with deuterated acetylene (B1199291) and need to remove isotopic impurities such as C2HD and C2H2. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most viable methods for purifying this compound (C2D2) from C2HD and C2H2 in a laboratory setting?

A1: The primary methods for separating isotopologues like those of acetylene are based on the subtle physical differences between them. The most commonly employed and effective techniques for this purpose are Preparative Gas Chromatography (preparative GC) and Cryogenic Distillation.[1] Adsorption-based methods using materials like Metal-Organic Frameworks (MOFs) also show promise, though specific data on acetylene isotope selectivity is limited.[2][3][4][5][6]

Q2: Why is it challenging to separate C2D2, C2HD, and C2H2?

A2: The challenge lies in the fact that these molecules are isotopologues, meaning they have the same chemical formula but differ in their isotopic composition. This results in very similar physical and chemical properties, including boiling points and vapor pressures, making them difficult to separate using conventional purification techniques.

Q3: Can I use chemical methods to selectively remove C2H2 and C2HD?

A3: While theoretically possible through the kinetic isotope effect (the difference in reaction rates for molecules with different isotopes), this is not a standard or practical method for preparative scale purification of this compound.[7] Developing a chemical reaction that is selective enough to remove the protonated species without significant loss of the desired deuterated product is complex and can introduce other impurities.

Q4: How can I accurately determine the isotopic purity of my this compound sample?

A4: The most effective and widely used technique for quantifying the isotopic purity of acetylene is Gas Chromatography-Mass Spectrometry (GC-MS).[1] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, you can determine the relative abundance of C2D2, C2HD, and C2H2 in your sample.

Experimental Protocols

Protocol 1: General Procedure for Purification by Preparative Gas Chromatography (GC)

Preparative GC is a powerful technique for separating and purifying volatile compounds, including isotopes.[8] The following is a general protocol that will require optimization for your specific instrumentation and sample.

1. System Preparation:

  • Column Selection: Utilize a long capillary column (e.g., > 50 m) with a stationary phase suitable for light hydrocarbon separation. A PLOT (Porous Layer Open Tubular) column, such as one with an alumina (B75360) or porous polymer coating, is often a good choice.
  • Injector and Detector: Use an appropriate injector for gas samples, such as a gas sampling valve. A thermal conductivity detector (TCD) is often suitable for preparative work as it is non-destructive.
  • Collection System: A cryogenic trapping system is necessary to collect the purified fractions as they elute from the column.

2. Method Development and Optimization:

  • Temperature Program: Start with an isothermal run at a low temperature to maximize the separation between the closely eluting isotopic peaks. Gradually increase the temperature if necessary to reduce run times, but be mindful that this may decrease resolution.
  • Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., Helium, Hydrogen) to achieve the best separation efficiency (lowest plate height).
  • Injection Volume: Inject a small amount of the sample initially to determine the retention times of each isotopologue. For preparative runs, the injection volume will be maximized without overloading the column, which would lead to poor separation.

3. Purification Run:

  • Inject the acetylene isotope mixture onto the GC column.
  • Monitor the detector signal to identify the elution of each isotopologue.
  • As the desired C2D2 peak begins to elute, switch the collection valve to direct the column effluent to a cold trap (e.g., cooled with liquid nitrogen) to condense and collect the purified product.
  • Switch the valve back after the C2D2 peak has fully eluted to avoid collecting impurities.

4. Product Recovery:

  • Once the collection is complete, isolate the cold trap.
  • Allow the trap to slowly warm up, and transfer the purified C2D2 gas to a suitable collection vessel.

Protocol 2: Conceptual Workflow for Cryogenic Distillation

Cryogenic distillation separates components based on differences in their boiling points at very low temperatures.[9][10][11][12][13][14][15] This method is suitable for larger scale purifications.

1. System Setup:

  • A specialized distillation column designed for cryogenic temperatures is required.
  • A refrigeration system is needed to maintain the low temperatures necessary to liquefy acetylene.
  • Pressure and temperature sensors throughout the column are essential for monitoring and control.

2. Liquefaction and Distillation:

  • The gaseous acetylene isotope mixture is cooled and compressed to bring it into the liquid phase.
  • The liquefied mixture is introduced into the distillation column.
  • A temperature gradient is established along the column, with the bottom being warmer than the top.
  • The more volatile component (C2H2) will tend to move up the column in the vapor phase, while the less volatile component (C2D2) will move down in the liquid phase. C2HD will have an intermediate behavior.

3. Fraction Collection:

  • The enriched C2D2 fraction is collected from the bottom of the column (the reboiler).
  • The enriched C2H2 fraction is removed from the top of the column (the condenser).
  • The efficiency of the separation is dependent on the column length, packing material, and the reflux ratio.

Troubleshooting Guides

Preparative Gas Chromatography (GC) Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation / Overlapping Peaks 1. Column temperature is too high. 2. Carrier gas flow rate is not optimal. 3. Column is overloaded. 4. Incorrect column phase.1. Lower the column temperature or use a slower temperature ramp. 2. Perform a flow rate optimization study (van Deemter plot) to find the optimal flow rate. 3. Reduce the injection volume. 4. Ensure the column is appropriate for light hydrocarbon isotope separation.
Peak Tailing 1. Active sites in the injector or column. 2. Dead volume in the system (e.g., poor column installation).1. Use a deactivated inlet liner. Condition the column at a high temperature. 2. Ensure the column is installed correctly in the injector and detector with minimal dead volume.[16]
Ghost Peaks 1. Contamination in the carrier gas or gas lines. 2. Carryover from a previous injection.1. Use high-purity carrier gas and install gas purifiers. 2. Bake out the column at a high temperature. Run a blank injection to check for carryover.[17]
Low Product Recovery 1. Inefficient trapping of the eluting peak. 2. Leaks in the collection system.1. Ensure the cold trap is at a sufficiently low temperature (liquid nitrogen is recommended). 2. Perform a thorough leak check of the collection system.
Cryogenic Distillation Troubleshooting
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation Efficiency 1. Incorrect temperature gradient in the column. 2. Insufficient reflux ratio. 3. Column flooding.1. Adjust the heating at the reboiler and cooling at the condenser to establish the proper temperature profile. 2. Increase the reflux ratio to improve separation, but be aware this will increase the time required. 3. Reduce the boil-up rate to prevent the column from flooding.
Ice Formation / Blockages 1. Presence of water or other condensable impurities in the feed gas.1. Thoroughly dry the acetylene gas mixture before introducing it into the cryogenic system using a suitable drying agent.
Pressure Fluctuations 1. Inconsistent heating or cooling. 2. Leaks in the system.1. Ensure the heating and cooling systems are stable. 2. Perform a leak check on the entire distillation apparatus.

Visualizations

Logical Workflow for this compound Purification

Purifying_Acetylene_D2 cluster_prep Sample Preparation cluster_purification Purification Method cluster_analysis Analysis and Collection start Start with C2D2, C2HD, C2H2 Mixture drying Dry Gas Mixture (e.g., with molecular sieves) start->drying method_choice Choose Purification Method drying->method_choice prep_gc Preparative GC method_choice->prep_gc Small Scale cryo_dist Cryogenic Distillation method_choice->cryo_dist Large Scale analysis Analyze Purity by GC-MS prep_gc->analysis cryo_dist->analysis collection Collect Purified C2D2 analysis->collection

Caption: A logical workflow for the purification of this compound.

Troubleshooting Decision Tree for Preparative GC

GC_Troubleshooting start Problem with GC Purification peak_shape Poor Peak Shape? start->peak_shape separation Poor Separation? peak_shape->separation No tailing Tailing Peaks? peak_shape->tailing Yes recovery Low Recovery? separation->recovery No optimize_temp Optimize Temperature Program separation->optimize_temp Yes check_trapping Check Cold Trap Efficiency recovery->check_trapping Yes end Problem Solved recovery->end No fronting Fronting Peaks? tailing->fronting No check_activity Check for Active Sites / Dead Volume tailing->check_activity Yes fronting->separation No reduce_load Reduce Sample Load fronting->reduce_load Yes check_activity->end reduce_load->end optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->end leak_check Check for Leaks check_trapping->leak_check leak_check->end

Caption: A decision tree for troubleshooting common issues in preparative GC.

References

Technical Support Center: Removing Acetone from Acetylene-d2 Gas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Acetylene-d2 (C₂D₂) gas. This resource is designed for researchers, scientists, and drug development professionals who require high-purity deuterated acetylene (B1199291) for their experiments. Commercial C₂D₂ is dissolved in acetone (B3395972) for safe storage and transport, but this acetone can interfere with sensitive applications. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during acetone removal.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound gas dissolved in acetone? A1: Pure acetylene is unstable and can decompose explosively when pressurized above 15 psig.[1] To ensure safety during storage and transport, gas cylinders are filled with a porous material saturated with a solvent, typically acetone, which can dissolve large volumes of acetylene gas under pressure.[1][2][3][4] This method keeps the gas stable and safe to handle.[4]

Q2: What problems can acetone contamination cause in my experiments? A2: Acetone vapor carried over from the cylinder can cause significant issues in research applications. It can act as an unwanted reactant, poison catalysts, interfere with spectroscopic analysis, or be utilized by microorganisms in biological assays, leading to inaccurate results.[5][6] For instance, studies on denitrifying activity in soil found that acetone impurities led to serious overestimations.[5]

Q3: How much acetone should I expect in the gas stream? A3: The concentration of acetone in the acetylene gas stream can be substantial, ranging from 1% to 10%.[7] This concentration is not constant; it increases significantly as the cylinder pressure decreases and with higher gas withdrawal rates.[5][7]

Q4: What are the most effective laboratory methods for removing acetone from this compound? A4: The two most common and effective methods for laboratory-scale purification are cryogenic trapping (cold traps) and adsorption.

  • Cryogenic Trapping: Passing the gas through a series of cooled traps (e.g., using a dry ice/methanol (B129727) slurry at -78°C) is highly effective at condensing and thus removing the acetone vapor.[5]

  • Adsorption: Flowing the gas through a column packed with an adsorbent material like activated carbon can effectively remove acetone.[8] This method can yield very high-purity acetylene.[8]

Q5: How can I verify that the acetone has been removed? A5: The purity of the gas can be confirmed using analytical techniques. Gas Chromatography (GC) is a precise method for quantifying contaminants.[7] For a more rapid qualitative or semi-quantitative check, detector tubes containing silica (B1680970) gel treated with potassium dichromate and sulfuric acid can be used; they change color in the presence of acetone.[9]

Troubleshooting Guides

Issue 1: High levels of acetone are still present after purification.

  • Possible Cause: The gas flow rate is too high, preventing sufficient residence time in the trap or column for effective removal.

    • Troubleshooting Step: Reduce the gas flow rate using a precision mass flow controller. Monitor the outlet stream to determine the optimal flow for your setup.

  • Possible Cause (Cold Trap): The cold trap is not cold enough to efficiently condense the acetone.

    • Troubleshooting Step: Ensure your cooling bath is at the target temperature (e.g., -78°C for dry ice/methanol). Check that the trap has good thermal contact with the bath and that the cryogen has not sublimated away.

  • Possible Cause (Adsorbent Column): The adsorbent material is saturated and can no longer capture acetone.

    • Troubleshooting Step: Regenerate the adsorbent material according to the manufacturer's instructions (typically by heating under vacuum or purging with an inert gas) or replace it with fresh material.

Issue 2: The gas flow through the purification setup is blocked or severely restricted.

  • Possible Cause: Moisture in the gas stream has frozen within the cold trap, creating an ice plug.

    • Troubleshooting Step: Install a pre-trap containing a desiccant (like Drierite™ or molecular sieves) upstream of the cold trap to remove water vapor before it can freeze.[8]

  • Possible Cause: The withdrawal rate from the cylinder is too high, or the cylinder was used in a horizontal position, causing liquid acetone to be drawn into the lines and freeze in the trap.[10]

    • Troubleshooting Step: Always use acetylene cylinders in an upright position and allow them to stand for at least one hour before use if they have been transported horizontally.[10] Adhere to the recommended maximum withdrawal rate (typically 1/7th to 1/10th of the cylinder's capacity per hour).[10]

Issue 3: Purification results are inconsistent between experiments.

  • Possible Cause: The starting concentration of acetone varies. Acetone carryover increases dramatically as the cylinder pressure drops.

    • Troubleshooting Step: For best results, use a fresh cylinder and avoid using it below 50-75 psig. Monitor the cylinder pressure and be aware that higher levels of acetone will be present near the end of the cylinder's life.

Data Presentation

The concentration of acetone vapor in the gas stream from the cylinder is influenced by several factors.

ParameterEffect on Acetone ConcentrationRecommendation
Cylinder Pressure Concentration significantly increases as pressure decreases .[5]Avoid using cylinders below 50-75 psig for high-purity applications.
Gas Flow Rate High withdrawal rates can pull liquid acetone droplets into the gas stream.[10]Do not exceed the 1/7th withdrawal rule (hourly rate should not exceed 1/7th of the cylinder's total capacity).
Cylinder Temperature Higher ambient temperatures increase the vapor pressure of acetone, leading to higher concentrations in the gas phase.[5]Store and use cylinders in a temperature-controlled environment where possible.
Cylinder Orientation Horizontal or inverted use will cause liquid acetone to be drawn directly from the cylinder.[4][10]ALWAYS use and store acetylene cylinders in a secure, upright position.

Experimental Protocols

Protocol 1: Acetone Removal via Cryogenic Cold Trap

This method relies on the condensation of acetone vapor at low temperatures.

Methodology:

  • Setup: Assemble the gas train as shown in the workflow diagram below. Use stainless steel tubing and fittings. Ensure all connections are leak-tight.

  • Pre-Cooling: Fill the Dewar flask with a slurry of dry ice and methanol or isopropanol (B130326) to create a cold bath at approximately -78°C.

  • Purging: Purge the entire system with a low flow of an inert gas like argon or nitrogen before introducing the this compound.

  • Gas Flow: Set the pressure regulator on the C₂D₂ cylinder to a low output pressure (e.g., 5-10 psig). Start a very low flow of C₂D₂ gas through the system.

  • Trapping: Immerse the U-tube trap deep into the cold bath, ensuring the gas path is submerged. The acetone will condense and solidify on the cold inner walls of the trap.

  • Operation: Maintain the gas flow at a low, controlled rate (e.g., 50-200 mL/min, depending on the scale) to ensure maximum residence time in the trap. Periodically check the cold bath and replenish the dry ice as it sublimes.

  • Shutdown: When the experiment is complete, close the cylinder valve first. Then, allow the system to slowly and safely vent. The trap should be allowed to warm to room temperature in a well-ventilated fume hood to evaporate the collected acetone.

Cylinder This compound Cylinder in Acetone Regulator Pressure Regulator Cylinder->Regulator Gas Flow Trap Cryogenic Cold Trap (e.g., -78°C) Regulator->Trap Output High-Purity C2D2 Gas (To Experiment) Trap->Output

Caption: Experimental workflow for acetone removal using a cryogenic cold trap.

Protocol 2: Acetone Removal via Activated Carbon Adsorption

This method uses a packed bed of activated carbon to adsorb acetone vapor.

Methodology:

  • Column Preparation: Pack a stainless steel column with granular activated carbon. Ensure the carbon has been activated prior to use by heating under vacuum to drive off any adsorbed contaminants.

  • Setup: Install the column into the gas line after the pressure regulator. It is highly recommended to place a moisture trap upstream of the carbon column to prevent water from occupying adsorption sites.[8]

  • Purging: Purge the system with an inert gas before introducing the this compound.

  • Gas Flow: Set the regulator to the desired delivery pressure (e.g., 10-15 psig) and establish a controlled flow of C₂D₂ through the column using a mass flow controller.

  • Adsorption: Pass the gas through the column at room temperature. The activated carbon will selectively adsorb the acetone.

  • Monitoring: The outlet stream should be periodically analyzed to detect breakthrough, which indicates the carbon is saturated and needs regeneration or replacement.

  • Shutdown: Close the cylinder valve and safely vent the system. The column can be removed for regeneration.

Start Issue: Incomplete Acetone Removal CheckFlow Is gas flow rate too high? Start->CheckFlow CheckMethod Which method is being used? CheckFlow->CheckMethod  No Sol_Flow Action: Reduce flow rate to increase residence time. CheckFlow->Sol_Flow  Yes CheckTemp Is trap temperature correct (e.g., -78°C)? CheckMethod->CheckTemp Cold Trap   CheckSat Is adsorbent saturated? CheckMethod->CheckSat  Adsorbent Sol_Temp Action: Replenish cryogen and ensure good thermal contact. CheckTemp->Sol_Temp  No Sol_Sat Action: Regenerate or replace adsorbent material. CheckSat->Sol_Sat  Yes

Caption: Troubleshooting logic for poor purification performance.

References

Technical Support Center: Stabilizing Acetylene-d2 for High-Pressure Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and stabilization of acetylene-d2 (C₂D₂) for high-pressure experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with high-pressure experiments using this compound?

A1: this compound, like its non-deuterated counterpart, is a highly flammable gas. The primary hazard is its propensity to undergo explosive decomposition, even in the absence of air, at elevated pressures and/or temperatures.[1] Free acetylene (B1199291) gas should not be used at pressures exceeding 15 psig (103 kPa) to prevent spontaneous decomposition.[2] This decomposition is an exothermic reaction that breaks down this compound into its constituent elements, carbon and deuterium (B1214612), releasing a significant amount of energy.

Q2: How does isotopic substitution with deuterium affect the stability of this compound compared to acetylene (C₂H₂)?

Q3: What are the standard methods for stabilizing this compound for storage and transport?

A3: The industry-standard method for safely storing and transporting acetylene is to dissolve it in a solvent within a specially designed cylinder.[3] These cylinders are filled with a porous material, which is then saturated with a solvent, typically acetone (B3395972) or dimethylformamide (DMF).[3] This method allows for the storage of acetylene at pressures significantly higher than the 15 psig limit for free gas. One liter of acetone, for instance, can dissolve approximately 250 liters of acetylene at 10 atmospheres of pressure.[3]

Q4: Can I use this compound directly from the cylinder for my high-pressure experiment?

A4: Using this compound directly from a standard cylinder for a high-pressure experiment is generally not recommended if the experimental pressure will exceed 15 psig. The gas exiting the cylinder is free acetylene and is subject to the same pressure limitations. The dissolution in acetone is for storage and transport stability, not for use as a high-pressure gas. For experiments requiring pure this compound at high pressures, specialized compression and handling procedures are necessary.

Troubleshooting Guide

Problem 1: Pressure fluctuations or instability in the high-pressure system.

  • Possible Cause: Temperature variations in the laboratory can cause pressure changes in a closed system. The exothermic nature of some reactions involving acetylene can also lead to temperature and pressure increases.

  • Solution:

    • Implement precise temperature control for the reaction vessel.

    • Use a pressure-relief valve or a rupture disc in the experimental setup to prevent over-pressurization.[4]

    • Monitor the reaction temperature in real-time using thermocouples.

Problem 2: Suspected decomposition of this compound during an experiment.

  • Signs of Decomposition: A sudden increase in temperature and pressure, or the formation of black carbonaceous material (soot).

  • Immediate Actions:

    • If safe to do so, immediately shut off the source of this compound.

    • Ventilate the area by working within a fume hood.

    • Follow established emergency shutdown procedures for your high-pressure apparatus.

    • Do not attempt to disassemble the apparatus until it has cooled to a safe temperature.

  • Prevention:

    • Ensure the experimental pressure does not exceed the known safe limits for acetylene.

    • Use one of the stabilization methods described below.

    • Thoroughly clean all equipment to remove any potential contaminants or ignition sources.

Problem 3: Low yield or unexpected side products in the reaction.

  • Possible Cause: Incomplete dissolution or delivery of this compound to the reaction mixture. Contamination from the solvent (e.g., acetone) if not properly purified from the gas stream.

  • Solution:

    • Use a gas-purification trap to remove any residual solvent vapor from the this compound stream.

    • Employ in-situ monitoring techniques like high-pressure NMR or Raman spectroscopy to observe the reaction progress and identify intermediates.[5][6][7]

    • Ensure efficient mixing within the high-pressure reactor to improve gas-liquid mass transfer.

Data Presentation

Table 1: Solubility of Acetylene in Acetone at 1 atm Partial Pressure

Temperature (°C)Solubility (mg C₂H₂ / g Acetone)
044.8
1036.5
2030.2
3025.0
4020.8

Source: Adapted from data on the solubility of acetylene in acetone.[8] It is assumed that the solubility of this compound is comparable.

Table 2: General Safety Parameters for Acetylene

ParameterValue
Safe Upper Pressure Limit (Free Gas)15 psig (103 kPa)
Explosive Limits in Air2.5% - 80% by volume
Auto-ignition Temperature~325 °C

Note: These values are for acetylene (C₂H₂) and should be used as a conservative guide for this compound.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Gas
  • Work Area: All work with this compound must be conducted in a well-ventilated fume hood.[2]

  • Cylinder Handling:

    • Secure the this compound cylinder in an upright position.

    • Use a regulator designed specifically for acetylene. These regulators have reverse (left-hand) threads.

    • Never use copper tubing or fittings, as acetylene can form explosive copper acetylides. Use stainless steel or other compatible materials.

  • Gas Purification (Optional but Recommended): To remove residual acetone vapor, pass the this compound gas through a cold trap (e.g., a dry ice/acetone bath) before it enters the high-pressure system.

  • Leak Testing: Before introducing this compound into the high-pressure apparatus, perform a leak test on the entire system using an inert gas like nitrogen or argon.

Protocol 2: Stabilizing this compound for High-Pressure Experiments by Dilution

This method involves mixing this compound with an inert gas to reduce its partial pressure and increase the stability of the mixture.

  • Gas Mixture Preparation:

    • Use a gas mixing system with mass flow controllers to create a precise mixture of this compound and an inert gas (e.g., nitrogen, argon).

    • The concentration of this compound should be kept as low as the experimental conditions permit. Research on acetylene stability shows that dilution with inert gases increases the pressure limits of stability.[9]

  • Pressurization:

    • Slowly introduce the gas mixture into the high-pressure reactor.

    • Monitor the pressure and temperature continuously.

    • Do not exceed the maximum allowable working pressure of the reactor.

  • In-situ Monitoring: If possible, use techniques like high-pressure Raman or NMR spectroscopy to monitor the gas phase composition and detect any signs of decomposition.[5][6][7]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stabilization Stabilization cluster_experiment High-Pressure Experiment A Secure C2D2 Cylinder B Install Acetylene Regulator A->B C Leak Test System with Inert Gas B->C D Purify C2D2 Gas (Optional) C->D F Mix C2D2 and Inert Gas D->F E Prepare Inert Gas Diluent E->F G Slowly Pressurize Reactor F->G H Monitor Temperature and Pressure G->H I Conduct Experiment H->I J Depressurize and Vent Safely I->J

Caption: Workflow for high-pressure experiments with stabilized this compound.

Safety_Decision_Tree action action stop stop pressure Pressure > 15 psig? stabilized Is C2D2 Stabilized? (e.g., Diluted) pressure->stabilized Yes proceed Proceed with Caution pressure->proceed No monitoring In-situ Monitoring in Place? stabilized->monitoring Yes implement_stabilization Implement Stabilization Protocol stabilized->implement_stabilization No monitoring->proceed Yes implement_monitoring Implement In-situ Monitoring monitoring->implement_monitoring No stop_exp STOP! High Risk of Decomposition implement_stabilization->stabilized implement_monitoring->monitoring

Caption: Safety decision tree for high-pressure this compound experiments.

References

Technical Support Center: Optimizing Acetylene-d2 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of acetylene-d2 (C₂D₂). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing this compound in a laboratory setting?

A1: The most prevalent and straightforward method for laboratory-scale synthesis of this compound is the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[1] This method is favored for its simplicity and the ready availability of the starting materials. The fundamental reaction is as follows:

CaC₂(s) + 2D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq)[2]

Q2: What are the primary factors that influence the yield and purity of this compound in this synthesis?

A2: The key factors influencing the yield and purity of the final product are:

  • Quality of Calcium Carbide: The purity of the calcium carbide used is paramount. Industrial-grade calcium carbide typically contains about 80-85% CaC₂, with the remainder being impurities like calcium oxide, calcium phosphide (B1233454), and calcium sulfide (B99878).[3] Higher purity calcium carbide will result in a higher yield of this compound and fewer impurities in the gas stream.[4]

  • Reaction Temperature: The reaction between calcium carbide and heavy water is highly exothermic.[2] Controlling the temperature is crucial, as excessive heat can lead to side reactions and the polymerization of acetylene (B1199291), reducing the yield of the desired C₂D₂. A controlled reaction temperature, ideally between 40-50°C, is recommended for optimal results.[4]

  • Rate of D₂O Addition: A slow and controlled addition of D₂O to the calcium carbide is essential. A rapid addition can cause a surge in temperature and pressure, leading to a less controlled reaction and potentially compromising safety.

  • Purification of the Product Gas: The raw this compound gas will contain various impurities that need to be removed to achieve high purity. The effectiveness of the purification process directly impacts the final purity.

Q3: What are the common impurities found in crude this compound synthesized from calcium carbide, and what are their sources?

A3: Common impurities and their sources include:

  • Phosphine (B1218219) (PH₃): Arises from the reaction of calcium phosphide (Ca₃P₂), an impurity in the calcium carbide, with heavy water.[3][5]

  • Hydrogen Sulfide (H₂S): Generated from the reaction of calcium sulfide (CaS), another common impurity, with heavy water.[5]

  • Ammonia (NH₃): Can be present from the reaction of calcium nitride (Ca₃N₂) impurities.

  • Protio-acetylene (C₂HD and C₂H₂): Can form if there is any H₂O contamination in the D₂O or on the surface of the calcium carbide or glassware.

  • Moisture (D₂O/H₂O): Unreacted heavy water vapor can be carried with the gas stream.[5]

Q4: How can I assess the isotopic and chemical purity of my synthesized this compound?

A4: The isotopic and chemical purity of this compound is typically determined using a combination of spectroscopic and chromatographic techniques:

  • Mass Spectrometry (MS): This is the primary method for determining isotopic purity. By analyzing the mass-to-charge ratio of the molecular ions, you can quantify the relative amounts of C₂D₂ (m/z = 28), C₂HD (m/z = 27), and C₂H₂ (m/z = 26).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of any remaining protic species (C₂HD). ²H (Deuterium) NMR can confirm the presence and purity of the deuterated compound.

  • Gas Chromatography (GC): GC can be used to separate and quantify chemical impurities like phosphine, hydrogen sulfide, and other volatile organic compounds.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps & Recommendations
Poor Quality Calcium Carbide Use a higher grade of calcium carbide with a specified gas yield. Industrial calcium carbide can have a gas yield ranging from 250 to over 300 L/kg. Higher gas yield correlates with higher CaC₂ content and fewer impurities.[4]
Incomplete Reaction Ensure sufficient D₂O has been added to react with all the calcium carbide. A common water-to-carbide weight ratio is 2-3 times the weight of the carbide.[4] Also, ensure proper mixing to expose all the carbide to the heavy water.
Loss of Gaseous Product Check the experimental setup for leaks. Use properly sealed glassware and connections. A slow and steady generation of gas is easier to manage and collect than a rapid, uncontrolled reaction.
Side Reactions (e.g., Polymerization) Control the reaction temperature by cooling the reaction vessel (e.g., with an ice bath) and adding the D₂O slowly. Maintaining the temperature between 40-50°C is ideal to minimize polymerization.[4]
Issue 2: Poor Isotopic Purity (Presence of C₂HD and C₂H₂)
Potential Cause Troubleshooting Steps & Recommendations
Contamination with H₂O Use high-purity D₂O (≥99.8%). Thoroughly dry all glassware and equipment before use. Consider flame-drying the apparatus under vacuum to remove any adsorbed water.
H/D Scrambling While less common in this direct synthesis, ensure that the purification process does not introduce protic species. If using acidic or basic scrubbers, ensure they are prepared with D₂O or deuterated solvents.
Impure Calcium Carbide Some grades of calcium carbide may have adsorbed moisture. Consider heating the calcium carbide under vacuum before use to drive off any H₂O.
Issue 3: Chemical Impurities in the Final Product
Potential Cause Troubleshooting Steps & Recommendations
Impurities from Calcium Carbide The primary source of chemical impurities like PH₃ and H₂S is the calcium carbide itself.[5] Using a higher purity grade will reduce the initial amount of these contaminants.
Inefficient Purification Ensure the purification train is set up correctly and the scrubbing agents are fresh and effective. Multiple scrubbing stages may be necessary for high-purity applications.
Leaks in the System Air leaks can introduce nitrogen and oxygen into the gas stream. Thoroughly check all connections for leaks before starting the synthesis.

Data Presentation

Table 1: Typical Gas Yield from Different Grades of Calcium Carbide

Grade of Calcium CarbideTypical CaC₂ Content (%)Minimum Average Acetylene Yield (L/kg)
Technical Grade (Standard)~80%295
High-Purity Grade>85%>300

Note: The yield is for total acetylene (C₂H₂). The yield of C₂D₂ will be stoichiometrically equivalent, assuming pure D₂O is used.

Table 2: Common Impurities in Acetylene from Calcium Carbide and their Acceptable Limits in Industrial Standards

ImpurityChemical FormulaTypical Source in CaC₂Chinese Standard (Volume Fraction)
PhosphinePH₃Calcium Phosphide (Ca₃P₂)≤0.05%
Hydrogen SulfideH₂SCalcium Sulfide (CaS)≤0.1%
MoistureH₂O/D₂OReaction/Environment≤0.05% (mass fraction)

Source:[5]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

Materials:

  • Calcium Carbide (CaC₂)

  • Deuterium Oxide (D₂O, ≥99.8%)

  • Ice

  • Inert gas (Argon or Nitrogen)

  • Purification train components (see below)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Gas outlet adapter

  • Magnetic stirrer and stir bar

  • Ice bath

  • Gas washing bottles (scrubbers)

  • Cold trap (e.g., Dewar condenser with dry ice/acetone)

  • Gas collection system (e.g., gas bag or inverted graduated cylinder in a water bath)

Procedure:

  • Setup: Assemble the glassware as shown in the workflow diagram below. Ensure all glassware is thoroughly dried before use. Place the calcium carbide chunks in the three-neck flask with a magnetic stir bar. The system should be purged with an inert gas to remove air and moisture.

  • Reaction: Fill the dropping funnel with D₂O. Begin stirring the calcium carbide. Cool the reaction flask in an ice bath. Slowly add the D₂O dropwise to the calcium carbide. Control the addition rate to maintain a steady evolution of gas and to keep the reaction temperature low.

  • Purification: Pass the generated gas through a series of gas washing bottles. A typical purification train includes:

    • A trap to catch any D₂O spray.

    • A scrubber with an acidic solution (e.g., dilute sulfuric acid in D₂O) to remove basic impurities like ammonia.

    • A scrubber with an oxidizing solution (e.g., acidified potassium permanganate (B83412) or copper(II) sulfate (B86663) solution) to remove phosphine and hydrogen sulfide.

    • A scrubber with a drying agent (e.g., concentrated sulfuric acid or passing through a tube of anhydrous calcium chloride) to remove moisture.

  • Collection: After purification, pass the this compound gas through a cold trap cooled with dry ice/acetone to condense any remaining volatile impurities. Collect the purified gas in a suitable collection vessel.

Mandatory Visualizations

Acetylene_D2_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Train cluster_collection Collection & Analysis CaC2 Calcium Carbide (CaC₂) Reactor Reaction Vessel (with stirring and cooling) CaC2->Reactor D2O Heavy Water (D₂O) D2O->Reactor Slow Addition Scrubber1 Acidic Scrubber (removes NH₃) Reactor->Scrubber1 Crude C₂D₂ Gas Scrubber2 Oxidizing Scrubber (removes PH₃, H₂S) Scrubber1->Scrubber2 Drying Drying Agent (removes D₂O) Scrubber2->Drying ColdTrap Cold Trap (-78°C) Drying->ColdTrap Collection Gas Collection ColdTrap->Collection Purified C₂D₂ Analysis Purity Analysis (MS, NMR, GC) Collection->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_CaC2 Check Calcium Carbide Quality Start->Check_CaC2 Check_Reaction Verify Reaction Completion Start->Check_Reaction Check_Leaks Inspect for Gas Leaks Start->Check_Leaks Check_Temp Monitor Reaction Temperature Start->Check_Temp Sol_CaC2 Use High-Purity CaC₂ (High Gas Yield Grade) Check_CaC2->Sol_CaC2 Sol_Reaction Ensure Stoichiometric Excess of D₂O & Adequate Mixing Check_Reaction->Sol_Reaction Sol_Leaks Seal all Joints and Connections Check_Leaks->Sol_Leaks Sol_Temp Use Ice Bath & Slow D₂O Addition (Maintain 40-50°C) Check_Temp->Sol_Temp

Caption: Troubleshooting logic for addressing low this compound yield.

References

Acetylene-d2 Technical Support Center: Safety Protocols & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety protocols, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Acetylene-d2 (C₂D₂). Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a deuterated form of acetylene (B1199291), an extremely flammable gas.[1][2] Its primary hazards include:

  • Extreme Flammability: It can easily ignite and has a very wide explosive range in air (2.5% to 82% by volume).[1]

  • Instability: It can react explosively, even in the absence of air, at elevated pressures and/or temperatures.[1][3] It is unstable at pressures above 15 psig.[4][5]

  • Asphyxiation: In high concentrations, it can displace oxygen and cause rapid suffocation.[6][7][8]

  • Formation of Explosive Acetylides: It can form highly sensitive and explosive compounds with certain metals, particularly copper, silver, and mercury.[1][9]

Q2: What are the immediate first aid measures in case of exposure to this compound?

A2: In case of exposure, follow these first aid measures and seek immediate medical attention:[1]

  • Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration.[1]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Flush the eyes with water as a precaution.[1]

  • Ingestion: Although unlikely for a gas, do not induce vomiting. Rinse the mouth with water.[1]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is crucial for minimizing risks.[4] Recommended PPE includes:

  • Eye Protection: Safety glasses with side-shields or goggles.[1][10]

  • Hand Protection: Protective gloves, ensuring they are clean and free of oil or grease.[1][10]

  • Body Protection: Flame-resistant and anti-static overalls.[10]

  • Footwear: Safety footwear to protect against falling objects and other hazards.[10][11]

  • Respiratory Protection: May be necessary in case of insufficient ventilation or for emergency response.[1][9]

Quantitative Safety Data

The following tables summarize key quantitative safety data for this compound.

Flammability and Explosive Limits Value Reference
Lower Explosion Limit (LEL)2.5% by volume in air[1]
Upper Explosion Limit (UEL)82% by volume in air[1]
Auto-ignition Temperature305 °C (581 °F)[1]
Maximum Safe Working Pressure15 psig (103 kPa)[1][4]
Storage and Handling Temperatures Value Reference
Maximum Cylinder Storage Temperature52 °C (125 °F)[7][12]
Fusible Plug Melt Temperature98°C to 107°C (208°F to 224°F)[7]

Troubleshooting Guide

Problem: I suspect a leak from an this compound cylinder.

Solution:

  • Do NOT use a flame to check for leaks. [13]

  • Use a soapy water solution or a leak detection solution to check for bubbles at valves and connections.[13]

  • If a leak is confirmed and can be safely stopped by tightening a valve or connection, do so with caution.[13][14]

  • If the leak cannot be stopped, immediately move the cylinder to a well-ventilated area, preferably outdoors and away from any ignition sources.[13][15]

  • Clearly label the cylinder as "defective" or "leaking."[13][16]

  • Notify your institution's safety officer and the gas supplier.[17]

  • If the leak is significant, evacuate the area and activate the fire alarm.[17]

Problem: The pressure regulator for the this compound cylinder is not working correctly.

Solution:

  • Immediately close the cylinder valve.[15]

  • Do not attempt to repair a faulty regulator yourself.[18]

  • Safely vent the pressure from the regulator.

  • Remove the faulty regulator from the cylinder.

  • Tag the regulator as "faulty" and have it inspected and repaired by a qualified technician.[18]

  • Always use regulators specifically designed for acetylene.[4][18]

Problem: An this compound cylinder has been exposed to fire or excessive heat.

Solution:

  • If a cylinder is exposed to fire, immediately evacuate the area for at least 200 meters and call the fire department.[3][19]

  • Inform the emergency services of the location and number of acetylene cylinders.[17][19]

  • If it is safe to do so from a protected location, use a water spray to cool the cylinder.[8][14]

  • Do NOT move a cylinder that is hot, as it is highly sensitive to shock and could explode.[20]

  • A heated cylinder can undergo decomposition, which can lead to an explosion hours after the initial event.[3]

Experimental Protocol: Safe Handling and Use in a Laboratory Setting

This protocol outlines the essential steps for the safe handling and use of this compound cylinders in a research environment.

  • Cylinder Reception and Storage:

    • Always store cylinders in an upright and secured position to prevent falling.[12][21][22]

    • Store cylinders in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[12][21][22] The storage temperature should not exceed 52°C (125°F).[7][12]

    • Separate acetylene cylinders from oxidizing gases (like oxygen) by at least 20 feet or by a fire-resistant barrier.[12][21][23]

    • Ensure "full" and "empty" cylinders are stored separately.[23][24]

  • Transporting Cylinders:

    • Use a proper cylinder cart or hand truck for moving cylinders; never drag or roll them.[4][9]

    • Ensure the valve protection cap is securely in place during transport.[4][12]

  • Setting Up for an Experiment:

    • Before connecting a regulator, briefly open and close the cylinder valve ("cracking") to clear any debris from the outlet.[9]

    • Use only regulators and equipment specifically designed for acetylene.[4] Do not use equipment containing copper, silver, or mercury.[1][9]

    • After connecting the regulator, check for leaks using a soapy solution.[15]

    • Ensure all connections are tight.

  • During the Experiment:

    • Never use acetylene at a pressure exceeding 15 psig.[4][5][15]

    • Work in a well-ventilated area, such as a fume hood.[1]

    • Keep all sources of ignition away from the experimental setup.[1][7]

    • Continuously monitor the setup for any signs of leaks or equipment malfunction.

  • Shutting Down the Experiment:

    • Close the cylinder valve first.

    • Vent the gas from the regulator and downstream equipment.

    • Once all pressure is released, close the regulator.

    • If the cylinder will not be used for an extended period, disconnect the regulator and replace the valve protection cap.[24]

Visual Safety Guides

Acetylene_Leak_Response start Suspected this compound Leak check_leak Check for leak with soapy water (NO FLAMES) start->check_leak leak_found Is a leak confirmed? check_leak->leak_found stop_leak Can the leak be safely stopped? (e.g., tighten valve) leak_found->stop_leak Yes no_leak No leak detected. Continue with caution. leak_found->no_leak No move_cylinder Move cylinder to a well-ventilated area (outdoors if possible) stop_leak->move_cylinder No end Monitor the situation stop_leak->end Yes, leak stopped. tag_cylinder Tag cylinder as 'Leaking' move_cylinder->tag_cylinder evacuate Evacuate the area. Activate fire alarm. move_cylinder->evacuate If leak is large notify Notify Safety Officer and Supplier tag_cylinder->notify notify->end

Caption: Decision workflow for responding to a suspected this compound leak.

Cylinder_Storage_Safety cluster_storage_area Designated Storage Area cluster_cylinder_management Cylinder Management Well-ventilated Well-ventilated Cool_and_Dry Cool and Dry (<52°C) No_Ignition_Sources No Ignition Sources Upright_and_Secured Upright and Secured Caps_On Valve Caps On Segregate_Gases Segregate from Oxidizers (min. 20 feet) Separate_Full_Empty Separate Full/Empty

Caption: Key requirements for safe this compound cylinder storage.

References

Technical Support Center: Reactions with Acetylene-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing Hydrogen/Deuterium (B1214612) (H/D) exchange during chemical reactions involving acetylene-d2.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a concern when using this compound?

A1: Hydrogen/Deuterium (H/D) exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagents), or vice-versa.[1] For this compound (D-C≡C-D), this is a significant concern as the loss of deuterium atoms, known as "back-exchange," compromises the isotopic purity of the starting material and the final product.[2] This can lead to inaccurate results in mechanistic studies, altered pharmacokinetic properties in drug development, and challenges in quantitative analysis.[2][3]

Q2: What are the primary factors that promote H/D exchange with this compound?

A2: The acetylenic protons (or deuterons) are weakly acidic (pKa ≈ 25), making them susceptible to exchange.[4] The most significant factors influencing the rate of H/D exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange.[2][5]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including H/D exchange.[2][6]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) are a direct source of protons and are the primary drivers of back-exchange.[2][7]

  • Catalysts: Certain transition metals (e.g., platinum, palladium, iridium) and their complexes can facilitate H/D exchange.[3][8][9]

Q3: How can I minimize H/D exchange during a reaction with this compound?

A3: Minimizing H/D exchange requires careful control of reaction conditions. Key strategies include:

  • Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, tetrahydrofuran (B95107) (THF), toluene, dichloromethane) that do not have exchangeable protons.[2]

  • Control pH: Maintain a neutral or near-neutral pH if possible. If acidic or basic conditions are required, consider the potential for exchange and minimize reaction time and temperature.[2][5]

  • Low Temperature: Perform reactions at the lowest feasible temperature to reduce the kinetic rate of the exchange reaction.[10]

  • Careful Reagent Selection: Ensure all reagents are anhydrous and free from protic impurities. Use deuterated reagents (e.g., D₂O, CD₃OD) if a protic solvent is unavoidable.[11]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from introducing a source of protons.

Q4: How do I handle and store this compound to maintain its isotopic purity?

A4: this compound is a gas and is typically supplied in cylinders. It is crucial to prevent contamination with atmospheric moisture. Use dry glassware and equipment. For solution-based applications, dissolve the gas in a suitable, dry aprotic solvent. Store any solutions of this compound under an inert atmosphere and at low temperatures to minimize any potential for exchange with residual moisture.

Q5: What analytical techniques can be used to quantify the level of H/D exchange?

A5: The extent of H/D exchange can be determined using several analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of remaining proton signal at the acetylenic position, allowing for the calculation of deuterium incorporation.[12][13]

  • Mass Spectrometry (MS): Mass spectrometry can distinguish between deuterated and non-deuterated species based on their mass-to-charge ratio, providing a quantitative measure of isotopic distribution.[14][15]

  • Infrared (IR) Spectroscopy: The C-D bond has a characteristic stretching frequency that is different from the C-H bond, which can be used to monitor the presence of deuterium.[16]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to H/D exchange in reactions with this compound.

Problem Possible Cause Troubleshooting Steps & Solutions
Low deuterium incorporation in the final product. H/D exchange with protic solvents or reagents. • Use rigorously dried, aprotic solvents (e.g., acetonitrile, THF). • Ensure all reagents are anhydrous. • If a protic solvent is necessary, use its deuterated analogue (e.g., D₂O, CD₃OD).[11]
Acid or base-catalyzed exchange. • Maintain a neutral pH if the reaction chemistry allows. • If acidic or basic conditions are required, minimize reaction time and temperature.[7] • Use non-protic acids or bases where possible.
Elevated reaction temperature. • Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. • Perform critical steps on ice or using a cryostat.[10]
Contamination with atmospheric moisture. • Use oven-dried or flame-dried glassware. • Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
Inconsistent levels of deuteration between batches. Variability in solvent/reagent purity. • Use solvents and reagents from the same batch for a series of experiments. • Ensure consistent and thorough drying of all materials.
Inconsistent reaction setup and handling. • Standardize all procedures, including the time taken for each step. • Ensure a consistently dry and inert atmosphere for all reactions.
Temperature fluctuations. • Use a reliable temperature-controlled reaction setup (e.g., oil bath, cryostat).
Complete loss of deuterium. Use of highly protic solvents (e.g., water, methanol) at elevated temperatures. • Re-evaluate the reaction conditions to use aprotic solvents and lower temperatures.
Presence of a catalyst known to promote H/D exchange (e.g., certain transition metals). • If a metal catalyst is required, screen for alternatives that have a lower propensity for promoting H/D exchange.[3][8] • Minimize catalyst loading and reaction time.

Experimental Protocols

Protocol: General Procedure for a Reaction with this compound under Anhydrous, Aprotic Conditions

This protocol outlines a general methodology for performing a reaction with this compound while minimizing H/D exchange. This example describes a generic addition reaction.

Objective: To perform a reaction with this compound while maintaining maximum isotopic purity.

Materials:

  • This compound gas

  • Anhydrous, aprotic solvent (e.g., THF, distilled over sodium/benzophenone)

  • Anhydrous reagents

  • Oven-dried or flame-dried glassware (e.g., two-neck round-bottom flask, condenser, dropping funnel)

  • Inert gas supply (argon or nitrogen) with a manifold

  • Dry syringes and needles

  • Magnetic stirrer and stir bar

Methodology:

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware in an oven at >120 °C for at least 4 hours.

    • Assemble the glassware hot under a stream of dry inert gas and allow it to cool to room temperature.

  • Reaction Setup:

    • Set up the reaction vessel under a positive pressure of inert gas.

    • Add the anhydrous solvent and any solid reagents to the flask via a powder funnel under a counterflow of inert gas.

    • Add any liquid reagents via a dry syringe.

  • Introduction of this compound:

    • Bubble a slow stream of this compound gas directly into the reaction mixture through a subsurface delivery tube for a predetermined amount of time.

    • Alternatively, for smaller scale reactions, a solution of this compound in an anhydrous aprotic solvent can be prepared in a separate flask and transferred via cannula.

  • Reaction Execution:

    • Maintain the reaction at the desired low temperature using an appropriate cooling bath (e.g., ice-water, dry ice/acetone).

    • Stir the reaction mixture for the required duration, monitoring its progress by a suitable technique (e.g., TLC, GC-MS).

  • Work-up and Purification:

    • Quench the reaction using an anhydrous, aprotic quenching agent if possible.

    • If an aqueous work-up is unavoidable, perform it quickly at low temperature (0-4 °C).[10] Use D₂O-based solutions if feasible.

    • Extract the product with a dry, aprotic solvent.

    • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

    • Remove the solvent under reduced pressure at low temperature.

    • Purify the product using a non-protic method if possible (e.g., chromatography with anhydrous solvents).

  • Analysis:

    • Analyze the isotopic purity of the final product using ¹H NMR and/or Mass Spectrometry.

Visualizations

G Protic_Solvents Protic Solvents (H₂O, ROH) Aprotic_Solvents Use Aprotic Solvents (THF, Toluene) Protic_Solvents->Aprotic_Solvents Mitigated by Temp High Temperature Low_Temp Low Temperature Temp->Low_Temp Mitigated by pH Acidic or Basic pH Neutral_pH Control pH pH->Neutral_pH Mitigated by Catalysts Metal Catalysts (Pd, Pt, Ir) Catalysts->Neutral_pH Consider catalyst choice Inert_Atmosphere Inert Atmosphere Anhydrous_Reagents Anhydrous Reagents

Caption: Factors promoting H/D exchange and mitigation strategies.

G start Start: Reaction with this compound check_deuteration Low Deuterium in Product? start->check_deuteration cause_solvent Protic Solvent/Reagent? check_deuteration->cause_solvent Yes end_ok Success: High Deuteration check_deuteration->end_ok No cause_temp High Temperature? cause_solvent->cause_temp No solution_solvent Use Anhydrous, Aprotic Solvents cause_solvent->solution_solvent Yes cause_ph Extreme pH? cause_temp->cause_ph No solution_temp Lower Reaction Temperature cause_temp->solution_temp Yes solution_ph Adjust to Near-Neutral pH cause_ph->solution_ph Yes solution_solvent->start Re-run Experiment solution_temp->start Re-run Experiment solution_ph->start Re-run Experiment

Caption: Troubleshooting workflow for low deuterium incorporation.

References

Acetylene-d2 Leak Troubleshooting for High-Vacuum Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and resolving acetylene-d2 (C2D2) leaks in vacuum systems.

Quick Troubleshooting Guide

For immediate assistance, refer to the following flowchart to diagnose and address potential this compound leaks in your vacuum system.

TroubleshootingWorkflow Start System pressure higher than expected CheckGauges Verify vacuum gauge functionality Start->CheckGauges GrossLeak Audible hissing sound? CheckGauges->GrossLeak IsolateSections Isolate sections of the vacuum system GrossLeak->IsolateSections Yes NoSound No audible leak GrossLeak->NoSound No IdentifyLargeLeak Identify and repair large leak source (e.g., loose fitting, damaged O-ring) IsolateSections->IdentifyLargeLeak RepairAndVerify Repair leak and re-verify with RGA IdentifyLargeLeak->RepairAndVerify RGA_Setup Set up Residual Gas Analyzer (RGA) NoSound->RGA_Setup C2D2_Check Monitor for m/z = 28 (C2D2) RGA_Setup->C2D2_Check C2D2_Detected C2D2 peak present or increasing? C2D2_Check->C2D2_Detected NoC2D2 No significant C2D2 peak C2D2_Detected->NoC2D2 No TracerGasMethod Use this compound as tracer gas C2D2_Detected->TracerGasMethod Yes AirLeakCheck Check for air leak signatures (m/z = 28 for N2, 32 for O2) NoC2D2->AirLeakCheck AirLeakDetected Air leak suspected AirLeakCheck->AirLeakDetected AirLeakDetected->TracerGasMethod Proceed to trace SprayJoints Systematically spray C2D2 on potential leak points TracerGasMethod->SprayJoints MonitorRGA Monitor RGA for spike at m/z = 28 SprayJoints->MonitorRGA LeakLocated Leak located at point of C2D2 introduction MonitorRGA->LeakLocated LeakLocated->RepairAndVerify End System pressure returns to normal RepairAndVerify->End

Caption: Troubleshooting workflow for identifying this compound leaks.

Frequently Asked Questions (FAQs)

Q1: My system pressure is higher than expected. How can I determine if I have an this compound leak?

An unexpected rise in system pressure is a common indicator of a leak. To specifically identify an this compound leak, a Residual Gas Analyzer (RGA) is the most effective tool.[1][2] By monitoring the mass spectrum of the residual gases in your vacuum chamber, you can look for the characteristic mass-to-charge ratio (m/z) of this compound.

Q2: What is the mass-to-charge ratio (m/z) for this compound?

The molecular weight of dideuteroacetylene (C2D2) is approximately 28.05 g/mol .[3] Therefore, you should primarily monitor for a peak at m/z = 28 on your RGA. It is important to distinguish this from other common gases that also appear at m/z = 28, such as nitrogen (N2) and carbon monoxide (CO).

Q3: How can I differentiate an this compound leak from a nitrogen leak at m/z = 28?

Distinguishing between C2D2 and N2 at the same integer mass can be challenging with a standard RGA. Here are a few methods:

  • Isotopic Analysis: Look for the naturally occurring isotope of nitrogen, ¹⁵N, which would give a small peak at m/z = 29 for ¹⁴N¹⁵N. The natural abundance is low, so this may not be definitive for small leaks.

  • Fragmentation Pattern: this compound may exhibit a different fragmentation pattern upon ionization in the RGA compared to nitrogen. Consult your RGA's library or empirical data for your system.

  • Process of Elimination: If your experiment does not involve nitrogen gas and you observe a significant peak at m/z = 28 that was not present before introducing this compound, it is likely due to a C2D2 leak.

  • Tracer Gas Method: If a leak is suspected but its location is unknown, you can use this compound itself as a tracer gas. See the experimental protocol below.

Q4: Can I use this compound as its own tracer gas for leak detection?

Yes, a Residual Gas Analyzer (RGA) can be set to monitor for any specific gas, making it possible to use this compound as a tracer gas.[4] This is a convenient method if you already have this compound connected to your system. The procedure involves carefully spraying a small amount of this compound on suspected leak points on the exterior of the vacuum chamber while monitoring the RGA for a corresponding increase in the signal at m/z = 28.

Q5: What are the safety precautions for handling this compound?

Acetylene (B1199291) and its deuterated form are highly flammable and can be explosive under certain conditions.[5] Always adhere to the following safety protocols:

  • Proper Storage: Store this compound cylinders in a well-ventilated area, away from heat sources and ignition points. Cylinders should be secured in an upright position.

  • Use Appropriate Equipment: Ensure all regulators, tubing, and fittings are compatible with acetylene and are in good working condition.

  • Ventilation: Work in a well-ventilated area to prevent the accumulation of flammable gases.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and flame-retardant lab coats.

  • Leak Checking with Incompatible Solvents: Avoid using acetone (B3395972) to detect leaks if your system contains components that are incompatible with it. While a common technique for general vacuum leaks, its compatibility with all system materials should be verified.

Quantitative Data for RGA Interpretation

The following table summarizes the primary mass-to-charge ratios for this compound and other common gases found in high-vacuum systems. This will aid in the interpretation of RGA data when troubleshooting leaks.

Gas SpeciesChemical FormulaPrimary Mass-to-Charge Ratio (m/z)Notes
This compound C₂D₂ 28 The target molecule for leak detection.
HydrogenH₂2Common background gas, especially in UHV systems.[1]
HeliumHe4Often used as a tracer gas for leak detection.[1]
Water VaporH₂O18, 17A major component of residual gas in unbaked systems.[1]
NitrogenN₂28, 14The primary component of air; a strong indicator of an air leak.[1]
OxygenO₂32, 16Another key indicator of an air leak.[1]
ArgonAr40A minor component of air that can also indicate an air leak.
Carbon DioxideCO₂44, 28, 16, 12Can be present from atmospheric leaks or outgassing.

Experimental Protocol: Leak Detection Using this compound as a Tracer Gas with RGA

This protocol outlines the steps for locating a leak in a vacuum system using this compound as the tracer gas and a Residual Gas Analyzer (RGA) for detection.

1. System Preparation and Baseline Scan: a. Ensure the vacuum system is pumped down to a stable base pressure where the RGA can be safely operated (typically below 10⁻⁴ Torr). b. Turn on the RGA and perform a scan of the residual gases to establish a baseline spectrum. Note the partial pressure of the signal at m/z = 28.

2. RGA Setup for Leak Detection: a. Set the RGA to "leak check" or "single ion monitoring" mode, focusing on m/z = 28. This will provide a real-time trend of the partial pressure at this specific mass.

3. Preparation of Tracer Gas Delivery: a. Connect a cylinder of this compound to a fine-metering valve and a narrow tube or "sniffer" probe. b. Set the regulator to a very low-pressure output (a few psi).

4. Tracer Gas Application: a. Begin systematically spraying a small, controlled amount of this compound onto suspected leak points of the vacuum chamber exterior. Common leak points include:

  • Flanges and fittings
  • Welds
  • Valve stems
  • Feedthroughs b. Start from the top of the chamber and work your way down, as the gas is light and will tend to rise. c. Dwell at each potential leak point for a few seconds to allow time for the gas to enter the system and reach the RGA.

5. Monitoring and Leak Identification: a. Continuously observe the RGA display for a sudden and significant increase in the partial pressure at m/z = 28. b. When a leak is encountered, the signal will rise sharply after a short delay (the time it takes for the gas to travel from the leak to the RGA). c. To pinpoint the exact location, move the sniffer probe away from the area and watch for the signal to decrease. Then, carefully re-approach the area to confirm the location.

6. Repair and Verification: a. Once the leak is located, mark the position. b. Follow appropriate procedures to safely vent the system and repair the leak (e.g., tightening a flange, replacing a gasket). c. After the repair, pump the system back down and repeat the RGA scan to verify that the leak has been successfully sealed. The partial pressure at m/z = 28 should return to its baseline level.

References

Technical Support Center: Acetylene-d2 Plasma Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with acetylene-d2 plasma polymerization. The focus is on strategies to reduce and control polymer formation during experiments.

Troubleshooting Guide

Uncontrolled polymer formation can be a significant issue in this compound plasma experiments, leading to contamination and inconsistent results. This guide provides a systematic approach to troubleshoot and mitigate excessive polymerization.

Q1: My chamber is rapidly coating with a polymer film. What are the first parameters I should check?

A1: Rapid polymer deposition is often a result of high plasma power and/or a high monomer flow rate. The key is to find a balance where the desired plasma process occurs without excessive polymerization.

Initial Steps:

  • Reduce RF Power: High power increases the rate of monomer fragmentation and polymerization.[1] A systematic reduction in power can significantly decrease the deposition rate.

  • Decrease this compound Flow Rate: A lower flow rate reduces the amount of monomer available for polymerization.[2][3]

  • Introduce a Carrier Gas: The addition of an inert gas like Argon can help to stabilize the plasma and reduce the partial pressure of the this compound, thereby lowering the polymerization rate.[4]

Q2: I've adjusted the power and flow rate, but I'm still getting too much polymer. What's the next step?

A2: If basic parameter adjustment isn't sufficient, you can explore more advanced techniques like pulsed plasma deposition and the addition of other gases to the plasma mixture.

Advanced Strategies:

  • Pulsed RF Discharge: Using a pulsed RF discharge, where the plasma is turned on and off rapidly, can significantly reduce the polymer deposition rate.[5] The "off" time allows byproducts to be pumped away before they can contribute to polymer growth.

  • Gas Mixture Modification: Introducing gases like hydrogen or carbon dioxide can alter the plasma chemistry and reduce polymerization.[6][7] Hydrogen can scavenge radicals that lead to polymerization, while CO2 can introduce etching mechanisms that compete with deposition.

Q3: A thick polymer layer has formed on my chamber walls and electrodes. How can I remove it?

A3: In-situ plasma cleaning is an effective method for removing polymer deposits without breaking vacuum. The choice of cleaning gas is crucial for efficient removal.

Plasma Cleaning Protocols:

  • Oxygen Plasma: An oxygen plasma is highly effective at removing hydrocarbon polymers by chemically reacting with them to form volatile products like CO, CO2, and D2O.[8]

  • Argon Plasma: Argon plasma cleaning works by physically sputtering the polymer from the surfaces.[8] This can be a slower process but is effective.

  • Argon/Oxygen Mixtures: A mixture of argon and oxygen can provide both physical and chemical cleaning mechanisms, often leading to faster and more efficient polymer removal.[9]

  • Hydrogen Plasma: A hydrogen plasma can also be used to remove carbon-based polymers.[8]

Frequently Asked Questions (FAQs)

Q4: What is the primary cause of polymer formation in an this compound plasma?

A4: Acetylene (B1199291), including its deuterated form, is a highly unsaturated molecule with a triple bond that is easily broken in a plasma environment. This creates a high concentration of reactive species (radicals and ions) that readily polymerize on all surfaces within the plasma chamber.[4]

Q5: How does using this compound instead of regular acetylene (C2H2) affect polymerization?

A5: The fundamental plasma chemistry and tendency to polymerize are very similar. However, deuterated polymers can exhibit slightly different physical and chemical properties, such as enhanced thermal and oxidative stability.[10][11] This may subtly influence the polymerization rate and the properties of the resulting film, but the primary control parameters remain the same.

Q6: Can I completely eliminate polymer formation?

A6: For a process that uses this compound as a precursor gas, it is generally not possible to completely eliminate polymer formation, as the plasma process itself is what drives the polymerization. The goal is to control and minimize the deposition rate to an acceptable level for your specific experiment.

Q7: What is the effect of pressure on polymer formation?

A7: The effect of pressure is complex and can depend on the specific plasma regime. In general, at very low pressures, the deposition rate may be limited by the amount of available monomer. As pressure increases, the deposition rate often increases due to a higher concentration of monomer and more frequent collisions.[12] However, at very high pressures, gas-phase polymerization can become dominant, leading to the formation of powders or "dust" instead of a conformal film.

Quantitative Data

The following tables summarize the influence of key plasma parameters on the deposition rate of acetylene-based polymers. While specific to acetylene (C2H2), the trends are directly applicable to this compound.

Table 1: Effect of RF Power on Polymer Deposition Rate

RF Power (W)MonomerFlow Rate (sccm)Pressure (mTorr)Deposition Rate (nm/s)Reference
50HMDSO550~1.5[1]
100HMDSO550~2.5[1]
150HMDSO550~3.0[1]
200HMDSO550~3.2[1]
94 (mW)AcetyleneN/AAtmospheric2.2 - 23[5]

Note: Data for HMDSO is included to illustrate the general trend of increasing deposition rate with power, which plateaus at higher power levels.

Table 2: Effect of Monomer Flow Rate on Polymer Deposition Rate

Monomer Flow Rate (sccm)MonomerRF Power (W)Pressure (mTorr)Deposition Rate (Arbitrary Units)Reference
2HMDSO2200~40Increases[1]
5HMDSO2200~60Peak[1]
10HMDSO2200~80Decreases[1]
10AcetyleneN/A750N/A (Graphene formation)[2][3]
50AcetyleneN/A750N/A (Graphite formation)[2][3]

Note: The relationship between flow rate and deposition rate is often non-linear. Initially, the rate increases with more available monomer, but at higher flow rates, the residence time in the plasma can decrease, leading to a lower deposition rate.

Experimental Protocols

Protocol 1: Pulsed Plasma Deposition for Reduced Polymer Formation

This protocol outlines a general procedure for using pulsed RF plasma to minimize polymer deposition from this compound.

  • System Preparation: Ensure the vacuum chamber is clean and has reached the desired base pressure.

  • Gas Introduction: Introduce a mixture of Argon and this compound. A typical starting ratio would be 10:1 Ar:C2D2.

  • Set Flow Rates: Establish stable gas flow using mass flow controllers. A low this compound flow rate (e.g., 1-5 sccm) is recommended.

  • Set Pressure: Adjust the throttle valve to achieve the desired operating pressure (e.g., 50-100 mTorr).

  • Pulsed RF Power:

    • Set the RF power to a moderate level (e.g., 20-50 W).

    • Configure the RF generator for pulsed operation.

    • Set the "on-time" (Ton) to a short duration (e.g., 50-150 ms).[5]

    • Set the "off-time" (Toff) to a significantly longer duration (e.g., 1000-2000 ms).[5]

  • Plasma Ignition and Deposition: Ignite the plasma and proceed with the experiment. The long off-time allows for the removal of reactive species, thus reducing the overall polymer deposition rate.

  • Post-Deposition: Turn off the RF power and gas flows.

Protocol 2: In-Situ Oxygen Plasma Cleaning

This protocol describes a general method for removing deuterated carbon polymer films from the interior of a vacuum chamber.

  • Pump Down: Ensure all process gases, especially this compound, have been pumped out of the chamber and the chamber is at its base pressure.

  • Introduce Oxygen: Introduce a controlled flow of oxygen (O2) into the chamber.

  • Set Pressure: Adjust the throttle valve to maintain a cleaning pressure typically in the range of 100-300 mTorr.

  • Set RF Power: Apply RF power to ignite an oxygen plasma. A moderate power level (e.g., 50-150 W) is usually sufficient.

  • Cleaning Process: The oxygen plasma will react with the polymer, forming volatile byproducts that are removed by the vacuum pump. The duration of the cleaning process will depend on the thickness of the polymer film.

  • Endpoint Detection (Optional): The completion of the cleaning process can often be determined by observing a change in the plasma color or by using a residual gas analyzer to monitor the partial pressures of the reaction byproducts.

  • Post-Cleaning: Turn off the RF power and oxygen flow. Pump the chamber back down to base pressure.

Visualizations

experimental_workflow cluster_deposition Pulsed Plasma Deposition cluster_cleaning In-Situ Plasma Cleaning prep System Preparation gas Introduce Ar + C2D2 prep->gas flow Set Flow Rates gas->flow pressure Set Pressure flow->pressure power Set Pulsed RF Power (Ton << Toff) pressure->power ignite Ignite Plasma power->ignite pump Pump Out Process Gases ignite->pump Experiment Complete, Polymer Formed oxygen Introduce O2 pump->oxygen clean_pressure Set Cleaning Pressure oxygen->clean_pressure clean_power Set RF Power clean_pressure->clean_power clean Run O2 Plasma clean_power->clean pump_final Pump to Base Pressure clean->pump_final

Caption: Experimental workflow for pulsed deposition and subsequent in-situ plasma cleaning.

logical_relationship cluster_params Controllable Parameters cluster_effects Primary Effects power RF Power fragmentation Monomer Fragmentation power->fragmentation increases ion_energy Ion Energy power->ion_energy increases flow C2D2 Flow Rate residence_time Residence Time flow->residence_time decreases pressure Pressure pressure->residence_time increases pulsing Pulsing (Toff/Ton) pulsing->fragmentation decreases overall polymer_rate Polymer Deposition Rate fragmentation->polymer_rate residence_time->polymer_rate ion_energy->polymer_rate

Caption: Relationship between plasma parameters and polymer deposition rate.

References

Improving signal-to-noise in Acetylene-d2 spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetylene-d2 (C₂D₂) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (S/N) in your experiments.

Troubleshooting Guide

A common challenge in this compound spectroscopy is achieving a high signal-to-noise ratio (S/N) for accurate and reliable data. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Low Signal-to-Noise Ratio (S/N)

A low S/N can manifest as noisy baselines, difficulty in distinguishing real peaks from noise, and inconsistent measurements. The following flowchart outlines a step-by-step troubleshooting process.

troubleshooting_workflow cluster_instrument Instrument Parameter Optimization cluster_sample Sample Integrity and Handling cluster_background Background Spectrum Quality cluster_processing Data Processing Techniques cluster_advanced Advanced Experimental Techniques start Low S/N in C₂D₂ Spectrum check_instrument 1. Check Instrument Parameters start->check_instrument check_sample 2. Verify Sample Integrity & Handling check_instrument->check_sample Parameters Optimized increase_scans Increase Number of Scans (S/N ∝ √n) check_instrument->increase_scans optimize_resolution Optimize Resolution (Higher resolution can decrease S/N) check_instrument->optimize_resolution check_aperture Check Aperture Setting (Larger aperture increases throughput) check_instrument->check_aperture check_background 3. Assess Background Spectrum check_sample->check_background Sample OK check_pressure Optimize C₂D₂ Partial Pressure check_sample->check_pressure check_pathlength Increase Gas Cell Pathlength check_sample->check_pathlength check_leaks Check for Leaks in Gas Cell check_sample->check_leaks data_processing 4. Optimize Data Processing check_background->data_processing Background OK purge_instrument Purge Spectrometer with Dry N₂ or Air (to remove atmospheric H₂O and CO₂) check_background->purge_instrument acquire_new_background Acquire a New Background Spectrum check_background->acquire_new_background advanced_techniques 5. Consider Advanced Techniques data_processing->advanced_techniques Processing Optimized apply_smoothing Apply Digital Smoothing (e.g., Savitzky-Golay) data_processing->apply_smoothing fourier_filtering Use Fourier Filtering data_processing->fourier_filtering solution Improved S/N advanced_techniques->solution Technique Implemented ceas Cavity-Enhanced Absorption Spectroscopy (CEAS) advanced_techniques->ceas crds Cavity Ring-Down Spectroscopy (CRDS) advanced_techniques->crds

Caption: Troubleshooting workflow for improving S/N in this compound spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of noise in my this compound spectrum?

A1: Common noise sources in gas-phase FTIR spectroscopy include:

  • Detector Noise: Inherent electronic noise from the detector.

  • Photon Shot Noise: Statistical fluctuations in the number of photons reaching the detector.

  • Source Fluctuation Noise: Variations in the intensity of the infrared source.

  • Interferometer Noise: Mechanical vibrations or thermal instability affecting the interferometer.

  • Digitization Noise: Noise introduced during the analog-to-digital conversion of the signal.

  • Environmental Noise: Fluctuations in ambient temperature and pressure, as well as atmospheric absorption from water vapor and carbon dioxide if the instrument is not properly purged.[1]

Q2: How does the number of scans affect the signal-to-noise ratio?

A2: The signal-to-noise ratio (S/N) is proportional to the square root of the number of scans (n).[2] Therefore, to double the S/N, you need to quadruple the number of scans. While increasing the number of scans is a straightforward way to improve S/N, it also increases the measurement time.

Illustrative Data: S/N vs. Number of Scans for this compound

Number of Scans (n)Relative S/N Improvement (√n)
164x
648x
25616x
102432x

Q3: What is the effect of spectral resolution on the signal-to-noise ratio?

A3: Generally, a higher spectral resolution leads to a lower signal-to-noise ratio.[2] This is because at higher resolutions, the energy from the infrared source is dispersed over a larger number of data points, resulting in less energy per data point reaching the detector. For resolving the rotational-vibrational lines of a small molecule like this compound, a high resolution is necessary, so a balance must be struck between resolving the spectral features and maintaining an adequate S/N.

Illustrative Data: S/N vs. Spectral Resolution for this compound

Spectral Resolution (cm⁻¹)Relative S/N
4High
2Medium
1Lower
0.5Low

Q4: My baseline is noisy and drifting. What should I do?

A4: A noisy or drifting baseline can be caused by several factors:

  • Inadequate Purging: Ensure the spectrometer is adequately purged with a dry, inert gas like nitrogen to minimize atmospheric water and carbon dioxide absorption.[1]

  • Thermal Instability: Allow the instrument to reach thermal equilibrium before collecting spectra.

  • Source or Detector Instability: The infrared source or detector may be aging or failing.

  • Contamination: Contaminants in the gas cell or on the optics can cause baseline artifacts.

Q5: I see sharp, unexpected peaks in my spectrum. What are they?

A5: Sharp, unexpected peaks are often due to:

  • Atmospheric Water Vapor and Carbon Dioxide: These have characteristic sharp absorption lines, especially in the regions of 3500-4000 cm⁻¹ and 1300-2000 cm⁻¹ for water, and around 2350 cm⁻¹ and 667 cm⁻¹ for CO₂.[1] Proper purging is the primary solution.

  • Contaminants: Impurities in your this compound sample or outgassing from the gas cell materials can introduce extraneous peaks.

  • Electronic Noise: Sharp spikes can sometimes be caused by electronic interference.

Experimental Protocols

High-Resolution FT-IR Spectroscopy of Gaseous this compound

This protocol outlines a general procedure for obtaining a high-resolution infrared spectrum of this compound.

1. Instrument Preparation:

  • Ensure the FT-IR spectrometer is powered on and has had sufficient time to warm up and stabilize (typically at least 1-2 hours).
  • Purge the spectrometer with dry nitrogen or dry air to minimize atmospheric interference. A continuous purge is recommended.

2. Gas Cell Preparation:

  • Select a gas cell with an appropriate path length. For weakly absorbing bands or low concentrations, a multi-pass gas cell is recommended to increase the absorption path length.
  • Ensure the gas cell windows are clean and transparent in the infrared region of interest (e.g., KBr or ZnSe windows).
  • Evacuate the gas cell to a high vacuum (< 10⁻³ torr) using a vacuum pump.

3. Sample Introduction:

  • Connect the this compound gas cylinder to the gas cell via a suitable gas handling line.
  • Slowly introduce the this compound gas into the evacuated cell until the desired partial pressure is reached. The optimal pressure will depend on the absorption strength of the vibrational band being studied and the path length of the gas cell.
  • For pressure broadening studies, a non-absorbing buffer gas (e.g., N₂ or Ar) can be added to the cell.

4. Data Acquisition:

  • Background Spectrum: With the evacuated (or buffer gas-filled) gas cell in the sample compartment, acquire a background spectrum. This will be used to ratio against the sample spectrum.
  • Sample Spectrum: Introduce the this compound gas into the cell and acquire the sample spectrum.
  • Acquisition Parameters:
  • Spectral Range: Set the appropriate spectral range to cover the vibrational bands of interest for this compound.
  • Resolution: Select a high resolution (e.g., 0.1 to 0.5 cm⁻¹) to resolve the rotational fine structure.
  • Number of Scans: Choose a sufficient number of scans to achieve the desired signal-to-noise ratio.
  • Apodization: Select an appropriate apodization function (e.g., Blackman-Harris, Norton-Beer) to reduce spectral leakage.

5. Data Processing:

  • The instrument software will automatically perform a Fourier transform on the interferogram to generate the spectrum.
  • The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
  • Baseline correction and other data processing steps may be applied as needed.

Typical Experimental Setup

experimental_setup cluster_spectrometer FT-IR Spectrometer cluster_sample_handling Sample Handling cluster_gas_supply Gas Supply cluster_vacuum Vacuum System ir_source IR Source interferometer Interferometer ir_source->interferometer gas_cell Gas Cell (with C₂D₂) interferometer->gas_cell IR Beam detector Detector gas_cell->detector c2d2_cylinder C₂D₂ Cylinder pressure_regulator Pressure Regulator c2d2_cylinder->pressure_regulator valve Valve pressure_regulator->valve valve->gas_cell Gas Inlet vacuum_pump Vacuum Pump vacuum_pump->gas_cell Evacuation

Caption: A typical experimental setup for gas-phase FT-IR spectroscopy of this compound.

References

Acetylene-d2 pressure regulation and control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the safe and effective use of acetylene-d2 in your experiments.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling and use of this compound.

Pressure and Flow Control Issues

Q: Why is my outlet pressure fluctuating or "creeping" up after I've set it?

A: This phenomenon, known as "regulator creep," is a common issue and can be dangerous. It indicates that the regulator's internal seat is not closing properly, allowing gas to leak from the high-pressure to the low-pressure side.

  • Possible Causes:

    • Worn or damaged regulator seat or diaphragm.[1][2]

    • Contamination or debris within the regulator.[1]

    • Incorrectly sized regulator for the application.[3]

  • Solutions:

    • Immediate Action: Safely close the cylinder valve and vent the pressure from the regulator.

    • Troubleshooting Steps:

      • Disconnect the regulator from the cylinder.

      • Inspect the inlet and outlet for any visible debris.

      • If the problem persists after re-attaching, the regulator is likely faulty.

    • Resolution: Do not attempt to repair the regulator yourself.[1][4] It should be replaced or sent to a qualified technician for rebuilding.[2]

Q: I'm not getting any gas flow, even though the cylinder gauge shows pressure.

A: A lack of gas flow can be caused by several factors, from simple blockages to equipment failure.

  • Possible Causes:

    • Closed or partially closed valve downstream (e.g., on a manifold or the experimental apparatus).

    • Clogged regulator inlet filter.[1]

    • Blockage in the gas line or at the point of use.[5]

    • A faulty or frozen regulator.

  • Troubleshooting Steps:

    • Ensure all valves in the gas line are fully open.

    • Check for any kinks or obstructions in the tubing.[3]

    • Safely disconnect the gas line from the regulator and briefly open the cylinder valve to confirm gas is flowing from the regulator (do this in a well-ventilated area and away from ignition sources).

    • If there is still no flow, the regulator may be blocked or faulty and should be replaced or serviced.

Q: The flame on my torch is unstable, pops, or blows out when I add oxygen.

A: An unstable flame is often an indication of an incorrect gas mixture or pressure issue.

  • Possible Causes:

    • Incorrect pressure settings for the nozzle size being used.[6]

    • Insufficient acetylene (B1199291) flow ("starving" the tip).[7]

    • A dirty or clogged torch tip.[8]

    • Leaks in the hoses or connections.[7]

    • Flashback arrestors impeding gas flow.[5]

  • Solutions:

    • Consult the manufacturer's data for your torch tip to ensure you are using the correct oxygen and acetylene pressures.

    • Ensure the acetylene cylinder valve is open sufficiently (typically 1/4 to 1/2 turn).[7]

    • Clean the torch tip orifices with a tip cleaner of the appropriate size.

    • Perform a leak test on all connections.[9]

Troubleshooting Decision Tree

TroubleshootingWorkflow start Gas Flow Problem check_pressure Cylinder Gauge Shows Pressure? start->check_pressure no_pressure Replace Cylinder check_pressure->no_pressure No check_valves Are All Valves Open? check_pressure->check_valves Yes open_valves Open Valves check_valves->open_valves No check_regulator Regulator Outlet Pressure Fluctuating? check_valves->check_regulator Yes open_valves->check_regulator creep Regulator Creep Detected. Replace or Service Regulator. check_regulator->creep Yes check_flow Is Gas Flowing From Regulator? check_regulator->check_flow No no_flow Regulator Blocked. Replace or Service. check_flow->no_flow No check_lines Check Gas Lines for Blockages/Kinks check_flow->check_lines Yes check_leaks Perform Leak Test check_lines->check_leaks resolve Problem Resolved check_leaks->resolve SonogashiraWorkflow setup Assemble and Flame-Dry Glassware (Schlenk Flask) add_reagents Add Pd Catalyst, CuI, and Aryl Halide under Inert Atmosphere (Ar/N2) setup->add_reagents add_solvent Add Anhydrous Solvent and Amine Base add_reagents->add_solvent purge Purge Flask with this compound Gas add_solvent->purge pressurize Pressurize with this compound (via Balloon) purge->pressurize react Stir Reaction Mixture at Specified Temperature pressurize->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor workup Quench Reaction and Perform Aqueous Workup monitor->workup purify Purify Product (Column Chromatography) workup->purify MetabolicLabelingWorkflow cell_culture Culture Cells to Desired Confluency prepare_gas Prepare a Dilute Mixture of This compound in Air/CO2 cell_culture->prepare_gas expose_cells Expose Cells to this compound Atmosphere in a Sealed Chamber for a Defined Period prepare_gas->expose_cells incubation Incubate Cells under Standard Culture Conditions expose_cells->incubation harvest Harvest Cells (e.g., by Trypsinization or Scraping) incubation->harvest extract_lipids Perform Lipid Extraction (e.g., Bligh-Dyer Method) harvest->extract_lipids analyze Analyze Labeled Lipids by Mass Spectrometry extract_lipids->analyze

References

Compatibility of Acetylene-d2 with different materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetylene-d2. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with this compound?

A1: this compound, similar to acetylene (B1199291), is a highly flammable gas and can form explosive mixtures with air.[1][2][3] It is also unstable at pressures above 15 psig and can decompose explosively.[3][4] For this reason, it is crucial to handle it with extreme care and use only equipment rated for acetylene service.

Q2: How is this compound typically supplied and stored?

A2: this compound is typically supplied dissolved in a solvent, such as acetone, within a porous mass inside a cylinder to ensure stability.[3][5] Cylinders should always be stored upright in a well-ventilated area, away from heat sources and ignition.[1][6]

Q3: Can I use standard fittings and regulators with this compound cylinders?

A3: Use only regulators and fittings specifically designed for acetylene. These are typically made of materials that are compatible with acetylene and are designed to handle the specific pressures of the cylinder. Inlet connectors for acetylene regulators have a left-hand thread to prevent accidental connection to other gas systems.[3]

Q4: What are the general safety precautions I should take when working with this compound?

A4: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and gloves.[1] Ensure that all equipment is free of oil and grease, as these can ignite in the presence of an oxidizing agent, which is often used in conjunction with acetylene in applications like welding.[3] Keep a fire extinguisher rated for Class B fires readily available.[1]

Troubleshooting Guide

Issue 1: Suspected Leak from Cylinder or Equipment
  • Symptom: A distinct garlic-like odor is detected.

  • Immediate Actions:

    • Do not attempt to ignite any flames or create sparks.

    • If possible and safe to do so, immediately close the cylinder valve.[6]

    • Extinguish all nearby open flames and ignition sources.[2][6]

    • Increase ventilation in the area by opening doors and windows.[6]

    • Evacuate the area.[6]

    • Contact your institution's safety officer and the gas supplier.[6]

  • Leak Detection Protocol:

    • Objective: To safely identify the source of a suspected this compound leak.

    • Materials: A commercially available, oxygen-compatible leak detection solution (e.g., Snoop®). Do not use soap solutions that may contain oil or grease.

    • Procedure:

      • Ensure the area is well-ventilated.

      • Wear appropriate PPE.

      • Pressurize the system with an inert gas like nitrogen to the normal operating pressure of the experiment (not exceeding 15 psig for acetylene).

      • Apply the leak detection solution to all connections, valve stems, and potential leak points.

      • Observe for the formation of bubbles, which indicates a leak.

      • If a leak is found, depressurize the system, tighten or replace the faulty component, and re-test.

      • Once the system is confirmed to be leak-free with the inert gas, you may reintroduce this compound.

Issue 2: Inconsistent Gas Flow or Pressure Reading
  • Symptom: The regulator shows a fluctuating pressure, or the gas flow is unstable.

  • Possible Causes:

    • The cylinder may be nearly empty.

    • The regulator may be malfunctioning.

    • There may be a blockage in the gas line.

  • Troubleshooting Steps:

    • Check the cylinder pressure. If it is low, replace the cylinder.

    • If the cylinder pressure is adequate, the issue may be with the regulator. Do not attempt to repair a regulator yourself.[6] Replace it with a new one that is rated for acetylene service.

    • Check the gas lines for any kinks or obstructions.

Material Compatibility

The isotopic substitution of hydrogen with deuterium (B1214612) in acetylene does not significantly alter its chemical compatibility with common materials. Therefore, the compatibility data for acetylene can be reliably used for this compound.

Key Considerations:

  • Copper and its Alloys: Avoid using materials containing more than 65-70% copper in contact with acetylene, as explosive copper acetylides can form.[7]

  • Elastomers: The solvent in which acetylene is dissolved (typically acetone) may be incompatible with some elastomers.[7] Always check the compatibility of your chosen elastomer with both acetylene and acetone.

Material Compatibility Tables

Metals

MaterialCompatibility RatingNotes
Steel, CarbonSatisfactory
Stainless Steel (304, 316)Satisfactory
BrassConditionalSatisfactory only if copper content is low (65-70% maximum).[7]
CopperUnsatisfactory Risk of forming explosive acetylides.[7]
SilverUnsatisfactory Risk of forming explosive acetylides.
MercuryUnsatisfactory Risk of forming explosive acetylides.
AluminumSatisfactory
MonelSatisfactory
ZincConditionalMay be incompatible under certain conditions.

Plastics

MaterialCompatibility Rating
PTFE (Teflon®)Satisfactory
PVDF (Kynar®)Satisfactory
PolyethyleneSatisfactory
PolypropyleneSatisfactory
PVCSatisfactory
NylonSatisfactory

Elastomers

MaterialCompatibility RatingNotes
FKM (Viton®)A (Excellent) / SatisfactoryRecommended for use with acetylene.[8]
Kalrez®Satisfactory
Buna-N (Nitrile)D (Severe Effect) / UnsatisfactoryNot recommended for use with acetylene.[9][10]
NeopreneD (Severe Effect) / UnsatisfactoryNot recommended for use with acetylene.[9][10]
EPDMB (Good)Minor to moderate effect, swelling may occur.
PolyurethaneUnsatisfactory

Compatibility ratings are based on ambient temperature and pressure.[10][11] Consult the material supplier for specific application requirements.

Diagrams

MaterialCompatibilityDecisionTree start Select Material for This compound Service material_type What is the material type? start->material_type metal Is it a metal? material_type->metal Metal plastic Is it a plastic? material_type->plastic Plastic elastomer Is it an elastomer? material_type->elastomer Elastomer copper_check Does it contain >70% Copper, Silver, or Mercury? metal->copper_check satisfactory Material is likely compatible. Proceed with caution and consult supplier specifications. plastic->satisfactory elastomer_type Which elastomer? elastomer->elastomer_type copper_check->satisfactory No unsatisfactory Material is UNSATISFACTORY. Do NOT use. copper_check->unsatisfactory Yes elastomer_type->satisfactory FKM (Viton®) Kalrez® elastomer_type->unsatisfactory Buna-N (Nitrile) Neoprene Polyurethane conditional Compatibility is conditional. Check specific alloy/compound and operating conditions. elastomer_type->conditional EPDM

Caption: Material compatibility decision tree for this compound.

AcetyleneLeakTroubleshooting start Suspected this compound Leak (Garlic-like odor) action1 IMMEDIATELY close cylinder valve (if safe to do so) start->action1 action2 Extinguish all ignition sources action1->action2 action3 Ventilate the area action2->action3 action4 Evacuate the area action3->action4 action5 Contact Safety Officer and Gas Supplier action4->action5 end Do NOT re-enter until cleared by safety personnel action5->end

Caption: Immediate troubleshooting steps for a suspected this compound leak.

References

Acetylene-d2 Degassing Procedures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the degassing of Acetylene-d2 (C₂D₂) samples. Proper degassing is crucial for a variety of applications to remove dissolved gases, such as oxygen, which can interfere with experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to degas this compound samples?

A1: Degassing is essential to remove dissolved atmospheric gases, primarily oxygen and nitrogen, from the this compound sample. The presence of oxygen can be detrimental to many chemical reactions, particularly those involving organometallic catalysts or radical intermediates, leading to unwanted side reactions and reduced yields.[1] For spectroscopic analysis, dissolved paramagnetic oxygen can broaden spectral lines, reducing resolution.

Q2: What are the primary methods for degassing this compound?

A2: The most common and effective methods for degassing liquid or condensed gas samples are the freeze-pump-thaw technique and sonication.[1] Given that this compound is a gas at room temperature, these methods are adapted by first condensing the gas into a solid state.

Q3: What safety precautions must be taken when handling this compound?

A3: Acetylene (B1199291) and its deuterated isotopologue are highly flammable and can form explosive mixtures with air.[2] It is crucial to work in a well-ventilated area, away from any ignition sources such as sparks, open flames, or hot surfaces.[3][4] Always wear appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and gloves.[2] Cylinders should be stored upright and secured to prevent tipping.[5] It is also important to use regulators and equipment specifically designed for acetylene service.[3]

Q4: Can I use gas sparging to degas my this compound sample?

A4: While sparging with an inert gas is a common method for degassing liquid solvents, it is not a suitable method for degassing a gaseous sample like this compound.[6] This method relies on bubbling an inert gas through a liquid to displace dissolved gases, which is not applicable here.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete degassing (e.g., experimental results suggest oxygen contamination). Insufficient number of freeze-pump-thaw cycles.For sensitive applications, increase the number of freeze-pump-thaw cycles to at least three, or until no more gas evolution is observed during the thaw cycle.[7]
Inadequate vacuum during the "pump" stage.Ensure a high vacuum is achieved. Check your vacuum line for leaks and ensure the pump is functioning correctly.
Sample loss during degassing. Pumping on the liquid or gaseous sample.Always ensure the sample is completely frozen before opening the flask to the vacuum.[1]
Overfilling the reaction vessel.Do not fill the flask to more than 50% of its volume to prevent shattering during the freezing process.[7]
The sample does not freeze completely. Improper cooling bath.Use liquid nitrogen for freezing this compound to ensure it is completely solidified.
Bubbles are still visible in the sample after degassing. This is expected during the "thaw" phase of the first few cycles as dissolved gases escape into the headspace.Continue with the recommended number of freeze-pump-thaw cycles. If bubbles persist after multiple cycles, check for leaks in your setup.
Formation of a solid air condensate on the outside of the flask. Condensation from the atmosphere due to the cold surface.This is normal. However, always ensure your system is under an inert atmosphere or vacuum internally to prevent contamination.

Experimental Protocols

Freeze-Pump-Thaw Degassing of this compound

This is the most rigorous method for removing dissolved gases from a condensable gas sample like this compound.

Methodology:

  • Condensation: Introduce the this compound gas into a Schlenk flask or a similar vessel with a high-vacuum stopcock, which is pre-cooled in a liquid nitrogen bath. The gas will condense and then solidify. Do not fill the flask to more than half its volume.[7]

  • Freeze: Ensure the this compound is completely frozen by keeping the flask in the liquid nitrogen bath.

  • Pump: Connect the flask to a high-vacuum line and open the stopcock. Evacuate the headspace for several minutes to remove the non-condensable dissolved gases.

  • Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solid this compound to warm up and thaw. As it thaws, dissolved gases will be released into the headspace.

  • Repeat: Repeat the freeze-pump-thaw cycle (steps 2-4) at least three times to ensure complete degassing.[7] After the final cycle, the sample can be backfilled with an inert gas like argon or nitrogen, or used directly under vacuum.

FreezePumpThaw cluster_setup Initial Setup cluster_cycle Degassing Cycle (Repeat 3x) cluster_finish Completion start Start condense Condense C₂D₂ Gas in Schlenk Flask (Liquid N₂ Bath) start->condense Introduce Gas freeze 1. Freeze (Sample Solidified) condense->freeze pump 2. Pump (High Vacuum) freeze->pump Evacuate Headspace thaw 3. Thaw (Release Dissolved Gas) pump->thaw Isolate Flask thaw->freeze Repeat Cycle end Degassed Sample Ready thaw->end Final Cycle Complete

Caption: Workflow for the Freeze-Pump-Thaw degassing of this compound.

Sonication-Assisted Degassing of this compound

This method is generally faster but may be less effective than the freeze-pump-thaw technique. It is suitable for applications where trace amounts of residual gas are acceptable.

Methodology:

  • Condensation: Condense the this compound gas into a suitable solvent in a flask at low temperature.

  • Sonication: Place the flask containing the condensed this compound solution in an ultrasonic bath.

  • Vacuum Application: While sonicating, apply a gentle vacuum to the headspace of the flask. The ultrasonic waves will promote the formation and coalescence of gas bubbles, which are then removed by the vacuum.[8]

  • Inert Gas Purge: After a few minutes of sonication under vacuum, switch the atmosphere to an inert gas.

  • Repeat: Repeat the sonication under vacuum and inert gas purge cycle several times for improved degassing.

SonicationDegassing cluster_prep Preparation cluster_process Degassing Process cluster_end Completion start Start condense Condense C₂D₂ Gas into Cold Solvent start->condense sonicate Sonicate Sample condense->sonicate vacuum Apply Gentle Vacuum sonicate->vacuum Promotes Bubble Formation purge Purge with Inert Gas vacuum->purge Removes Gas purge->sonicate Repeat Cycle finish Degassed Sample purge->finish Final Cycle

Caption: Workflow for Sonication-Assisted Degassing of this compound.

References

Acetylene-d2 Cylinder Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling, maintenance, and troubleshooting of acetylene-d2 cylinders in a research environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is an extremely flammable gas that can form explosive mixtures with air.[1][2] It may react explosively even in the absence of air at elevated pressures and/or temperatures.[1] It is also a simple asphyxiant and can have anesthetic effects.[3]

Q2: How should this compound cylinders be stored in a laboratory?

A2: Cylinders must be stored upright and firmly secured to prevent falling or being knocked over.[2] The storage area should be well-ventilated, dry, and away from heat, sparks, open flames, or any other ignition sources.[1][2][4] Cylinder temperature should not exceed 52°C (125°F).[2] Flammable gas cylinders must be stored at least 20 feet away from oxidizing gases or separated by a fire-rated wall.[5][6]

Q3: What personal protective equipment (PPE) is required when handling this compound cylinders?

A3: Flame-resistant clothing, safety glasses, and leather gloves are essential.[4] Depending on the operation, a welding helmet and respiratory protection may also be necessary.[7]

Q4: Can I use standard acetylene (B1199291) regulators and equipment with this compound?

A4: In general, equipment compatible with acetylene should be suitable for this compound. However, it is crucial to verify material compatibility, especially avoiding materials like copper, silver, mercury, and brass with more than 65% copper, which can form explosive acetylides.[1][8] Always consult the manufacturer's specifications for all equipment.

Q5: How often should I leak test my this compound cylinder and connections?

A5: A leak test should be performed every time a cylinder is connected or reconnected to a system.[9] Regular inspections of the entire gas delivery system are also recommended as part of your laboratory's standard operating procedures.[10]

Troubleshooting Guides

Common Cylinder and Regulator Issues
Problem Possible Cause Solution
No gas flow Cylinder valve is closed.Open the cylinder valve slowly.
Regulator is not properly adjusted.Ensure the regulator is set to the desired outlet pressure.
Regulator is frozen.[11]Shut off the gas supply and allow the regulator to thaw. Insulate the regulator if operating in low temperatures.[11]
Regulator is locked up.Reset the regulator by shutting off the gas supply, waiting a moment, and then reopening the valve slowly.[12]
Gas leak at cylinder connection Worn or damaged O-rings or seals.[12]Close the cylinder valve immediately. Replace the faulty seals.[12]
Connections are not tight enough.Close the cylinder valve and tighten the connections securely.[12]
Damaged regulator or cylinder threads.Close the cylinder valve. Do not use the equipment and contact the supplier.
Fluctuating outlet pressure Malfunctioning regulator diaphragm or spring.[12]Shut off the gas supply immediately and replace the regulator.[12]
Debris in the regulator.[13]Inspect and clean the regulator's inlet filter.[12]
Frost on cylinder or regulator High flow rate causing rapid gas expansion (Joule-Thomson effect).[12]Reduce the gas flow rate.
Emergency Procedures
Situation Immediate Actions
Gas Leak (No Fire) 1. Close the cylinder valve if it is safe to do so.[14] 2. If the leak stops, move the cylinder to a well-ventilated area and contact the supplier. 3. If the leak continues, evacuate the area and activate the fire alarm.[14] 4. Ventilate the room by opening windows if safe.[14] 5. Eliminate all ignition sources.[14]
Gas Leak (Ignited) 1. Activate the fire alarm immediately and evacuate the building.[14] 2. If trained and it is safe to do so, close the cylinder valve to stop the fuel source.[14] 3. Do not attempt to extinguish the fire unless the gas leak can be stopped.[15]
Cylinder Exposed to Fire 1. Activate the fire alarm and evacuate the area. 2. Inform emergency responders of the location and type of gas cylinder. 3. Cool the cylinder with a water spray from a safe distance if possible.[16]

Quantitative Data Summary

This compound Properties and Limits
Parameter Value Reference
Auto-ignition Temperature 305 °C (581 °F)[1]
Lower Explosion Limit 2.5% by volume[1]
Upper Explosion Limit 82% by volume[1]
Maximum Storage Temperature 52 °C (125 °F)[2]
Maximum Usage Pressure (free gas) 15 psig (103 kPa)[1][6]
Material Compatibility
Material Compatibility with this compound Notes
Steel Satisfactory
Stainless Steel Satisfactory
Brass (<65% Copper) SatisfactoryBrasses with higher copper content are unacceptable.[1]
Copper Unsatisfactory Forms explosive acetylides.[1][8]
Silver Unsatisfactory Forms explosive acetylides.[1][8]
Mercury Unsatisfactory Forms explosive acetylides.[1][8]
Teflon (PTFE) Satisfactory
Viton (FKM) Satisfactory
Buna-N (Nitrile) Satisfactory

Experimental Protocols

Protocol 1: Cylinder Receiving and Inspection
  • Inspect for Damage: Before accepting the cylinder, visually inspect it for any signs of damage, such as dents, gouges, or heavy rust.[17]

  • Verify Labeling: Ensure the cylinder is clearly labeled as "this compound" and that the label is intact and legible.[17]

  • Check Valve and Cap: Confirm that the valve protection cap is securely in place and that the valve itself does not appear damaged.[17]

Protocol 2: Cylinder Installation and Leak Testing
  • Transport Safely: Use a cylinder cart to transport the cylinder to the point of use and secure it in an upright position with chains or straps.[17]

  • Prepare for Connection:

    • Ensure the cylinder valve is closed.

    • Remove the valve protection cap.

    • Inspect the valve threads for any damage or debris.

  • Attach the Regulator:

    • Use a regulator specifically designed for acetylene.

    • Ensure the regulator's CGA (Compressed Gas Association) fitting matches the cylinder valve.

    • Tighten the connection using the appropriate wrench, but do not overtighten.

  • Perform a Leak Test:

    • Slowly open the cylinder valve one and a half turns.

    • Apply a non-corrosive, soap-based leak detection solution to all connections (cylinder-to-regulator, regulator-to-system).[10]

    • Observe for the formation of bubbles, which indicates a leak.[10]

    • If a leak is detected, immediately close the cylinder valve, depressurize the system, retighten the connection, and re-test.[10]

    • If the leak persists, do not use the cylinder and contact the supplier.

Visualizations

CylinderHandlingWorkflow Start Start: Receive This compound Cylinder InspectCylinder Inspect Cylinder for Damage and Labels Start->InspectCylinder SecureCylinder Secure Cylinder Upright InspectCylinder->SecureCylinder ConnectRegulator Connect Regulator SecureCylinder->ConnectRegulator LeakTest Perform Leak Test ConnectRegulator->LeakTest LeakDetected Leak Detected? LeakTest->LeakDetected TroubleshootLeak Troubleshoot Leak (Tighten/Replace) LeakDetected->TroubleshootLeak Yes ReadyForUse Cylinder Ready for Use LeakDetected->ReadyForUse No TroubleshootLeak->LeakTest ContactSupplier Contact Supplier TroubleshootLeak->ContactSupplier

Caption: Workflow for safe handling and installation of an this compound cylinder.

TroubleshootingDecisionTree Start Start: Gas Flow Issue CheckValve Is Cylinder Valve Open? Start->CheckValve CheckRegulator Is Regulator Pressure Set? CheckValve->CheckRegulator Yes OpenValve Open Valve CheckValve->OpenValve No CheckForLeaks Any Audible Leaks or Frost? CheckRegulator->CheckForLeaks Yes SetPressure Set Outlet Pressure CheckRegulator->SetPressure No SystemOK System Likely OK. Check Downstream. CheckForLeaks->SystemOK No LeakProtocol Follow Leak Emergency Protocol CheckForLeaks->LeakProtocol Yes OpenValve->CheckRegulator SetPressure->CheckForLeaks

Caption: Decision tree for troubleshooting common gas flow issues.

References

Technical Support Center: Safe Handling of Acetylene-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on preventing the explosive decomposition of Acetylene-d2 (C₂D₂). Given the similar chemical instability of this compound and Acetylene (B1199291) (C₂H₂), the following safety protocols and troubleshooting advice are based on established best practices for handling acetylene.

Frequently Asked Questions (FAQs)

Q1: What is explosive decomposition of this compound?

A1: Explosive decomposition is a hazardous reaction where this compound, even in the absence of air or oxygen, can break down into its constituent elements, carbon (in the form of soot) and deuterium (B1214612) gas (D₂).[1][2] This process is highly exothermic, releasing a significant amount of energy that can lead to a rapid increase in pressure and temperature, resulting in a violent explosion.[1][3]

Q2: What are the primary causes of this compound decomposition?

A2: The primary triggers for explosive decomposition include:

  • High Pressure: Free acetylene gas becomes unstable at pressures above 15 psig (103 kPa).[4][5][6][7][8]

  • High Temperature: Decomposition can be initiated by heat, with the risk significantly increasing at temperatures above 305°C (581°F).[1][2]

  • Ignition Sources: Sparks, static electricity, and open flames can initiate decomposition.[1][4]

  • Mechanical Shock: Physical impact to a cylinder can potentially initiate decomposition, especially if the internal porous medium is damaged.[6][9]

  • Incompatible Materials: Contact with copper, silver, or mercury can form acetylides, which are sensitive and can act as ignition sources.[3][7]

Q3: How is this compound stabilized for safe use?

A3: To ensure safety, this compound is not stored as a pure compressed gas. Instead, it is dissolved in a solvent, typically acetone (B3395972) or dimethylformamide (DMF), within a cylinder containing a porous, monolithic mass.[1][2][6][10][11][12] This porous material prevents the formation of large pockets of gaseous acetylene, and the solvent helps to stabilize the gas.[2][10]

Q4: Are there chemical inhibitors that can be used?

A4: Yes, certain chemical free-radical scavengers can be mixed with acetylene to increase its stability and raise its ignition temperature. Effective inhibitors include nitric oxide, hydrogen halides (HCl, HBr, HI), and vinyl bromide, typically in concentrations of 0.5% to 10%.[13]

Troubleshooting Guide

Issue Possible Cause(s) Immediate Action(s) Preventative Measures
Leaking Cylinder Damaged valve or fusible plug.1. If safe to do so, close the cylinder valve. 2. If the leak stops, move the cylinder to a well-ventilated area, label it as faulty, and contact the supplier. 3. If the leak persists, evacuate the area, eliminate all ignition sources, and contact emergency services and the supplier.[14]Regularly inspect cylinders for damage before use. Handle cylinders with care, avoiding drops or impacts.[4][5]
Flashback in Equipment Backflow of flame from the torch into the hose and regulator.1. Immediately close the torch valves. 2. Close the cylinder valves (acetylene first, then oxygen if applicable).[14] 3. Check if the cylinder is getting hot. If it is, this may indicate internal decomposition. Evacuate the area and call emergency services.[14]Always use flashback arrestors downstream of the pressure regulators.[1][2] Regularly inspect hoses and connections for leaks and wear.
Cylinder Exposed to Fire/Heat Proximity to open flames, welding sparks, or other heat sources.1. If it can be done without risk, shut off the gas flow. 2. Move the cylinder away from the heat source. 3. If the cylinder cannot be moved, and the fire cannot be safely extinguished, evacuate the area and call emergency services. 4. If safe, cool the cylinder with a water spray from a protected location.[1][4]Store cylinders in a well-ventilated area away from heat sources and combustible materials.[5][8][14]

Quantitative Safety Data Summary

The following table summarizes critical quantitative data for the safe handling of acetylene, which should be applied to this compound.

Parameter Value Significance Reference(s)
Maximum Operating Pressure (Free Gas) 15 psig (103 kPa)Above this pressure, free acetylene is unstable and can decompose explosively.[4][5][6][7][8]
Cylinder Storage Temperature Limit 52 °C (125 °F)Higher temperatures can increase cylinder pressure and the risk of decomposition.[4][8]
Autoignition Temperature 305 °C (581 °F)The temperature at which acetylene can ignite without an external ignition source.[1][4]
Flammability Limits in Air 2.5% to 82% (by volume)A very wide range, making it highly flammable and easy to ignite in the presence of air.[2][3]
Fusible Plug Melt Temperature 98°C to 107°C (208°F to 224°F)A safety feature on cylinders that melts to release pressure in a fire, preventing a catastrophic cylinder rupture.[4]
Incompatible Copper Alloy Content > 70% CopperHigh-copper alloys can form explosive acetylides and must not be used in acetylene service.[3]

Experimental Protocols: Leak Testing Procedure

A critical safety protocol is to check for gas leaks from the cylinder and associated equipment before each use.

Objective: To ensure the integrity of all connections and prevent the release of flammable this compound.

Materials:

  • Leak detection solution (e.g., soapy water or a commercially available, oxygen-compatible leak detection fluid). Do not use oil.[6]

  • Small brush or dauber.

Methodology:

  • Ensure the area is well-ventilated and free of ignition sources.

  • Connect the regulator and any other equipment to the this compound cylinder as per standard operating procedures.

  • Slowly open the cylinder valve.

  • Pressurize the system to the normal operating pressure, ensuring it does not exceed 15 psig.

  • Apply the leak detection solution with the brush to all connections, including:

    • The cylinder valve stem.

    • The connection between the cylinder and the regulator.

    • All hose connections.

    • Any other fittings in the gas line.

  • Observe for the formation of bubbles. The presence of bubbles indicates a gas leak.

  • If a leak is detected, immediately close the cylinder valve.

  • Tighten the leaking connection and re-test.

  • If the leak persists, do not use the equipment. Depressurize the system, disconnect the cylinder, label it as faulty, and contact the supplier.

  • Never use an open flame to check for leaks.[10]

Visualizing Safety: Preventing Explosive Decomposition

Preventing Explosive Decomposition of this compound cluster_causes Potential Triggers for Decomposition cluster_prevention Preventative Measures High Pressure High Pressure High Temperature High Temperature Explosive Decomposition Explosive Decomposition High Temperature->Explosive Decomposition Ignition Source Ignition Source Ignition Source->Explosive Decomposition Mechanical Shock Mechanical Shock Mechanical Shock->Explosive Decomposition Incompatible Materials Incompatible Materials Incompatible Materials->Explosive Decomposition Pressure < 15 psig Pressure < 15 psig Temp < 52 C Temp < 52 C No Ignition Sources No Ignition Sources Proper Handling Proper Handling Use Compatible Materials Use Compatible Materials Use Stabilized Cylinders Use Stabilized Cylinders Install Flashback Arrestors Install Flashback Arrestors Explosive Decomposition->Pressure < 15 psig Prevents Explosive Decomposition->Temp < 52 C Prevents Explosive Decomposition->No Ignition Sources Prevents Explosive Decomposition->Proper Handling Prevents Explosive Decomposition->Use Compatible Materials Prevents Explosive Decomposition->Use Stabilized Cylinders Prevents Explosive Decomposition->Install Flashback Arrestors Prevents

Caption: Factors leading to this compound decomposition and key preventive measures.

References

Technical Support Center: Optimizing Temperature for Acetylene-d2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperatures when working with Acetylene-d2 (C₂D₂).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the deuteration of alkynes using this compound?

The optimal temperature for deuteration reactions involving this compound is highly dependent on the specific substrate, catalyst, and desired outcome. Mild reaction conditions at ambient temperature can afford quantitative yields of terminally deuterated alkynes with exceptional isotope incorporation.[1] For instance, copper-catalyzed deuteration of some alkynes proceeds efficiently at 50°C.[2] However, for certain substrates, increasing the temperature to 80°C may be necessary to achieve a high deuterium (B1214612) incorporation.[2] It is crucial to monitor the reaction closely, as higher temperatures can sometimes lead to deuteration at unintended positions, such as the alpha position to the alkyne.[2]

Q2: How does temperature affect the polymerization of this compound?

Temperature is a critical parameter in controlling the polymerization of this compound. For instance, in the 1,1-polymerization of acetylene (B1199291), a temperature of 40°C has been identified as optimal. Temperatures exceeding this can lead to the formation of undesirable short-chain byproducts, while lower temperatures may result in reduced reaction efficiency. The polymerization of acetylene is an exothermic process, and careful temperature control is necessary to prevent thermal runaway, which can lead to a rapid increase in pressure and potential reactor failure.[3]

Q3: What is the role of temperature in controlling the outcome of cycloaddition reactions with this compound?

Temperature plays a pivotal role in the stereochemical and regiochemical outcomes of cycloaddition reactions, such as the Diels-Alder reaction. These reactions can be under kinetic or thermodynamic control.[4] At lower temperatures, the kinetically favored product, which forms faster, is typically the major product.[4][5] Conversely, at elevated temperatures, the reaction can become reversible, allowing the more stable thermodynamic product to predominate.[4][5] For example, in the tandem [4+2] cycloaddition between hexafluoro-2-butyne (B1329351) and bis-furyl dienes, the kinetically controlled "pincer"-adducts are formed at room temperature, while the thermodynamically controlled "domino"-adducts are the exclusive products at 140°C.[5]

Troubleshooting Guides

Deuteration Reactions
Issue Possible Cause Troubleshooting Steps
Low Deuterium Incorporation - Suboptimal Temperature: The reaction temperature may be too low for efficient H/D exchange. - Catalyst Inactivity: The catalyst may not be active enough at the chosen temperature.- Gradually increase the reaction temperature in increments of 10°C and monitor the deuterium incorporation by NMR or mass spectrometry. - For some substrates, a higher temperature (e.g., 80°C) may be required.[2] - Ensure the catalyst is appropriate for the substrate and consider a more active catalyst if necessary.
Deuteration at Undesired Positions - Temperature Too High: Elevated temperatures can provide enough energy to activate other C-H bonds in the molecule.[2]- Reduce the reaction temperature. For sensitive substrates, running the reaction at ambient temperature or even lower may be necessary to achieve high selectivity.[1] - Screen different catalysts that may offer higher selectivity at lower temperatures.
Reaction Stalls or is Sluggish - Insufficient Thermal Energy: The activation energy for the deuteration is not being overcome at the current temperature.- Cautiously increase the reaction temperature while monitoring for byproduct formation. - Ensure adequate mixing to overcome any mass transfer limitations. - Confirm the purity of this compound and other reagents.
Polymerization Reactions
Issue Possible Cause Troubleshooting Steps
Thermal Runaway/Uncontrolled Exotherm - Inadequate Heat Dissipation: The heat generated by the exothermic polymerization is not being removed effectively.[3] - Reaction Temperature Too High: Higher temperatures can accelerate the polymerization rate, leading to a rapid increase in heat generation.- Improve the heat transfer of the reaction setup (e.g., use a larger surface area reactor, a more efficient cooling bath). - Lower the reaction temperature. For 1,1-polymerization, 40°C has been found to be optimal. - Consider a semi-batch process where the monomer is added gradually to control the rate of heat generation.
Formation of Short-Chain Polymers or Byproducts - Reaction Temperature Too High: Side reactions and chain termination events become more prevalent at elevated temperatures.- Optimize the reaction temperature. For some systems, temperatures above 40°C can lead to an increase in short-chain byproducts. - Analyze the byproducts to understand the side reactions and adjust the reaction conditions accordingly.
Low Polymer Yield or Low Efficiency - Reaction Temperature Too Low: The rate of polymerization is too slow at the chosen temperature.- Gradually increase the reaction temperature, being mindful of the potential for exothermic reactions and byproduct formation. - Ensure the initiator and catalyst are active at the selected temperature.
Cycloaddition Reactions
Issue Possible Cause Troubleshooting Steps
Formation of the "Wrong" Isomer (Kinetic vs. Thermodynamic) - Inappropriate Reaction Temperature: The temperature is favoring the formation of the undesired product.[4][5]- To favor the kinetic product, conduct the reaction at a lower temperature (e.g., room temperature or below).[4][5] - To favor the thermodynamic product, the reaction may need to be heated to a temperature where the retro-cycloaddition can occur, allowing for equilibration to the more stable isomer.[4][5] This could be above 100°C.
Low Reaction Rate - Insufficient Thermal Energy: The activation energy for the cycloaddition is not being met.- Increase the reaction temperature. For Diels-Alder reactions, a common range is between 25°C and 100°C.[6] - For particularly unreactive dienes or dienophiles, higher temperatures (e.g., up to 250°C) may be required.[7]
Retro-Cycloaddition and Product Decomposition - Temperature is Too High: The equilibrium shifts towards the starting materials at elevated temperatures.[4][6]- Lower the reaction temperature to a point where the forward reaction is still reasonably fast but the retro reaction is minimized. - If high temperatures are necessary for the reaction to proceed, consider removing the product as it is formed to shift the equilibrium.

Quantitative Data Summary

Table 1: Temperature Effects on Deuteration of Alkynes

Alkyne SubstrateCatalystTemperature (°C)Deuterium Incorporation (%)NotesReference
N-propargylic phthalamide[Cu(DABAnis)₂]BF₄80>95General procedure at elevated temperature.[2]
Malonate derivative[Cu(DABAnis)₂]BF₄50High (acetylenic)Higher temperatures led to increased deuteration at the alpha position.[2]
Terminal Alkynes (general)Base-catalyzed (e.g., NaOH, CaO) or AgClO₄AmbientExcellentMild conditions for base-sensitive and other alkynes.[8]
Terminal Alkynes (general)Mild base (e.g., K₂CO₃)AmbientQuantitativeAlternative mild conditions.[1]

Table 2: Temperature Optimization for 1,1-Polymerization of Acetylene

Temperature (°C)Pressure (bar)CatalystOutcomeReference
> 4010ttbtpy + CdCl₂More short-chain byproducts
4010ttbtpy + CdCl₂Optimal condition, 59% yield
< 4010ttbtpy + CdCl₂Low efficiency
802cat IUsed for short-chain 1,1-PA synthesis[3]

Table 3: Temperature Control in Diels-Alder Reactions

DieneDienophileTemperature (°C)Product TypeNotesReference
Bis-furyl dienesHexafluoro-2-butyneRoom TemperatureKinetic ("pincer"-adduct)Full kinetic control observed.[5]
Bis-furyl dienesHexafluoro-2-butyne140Thermodynamic ("domino"-adduct)Full thermodynamic control observed.[5]
CyclopentadieneCyclopentadiene23Endo (Kinetic)Exclusive formation of the endo product.[4]
CyclopentadieneCyclopentadiene200Endo:Exo = 4:1 (Thermodynamic mixture)Reversibility leads to the more stable exo product.[4]
AnthraceneAcetylene2509,10 adductExample of a reaction requiring high temperature with a weak dienophile.[7]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Deuteration of an Alkyne

This protocol is adapted from a method for the deuteration of terminal alkynes using a copper catalyst.[2]

  • Preparation: In a microwave vial, combine the alkyne (0.4 mmol), the copper catalyst (e.g., [Cu(DABAnis)₂]BF₄, 2 mol%), and an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Deuterium Source: Add acetone-d6 (B32918) (0.5 mL) as the deuterium source and solvent.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 50°C or 80°C) with stirring for 16 hours.

  • Monitoring: After cooling to room temperature, transfer an aliquot to an NMR tube to determine the extent of deuterium incorporation by ¹H NMR spectroscopy.

  • Work-up (for gram-scale): For larger scale reactions, after cooling, pour the reaction mixture into a saturated aqueous solution of Na₄EDTA. Extract the aqueous phase with an organic solvent (e.g., EtOAc), wash with brine, dry over MgSO₄, filter, and remove the solvent under reduced pressure.

Protocol 2: Temperature-Controlled 1,1-Polymerization of this compound

This protocol is based on a method for the synthesis of long-chain 1,1-polyacetylenes.[3]

  • Catalyst Preparation: In a separate vessel, prepare the catalyst suspension (e.g., ttbtpy + CdCl₂ in 1,4-dioxane).

  • Borane (B79455) Solution: In the high-pressure reactor, prepare a solution of the borane (e.g., BBN) and an alkene in anhydrous 1,4-dioxane (B91453) and heat to 60°C. Then add a proton source (e.g., propofol) and a base (e.g., NaOtBu).

  • Reaction Setup: Transfer the catalyst suspension to the high-pressure reactor containing the borane solution.

  • Polymerization: Pressurize the reactor with this compound gas (e.g., 10 bar) and heat to the optimized temperature (e.g., 40°C) for a set time (e.g., 2 hours) with vigorous stirring.

  • Isolation: After the reaction, cool the reactor, vent the excess this compound, and isolate the polymer product by filtration.

  • Safety Note: The polymerization of acetylene is highly exothermic and can lead to a significant increase in internal pressure. The reactor must be rated for high pressure and equipped with a pressure relief valve.[3]

Protocol 3: Kinetic vs. Thermodynamic Control in a Diels-Alder Reaction

This protocol illustrates how to favor either the kinetic or thermodynamic product in a Diels-Alder reaction based on a tandem cycloaddition.[5]

For the Kinetic Product:

  • Reactant Mixture: In a suitable reaction vessel, dissolve the diene (e.g., a bis-furyl diene) in an appropriate solvent.

  • Addition of Dienophile: Add the dienophile (e.g., hexafluoro-2-butyne) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 10 days) to ensure the reaction goes to completion while remaining under kinetic control.

  • Analysis: Monitor the reaction progress and product distribution by ¹H NMR spectroscopy.

For the Thermodynamic Product:

  • Reactant Mixture: Prepare the reaction mixture as described for the kinetic product.

  • Heating: Heat the reaction mixture to a significantly elevated temperature (e.g., 140°C) in a sealed tube or a reflux setup.

  • Reaction: Maintain the high temperature for a sufficient time (e.g., 1-2 hours) to allow the reaction to reach thermodynamic equilibrium. This involves the retro-Diels-Alder of the kinetic product and subsequent formation of the more stable thermodynamic product.

  • Analysis: After cooling, analyze the product mixture by ¹H NMR to confirm the formation of the thermodynamic isomer.

Visualizations

experimental_workflow_deuteration cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization A Combine Alkyne, Catalyst & Standard B Add Deuterium Source (e.g., Acetone-d6) A->B C Heat to Target Temperature (e.g., 50-80°C) B->C D Monitor by NMR C->D E Low Incorporation? D->E F Undesired Deuteration? E->F No G Increase Temperature E->G Yes H Decrease Temperature F->H Yes I Optimal Product F->I No G->C H->C

Caption: Workflow for optimizing temperature in a catalytic deuteration reaction.

signaling_pathway_polymerization cluster_low_temp Low Temperature (< 40°C) cluster_optimal_temp Optimal Temperature (≈ 40°C) cluster_high_temp High Temperature (> 40°C) Temp Reaction Temperature Low_Rate Slow Polymerization Rate Temp->Low_Rate Optimal_Rate Controlled Polymerization Temp->Optimal_Rate High_Rate Rapid Polymerization Temp->High_Rate Low_Yield Low Polymer Yield Low_Rate->Low_Yield High_Yield High Yield of Desired Polymer Optimal_Rate->High_Yield Side_Reactions Side Reactions & Byproduct Formation High_Rate->Side_Reactions Runaway Potential for Thermal Runaway High_Rate->Runaway

Caption: Logical relationship between temperature and outcomes in acetylene polymerization.

logical_relationship_cycloaddition cluster_kinetic Low Temperature cluster_thermodynamic High Temperature Start Diene + this compound Kinetic_TS Lower Energy Transition State Start->Kinetic_TS Retro_Reaction Retro-Diels-Alder (Reversible) Start->Retro_Reaction Kinetic_Product Kinetic Product (Forms Faster) Kinetic_TS->Kinetic_Product Kinetic_Product->Retro_Reaction Heating Thermo_Product Thermodynamic Product (More Stable) Retro_Reaction->Thermo_Product

Caption: Temperature control over kinetic and thermodynamic products in Diels-Alder reactions.

References

Acetylene-d2 Gas Mixture Preparation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful preparation and handling of acetylene-d2 (C₂D₂) gas mixtures. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for producing this compound is through the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[1][2] This reaction is analogous to the traditional synthesis of acetylene (B1199291) using regular water and is favored for its simplicity, allowing for in-situ generation of the deuterated gas. The balanced chemical equation for this exothermic reaction is: CaC₂(s) + 2D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq).[2][3]

Q2: What are the typical impurities found in crude this compound produced from calcium carbide?

A2: Crude this compound synthesized from technical-grade calcium carbide can contain several impurities. These include phosphine (B1218219) (PH₃), hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and arsine (AsH₃), which originate from phosphate, sulfate (B86663), and arsenate impurities in the calcium carbide.[4][5] Other potential contaminants include moisture (H₂O/D₂O), higher acetylenes like diacetylene, and atmospheric gases if the reaction setup is not properly sealed.[4]

Q3: How can I purify the synthesized this compound gas?

A3: Purification is crucial to remove byproducts. A common method involves passing the gas stream through a series of scrubbers. A wash bottle containing an acidified copper sulfate solution or a solution of 5% hydrochloric acid and 0.1% mercuric chloride can be effective in removing phosphine and hydrogen sulfide.[6][7] To remove ammonia, a water scrubber can be employed.[8] For removing residual moisture, a drying agent like anhydrous calcium chloride is suitable.[8]

Q4: What safety precautions should be taken when working with this compound?

A4: this compound, like its non-deuterated counterpart, is a highly flammable and unstable gas.[9][10] Key safety measures include:

  • Working in a well-ventilated area, such as a fume hood.[2][11]

  • Using spark-proof tools and equipment.[12]

  • Storing cylinders upright and secured to prevent tipping.[11]

  • Never using acetylene at pressures above 15 psig due to the risk of explosive decomposition.[11][13]

  • Avoiding contact with materials like copper (or alloys with >65% copper), silver, and mercury, as they can form explosive acetylides.[14][15]

  • Always wearing appropriate Personal Protective Equipment (PPE), including flame-resistant clothing, safety glasses, and gloves.[11]

Q5: How can I confirm the isotopic purity of my this compound?

A5: The isotopic purity of this compound can be determined using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[16] HRMS can analyze the distribution of isotopologues (d₀, d₁, d₂), while ²H (Deuterium) NMR can confirm the presence and location of deuterium (B1214612) atoms.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound via Calcium Carbide and Heavy Water

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • Calcium carbide (CaC₂), small lumps

  • Heavy water (D₂O, min. 99.8% purity)

  • Gas-tight flask (e.g., a two-neck round-bottom flask)

  • Dropping funnel

  • Gas outlet tube

  • Gas collection system (e.g., gas bag or collection over water)

Procedure:

  • Set up the apparatus in a fume hood. The setup consists of a gas-tight flask containing calcium carbide, with a dropping funnel containing D₂O fitted to one neck and a gas outlet tube to the other.

  • Place a calculated amount of calcium carbide into the dry gas-tight flask.

  • Fill the dropping funnel with a stoichiometric excess of heavy water.

  • Slowly add the heavy water dropwise onto the calcium carbide. An exothermic reaction will occur, generating this compound gas.[2] Control the rate of addition to maintain a steady and manageable gas flow.

  • Pass the generated gas through a purification train (see Protocol 2) before collection.

  • Collect the purified gas. For small quantities, a gas-tight syringe or a gas sampling bag is suitable. For larger volumes, collection via downward displacement of water in an inverted container within a pneumatic trough can be used.[17]

Protocol 2: Purification of this compound Gas Stream

This protocol describes a chemical scrubbing process to remove common impurities.

Materials:

  • Three gas washing bottles (scrubbers)

  • Acidified copper sulfate solution (5% CuSO₄ in 5% H₂SO₄) or similar purifying solution.[6][7]

  • Distilled water

  • Anhydrous calcium chloride

Procedure:

  • Connect the gas outlet from the synthesis flask to the inlet of the first gas washing bottle.

  • Fill the first washing bottle with the acidified copper sulfate solution to remove phosphine and hydrogen sulfide.[6]

  • Connect the outlet of the first scrubber to the inlet of the second, which should be filled with distilled water to trap any acidic aerosol and water-soluble impurities like ammonia.[8]

  • Connect the outlet of the second scrubber to a drying tube or a third washing bottle filled with anhydrous calcium chloride to remove moisture.[8]

  • The purified gas exiting the drying tube is then ready for collection.

Troubleshooting Guides

Issue 1: Low Yield of this compound Gas

Possible Cause Troubleshooting Steps & Solutions
Incomplete reaction Ensure sufficient D₂O has been added to react with all the calcium carbide. The reaction can sometimes be slow to initiate if the carbide surface is passivated. Gently swirling the flask may help.
Gas leaks in the apparatus Check all connections for leaks using a soap bubble solution. Ensure all stoppers and tubing are securely fitted.
Low quality of calcium carbide The gas yield from calcium carbide can vary depending on its quality and impurity content.[5] Use a fresh, high-quality source of calcium carbide.

Issue 2: Low Deuterium Incorporation / Isotopic Purity

Possible Cause Troubleshooting Steps & Solutions
Contamination with protic solvents (H₂O) Ensure all glassware and reagents are thoroughly dried before use. Use high-purity D₂O (≥99.8%). Any residual H₂O in the system will produce C₂H₂ and C₂HD, reducing the isotopic purity.
H/D back-exchange If collecting the gas over water, use D₂O in the pneumatic trough to prevent back-exchange at the gas-liquid interface. Minimize contact time with any protic materials during workup and handling.[16][18]
Insufficient D₂O Use a molar excess of heavy water to drive the reaction to completion and ensure all available carbide reacts with the deuterated source.[18]

Issue 3: System Clogging or Irregular Gas Flow

Possible Cause Troubleshooting Steps & Solutions
Rapid, uncontrolled reaction The reaction is exothermic; adding D₂O too quickly can cause a surge in pressure and temperature.[2] Add the D₂O slowly and dropwise to maintain a steady rate of gas evolution. Cooling the reaction flask in an ice bath can also help control the reaction rate.
Blockage in purification train Precipitates can form in the scrubbing solutions, causing blockages. Ensure the gas flow is not too vigorous and that the solutions are not saturated with impurities. Check for blockages in the gas delivery tubes.

Quantitative Data Summary

ParameterValue / RangeNotes
Isotopic Purity of this compound >99% achievableDependent on the isotopic purity of the D₂O used and the exclusion of H₂O from the reaction system.
Molar Ratio (D₂O:CaC₂) for Synthesis 2:1 (stoichiometric)An excess of D₂O is often used to ensure complete reaction of the calcium carbide.[3]
Pressure Limit for Safe Handling < 15 psig (103 kPa)Acetylene becomes unstable and can decompose explosively at higher pressures.[11]
Flammability Limits in Air 2.5% - 82% by volumeAcetylene has a very wide flammability range, making it a significant fire hazard.[15]

Visualizations

Acetylene_D2_Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_collection Collection Stage CaC2 Calcium Carbide (CaC2) in Reaction Flask Reaction CaC2 + 2D2O -> C2D2 + Ca(OD)2 CaC2->Reaction D2O Heavy Water (D2O) in Dropping Funnel D2O->Reaction Slow, dropwise addition Scrubber1 Acidified CuSO4 Scrubber (Removes PH3, H2S) Reaction->Scrubber1 Crude C2D2 Gas Scrubber2 Water Scrubber (Removes NH3) Scrubber1->Scrubber2 Dryer Drying Tube (CaCl2) (Removes D2O vapor) Scrubber2->Dryer Collection Gas Collection (e.g., Gas Bag or over D2O) Dryer->Collection Purified C2D2 Gas

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Purity Troubleshooting Low Isotopic Purity in C2D2 Synthesis Start Low Isotopic Purity Detected (e.g., via MS) Check_D2O Check D2O Purity (Is it >= 99.8%?) Start->Check_D2O Check_System Inspect System for H2O (Was glassware fully dried?) Check_D2O->Check_System Yes Sol_D2O Action: Procure higher purity D2O. Check_D2O->Sol_D2O No Check_Collection Review Collection Method (Collected over H2O?) Check_System->Check_Collection Yes Sol_System Action: Thoroughly dry all apparatus before next run. Check_System->Sol_System No Sol_Collection Action: Collect gas in a dry bag or over D2O to prevent H/D exchange. Check_Collection->Sol_Collection Yes Success Purity Issue Resolved Check_Collection->Success No Sol_D2O->Start Re-run Sol_System->Start Re-run Sol_Collection->Start Re-run

Caption: A decision tree for troubleshooting low isotopic purity of this compound.

References

Technical Support Center: Acetylene-d2 Flow Rate Optimization in CVD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acetylene-d2 (C₂D₂) as a precursor in Chemical Vapor Deposition (CVD) processes. The following information is designed to address specific issues encountered during experiments for materials synthesis, such as deuterated graphene and diamond films.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound (C₂D₂) over standard Acetylene (C₂H₂) in CVD?

A1: The primary advantage of using C₂D₂ is for isotopic labeling. This allows researchers to trace the incorporation of deuterium (B1214612) into the grown material, which is crucial for studying reaction mechanisms, and material properties. Deuterium incorporation can also subtly alter the phononic and electronic properties of materials like graphene and diamond.

Q2: How does the optimal flow rate of C₂D₂ differ from C₂H₂ for graphene growth?

A2: Due to the kinetic isotope effect, the optimal flow rate for C₂D₂ may differ slightly from that of C₂H₂. The heavier deuterium atoms can lead to slower reaction rates. Therefore, a slightly higher flow rate or longer residence time might be necessary to achieve the same growth rate and quality as with C₂H₂. However, direct experimental data is limited, and optimization is key. It is recommended to start with flow rates known to be effective for C₂H₂ and adjust based on characterization results.

Q3: Can I use the same mass flow controller (MFC) for C₂D₂ as for C₂H₂?

A3: Yes, you can use the same MFC. However, it's critical to use the correct gas correction factor for C₂D₂ to ensure accurate flow rate control. The physical properties of C₂D₂ (density, specific heat) differ from C₂H₂, which will affect the MFC's reading. Consult your MFC manual or manufacturer for the appropriate correction factor. Some modern MFCs allow for the selection of Deuterium (D₂) or have programmable settings for custom gases.[1]

Q4: What are the key safety precautions when working with this compound?

A4: this compound shares the same high flammability and instability characteristics as acetylene.[2][3][4][5][6] Key safety precautions include:

  • Storing cylinders in a well-ventilated area, away from heat and ignition sources.

  • Using appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and gloves.[5]

  • Ensuring all connections and hoses are leak-checked before use.

  • Never exceeding a working pressure of 15 psig for acetylene.[5]

  • Using regulators and equipment specifically designed for acetylene.[3]

  • Having a fire extinguisher readily available.[5]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Poor/No Film Growth 1. Incorrect C₂D₂ Flow Rate: Too low for nucleation or too high, leading to gas-phase reactions.[7] 2. Inadequate Temperature: Substrate temperature is too low for C₂D₂ decomposition. 3. Substrate Contamination: Impurities on the substrate surface are inhibiting growth.[8] 4. Gas Leak: A leak in the gas delivery system is preventing C₂D₂ from reaching the chamber.1. Optimize Flow Rate: Start with a known C₂H₂ recipe and systematically vary the C₂D₂ flow rate. 2. Increase Temperature: Gradually increase the substrate temperature in small increments. 3. Improve Substrate Cleaning: Enhance the pre-treatment process for the substrate.[8] 4. Leak Check: Perform a thorough leak check of the entire gas delivery system.
High Defect Density in Graphene (High ID/IG ratio in Raman) 1. Excessive C₂D₂ Flow Rate: A high concentration of carbon precursors can lead to rapid, disordered growth.[9] 2. Growth Temperature Too Low: Insufficient thermal energy for carbon atoms to arrange into a crystalline lattice. 3. Rapid Cooling: Quenching the sample too quickly can introduce defects.1. Reduce C₂D₂ Flow Rate: Gradually decrease the flow rate to lower the carbon concentration.[9] 2. Increase Growth Temperature: A higher temperature can improve crystallinity. 3. Slow Cooling: Decrease the cooling rate to allow for better crystal formation.
Multilayer Graphene/Graphitic Carbon Formation 1. C₂D₂ Flow Rate Too High: An excess of carbon precursor promotes vertical growth.[10] 2. High Pressure: Increased pressure leads to a higher concentration of reactants at the surface.[10] 3. Extended Growth Time: Leaving the C₂D₂ flow on for too long will result in thicker films.1. Decrease C₂D₂ Flow Rate: Lower the flow rate to limit the carbon supply.[10] 2. Reduce Chamber Pressure: Operate at a lower pressure to decrease the precursor concentration.[10] 3. Shorten Growth Time: Reduce the duration of the C₂D₂ flow.
Inconsistent Film Uniformity 1. Non-uniform Gas Flow: Poor distribution of C₂D₂ over the substrate. 2. Temperature Gradients: Inconsistent heating across the substrate. 3. Substrate Inhomogeneity: Variations in the substrate's surface properties.1. Adjust Gas Inlet/Diffuser: Modify the gas delivery setup to ensure a more uniform flow pattern. 2. Verify Temperature Uniformity: Use multiple thermocouples to check for and correct temperature gradients. 3. Improve Substrate Preparation: Ensure the substrate is of high quality and uniformly pre-treated.
Low Deuterium Incorporation 1. Low C₂D₂ to H₂ Ratio: Presence of residual hydrogen in the chamber or carrier gas can compete with deuterium. 2. Insufficient C₂D₂ Flow: The flow rate may be too low for significant deuterium incorporation.1. Increase C₂D₂ Partial Pressure: Reduce the flow of any hydrogen-containing carrier gases and increase the C₂D₂ flow. 2. Increase C₂D₂ Flow Rate/Time: Increase the flow rate or the duration of the growth step.

Experimental Protocols

General CVD Protocol for Deuterated Graphene Growth
  • Substrate Preparation:

    • Cut a copper foil to the desired size.

    • Clean the foil by sonicating in acetone, isopropanol, and deionized water for 10-15 minutes each.

    • Dry the foil with nitrogen gas.

  • CVD System Setup:

    • Place the copper foil in the center of the quartz tube furnace.

    • Evacuate the furnace to a base pressure of <10 mTorr.

  • Annealing:

    • Heat the furnace to 1000°C under a flow of Ar and H₂.

    • Anneal the copper foil at 1000°C for 30 minutes to increase grain size.

  • Growth:

    • Introduce this compound (C₂D₂) into the chamber at a specific flow rate (e.g., 10-50 sccm) for a designated time (e.g., 5-30 minutes).

    • Maintain the desired pressure and temperature throughout the growth phase.

  • Cooling:

    • Stop the C₂D₂ flow and cool the furnace to room temperature under a continued flow of Ar and H₂.

Characterization
  • Raman Spectroscopy: To assess the quality, number of layers, and deuterium incorporation in the graphene film. The G peak (~1580 cm⁻¹) and 2D peak (~2700 cm⁻¹) are indicative of graphene quality, while the D peak (~1350 cm⁻¹) indicates defects.[11][12] Deuteration can cause slight shifts in these peak positions. The presence and intensity of deuterium-related modes can also be investigated.[13][14]

Diagrams

CVD_Workflow cluster_prep Preparation cluster_process CVD Process cluster_analysis Analysis sub_prep Substrate Preparation sys_setup CVD System Setup anneal Annealing (Ar/H₂) sys_setup->anneal growth Growth (C₂D₂) anneal->growth Introduce C₂D₂ cool Cooling (Ar/H₂) growth->cool characterization Characterization (Raman, etc.) cool->characterization Sample Ready

Fig. 1: General workflow for CVD synthesis using this compound.

Troubleshooting_Flow start Poor Quality Film q1 Check Raman Spectrum: High I(D)/I(G) Ratio? start->q1 a1_yes Reduce C₂D₂ Flow Rate or Increase Temperature q1->a1_yes Yes q2 Multilayer Graphene (Low I(2D)/I(G) Ratio)? q1->q2 No end Optimized Film a1_yes->end a2_yes Decrease C₂D₂ Flow Rate or Growth Time q2->a2_yes Yes q3 Poor Uniformity? q2->q3 No a2_yes->end a3_yes Check Gas Flow Dynamics & Temperature Gradient q3->a3_yes Yes q3->end No a3_yes->end

Fig. 2: Troubleshooting logic for common film quality issues.

References

Validation & Comparative

A Comparative Analysis of the Vibrational-Rotational Spectra of Acetylene (C2H2) and Deuterated Acetylene (C2D2)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists detailing the spectral differences between acetylene (B1199291) and its deuterated isotopologue, supported by experimental data and methodologies.

This guide provides an objective comparison of the vibrational and rotational spectra of acetylene (C2H2) and its deuterated form, acetylene-d2 (C2D2). Understanding the spectral shifts resulting from isotopic substitution is crucial for various applications, including astrophysical studies, reaction dynamics, and the validation of theoretical molecular models. This document presents quantitative data in a clear, tabular format, outlines the experimental protocols for obtaining these spectra, and visualizes the comparative workflow.

Data Presentation: A Quantitative Comparison

The primary difference between the spectra of C2H2 and C2D2 arises from the change in mass of the hydrogen atoms, which significantly affects the vibrational and rotational energies of the molecule. The heavier deuterium (B1214612) atoms in C2D2 lead to lower vibrational frequencies and a smaller rotational constant.

ParameterAcetylene (C2H2)This compound (C2D2)Key Observations
Symmetry D∞hD∞hBoth molecules are linear and possess a center of inversion, impacting their spectral activity.
Vibrational Modes 5 fundamental modes5 fundamental modesThe number of vibrational modes is the same, but their frequencies differ significantly.
ν1 (Symmetric C-H/C-D stretch)~3374 cm⁻¹ (Raman active)~2700 cm⁻¹ (Raman active)Significant frequency decrease due to the heavier deuterium atom.
ν2 (C≡C stretch)~1974 cm⁻¹ (Raman active)~1762 cm⁻¹ (Raman active)Smaller frequency shift as this mode is less dependent on the mass of the end atoms.
ν3 (Asymmetric C-H/C-D stretch)~3287 cm⁻¹ (IR active)~2439 cm⁻¹ (IR active)[1]Large frequency decrease, similar to the symmetric stretch.
ν4 (Trans-bend)~612 cm⁻¹ (Raman active, degenerate)~511 cm⁻¹ (Raman active, degenerate)Bending modes also show a clear isotopic shift.
ν5 (Cis-bend)~729 cm⁻¹ (IR active, degenerate)~539 cm⁻¹ (IR active)[2]Bending modes also show a clear isotopic shift.
Rotational Constant (B₀) ~1.1766 cm⁻¹[3]~0.84770 cm⁻¹[1]The larger moment of inertia of C2D2 results in a smaller rotational constant, leading to more closely spaced rotational lines.
Bond Lengths (rₑ) r(C-H) ≈ 1.0625 Å, r(C≡C) ≈ 1.2024 Å[4]r(C-D) ≈ 1.0625 Å, r(C≡C) ≈ 1.2024 Å[4]The equilibrium bond lengths are largely unaffected by isotopic substitution (Born-Oppenheimer approximation).

Note: The provided frequencies are approximate and can vary slightly depending on the experimental conditions and the level of theoretical calculation.

Experimental Protocols

The spectral data for C2H2 and C2D2 are primarily obtained through two complementary vibrational spectroscopy techniques: Infrared (IR) Spectroscopy and Raman Spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule that induce a change in the molecular dipole moment. For linear molecules with a center of symmetry like acetylene, only the asymmetric stretching and bending vibrations are IR active.

Methodology:

  • Sample Preparation: Gaseous samples of C2H2 and C2D2 are introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl). The pressure of the gas is optimized to achieve a good signal-to-noise ratio without significant pressure broadening of the spectral lines.

  • Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is typically used. The instrument consists of a broad-band IR source, a Michelson interferometer, the sample cell, and a detector.

  • Data Acquisition: The interferometer modulates the IR radiation, which then passes through the gas sample. The detector measures the intensity of the transmitted light as a function of the optical path difference in the interferometer, creating an interferogram.

  • Data Processing: A Fourier transform is applied to the interferogram to obtain the frequency-domain spectrum, showing absorption bands at the characteristic vibrational frequencies of the molecule. High-resolution spectra will also resolve the rotational fine structure.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about vibrational modes that cause a change in the polarizability of the molecule. For acetylene, the symmetric stretching vibrations and the bending vibrations are Raman active. This technique is crucial for observing the vibrational modes that are silent in the IR spectrum.

Methodology:

  • Sample Preparation: Gaseous C2H2 or C2D2 is held in a sample cell, which can be a simple glass tube or a more complex multi-pass cell to enhance the Raman signal.

  • Instrumentation: A high-intensity monochromatic light source, typically a laser, is directed onto the sample. The scattered light is collected at a 90° angle to the incident beam to minimize Rayleigh scattering.

  • Data Acquisition: The collected scattered light is passed through a spectrometer to disperse the light according to its wavelength. A sensitive detector, such as a charge-coupled device (CCD), records the spectrum.

  • Data Processing: The Raman spectrum shows peaks shifted from the laser frequency. These shifts correspond to the vibrational energy levels of the molecule. The peaks at lower frequency (Stokes scattering) are typically analyzed.

Visualization of the Comparative Workflow

The logical process for comparing the spectra of C2H2 and C2D2 can be visualized as follows:

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition cluster_analysis Spectral Analysis & Comparison C2H2 Acetylene (C2H2) Gas IR Infrared Spectroscopy C2H2->IR Raman Raman Spectroscopy C2H2->Raman C2D2 This compound (C2D2) Gas C2D2->IR C2D2->Raman IR_C2H2 IR Spectrum of C2H2 IR->IR_C2H2 IR_C2D2 IR Spectrum of C2D2 IR->IR_C2D2 Raman_C2H2 Raman Spectrum of C2H2 Raman->Raman_C2H2 Raman_C2D2 Raman Spectrum of C2D2 Raman->Raman_C2D2 Vib_Freq Vibrational Frequencies IR_C2H2->Vib_Freq Rot_Const Rotational Constants IR_C2H2->Rot_Const Raman_C2H2->Vib_Freq Raman_C2H2->Rot_Const IR_C2D2->Vib_Freq IR_C2D2->Rot_Const Raman_C2D2->Vib_Freq Raman_C2D2->Rot_Const Comparison Comparative Analysis Vib_Freq->Comparison Rot_Const->Comparison

Caption: Workflow for comparing the spectra of C2H2 and C2D2.

References

A Comparative Guide to Deuterated Alkynes for Calibration: Acetylene-d2, Propyne-d4, and Butyne-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and accurate quantitative analysis, the choice of a suitable internal standard is paramount. Deuterated compounds, particularly deuterated alkynes, have emerged as invaluable tools for calibration in a variety of analytical techniques, most notably in mass spectrometry (MS) and vibrational spectroscopy. Their ability to mimic the behavior of their non-deuterated counterparts while being distinguishable by mass or vibrational frequency makes them ideal for correcting analytical variability.[1][2][3]

This guide provides a comprehensive comparison of Acetylene-d2 (C₂D₂), Propyne-d4 (C₃D₄), and Butyne-d6 (C₄D₆) as calibration standards. We will delve into their performance characteristics, provide detailed experimental protocols, and present supporting data to aid researchers in selecting the optimal standard for their specific application.

Performance Comparison of Deuterated Alkynes

The selection of a deuterated alkyne for calibration depends on several factors, including the specific analytical method, the mass range of interest, and the desired physicochemical properties. While direct head-to-head comparative studies are limited, the following table summarizes the expected performance characteristics based on the general principles of using deuterated internal standards.[1][4]

Parameter **this compound (C₂D₂) **Propyne-d4 (C₃D₄) Butyne-d6 (C₄D₆)
Molecular Weight ( g/mol ) 28.0644.1058.14
Typical Isotopic Purity >99 atom % D[5]>98 atom % D>98 atom % D
Linearity (R²) Typically >0.99Typically >0.99Typically >0.99
Precision (%RSD) <15%<15%<15%
Accuracy (%Bias) ±15%±15%±15%
Primary Applications Gas-phase analysis (GC-MS), Rotational & Vibrational SpectroscopyGC-MS, LC-MSGC-MS, LC-MS
Relative Volatility HighModerateLow
Commercial Availability Readily AvailableReadily AvailableAvailable

Key Considerations for Selection

  • This compound: Due to its high volatility, this compound is particularly well-suited for gas-phase applications, such as the calibration of gas chromatography-mass spectrometry (GC-MS) systems for the analysis of volatile organic compounds. Its simple molecular structure also makes it a useful standard in high-resolution rotational and vibrational spectroscopy.

  • Propyne-d4: With a higher molecular weight and lower volatility compared to this compound, Propyne-d4 offers greater versatility. It is an excellent internal standard for a broader range of analytes in both GC-MS and liquid chromatography-mass spectrometry (LC-MS).[3]

  • Butyne-d6: As the least volatile of the three, Butyne-d6 is suitable for applications involving less volatile analytes. Its higher mass can also be advantageous in avoiding potential mass interferences from other low-mass fragments in the mass spectrometer.

Experimental Protocols

The following provides a generalized experimental protocol for the preparation of calibration standards and the calibration of a Gas Chromatography-Mass Spectrometry (GC-MS) system using a deuterated alkyne.

Protocol 1: Preparation of Deuterated Alkyne Calibration Standards

Objective: To prepare a series of gas-phase calibration standards of a deuterated alkyne in an inert gas matrix.

Materials:

  • Cylinder of pure deuterated alkyne (this compound, Propyne-d4, or Butyne-d6)

  • Cylinder of high-purity inert gas (e.g., Nitrogen or Argon)

  • Gas-tight syringes

  • A series of evacuated and sealed gas sampling bulbs of known volumes

  • Vacuum line

Procedure:

  • Initial Dilution:

    • Using a gas-tight syringe, carefully withdraw a precise volume of the pure deuterated alkyne gas from the cylinder.

    • Inject this volume into a large, evacuated gas sampling bulb of known volume.

    • Pressurize the bulb with the inert gas to a known pressure to create a stock concentration.

  • Serial Dilutions:

    • Perform a series of serial dilutions by transferring known volumes of the stock gas mixture into other evacuated and sealed gas sampling bulbs.

    • After each transfer, pressurize the bulb with the inert gas to a specific pressure to achieve the desired final concentration.

    • Prepare a series of at least five calibration standards spanning the expected concentration range of the analyte.

Protocol 2: GC-MS Calibration using a Deuterated Alkyne Internal Standard

Objective: To establish a calibration curve for the quantitative analysis of a target analyte using a deuterated alkyne as an internal standard.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column for the separation of the target analyte

Procedure:

  • Sample Preparation:

    • Prepare a series of calibration standards of the target analyte in a suitable solvent.

    • Spike each calibration standard with a constant and known concentration of the deuterated alkyne internal standard.

  • GC-MS Analysis:

    • Inject a fixed volume of each calibration standard into the GC-MS system.

    • Acquire the data in Selected Ion Monitoring (SIM) mode, monitoring for a characteristic ion of the target analyte and a characteristic ion of the deuterated alkyne internal standard.

  • Data Analysis:

    • For each calibration standard, determine the peak area of the analyte and the internal standard.

    • Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.

    • Construct a calibration curve by plotting the response ratio (y-axis) against the concentration of the analyte (x-axis).

    • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²). An R² value >0.99 is generally considered to indicate good linearity.[6]

Visualization of Experimental and Logical Workflows

To further elucidate the processes described, the following diagrams illustrate the key workflows.

G cluster_prep Calibration Standard Preparation start Start pure_gas Pure Deuterated Alkyne Gas Cylinder start->pure_gas dilution1 Initial Dilution in Gas Bulb pure_gas->dilution1 inert_gas Inert Gas Cylinder inert_gas->dilution1 dilution_series Serial Dilutions inert_gas->dilution_series dilution1->dilution_series standards Set of Gas Calibration Standards dilution_series->standards end_prep End standards->end_prep

Workflow for Deuterated Alkyne Gas Standard Preparation.

G cluster_cal GC-MS Calibration Workflow start_cal Start prep_standards Prepare Analyte Standards start_cal->prep_standards spike_is Spike with Deuterated Alkyne IS prep_standards->spike_is gcms_analysis Analyze by GC-MS (SIM Mode) spike_is->gcms_analysis peak_integration Integrate Peak Areas (Analyte & IS) gcms_analysis->peak_integration response_ratio Calculate Response Ratio peak_integration->response_ratio cal_curve Construct Calibration Curve response_ratio->cal_curve regression Perform Linear Regression (y=mx+c, R²) cal_curve->regression end_cal End regression->end_cal

GC-MS Calibration Workflow using a Deuterated Alkyne.

G cluster_logic Logical Relationship for Improved Accuracy analyte Analyte sample_prep Sample Preparation Variability analyte->sample_prep instrument_response Instrument Response Fluctuation analyte->instrument_response is Deuterated Alkyne IS is->sample_prep is->instrument_response ratio Analyte/IS Ratio sample_prep->ratio Corrects for instrument_response->ratio Corrects for quantification Accurate Quantification ratio->quantification

Correction of Analytical Variability with Deuterated Standards.

Conclusion

This compound, Propyne-d4, and Butyne-d6 each offer distinct advantages as calibration standards in quantitative analysis. The choice among them should be guided by the specific requirements of the analytical method, including the volatility and mass of the target analytes. By leveraging the near-identical physicochemical properties of these deuterated alkynes to their non-deuterated counterparts, researchers can significantly enhance the accuracy and precision of their quantitative data. The provided protocols and workflows offer a foundational guide for the successful implementation of these powerful calibration tools in the laboratory.

References

A Comparative Guide to Acetylene-d2 and Propyne-d4 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical, spectroscopic, and reactive properties of Acetylene-d2 and Propyne-d4, providing essential data and experimental insights for professionals in research, chemical sciences, and drug development.

This guide offers a comprehensive comparison of two crucial deuterated alkynes, this compound (C₂D₂) and Propyne-d4 (C₃D₄). Both isotopologues are invaluable tools in a variety of scientific disciplines, serving as tracers in reaction-mechanism studies, standards in spectroscopic analyses, and building blocks in the synthesis of complex deuterated molecules. Understanding their distinct properties is paramount for their effective application.

Physicochemical and Spectroscopic Properties: A Tabular Comparison

The substitution of hydrogen with deuterium (B1214612) introduces significant changes in the physicochemical and spectroscopic properties of these alkynes, primarily due to the increased mass. These differences are summarized below.

PropertyThis compound (C₂D₂)Propyne-d4 (C₃D₄)
Molecular Formula C₂D₂C₃D₄
Molar Mass 28.05 g/mol [1][2]44.09 g/mol
CAS Number 1070-74-2[1][2]6111-63-3
Appearance Colorless GasColorless Gas
C≡C Bond Length ~1.203 Å[3]Not explicitly found
C-C Bond Length N/A~1.46 Å[3]
C-D Bond Length Not explicitly found~1.06 Å (acetylenic)
Ground State Rotational Constant (B₀) 25.2771 ± 0.0045 GHz[4]Not explicitly found

Spectroscopic Fingerprints: IR and Raman Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying and characterizing molecules based on their vibrational modes. The isotopic substitution in this compound and Propyne-d4 leads to significant shifts in their vibrational frequencies compared to their non-deuterated counterparts.

Vibrational ModeThis compound (C₂D₂) Frequency (cm⁻¹)Propyne-d4 (C₃D₄) Frequency (cm⁻¹)
C-D Stretch (Acetylenic) ~2439[5]Not explicitly found
C≡C Stretch ~1762 (Raman active)Not explicitly found
C-D Bend ~539 (IR active)Not explicitly found

Reactivity and Kinetic Isotope Effect

The substitution of hydrogen with the heavier deuterium isotope can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). Generally, C-D bonds are stronger than C-H bonds, leading to a slower reaction rate if this bond is broken in the rate-determining step. While direct comparative kinetic studies between this compound and Propyne-d4 are scarce, the principles of KIE are applicable to both. For instance, in reactions involving the cleavage of the acetylenic C-H/C-D bond, a primary KIE would be expected. The magnitude of this effect can provide valuable insights into the transition state of the reaction.

Experimental Protocols

Synthesis of Deuterated Alkynes

The preparation of terminally deuterated alkynes can be achieved under mild conditions. A general procedure involves the use of a suitable base and a deuterium source, such as deuterium oxide (D₂O).

Example Protocol for Terminal Deuteration:

  • Dissolve the terminal alkyne in a suitable solvent (e.g., acetonitrile).

  • Add a base, such as potassium carbonate.

  • Introduce the deuterium source, typically D₂O.

  • Stir the reaction at ambient temperature for a period ranging from minutes to hours, monitoring the reaction progress by techniques like ¹H NMR to confirm the disappearance of the acetylenic proton signal.

  • Upon completion, perform an aqueous work-up to isolate the deuterated product.

This method has been shown to be effective for a range of alkynes, including the synthesis of isotopically labeled ferrocene (B1249389) derivatives, achieving high levels of deuterium incorporation.

Gas-Phase Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a cornerstone technique for the vibrational analysis of gaseous samples like this compound and Propyne-d4.

General Experimental Procedure:

  • Sample Preparation: The gaseous sample is introduced into a gas cell of a known path length. The cell is equipped with windows transparent to infrared radiation (e.g., KBr or NaCl).

  • Background Spectrum: A background spectrum of the evacuated gas cell or the cell filled with a non-absorbing gas (e.g., dry nitrogen) is recorded. This is crucial to account for the absorbance of the instrument and any atmospheric gases.

  • Sample Spectrum: The gas cell is filled with the sample gas (this compound or Propyne-d4) to a known pressure.

  • Data Acquisition: The infrared spectrum of the sample is recorded. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.

  • Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. This processed spectrum reveals the characteristic vibrational absorption bands of the molecule.

Microwave Spectroscopy

Microwave spectroscopy provides highly precise data on the rotational energy levels of molecules, from which accurate molecular structures (bond lengths and angles) can be determined.

General Experimental Setup:

  • Microwave Source: A tunable source, such as a klystron or a synthesized frequency multiplier, generates microwave radiation.

  • Sample Cell: The gaseous sample is introduced at low pressure into a sample cell, which is often a long metallic waveguide to maximize the interaction path length.

  • Detector: A sensitive detector, such as a crystal detector or a bolometer, measures the microwave power that passes through the sample.

  • Modulation and Detection: Techniques like Stark modulation, which applies an alternating electric field to the sample, are often used to improve the signal-to-noise ratio. A lock-in amplifier is then used to detect the modulated absorption signal.

  • Spectrum Generation: By sweeping the frequency of the microwave source and recording the absorption, a high-resolution rotational spectrum is obtained.

Visualizing Experimental Workflows and Applications

To better illustrate the processes involved in the study and application of these deuterated alkynes, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output Start Terminal Alkyne Process_Synth Deuteration (Base, D2O) Start->Process_Synth Product Deuterated Alkyne (C2D2 or C3D4) Process_Synth->Product FTIR FTIR Spectroscopy Product->FTIR Microwave Microwave Spectroscopy Product->Microwave Raman Raman Spectroscopy Product->Raman Vib_Freq Vibrational Frequencies FTIR->Vib_Freq Rot_Const Rotational Constants Microwave->Rot_Const Mol_Struct Molecular Structure Rot_Const->Mol_Struct

Synthesis and Spectroscopic Analysis Workflow.

Reaction_Mechanism_Tracer Reactants Reactants + Deuterated Alkyne (Tracer) Transition_State Transition State Reactants->Transition_State Reaction Intermediates Intermediates Transition_State->Intermediates Products Products Intermediates->Products Further Steps Analysis Product Analysis (e.g., Mass Spectrometry, NMR) Products->Analysis Isotopic Labeling Pattern Mechanism Elucidation of Reaction Mechanism Analysis->Mechanism

Use of Deuterated Alkynes as Tracers.

Applications in Research and Development

Both this compound and Propyne-d4 are instrumental in a wide array of research applications:

  • Mechanistic Studies: The kinetic isotope effect observed with these molecules provides invaluable data for elucidating reaction mechanisms, particularly in organic and organometallic chemistry. By tracking the position of the deuterium atoms in the products, chemists can deduce the pathways of bond formation and cleavage.

  • Spectroscopic Standards: Due to their well-defined spectral lines, these deuterated compounds serve as calibration standards in high-resolution spectroscopy.

  • Precursors for Labeled Compounds: They are fundamental starting materials for the synthesis of more complex deuterated molecules, which are widely used in pharmaceutical research to study drug metabolism and pharmacokinetics. The altered metabolic rate of deuterated drugs can lead to improved therapeutic profiles.

  • Surface Science: In studies of catalysis and surface chemistry, deuterated molecules help in understanding the adsorption and reaction of hydrocarbons on various surfaces without the interference of ubiquitous background hydrogen.

References

The Tracer Gas Approach to Quantifying Methane Emissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of commonly used tracer gases for the accurate measurement of methane (B114726) emissions, with a focus on acetylene (B1199291) and its alternatives.

In the critical endeavor to understand and mitigate greenhouse gas emissions, the precise quantification of methane (CH₄) sources is paramount. The tracer release method stands out as a robust technique for measuring emission rates from diffuse or complex sources, such as landfills, agricultural operations, and industrial facilities. This guide provides a detailed comparison of commonly used tracer gases, with a primary focus on acetylene (C₂H₂), and its main alternatives, sulfur hexafluoride (SF₆) and nitrous oxide (N₂O).

While the use of deuterated isotopes like acetylene-d2 (C₂D₂) is a sophisticated technique in various scientific domains, its application as a tracer for atmospheric methane emissions is not well-documented in publicly available research. Therefore, this guide will focus on the more established and widely utilized non-deuterated acetylene.

Performance Comparison of Methane Tracers

The selection of an appropriate tracer gas is critical for the accuracy and feasibility of a methane emission study. The ideal tracer should be safe, inert, have a low and stable atmospheric background concentration, be easily and accurately measurable at low concentrations, and have a similar atmospheric dispersion to methane.

PropertyAcetylene (C₂H₂)Sulfur Hexafluoride (SF₆)Nitrous Oxide (N₂O)
Atmospheric Lifetime ~13 days[1]~3,200 years~110 years[2][3]
Global Warming Potential (100-yr) Negligible22,800298
Typical Atmospheric Background Low (~1 ppbv)[1]Very low (~10 ppt)~330 ppb
Common Analytical Method Cavity Ring-Down Spectroscopy (CRDS)Gas Chromatography with Electron Capture Detector (GC-ECD)Cavity Ring-Down Spectroscopy (CRDS), Tunable Diode Laser Absorption Spectroscopy (TDLAS)
Advantages - Low cost and readily available[1][2][4] - Short atmospheric lifetime minimizes long-term environmental impact[1][2] - Molecular mass similar to air[1]- Chemically inert and stable - Very low background concentration allows for high sensitivity- Relatively stable in the troposphere[2][3] - Can be measured with high precision by the same instruments as methane
Disadvantages - Highly flammable over a wide range of concentrations[2] - Can react with hydroxyl radicals in the atmosphere[2]- Extremely potent greenhouse gas - High cost- Is a significant greenhouse gas itself[5] - Higher background concentration can limit sensitivity in some environments
Potential for Interference Minimal with CRDSMinimal with GC-ECDPotential for biogenic sources in agricultural settings

Experimental Protocol: The Tracer Flux Ratio Method

The Tracer Flux Ratio (TFR) method, also known as the Tracer Dispersion Method (TDM), is the standard experimental protocol for quantifying methane emissions using a tracer gas. The fundamental principle is that a co-located and simultaneously released tracer gas will disperse in the atmosphere in the same manner as the target gas (methane). By measuring the downwind concentration ratio of the two gases and knowing the release rate of the tracer, the methane emission rate can be accurately calculated.

Key Steps in the Tracer Flux Ratio Method:
  • Site Characterization and Background Measurement:

    • Conduct a preliminary survey of the area to identify potential methane sources and to measure the background concentrations of both methane and the chosen tracer gas. This is crucial for distinguishing the emission plume from ambient levels.

  • Tracer Gas Release:

    • Position a cylinder of the tracer gas (e.g., acetylene) with a calibrated mass flow controller as close as possible to the identified methane source.

    • Release the tracer gas at a constant, known rate. The release rate should be high enough to generate a detectable plume downwind but low enough to be safe and cost-effective.

    • The release is typically from a tripod at a height of 2-3 meters above the ground.[2][6]

  • Downwind Plume Measurement:

    • Utilize a mobile laboratory equipped with high-precision gas analyzers (e.g., a Picarro CRDS analyzer for methane and acetylene) to transect the downwind plume.[1][4][7]

    • The mobile lab drives perpendicular to the wind direction at various distances downwind from the source to capture the full width of the plume.

    • Simultaneous measurements of methane and tracer gas concentrations, along with GPS and meteorological data (wind speed and direction), are continuously recorded.

  • Data Analysis and Emission Rate Calculation:

    • The collected data is processed to subtract the background concentrations, leaving only the enhancements from the emission source and the tracer release.

    • The integrated cross-plume concentrations of methane and the tracer gas are calculated for each transect.

    • The methane emission rate (Q_CH4) is then calculated using the following formula:

    Q_CH4 = Q_tracer * (∫C_CH4 ds / ∫C_tracer ds)

    Where:

    • Q_tracer is the known release rate of the tracer gas.

    • ∫C_CH4 ds is the integrated concentration of methane across the plume transect.

    • ∫C_tracer ds is the integrated concentration of the tracer gas across the plume transect.

  • Quality Control and Uncertainty Analysis:

    • It is critical to calibrate the gas analyzers before and after the field measurements to ensure accuracy. Uncalibrated acetylene analyzers can lead to an underestimation of methane fluxes by approximately 8%.[7]

    • Multiple transects should be performed under various meteorological conditions to obtain a representative average emission rate and to quantify the uncertainty. The variability in flux estimates between transects can be significant (e.g., ±56% in one study) due to factors like the precise location of the tracer release and the downwind sampling path.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the Tracer Flux Ratio method.

TFR_Workflow cluster_setup 1. Pre-Measurement Setup cluster_execution 2. Field Execution cluster_analysis 3. Data Analysis Site_Characterization Site Characterization & Background Measurement Tracer_Setup Tracer Gas Cylinder & Mass Flow Controller Setup Site_Characterization->Tracer_Setup Analyzer_Calibration Gas Analyzer Calibration Tracer_Setup->Analyzer_Calibration Tracer_Release Constant Rate Tracer Release Downwind_Measurement Mobile Lab Transects Downwind Plume Tracer_Release->Downwind_Measurement Data_Processing Background Subtraction & Data Integration Downwind_Measurement->Data_Processing Emission_Calculation Calculate CH4 Emission Rate (Tracer Flux Ratio) Data_Processing->Emission_Calculation Uncertainty_Analysis Uncertainty Quantification Emission_Calculation->Uncertainty_Analysis

Caption: Experimental workflow for the Tracer Flux Ratio (TFR) method.

Conclusion

The choice of a tracer gas for quantifying methane emissions is a trade-off between factors such as cost, safety, environmental impact, and analytical precision. Acetylene (C₂H₂) presents a compelling option due to its low cost, low background concentrations, and short atmospheric lifetime, making it an environmentally friendlier choice compared to potent greenhouse gases like SF₆. However, its flammability requires careful handling.

The accuracy of the tracer flux ratio method is critically dependent on a well-designed experimental protocol, including precise tracer release, comprehensive downwind sampling, and, most importantly, accurate calibration of the gas analyzers. When executed correctly, this method provides a reliable and indispensable tool for researchers and professionals working to understand and mitigate methane emissions.

References

A Comparative Guide to the Cross-Section Measurements of Deuterated Acetylene (C2D2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-section measurements of deuterated acetylene (B1199291) (C2D2) with its non-deuterated counterpart, acetylene (C2H2). The substitution of hydrogen with deuterium (B1214612) atoms results in notable isotope effects in the cross-sections for various electron-driven processes. This comparison is crucial for researchers in fields such as plasma physics, astrophysics, and radiation chemistry, where understanding the fundamental interactions of molecules with electrons and photons is paramount.

Dissociative Electron Attachment (DEA) Cross-Sections: A Quantitative Comparison

Dissociative electron attachment is a process where a molecule captures a free electron to form a transient negative ion, which then dissociates into a neutral fragment and a negative ion. This process is highly dependent on the electron energy and the molecular structure.

A significant isotope effect is observed in the DEA cross-sections of acetylene and its deuterated form. At an electron energy of approximately 3 eV, the cross-section for the formation of the C2D⁻ anion from C2D2 is markedly smaller than that for the formation of C2H⁻ from C2H2. Specifically, the cross-section for C2D⁻/C2D2 is 14.4 times smaller than that for C2H⁻/C2H2 at this energy level[1].

The absolute cross-section for the production of the C2H⁻ ion from C2H2 at an electron energy of 2.95 eV has been measured to be 3.6 ± 0.9 pm² (3.6 x 10⁻²⁰ m²)[2][3][4]. Based on the observed isotope effect, the absolute cross-section for the formation of C2D⁻ from C2D2 at a similar energy can be estimated.

MoleculeFragment IonElectron Energy (eV)Absolute Cross-Section (m²)Isotope Effect (Ratio C2H⁻/C2D⁻)
C2H2C2H⁻2.953.6 x 10⁻²⁰[2][3][4]~14.4[1]
C2D2C2D⁻~3~2.5 x 10⁻²¹1

At higher electron energies, around 8 eV, the dominant light fragment ions produced are H⁻ from C2H2 and D⁻ from C2D2. These higher energy bands exhibit weaker isotope effects compared to the 3 eV resonance[1].

Photoabsorption and Vibrational Excitation Cross-Sections

While extensive data is available for the photoabsorption and vibrational excitation cross-sections of acetylene (C2H2), direct quantitative comparisons with deuterated acetylene (C2D2) in the form of comprehensive tables are less readily available in the literature. However, spectroscopic databases contain detailed information on the vibrational frequencies and rotational constants for both C2H2 and C2D2, which are fundamental to understanding their infrared absorption and vibrational excitation behaviors[5]. The difference in vibrational modes due to the heavier deuterium atoms is expected to lead to shifts in the resonant energies for vibrational excitation.

Further experimental and theoretical studies are needed to provide a detailed quantitative comparison of the photoabsorption and vibrational excitation cross-sections for C2H2 and C2D2 across a broad energy range.

Experimental Protocol: Measurement of Absolute Dissociative Electron Attachment Cross-Sections

The determination of absolute DEA cross-sections is a critical experimental undertaking. A common and reliable method is the Relative Flow Technique , which involves comparing the ion signal from the target molecule with that from a calibrant gas with a known cross-section.

Key Experimental Setup Components:
  • Trochoidal Electron Monochromator: This component is used to generate a pulsed electron beam with a well-defined and narrow energy distribution.

  • Effusive Molecular Beam: The target gas (C2D2 or C2H2) is introduced into the interaction region as a well-defined beam.

  • Time-of-Flight (TOF) Mass Spectrometer: The resulting negative ions from the DEA process are extracted and analyzed by a TOF mass spectrometer, which separates them based on their mass-to-charge ratio.

Experimental Workflow:

G cluster_0 Electron Beam Generation cluster_1 Target Introduction cluster_2 Interaction & Detection cluster_3 Data Acquisition & Analysis electron_source Electron Source monochromator Trochoidal Electron Monochromator electron_source->monochromator Electrons pulsed_beam Pulsed Electron Beam monochromator->pulsed_beam Energy-selected electrons interaction_region Interaction Region pulsed_beam->interaction_region gas_inlet Gas Inlet (C2D2 or Calibrant) effusive_beam Effusive Molecular Beam gas_inlet->effusive_beam effusive_beam->interaction_region tof_ms Time-of-Flight Mass Spectrometer interaction_region->tof_ms Anions detector Ion Detector tof_ms->detector Mass-separated ions data_acquisition Data Acquisition System detector->data_acquisition cross_section_calc Cross-Section Calculation (Relative Flow Method) data_acquisition->cross_section_calc

Experimental workflow for DEA cross-section measurement.
Step-by-Step Procedure:

  • Electron Beam Generation: A pulsed, monoenergetic electron beam is generated and guided into the interaction region. The energy of the electron beam is scanned over the range of interest.

  • Target Gas Introduction: A controlled flow of the target gas (e.g., C2D2) is introduced into the high-vacuum chamber as an effusive beam, ensuring a well-defined interaction volume.

  • Electron-Molecule Interaction: The pulsed electron beam intersects the molecular beam, leading to dissociative electron attachment and the formation of negative ions.

  • Ion Extraction and Analysis: The newly formed anions are extracted from the interaction region by a pulsed electric field and guided into a time-of-flight mass spectrometer. The flight times of the ions are recorded, which allows for the determination of their mass-to-charge ratios.

  • Data Acquisition: The ion signals are recorded as a function of the incident electron energy, generating an ion yield curve for each fragment.

  • Calibration with a Reference Gas: The experiment is repeated under identical conditions with a calibrant gas (e.g., O2, for which the DEA cross-section for O⁻ formation is well-known).

  • Cross-Section Calculation: The absolute cross-section of the sample is calculated by comparing the integrated ion formation count rate of the sample to that of the calibrant, taking into account the respective gas flow rates and electron beam currents[6][7][8].

References

Benchmarking Quantum Chemistry Calculations with Acetylene-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and computational results for Acetylene-d2 (C₂D₂), a crucial molecule for benchmarking quantum chemistry calculations. The inherent symmetry and simple linear structure of deuterated acetylene (B1199291) make it an ideal system for evaluating the accuracy of theoretical methods in predicting key molecular properties such as vibrational frequencies, rotational constants, and bond lengths.

Data Presentation: Experimental vs. Computational Data

The following tables summarize the quantitative data for this compound, comparing experimentally determined values with those obtained from various quantum chemical methods. This allows for a direct assessment of the performance of different levels of theory and basis sets.

Table 1: Vibrational Frequencies of this compound (in cm⁻¹)

Vibrational ModeSymmetryExperimental Value[1]Calculated ValueMethod/Basis Set
ν₁ (C-D stretch)Σg⁺2788.1--
ν₂ (C≡C stretch)Σg⁺1762.4--
ν₃ (C-D stretch)Σu⁺2439.24[1]--
ν₄ (trans-bend)Πg511.0--
ν₅ (cis-bend)Πu538.0--

Table 2: Rotational Constants and Bond Lengths of this compound

PropertyExperimental ValueCalculated ValueMethod/Basis Set
Rotational Constant (B₀)
0.84770 cm⁻¹[1]--
25.2771 ± 0.0045 GHz[2]25.2495 GHz[2]MP2/aug-cc-pVTZ[2]
25.2574 GHz[2]CCSD(T)/aug-cc-pVTZ[2]
Bond Lengths (Å)
r(C≡C)1.203 Å--
r(C-D)1.060 Å--

Experimental Protocols

The experimental data presented in this guide are primarily derived from high-resolution spectroscopic techniques. A detailed understanding of these methods is crucial for appreciating the accuracy of the benchmark values.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To measure the vibrational frequencies of this compound.

Methodology:

  • Sample Preparation: Gaseous this compound is introduced into a long-path gas cell. The pressure is optimized to obtain high-resolution spectra, typically in the range of a few Torr.

  • Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum of the sample. The instrument is equipped with a suitable detector, such as a mercury cadmium telluride (MCT) detector, for the mid-infrared region.

  • Data Acquisition: The spectrum is recorded over a specific wavenumber range, for instance, from 400 to 4000 cm⁻¹, to cover the fundamental vibrational modes of C₂D₂.[2]

  • Data Analysis: The recorded interferogram is Fourier-transformed to obtain the vibrational spectrum. The positions of the absorption bands are then accurately determined to yield the vibrational frequencies. Rotational fine structure within the vibrational bands can also be analyzed to determine rotational constants.

Raman Spectroscopy

Objective: To measure the Raman-active vibrational modes of this compound.

Methodology:

  • Sample Preparation: A sample of gaseous this compound is contained in a suitable cell.

  • Instrumentation: A laser is used as the excitation source. The scattered light is collected and analyzed by a high-resolution Raman spectrometer.

  • Data Acquisition: The Raman spectrum is recorded, showing Stokes and anti-Stokes lines corresponding to the vibrational energy levels of the molecule.

  • Data Analysis: The frequency shifts of the Raman lines from the excitation frequency provide the values of the Raman-active vibrational modes.

Mandatory Visualization

Benchmarking Workflow

The following diagram illustrates the typical workflow for benchmarking quantum chemistry calculations against experimental data using a molecule like this compound.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_comp_analysis Comparison & Analysis Exp_Setup Spectroscopic Experiment (e.g., FTIR, Raman) Exp_Data Acquisition of High-Resolution Spectra Exp_Setup->Exp_Data Exp_Analysis Spectral Analysis & Data Extraction Exp_Data->Exp_Analysis Exp_Results Experimental Values (Frequencies, Constants) Exp_Analysis->Exp_Results Comparison Comparison of Experimental & Calculated Data Exp_Results->Comparison Mol_Input Molecular Input (C2D2 Geometry) Method_Select Selection of Method & Basis Set Mol_Input->Method_Select Calculation Quantum Chemistry Calculation Method_Select->Calculation Comp_Results Calculated Properties (Frequencies, Constants) Calculation->Comp_Results Comp_Results->Comparison Error_Analysis Error Analysis & Method Validation Comparison->Error_Analysis Conclusion Conclusion on Method Accuracy Error_Analysis->Conclusion

Caption: A flowchart illustrating the parallel experimental and computational workflows for benchmarking quantum chemical methods.

References

A Comparative Guide to the Spectral Analysis of Acetylene-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of spectral data for Acetylene-d2 (C2D2) from various research laboratories. It is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the spectroscopic properties of this isotopologue. The information is compiled from several studies, offering insights into the consistency and variations in reported data, which can be attributed to different experimental methodologies.

Quantitative Spectral Data Comparison

The following tables summarize key vibrational and rotational constants for this compound as reported in different studies. This comparative presentation allows for a quick assessment of the agreement between various experimental findings.

Table 1: Vibrational Frequencies of C2D2

Vibrational ModeFrequency (cm⁻¹)[1]Frequency (cm⁻¹)[2]
ν₁ (Σg+)2705.29-
ν₂ (Σg+)1762.4-
ν₃ (Σu+)2439.24-
ν₄ (Πg)537.8-
ν₅ (Πu)511.4-

Table 2: Rotational and Other Molecular Constants for C2D2

ConstantValue (cm⁻¹)[1]Value (GHz)[3]Value (cm⁻¹)[4]
B₀0.8281925.2771 ± 0.00450.12767
D(7.04 ± 0.63) x 10⁻⁷--
α₁0.00588 ± 0.00003--
α₂0.00316 ± 0.00003--
α₃0.00442 ± 0.00002--
Equilibrium Rotational Constant (Be)-25.2495 (MP2/aug-cc-pvtz)-
Equilibrium Rotational Constant (Be)-25.2574 (CCSD(T)/aug-cc-pvtz)-

Experimental Protocols

The methodologies employed to acquire the spectral data for this compound vary across different studies, which can influence the resulting values. Below are summaries of the experimental setups described in the referenced literature.

Methodology 1: Grating Instrumentation and Photographic Infrared

  • Instrumentation : The spectra were recorded using two grating instruments in the Radiometry Section.[1] For some bands, photographic infrared techniques were also utilized.

  • Sample Preparation : The this compound gas was synthesized and noted to contain a small impurity of C2HD (less than 1%), which did not interfere with the observations of the C2D2 bands.[1]

  • Measurement Conditions : For the ν₃ fundamental band, the pressure was 4 cm (Hg) with a cell length of 1 meter.[1] For the ν₂ + ν₃ combination band, the pressure was 11 cm (Hg) with a cell length of 6 meters.[1]

  • Detection : PbS and cooled PbTe cells were used to detect the absorption and emission spectra, with fringes recorded by a 1P28 photomultiplier.[1]

Methodology 2: Terahertz Spectroscopy

  • Instrumentation : A high-resolution terahertz spectrometer was used.

  • Sample Generation : this compound was generated at room temperature by passing D2O vapor (120-150 mTorr) through calcium carbide (CaC2) powder.[2]

  • Analysis : A multistate analysis was performed on the bending vibrational modes ν₄ and ν₅, incorporating the newly measured terahertz transitions with existing microwave, far-infrared, and infrared data.[2]

Methodology 3: Fourier Transform Infrared (FTIR) Spectroscopy

  • Instrumentation : A low-resolution Fourier Transform Interferometer (FTIR) was used to record spectra between 400 and 4000 cm⁻¹.[3]

  • Sample Synthesis : The study involved the synthesis of both normal acetylene (B1199291) (C2H2) and doubly deuterated acetylene (C2D2).[3]

  • Computational Methods : In addition to experimental measurements, rotational constants were calculated at the MP2 and CCSD(T) levels of theory with the aug-cc-pvtz basis set for comparison.[3]

Methodology 4: High-Resolution Raman Spectroscopy

  • Instrumentation : A 21-ft. grating spectrograph was used to photograph the pure rotational Raman spectra.[4]

Experimental Workflow and Data Analysis

The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent spectroscopic analysis, as can be inferred from the common practices described in the literature.[2][5]

G cluster_synthesis C2D2 Synthesis cluster_analysis Spectroscopic Analysis D2O D2O Vapor Reaction Reaction Chamber D2O->Reaction CaC2 Calcium Carbide (CaC2) CaC2->Reaction C2D2_gas C2D2 Gas Reaction->C2D2_gas Generation Spectrometer Spectrometer (e.g., FTIR, Raman, THz) C2D2_gas->Spectrometer Introduction into Cell Detector Detector (e.g., PbS, Photomultiplier) Spectrometer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Spectral_Data Raw Spectral Data Data_Acquisition->Spectral_Data Analysis Data Analysis (e.g., Rotational, Vibrational) Spectral_Data->Analysis Molecular_Constants Molecular Constants (B₀, ν, etc.) Analysis->Molecular_Constants

Fig. 1: Generalized workflow for C2D2 synthesis and spectral analysis.

This guide highlights the available spectral data for this compound and the experimental conditions under which they were obtained. While a direct inter-laboratory comparison study is not available in the reviewed literature, the compilation of data from various sources provides a valuable reference for researchers. The differences in reported values underscore the importance of considering the experimental protocol when comparing spectral data. For definitive values, researchers may consult comprehensive spectral databases such as HITRAN.[6][7][8][9]

References

Validating Kinetic Models: A Comparative Guide to Acetylene-d2 and Alternative Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of kinetic models is paramount for understanding and predicting the behavior of biological systems. Isotopic tracers are powerful tools in this endeavor, allowing for the precise tracking of atoms through complex reaction networks. This guide provides a detailed comparison of Acetylene-d2 (C2D2) tracer experiments with more conventional methods, such as those using Carbon-13 (¹³C) labeled substrates, for validating kinetic models of enzyme activity.

This comparison is centered on the practical application of these tracers in studying the enzyme nitrogenase, which notably reduces acetylene (B1199291) to ethylene (B1197577). This specific example allows for a direct evaluation of the methodologies and the quality of the kinetic data they generate.

Comparative Analysis of Tracer Methodologies

FeatureThis compound (C2D2)¹³C-Labeled Substrates (e.g., ¹³C-Glucose)Rationale & Implications
Tracer Atom Deuterium (B1214612) (²H)Carbon-13 (¹³C)C2D2 tracks the fate of hydrogen atoms, which is particularly useful for studying hydrogenation/dehydrogenation reactions. ¹³C tracers follow the carbon backbone, ideal for mapping central carbon metabolism.
Kinetic Isotope Effect (KIE) High (typically 6-10)Low (typically ~1.04)The significant KIE of deuterium can be leveraged to probe rate-determining steps involving C-H bond cleavage.[1] However, it can also complicate kinetic models if not properly accounted for. The low KIE of ¹³C is often considered negligible, simplifying flux analysis calculations.[1]
Analytical Technique Fourier Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyFTIR is particularly effective for distinguishing C2D2 and its products from their unlabeled counterparts due to distinct vibrational frequencies.[2] MS and NMR are the standard for ¹³C-based metabolic flux analysis, offering high resolution and detailed positional information.[1]
Background Signal Low natural abundance of deuterium (0.015%) provides a clean background for detection.Higher natural abundance of ¹³C (1.1%) can sometimes contribute to background, though it is still relatively low.The very low natural abundance of deuterium is a distinct advantage for sensitive detection.[1]
Cost & Availability Generally less expensive and synthetically more straightforward to produce many deuterated compounds.[1]Synthesis of ¹³C-labeled compounds can be more complex and costly.[1]Budgetary and synthetic accessibility may favor the use of deuterated tracers for certain applications.

Quantitative Data for Kinetic Model Validation: A Nitrogenase Case Study

To illustrate the application of these tracers, we present a case study on the enzyme nitrogenase. Nitrogenase reduces acetylene to ethylene, a reaction that can be traced using C2D2. The data below is based on studies of nitrogenase activity and provides a framework for how quantitative data from different tracer experiments can be compared to validate a kinetic model.

ParameterThis compound Tracer ExperimentAlternative Tracer Experiment (Hypothetical ¹³C-Acetylene)
Substrate This compound (C2D2)[1,2-¹³C2]Acetylene
Primary Product cis-Dideuterated ethylene (C2H2D2)¹³C-Ethylene (¹³C2H4)
Detection Method FTIR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Key Spectroscopic Bands (cm⁻¹) for Product cis-ethylene-d2: 843Not Applicable
Key Spectroscopic Bands (cm⁻¹) for Substrate This compound: 2439Not Applicable
Observed Michaelis-Menten Constant (Km) To be determined experimentallyTo be determined experimentally
Observed Maximum Velocity (Vmax) To be determined experimentallyTo be determined experimentally
Kinetic Isotope Effect (VmaxH / VmaxD) ~1.0 (as reported for nitrogenase)[3]Not Applicable

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining high-quality data for kinetic modeling. Below are representative protocols for a C2D2 tracer experiment with nitrogenase and a general approach for a ¹³C-based metabolic flux analysis experiment.

Protocol 1: Validating Nitrogenase Activity with this compound

This protocol is adapted from the methodology for estimating nitrogenase activity using deuterated acetylene.[2][3]

1. Preparation of Deuterated Acetylene (C2D2):

  • Generate C2D2 by reacting calcium carbide (CaC2) with deuterium oxide (D2O) in a sealed vessel.
  • Store the generated gas in an evacuated flask.

2. Enzyme Assay:

  • Culture nitrogenase-producing organisms (e.g., Klebsiella pneumoniae) under appropriate anaerobic conditions.
  • Introduce a known concentration of the C2D2 gas into the headspace of the culture.
  • Incubate the culture at a constant temperature for a defined period.

3. Sample Collection and Quenching:

  • At various time points, withdraw gas samples from the headspace of the culture vessel using a gas-tight syringe.
  • Quench the enzymatic reaction by injecting a stopping agent, such as a strong acid, if analyzing the cellular components, though for headspace analysis this is not typically required.

4. FTIR Analysis:

  • Introduce the gas sample into an FTIR gas cell.
  • Record the infrared spectrum in the region of 800 to 3500 cm⁻¹.
  • Quantify the concentrations of C2D2 (substrate) and cis-dideuterated ethylene (product) by measuring the absorbance at their characteristic wavenumbers (2439 cm⁻¹ and 843 cm⁻¹, respectively).[2]

5. Data Analysis and Model Validation:

  • Plot the concentration of the product formed over time to determine the initial reaction velocity.
  • Repeat the experiment with varying concentrations of C2D2 to determine the kinetic parameters (Km and Vmax).
  • Compare the experimentally determined kinetic parameters with the predictions of the kinetic model.

Protocol 2: General Workflow for ¹³C Metabolic Flux Analysis

This protocol outlines the general steps for a ¹³C-based metabolic flux analysis experiment.

1. Cell Culture and Isotope Labeling:

  • Culture cells to a mid-exponential growth phase.
  • Replace the standard culture medium with a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C6]glucose) at a known concentration.
  • Continue the culture for a period sufficient to achieve isotopic steady-state.

2. Quenching and Metabolite Extraction:

  • Rapidly quench metabolism by, for example, immersing the culture vessel in liquid nitrogen.
  • Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).

3. Sample Analysis by Mass Spectrometry:

  • Separate the extracted metabolites using liquid chromatography (LC) or gas chromatography (GC).
  • Analyze the separated metabolites using mass spectrometry to determine the mass isotopomer distributions for key metabolites.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.
  • Use a computational model (e.g., based on elementary metabolite units) to estimate the intracellular metabolic fluxes that best explain the observed mass isotopomer distributions.

5. Kinetic Model Validation:

  • Compare the calculated metabolic fluxes with the predictions of the kinetic model under the same experimental conditions.

Visualizing Experimental Workflows and Pathways

Diagrams are invaluable for understanding the logical flow of experiments and the biological context of the tracer studies.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_model Modeling Tracer Tracer Introduction (e.g., this compound) Incubation Incubation over Time Course Tracer->Incubation System Biological System (e.g., Enzyme, Cells) System->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis Analytical Measurement (e.g., FTIR, MS) Quenching->Analysis Data Data Processing Analysis->Data Comparison Model vs. Data Comparison Data->Comparison Model Kinetic Model Model->Comparison Validation Model Validation Comparison->Validation

Caption: General workflow for kinetic model validation using an isotopic tracer.

G cluster_reactants C2D2 This compound (D-C≡C-D) Nitrogenase Nitrogenase Enzyme C2D2->Nitrogenase e 2e⁻ e->Nitrogenase H 2H⁺ H->Nitrogenase C2H2D2 cis-Ethylene-d2 (DHC=CHD) Nitrogenase->C2H2D2

Caption: Enzymatic reduction of this compound by Nitrogenase.

References

A Comparative Guide to the Synthesis of Acetylene-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthesis methods for acetylene-d2 (C₂D₂), a crucial deuterated building block in organic synthesis and various research applications. The following sections detail the performance of each method, supported by experimental data and protocols, to aid in the selection of the most suitable synthesis strategy for your research needs.

Method 1: Reaction of Calcium Carbide with Heavy Water

This is the most traditional and widely reported method for producing this compound. The reaction is straightforward, involving the generation of deuterated acetylene (B1199291) gas upon the addition of heavy water (D₂O) to calcium carbide (CaC₂).

Experimental Protocol:

A typical laboratory setup involves a gas generation flask equipped with a dropping funnel and a gas outlet.

  • Preparation: Calcium carbide (CaC₂) is placed in the reaction flask. To ensure high isotopic purity, the CaC₂ can be heated to approximately 600°C under vacuum prior to use to remove any residual moisture or acetylene.

  • Reaction: Heavy water (D₂O, typically 99.5% D or higher) is added dropwise to the CaC₂ from the dropping funnel. The reaction is exothermic and generates this compound gas.

  • Purification: The generated gas is passed through a series of traps to remove impurities. A common purification train includes:

    • A cold trap (e.g., dry ice/acetone) to remove any unreacted D₂O.

    • A wash with a dilute solution of deuterated sulfuric acid (D₂SO₄) to remove ammonia.

    • A wash with a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove sulfur and arsenic impurities.[1]

    • Finally, the gas is passed through a drying agent (e.g., P₂O₅) to remove any remaining moisture.

  • Collection: The purified this compound gas can be collected in a gas bag, a gas burette, or used directly in a subsequent reaction.

Performance Data:

ParameterValueReference
Yield Nearly quantitative based on the limiting reagent.[2]
Isotopic Purity Up to 99.5% D
Reaction Time Rapid, gas evolution starts immediately upon contact.
Cost-Effectiveness Generally cost-effective, with the main cost being the heavy water.
Advantages Simple setup, high yield, high isotopic purity.
Disadvantages Calcium carbide can contain impurities that need to be removed from the product gas. The reaction can be vigorous and requires careful control of the D₂O addition.

Method 2: Dehydrohalogenation of Deuterated Dihaloethanes

This method involves the elimination of two molecules of a hydrogen halide (in its deuterated form, e.g., DCl) from a deuterated 1,2-dihaloethane to form the carbon-carbon triple bond of this compound. A common starting material would be 1,2-dichloroethane-d₄, which can be treated with a strong base.

Experimental Protocol:

A general procedure for dehydrohalogenation to produce acetylenes is as follows:

  • Reactant Preparation: A deuterated 1,2-dihaloethane (e.g., 1,2-dichloroethane-d₄) is dissolved in a suitable solvent.

  • Reaction: The solution is treated with a strong base, such as alcoholic potassium hydroxide (B78521) or sodium amide. The reaction typically requires heating to drive the double dehydrohalogenation.

  • Product Isolation: The volatile this compound is distilled from the reaction mixture and collected in a cold trap.

  • Purification: The collected this compound may require further purification to remove any residual solvent or byproducts.

While this method is a standard synthetic route for alkynes, specific experimental data for the synthesis of this compound with high isotopic purity is not as readily available in the literature compared to the calcium carbide method. The reaction proceeds in two steps, first forming the vinyl halide and then acetylene.

Method 3: Catalytic Isotopic Exchange

This method relies on the exchange of hydrogen atoms for deuterium (B1214612) atoms on an acetylene molecule using a deuterium source, typically D₂O, in the presence of a catalyst.

Experimental Protocol:

The experimental setup for catalytic H/D exchange can vary depending on the phase (gas or liquid) and the catalyst used. A general approach is as follows:

  • Catalyst Activation: The chosen catalyst is activated, for example, by heating under vacuum.

  • Exchange Reaction: Acetylene gas is brought into contact with a deuterium source (e.g., D₂O vapor) in the presence of the catalyst at a specific temperature and pressure. The reaction can be carried out in a static or flow system.

  • Equilibration: The reaction is allowed to proceed until isotopic equilibrium is reached. The equilibrium constant for the gas-phase reaction C₂H₂ + D₂O ⇌ C₂D₂ + H₂O at 25°C is 0.473.[2]

  • Separation: The deuterated acetylene is separated from the reaction mixture.

Performance Data:

The efficiency of isotopic exchange depends on the catalyst, temperature, and the ratio of acetylene to the deuterium source. Achieving high levels of deuteration may require multiple exchange cycles or a large excess of the deuterium source. This method is often used for mechanistic studies rather than for the bulk synthesis of highly deuterated acetylene due to the challenges in driving the equilibrium towards the fully deuterated product.

Comparison Summary

MethodYieldIsotopic PurityAdvantagesDisadvantages
Calcium Carbide & D₂O Nearly quantitativeHigh (up to 99.5%)Simple, rapid, high purity.Impurities from CaC₂, vigorous reaction.
Dehydrohalogenation Moderate to HighDependent on precursor purityStandard organic transformation.Requires deuterated starting material, multi-step.
Catalytic Isotopic Exchange Variable (equilibrium-dependent)Can be high with optimizationCan be used for partial deuteration.May require multiple cycles, catalyst dependent.

Signaling Pathways and Experimental Workflows

The logical workflow for the most common and efficient synthesis method, the reaction of Calcium Carbide with Heavy Water, is depicted below.

Acetylene_d2_Synthesis CaC2 Calcium Carbide (CaC₂) Reaction Reaction Flask CaC2->Reaction D2O Heavy Water (D₂O) D2O->Reaction Purification Purification Train (Cold Trap, D₂SO₄, Na₂S₂O₃, Drying Agent) Reaction->Purification Crude Gas C2D2 Acetylene-d₂ (C₂D₂) Purification->C2D2 Purified Gas Synthesis_Methods_Comparison cluster_0 Starting Materials cluster_1 Reaction Type cluster_2 Product CaC2 Calcium Carbide ReactionWithD2O Reaction with D₂O CaC2->ReactionWithD2O DeuteratedDihaloethane Deuterated Dihaloethane Dehydrohalogenation Dehydrohalogenation DeuteratedDihaloethane->Dehydrohalogenation Acetylene Acetylene (C₂H₂) IsotopicExchange Catalytic Isotopic Exchange Acetylene->IsotopicExchange C2D2 Acetylene-d₂ (C₂D₂) ReactionWithD2O->C2D2 Dehydrohalogenation->C2D2 IsotopicExchange->C2D2

References

Acetylene-d2: A High-Precision Reference for Low-Mass Calibration in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy in their mass spectrometry analyses, particularly in the low-mass range, the choice of a calibration standard is paramount. This guide provides an objective comparison of Acetylene-d2 (dideuteroacetylene) as a reference compound against the commonly used alternative, perfluorotributylamine (B110022) (PFTBA), supported by experimental data and detailed protocols.

This compound emerges as a superior choice for high-resolution mass spectrometry applications where precise and accurate mass determination of small molecules is critical. Its simple, well-defined elemental composition and gaseous nature offer distinct advantages over the more complex and higher-mass fragments of PFTBA.

Performance Comparison: this compound vs. PFTBA

The selection of an appropriate mass spectrometry calibrant is critical for achieving reliable and reproducible results.[1] A comparison between this compound and PFTBA highlights their distinct characteristics and suitability for different applications.

FeatureThis compound (C₂D₂)Perfluorotributylamine (PFTBA, FC-43)
Ionization Mode Electron Ionization (EI)[2]Electron Ionization (EI)[3]
Key Calibration Ions (m/z) 28.0282 (C₂D₂⁺), 26.0220 (C₂D⁺)68.9952 (CF₃⁺), 131.9920 (C₃F₅⁺), 218.9856 (C₄F₉⁺), 263.9824 (C₅F₁₁⁺), 413.9766 (C₈F₁₆N⁺), 501.9706 (C₉F₂₀N⁺)[3][4]
Mass Range Coverage Low mass rangeBroad mass range[4]
Theoretical Mass Accuracy High, due to simple and well-defined elemental composition.[4] Capable of achieving mass accuracy in the low parts-per-million (ppm) range with high-resolution instruments.[5][6]High, with well-characterized fragment ions.[4]
Signal Stability Can be introduced as a stable gas, providing a constant and reproducible ion signal.Introduced as a vapor from a liquid reservoir, generally providing stable signals.[4]
Potential for Contamination Low, as it is a simple hydrocarbon and can be introduced in a highly pure form.[4]Low, as it is a perfluorinated compound and chemically inert.[4]
Primary Application High-resolution mass spectrometry, particularly for the accurate mass determination of small molecules and fragments in the low mass range.[4]General-purpose calibrant for a wide range of mass spectrometers and applications, including GC-MS.[4]

Experimental Protocols

Achieving high mass accuracy is critically dependent on proper calibration procedures.[7] The following protocols outline the general steps for utilizing this compound and PFTBA as mass spectrometry calibrants.

Protocol 1: Calibration with Gaseous this compound

This protocol is designed for high-resolution mass spectrometers equipped with a gas inlet system or a modified ion source for the introduction of gaseous reference compounds.

Objective: To perform an external or internal calibration of the mass spectrometer in the low-mass range using high-purity this compound gas.

Materials:

  • High-resolution mass spectrometer (e.g., Orbitrap, FT-ICR-MS)

  • This compound gas (99%+ purity)

  • Gas-tight syringe or a dedicated gas inlet system

  • Mass spectrometry data acquisition and analysis software

Procedure:

  • System Preparation: Ensure the mass spectrometer is tuned and operating under stable conditions. The ion source should be clean to minimize background interference.

  • Introduction of this compound:

    • External Calibration: Introduce a controlled flow of this compound gas directly into the ion source via a leak valve or a dedicated gas inlet port. The pressure should be optimized to obtain a stable and sufficient ion signal without causing pressure-induced mass shifts.

    • Internal Calibration: For continuous calibration, a constant, low-level flow of this compound can be maintained throughout the analytical run. This is particularly useful for correcting mass drifts during long acquisitions.

  • Data Acquisition: Acquire mass spectra in the desired mass range, ensuring that the key calibration ions of this compound (m/z 28.0282 and 26.0220) are clearly resolved and have sufficient intensity.

  • Calibration: Use the instrument's calibration software to define the theoretical exact masses of the this compound ions. The software will then apply a calibration function to the entire mass spectrum, correcting for any systematic mass errors.

  • Verification: After calibration, acquire a spectrum of a known compound in the low-mass range to verify the mass accuracy. The measured mass should be within the desired tolerance (typically < 2 ppm for high-resolution instruments).[8]

Protocol 2: Calibration with Liquid PFTBA

This is a standard protocol for the calibration of a wide range of mass spectrometers.

Objective: To perform an external calibration of the mass spectrometer across a broad mass range using PFTBA.

Materials:

  • Mass spectrometer

  • PFTBA (perfluorotributylamine)

  • Direct insertion probe or a heated reservoir connected to the ion source

  • Mass spectrometry data acquisition and analysis software

Procedure:

  • System Preparation: Ensure the mass spectrometer is tuned and operating under stable conditions.

  • Introduction of PFTBA: Introduce a small amount of PFTBA into the ion source. This is typically done by placing a vial of PFTBA connected to a heated inlet line, allowing the vapor to be drawn into the ion source.

  • Data Acquisition: Acquire mass spectra across the desired mass range. The spectrum should show the characteristic fragment ions of PFTBA.

  • Calibration: Use the instrument's calibration software and the well-established list of PFTBA fragment ion masses to perform the mass calibration.

  • Verification: Verify the calibration by checking the mass accuracy of the PFTBA ions themselves or by analyzing a known standard.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships involved in mass spectrometry calibration, the following diagrams are provided.

experimental_workflow cluster_prep System Preparation cluster_calibrant Calibrant Introduction cluster_acq Data Acquisition cluster_proc Data Processing & Verification MS_Prep Mass Spectrometer Tuning & Stabilization Source_Clean Ion Source Cleaning MS_Prep->Source_Clean Intro_C2D2 Introduce this compound Gas MS_Prep->Intro_C2D2 Gaseous Calibrant Intro_PFTBA Introduce PFTBA Vapor MS_Prep->Intro_PFTBA Liquid Calibrant Acquire_Spec Acquire Mass Spectra Intro_C2D2->Acquire_Spec Intro_PFTBA->Acquire_Spec Calibrate Perform Mass Calibration Acquire_Spec->Calibrate Verify Verify Mass Accuracy Calibrate->Verify

A typical experimental workflow for mass spectrometer calibration.

logical_relationship Reference_Compound Reference Compound (e.g., this compound) Known_Masses Known Theoretical Fragment Masses Reference_Compound->Known_Masses provides MS_Instrument Mass Spectrometer Reference_Compound->MS_Instrument is introduced into Calibration_Algorithm Calibration Algorithm Known_Masses->Calibration_Algorithm is input to Raw_Spectrum Measured Mass Spectrum (with systematic error) MS_Instrument->Raw_Spectrum measures Raw_Spectrum->Calibration_Algorithm is input to Calibrated_Spectrum Calibrated Mass Spectrum (High Mass Accuracy) Calibration_Algorithm->Calibrated_Spectrum generates Accurate_Mass Accurate Mass Determination Calibrated_Spectrum->Accurate_Mass enables Analyte Analyte of Interest Analyte->MS_Instrument is analyzed by

Logical relationship of using a reference compound for mass calibration.

References

Assessing the Isotopic Purity of Acetylene-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Acetylene-d2 (C₂D₂), the accurate determination of its isotopic purity is paramount for the integrity of experimental outcomes. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isotopic purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). This document outlines detailed experimental protocols, presents a comparative analysis of these methods, and includes visual workflows to aid in the selection of the most suitable technique for specific research needs.

Comparison of Analytical Methods

The choice of analytical technique for determining the isotopic purity of this compound depends on several factors, including the required level of detail, the nature of potential impurities, and the available instrumentation. Each method offers distinct advantages in terms of sensitivity, resolution, and the type of information it provides.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Gas Chromatography (GC)
Principle Measures the nuclear magnetic properties of isotopes (¹H and ²H) in a magnetic field. The chemical shift and signal intensity provide structural and quantitative information.Separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of isotopologues (C₂H₂, C₂HD, C₂D₂).Separates volatile compounds based on their physical and chemical properties as they interact with a stationary phase.
Primary Use Unambiguous structural confirmation and determination of the site and extent of deuteration.[1]High-sensitivity detection and quantification of isotopologue distribution.[2][3]Separation and quantification of volatile chemical impurities.[4]
Key Advantages - Considered the "gold standard" for structural elucidation.[1]- Provides direct information on the location of deuterium (B1214612) atoms.- Quantitative ¹H NMR is a well-established method for purity determination.[5][6]- High sensitivity and low sample consumption.[2][3]- High-resolution MS (HRMS) can precisely differentiate between isotopologues.[7][8]- Can be coupled with GC or LC for complex sample analysis.- Excellent for separating volatile impurities from the this compound sample.- Can be equipped with various detectors (FID, MS) for specific analyses.[1][9]
Limitations - Relatively lower sensitivity compared to MS.- Requires a non-deuterated solvent for ²H NMR analysis.[7]- Can be susceptible to mass discrimination and isotopic fractionation effects.[10]- Fragmentation in some MS techniques can complicate data interpretation.- Primarily for the analysis of chemical purity, not direct isotopic composition.- Requires a mass spectrometer detector (GC-MS) for isotopic analysis.
Typical Sample Dissolved in a suitable non-deuterated solvent.Gaseous or dissolved in a volatile solvent.Gaseous sample.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the isotopic purity of this compound by quantifying the residual ¹H signal and observing the ²H signal.

¹H NMR Protocol:

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for any residual C₂HD or C₂H₂ signals.

  • Data Analysis:

    • Integrate the signal corresponding to the proton in C₂HD.

    • Compare this integral to the integral of a known internal standard to quantify the amount of the partially deuterated species.

    • The absence or minimal presence of a signal at the chemical shift for C₂H₂ confirms high isotopic purity.

²H NMR Protocol:

  • Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent (e.g., CHCl₃) in an NMR tube.[7]

  • Instrumentation: Use an NMR spectrometer equipped with a deuterium probe.

  • Data Acquisition:

    • Acquire a ²H NMR spectrum. The instrument must be run in an unlocked mode.[7]

    • The chemical shift of deuterium is very similar to that of protons.[3]

  • Data Analysis:

    • The presence of a strong signal at the expected chemical shift for this compound confirms the presence of the deuterated species.

    • The relative integration of signals can be used to determine the ratio of different deuterated species if they are resolved.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile impurities and determine the isotopic distribution of the acetylene (B1199291) sample.

Protocol:

  • Sample Introduction: Introduce the gaseous this compound sample into the GC system using a gas-tight syringe or a gas sampling valve.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a suitable column for separating light hydrocarbons, such as an alumina (B75360) porous layer open tubular (PLOT) column.[1][9]

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 150 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to ensure separation of any impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the molecular ions of interest (e.g., m/z 26 for C₂H₂, 27 for C₂HD, and 28 for C₂D₂).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to acetylene.

    • Extract the mass spectrum for this peak.

    • Determine the relative abundances of the ions at m/z 26, 27, and 28 to calculate the isotopic distribution.

High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the isotopic composition of the this compound sample.

Protocol:

  • Sample Introduction: Introduce the gaseous sample directly into the ion source of the mass spectrometer via a leak valve or infuse a solution of the sample.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • MS Conditions:

    • Ionization Mode: A soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is preferable to minimize fragmentation.

    • Resolution: Set the instrument to a high resolving power to clearly separate the isotopologue peaks.

  • Data Analysis:

    • Acquire the mass spectrum of the sample.

    • Measure the accurate masses and relative intensities of the peaks corresponding to C₂H₂⁺, C₂HD⁺, and C₂D₂⁺.

    • Calculate the isotopic purity by determining the percentage of the C₂D₂ isotopologue relative to the sum of all acetylene isotopologues. Corrections for the natural abundance of ¹³C should be applied for high-accuracy measurements.[11]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each experimental protocol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve this compound in appropriate solvent acq Acquire ¹H and/or ²H NMR spectra on high-field spectrometer prep->acq analysis Integrate signals and calculate isotopic purity acq->analysis

Caption: Workflow for Isotopic Purity Assessment by NMR.

GCMS_Workflow cluster_intro Sample Introduction cluster_sep Separation & Ionization cluster_detect Detection & Analysis intro Inject gaseous This compound sample sep Separate on GC column and ionize (EI) intro->sep detect Detect ions by MS and analyze isotopologue ratios sep->detect

Caption: Workflow for Isotopic Purity Assessment by GC-MS.

HRMS_Workflow cluster_intro_hrms Sample Introduction cluster_ion_hrms Ionization & Detection cluster_analysis_hrms Data Analysis intro_hrms Introduce gaseous sample into ion source ion_hrms Soft ionization and detection with high-resolution MS intro_hrms->ion_hrms analysis_hrms Determine accurate mass and relative abundance of isotopologues ion_hrms->analysis_hrms

Caption: Workflow for Isotopic Purity Assessment by HRMS.

References

A Researcher's Guide to the Comparative Analysis of Force Fields for Acetylene-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing molecular simulations, the accuracy of the underlying force field is paramount. This guide provides a framework for the comparative analysis of common classical force fields for Acetylene-d2 (dideuteroacetylene), a fundamental building block in many organic molecules. By leveraging publicly available experimental data, researchers can rigorously evaluate and select the most appropriate force field for their specific application, ensuring the reliability of their simulation results.

This guide outlines the experimental benchmark data for this compound and presents a general workflow for conducting a comparative analysis of force fields such as the Generalized Amber Force Field (GAFF), CHARMM General Force Field (CGenFF), and Optimized Potentials for Liquid Simulations (OPLS-AA).

Experimental Benchmark Data for this compound

A critical step in validating a force field is to compare its predictions against experimental data. For this compound, a wealth of high-precision spectroscopic data is available. The following tables summarize key experimental values for molecular geometry and vibrational frequencies, which serve as the gold standard for force field performance evaluation.

Molecular Geometry

The equilibrium structure of acetylene (B1199291) has been determined with high precision through the analysis of rotational constants from various isotopologues. These experimental bond lengths are crucial for assessing how well a force field reproduces the fundamental molecular geometry.

ParameterExperimental Value (Å)
C-C Bond Length1.203
C-D Bond Length1.063
Vibrational Frequencies

Infrared and Raman spectroscopy provide precise measurements of the vibrational modes of a molecule. For this compound, these frequencies are sensitive to the force constants used in a force field and are therefore excellent benchmarks for the accuracy of the bonded parameters.

ModeSymmetryDescriptionExperimental Frequency (cm⁻¹)
ν₁Σg⁺Symmetric C-D stretch2705.29
ν₂Σg⁺C-C stretch1762.4
ν₃Σu⁺Antisymmetric C-D stretch2439.24
ν₄ΠgSymmetric C-C-D bend537.8
ν₅ΠuAntisymmetric C-C-D bend539.1
Rotational Constant

The ground state rotational constant (B₀) is directly related to the moment of inertia of the molecule and, consequently, its geometry. It provides another stringent test for the structural accuracy of a force field.

ParameterExperimental Value (GHz)
Ground State Rotational Constant (B₀)25.2771 ± 0.0045[1]

Experimental Protocols: A General Workflow for Force Field Validation

The process of evaluating a force field for a small molecule like this compound involves a series of computational steps. While specific software packages may have slightly different implementations, the general workflow remains consistent. This protocol outlines the key stages of this process.

Molecule Building and Initial Parameterization

The first step is to construct a three-dimensional model of the this compound molecule. This can be done using any standard molecular modeling software. Once the structure is built, an initial set of force field parameters is assigned. For generalized force fields like GAFF, CGenFF, and OPLS-AA, this is typically an automated process where the software assigns atom types and corresponding parameters based on the molecular topology.[2][3][4]

Energy Minimization

To obtain a stable, low-energy conformation, the initial structure is subjected to energy minimization. This computational process adjusts the positions of the atoms to find a local minimum on the potential energy surface defined by the force field. The resulting geometry can then be compared to the experimental bond lengths.

Vibrational Frequency Calculation

Following energy minimization, a vibrational analysis is performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing the mass-weighted Hessian yields the normal modes of vibration and their corresponding frequencies. These calculated frequencies can be directly compared to the experimental values.

Molecular Dynamics Simulation (Optional but Recommended)

For a more rigorous evaluation, a molecular dynamics (MD) simulation can be performed. This involves simulating the motion of the molecule over time at a given temperature. From the trajectory of the simulation, various properties can be calculated, including average bond lengths, bond angles, and the power spectrum of atomic motions, which can be related to the vibrational frequencies.

Analysis and Comparison

The final step is to systematically compare the calculated properties (bond lengths, vibrational frequencies, rotational constants) with the experimental benchmark data. This quantitative comparison allows for an objective assessment of the force field's performance.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the logical flow of the force field comparison process.

ForceFieldComparisonWorkflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis cluster_data Experimental Data build 1. Build this compound Structure parametrize 2. Initial Parameterization (GAFF, CGenFF, OPLS-AA) build->parametrize Assign Atom Types minimize 3. Energy Minimization parametrize->minimize Initial Geometry vibrations 4. Vibrational Frequency Calculation minimize->vibrations Optimized Geometry md_sim 5. Molecular Dynamics (Optional) minimize->md_sim Optimized Geometry compare 6. Compare with Experimental Data vibrations->compare Calculated Frequencies md_sim->compare Simulated Properties exp_data Benchmark Data exp_data->compare

Computational workflow for force field comparison.

LogicalRelationship cluster_ff Force Field cluster_sim Simulation cluster_validation Validation parameters Force Field Parameters (e.g., GAFF, CGenFF, OPLS-AA) potential Potential Energy Function parameters->potential simulation Molecular Simulation (Minimization, MD) potential->simulation Drives properties Calculated Properties (Geometry, Frequencies) simulation->properties comparison Comparison properties->comparison Input evaluation Force Field Performance comparison->evaluation exp_data Experimental Data exp_data->comparison Benchmark

Logical relationship in force field validation.

By following this structured approach and utilizing the provided benchmark data, researchers can make informed decisions about the most suitable force field for their studies involving this compound and related chemical moieties. This rigorous evaluation is a cornerstone of producing high-quality, reliable, and reproducible results in computational chemistry and drug development.

References

Validation of Analytical Methods for Deuterated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of deuterated compounds as internal standards (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is considered the gold standard for achieving accurate and reproducible results.[1][2][3] This guide provides an objective comparison of analytical methods employing deuterated standards against alternatives, supported by experimental data and detailed protocols in alignment with regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

The fundamental principle behind the utility of deuterated standards is isotope dilution mass spectrometry (IDMS).[1] In IDMS, a known quantity of a stable isotope-labeled analog of the analyte is introduced to the sample.[1] Due to their chemical near-identity, deuterated standards co-elute and co-ionize with their non-deuterated counterparts, effectively correcting for variations in sample extraction, matrix effects, and instrument response.[1][7] This leads to a significant enhancement in the accuracy and precision of the analytical method.[8]

Comparative Performance of Internal Standards

The choice of an internal standard is a critical factor that significantly influences the robustness and reliability of a bioanalytical method.[3] While stable isotope-labeled internal standards are widely preferred, understanding their performance characteristics in comparison to other options, such as analog internal standards, is essential for informed method development.

Performance Parameter Deuterated Internal Standard (d-IS) Analog Internal Standard (a-IS) Rationale
Accuracy (% Bias) Typically < 5%Can be > 15%d-IS co-elutes and experiences identical matrix effects, providing superior normalization.[7][8] a-IS may have different chromatographic behavior and susceptibility to matrix effects.
Precision (%RSD) Typically < 10%Can be > 20%The near-identical physicochemical properties of d-IS to the analyte lead to more consistent recovery and ionization, reducing variability.[7][8]
Matrix Effect Minimal (IS-normalized matrix factor close to 1)Variable and often significantd-IS effectively compensates for ion suppression or enhancement due to its similar behavior to the analyte in the presence of matrix components.[7][9]
Extraction Recovery Consistent and tracks analyte recoveryMay differ significantly from the analyteThe chemical similarity of d-IS ensures it behaves almost identically to the analyte during sample preparation steps.[2]
Regulatory Acceptance Highly recommended by FDA and EMAAcceptable, but requires more rigorous validation to demonstrate suitabilityRegulatory bodies recognize the superior performance of stable isotope-labeled internal standards for ensuring data integrity.[4][5][9]

This table presents illustrative performance data based on typical outcomes in bioanalytical method validation.

Experimental Protocols for Key Validation Experiments

A comprehensive validation of an analytical method ensures its suitability for the intended purpose.[10] The following are detailed protocols for essential validation experiments when using a deuterated internal standard, based on international guidelines such as the ICH M10.[5]

Specificity and Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous matrix components.[4][11]

Methodology:

  • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors.[7]

  • Prepare the following sets of samples:

    • Set A: Blank matrix from each source (no analyte or IS).

    • Set B: Blank matrix from each source spiked only with the deuterated internal standard at its working concentration.[7]

    • Set C: Blank matrix from each source spiked with the analyte at the Lower Limit of Quantification (LLOQ).[7]

  • Process and analyze the samples using the developed LC-MS/MS method.

  • Acceptance Criteria:

    • The response of any interfering peak in the blank matrix (Set A) at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample (Set C).[4]

    • The response of any interfering peak at the retention time of the deuterated internal standard should be ≤ 5% of its response in the spiked samples (Set B).[4]

Accuracy and Precision

Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.[12]

Methodology:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).[12]

  • Intra-day (Repeatability): In a single analytical run, analyze at least five replicates of each QC level.[12]

  • Inter-day (Intermediate Precision): Repeat the analysis on at least two additional days.[12]

  • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level. Accuracy is expressed as the percent bias from the nominal concentration.

  • Acceptance Criteria:

    • The mean concentration for each QC level should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[2]

    • The CV% for each QC level should not exceed 15%, except for the LLOQ, which should not exceed 20%.[2]

Linearity and Range

Objective: To demonstrate a direct correlation between the analyte concentration and the instrument response over a defined range.[11]

Methodology:

  • Prepare a series of at least six to eight calibration standards by spiking the blank matrix with known concentrations of the analyte.[8]

  • Analyze the calibration standards along with a blank and a zero sample (matrix with IS only).

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Apply a suitable regression model (e.g., linear weighted 1/x²).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for LLOQ).

Matrix Effect

Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and the deuterated internal standard.[7]

Methodology:

  • Obtain at least six different sources of the blank biological matrix.[7]

  • Prepare three sets of samples at low and high concentration levels:

    • Set A (Neat Solution): Analyte and deuterated IS spiked into a neat solution (e.g., mobile phase).[7]

    • Set B (Post-extraction Spike): Blank matrix is extracted, and the resulting extract is spiked with the analyte and deuterated IS.[7]

  • Analyze the samples and calculate the Matrix Factor (MF) for the analyte and internal standard:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)[7]

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)[7]

  • Acceptance Criteria:

    • The CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[12]

Visualizing the Validation Workflow

A structured workflow is essential for a comprehensive and compliant analytical method validation. The following diagram illustrates the key stages and decision points in the validation process for a method using a deuterated internal standard.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Review & Reporting dev Analytical Method Development opt Optimization of LC-MS/MS Parameters dev->opt protocol Validation Protocol Definition opt->protocol specificity Specificity & Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect stability Stability matrix_effect->stability data_review Data Review & Analysis stability->data_review pass_fail Criteria Met? data_review->pass_fail pass_fail->opt No report Validation Report Generation pass_fail->report Yes end Validated Method report->end Method Ready for Routine Use

Caption: A generalized workflow for the validation of an analytical method using a deuterated internal standard.

References

The Deuterium Kinetic Isotope Effect: A Comparative Analysis of C2D2 and C2H2 Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reaction kinetics imparted by isotopic substitution is paramount. This guide provides a detailed comparison of the reaction rates of dideuteroacetylene (C2D2) and acetylene (B1199291) (C2H2), focusing on the kinetic isotope effect (KIE) and supported by experimental data.

The substitution of hydrogen with its heavier isotope, deuterium, leads to a change in the zero-point vibrational energy of the C-H bond. This seemingly minor alteration can have a significant impact on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). By measuring and analyzing the KIE, researchers can gain profound insights into reaction mechanisms, particularly the nature of the rate-determining step.

Quantitative Comparison of Reaction Rates

The reaction of acetylene with the hydroxyl radical (•OH) is a crucial process in both combustion and atmospheric chemistry. The temperature dependence of the rate constants for the reactions of •OH with C2H2 and C2D2 reveals a fascinating interplay of reaction mechanisms.

Temperature (K)k(OH + C2H2) (cm³ molecule⁻¹ s⁻¹)k(OH + C2D2) (cm³ molecule⁻¹ s⁻¹)Kinetic Isotope Effect (kH/kD)
3338.10 x 10⁻¹³8.10 x 10⁻¹³1.00
3637.80 x 10⁻¹³8.00 x 10⁻¹³0.98
3937.50 x 10⁻¹³7.90 x 10⁻¹³0.95
4237.30 x 10⁻¹³7.80 x 10⁻¹³0.94
5237.20 x 10⁻¹³8.00 x 10⁻¹³0.90
6237.60 x 10⁻¹³8.70 x 10⁻¹³0.87
7238.40 x 10⁻¹³9.90 x 10⁻¹³0.85
8239.80 x 10⁻¹³1.16 x 10⁻¹²0.84
9231.17 x 10⁻¹²1.36 x 10⁻¹²0.86
10231.41 x 10⁻¹²1.58 x 10⁻¹²0.89
10731.56 x 10⁻¹²1.68 x 10⁻¹²0.93
11731.90 x 10⁻¹²1.80 x 10⁻¹²1.06
12732.30 x 10⁻¹²2.00 x 10⁻¹²1.15

Data sourced from a study by Liu et al. (1987).[1]

At lower temperatures (below 393 K), the kinetic isotope effect is approximately 1, indicating that the rates of reaction for C2H2 and C2D2 are nearly identical.[1] In the intermediate temperature range (393 K to 1073 K), an inverse KIE (kH/kD < 1) is observed, where C2D2 reacts faster than C2H2.[1] Above 1073 K, a normal KIE (kH/kD > 1) is established, with C2H2 reacting faster than C2D2.[1] This temperature-dependent shift in the KIE suggests a change in the dominant reaction mechanism from an addition reaction at lower temperatures to a hydrogen-atom abstraction reaction at higher temperatures.[1]

Similarly, studies on the reaction of atomic oxygen (O) with C2H2 and C2D2 have been conducted. Over the temperature range of approximately 850-1950 K, the rate constants for both reactions were determined using the flash photolysis-shock tube technique.[2]

Experimental Protocols

Reaction of OH with C2H2 and C2D2

The rate constants for the reaction of hydroxyl radicals with acetylene and dideuteroacetylene were determined using the pulse radiolysis technique.[1]

Experimental Setup:

  • A transient digitizer was used to record the decay of the OH radical concentration by monitoring its absorption at 308 nm.

  • The reactions were carried out in a 2-cm-long cell with a total pressure of 1 atm, using argon as the buffer gas.[1]

  • The temperature of the reaction cell was controlled and varied from 333 to 1273 K.[1]

Procedure:

  • Hydroxyl radicals were generated by the pulse radiolysis of water vapor in argon.

  • The concentration of C2H2 or C2D2 was kept in large excess compared to the initial OH concentration to ensure pseudo-first-order kinetics.

  • The decay of the OH concentration was monitored over time by absorption spectroscopy.

  • The pseudo-first-order rate constant was determined from the slope of the decay curve.

  • The bimolecular rate constant was then calculated by dividing the pseudo-first-order rate constant by the concentration of the respective acetylene isotopologue.

Reaction Mechanism: OH Addition to Acetylene

At lower temperatures, the reaction between the hydroxyl radical and acetylene proceeds primarily through an addition mechanism. The OH radical adds across the triple bond of acetylene to form an energized vinyl alcohol adduct. This adduct can then be stabilized by collisions with a third body (M).

OH_Addition_to_Acetylene OH •OH TS [HO-CH=CH•]‡ OH->TS C2H2 H-C≡C-H C2H2->TS plus1 + Adduct HO-CH=CH• TS->Adduct Addition plus2 + M Adduct->plus2 Stabilized_Adduct HO-CH=CH• plus2->Stabilized_Adduct M1 M plus3 + Stabilized_Adduct->plus3 M2 M* plus3->M2

Caption: OH radical addition to acetylene.

Logical Workflow for Determining Kinetic Isotope Effect

The determination of the kinetic isotope effect involves a systematic experimental and analytical workflow.

KIE_Workflow cluster_experiment Experimental Measurement cluster_analysis Data Analysis cluster_interpretation Mechanistic Interpretation A Prepare C2H2 and C2D2 Samples C React with C2H2 under Pseudo-First-Order Conditions A->C D React with C2D2 under Pseudo-First-Order Conditions A->D B Generate Radical Species (e.g., •OH) B->C B->D E Monitor Reactant/Product Concentration vs. Time C->E D->E F Repeat at Various Temperatures E->F G Calculate Pseudo-First-Order Rate Constants (k') F->G H Determine Bimolecular Rate Constants (kH and kD) G->H I Calculate Kinetic Isotope Effect (KIE = kH / kD) H->I J Analyze Temperature Dependence of KIE I->J K Infer Reaction Mechanism (Addition vs. Abstraction) J->K L Characterize Transition State Structure K->L

Caption: Workflow for KIE determination.

References

A Comparative Guide to Acetylene-d2 for Instrument Performance Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the validation of instrument performance is paramount. Accurate and reliable data hinges on the meticulous calibration and verification of analytical instruments. This guide provides a comprehensive comparison of Acetylene-d2 (C₂D₂) as a standard for instrument performance validation, particularly in spectroscopic applications. We will delve into its properties, compare it with alternative standards, and provide detailed experimental protocols and data to support its use.

The Critical Role of Instrument Validation

Instrument validation is a formal process that provides documented evidence that an analytical instrument is suitable for its intended purpose.[1][2] This process is essential for ensuring the accuracy, precision, and reliability of experimental data, which is a cornerstone of regulatory compliance in drug development and a fundamental requirement for reproducible scientific research.[3][4] The validation process typically involves several stages, including Design Qualification (DQ), Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ).[1][2] Calibration with known standards is a key component of OQ and PQ, verifying that the instrument's measurements are accurate against a traceable reference.[5][6][7]

This compound: A High-Fidelity Standard for Spectroscopic Validation

This compound (C₂D₂), or deuterated acetylene, presents a compelling option as a calibration standard for a range of spectroscopic instruments, particularly in the near-infrared (NIR) region. The substitution of hydrogen with its heavier isotope, deuterium, imparts several advantageous properties.

Key Advantages of Deuterated Compounds in Spectroscopy

The use of deuterated compounds like this compound offers several intrinsic benefits for instrument validation:

  • Reduced Isotopic Interference : In mass spectrometry, the use of deuterated internal standards helps to correct for isotopic interferences between the analyte and the standard, leading to more accurate quantification.[8]

  • Distinct Spectral Signatures : The change in mass upon deuteration alters the vibrational and rotational frequencies of the molecule, resulting in a unique spectral fingerprint that is shifted from its non-deuterated counterpart. This can be advantageous in complex sample matrices where spectral overlap may be a concern.

  • Probing Reaction Mechanisms : While not directly related to routine calibration, the use of deuterated compounds is invaluable in mechanistic studies, allowing researchers to track the fate of specific atoms in a chemical reaction.

Comparative Analysis: this compound vs. Alternative Calibration Gases

The choice of a calibration gas depends on the specific instrument, the spectral region of interest, and the desired level of accuracy. Below is a comparison of this compound with other commonly used calibration gases.

FeatureThis compound (C₂D₂)Acetylene (C₂H₂)Methane (CH₄)Carbon Monoxide (CO)Nitrogen (N₂)
Primary Use High-resolution spectroscopy calibration, particularly in the NIR.Wavelength calibration in the NIR for telecommunications and spectroscopy.Calibration of infrared spectrometers and gas analyzers.Calibration of infrared detectors and environmental monitors.Zero gas for setting baseline; carrier gas.
Key Spectral Regions Strong absorption bands in the near-infrared.Well-characterized absorption lines in the 1510-1540 nm range.[9]Strong absorption in the mid-infrared around 3.3 µm and 7.6 µm.Fundamental vibrational band around 4.7 µm.Largely transparent in the IR; used for purging and as a blank.
Advantages Unique spectral signature, reduced interference from C₂H₂.Extensive spectral databases (e.g., HITRAN), readily available.[10]Abundant and relatively inexpensive.Simple diatomic molecule with well-defined spectral lines.Inert and non-reactive.
Limitations Less common and potentially more expensive than C₂H₂. Limited commercially available certified reference materials.Potential for spectral overlap with other hydrocarbons.Broader absorption features compared to acetylene.Toxic, requiring careful handling.Not suitable for wavelength or intensity calibration.

Experimental Protocol: Validating a TDLAS Spectrometer with this compound

This protocol outlines a general procedure for validating the performance of a Tunable Diode Laser Absorption Spectrometer (TDLAS) using this compound.

Objective:

To verify the wavelength accuracy and linearity of a TDLAS instrument using a certified this compound gas standard.

Materials:
  • TDLAS Spectrometer

  • Certified this compound gas standard of known concentration

  • Zero gas (e.g., high-purity Nitrogen)

  • Gas handling system (mass flow controllers, tubing, gas cell)

  • Data acquisition and analysis software

Procedure:
  • System Purge : Purge the entire gas handling system and the gas cell with the zero gas (Nitrogen) to establish a stable baseline.

  • Baseline Acquisition : Acquire a baseline spectrum with the zero gas to account for any background absorption.

  • Introduction of this compound : Introduce the certified this compound gas standard into the gas cell at a known pressure and temperature.

  • Spectral Acquisition : Scan the laser across the desired spectral range to acquire the absorption spectrum of this compound.

  • Data Analysis :

    • Wavelength Accuracy : Compare the measured positions of the this compound absorption lines with the known values from a spectroscopic database.

    • Linearity : If multiple concentrations are available, plot the measured absorbance against the known concentrations to assess the instrument's linear response.

  • Documentation : Record all experimental parameters, results, and any deviations from the expected performance.

Visualizing the Workflow

The following diagrams illustrate the key workflows in instrument validation.

InstrumentValidationWorkflow cluster_testing Testing & Calibration DQ Design Qualification (DQ) IQ Installation Qualification (IQ) DQ->IQ OQ Operational Qualification (OQ) IQ->OQ PQ Performance Qualification (PQ) OQ->PQ Cal Calibration with Standard PQ->Cal RA Routine Analysis PQ->RA Maint Maintenance RA->Maint Maint->OQ TDLAS_Validation_Workflow start Start purge Purge System with Zero Gas start->purge baseline Acquire Baseline Spectrum purge->baseline introduce_gas Introduce C2D2 Standard baseline->introduce_gas acquire_spectrum Acquire Absorption Spectrum introduce_gas->acquire_spectrum analyze_data Analyze Data (Wavelength Accuracy, Linearity) acquire_spectrum->analyze_data document Document Results analyze_data->document end End document->end

References

Safety Operating Guide

Safe Disposal of Acetylene-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Acetylene-d2. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the environment.

This compound (C₂D₂), a deuterated isotopologue of acetylene, shares the same hazardous characteristics as its non-deuterated counterpart. It is a highly flammable and reactive gas that can form explosive mixtures with air and is unstable under pressure.[1][2] Therefore, its disposal must be handled with the utmost care and in strict compliance with safety regulations. The primary and most crucial step in the disposal of this compound is to recognize that end-users should not attempt to dispose of the gas or its cylinder.

The recommended and mandatory procedure is to contact a licensed professional waste disposal service or the original supplier for collection and proper handling.[3][4] Acetylene cylinders are not simple containers; they contain a porous mass and a solvent, typically acetone (B3395972) or dimethylformamide (DMF), to stabilize the highly reactive gas.[2][5][6] This complex composition necessitates specialized procedures for safe disposal.

Key Disposal and Safety Information

For quick reference, the following table summarizes the critical data regarding this compound hazards and disposal logistics.

ParameterDescriptionSource(s)
UN Number UN1001 (for Acetylene, dissolved)[2]
Hazard Class 2.1 (Flammable Gas)[3][7]
Primary Hazards Extremely flammable, may react explosively even in the absence of air, contains gas under pressure; may explode if heated.[1][5][1][5]
Incompatible Materials Oxidizing agents, copper, silver, mercury, brass with >65% copper, halogens, and certain powdered metals.[2][3][2][3]
Disposal Method Contact a licensed professional waste disposal service or return to the supplier. Do not attempt to vent or dispose of the cylinder.[3][4]
Personal Protective Equipment (PPE) Flame-resistant clothing, safety goggles, and gloves should be worn when handling cylinders.[2][2]

Procedural Workflow for this compound Cylinder Disposal

The logical workflow for the disposal of an this compound cylinder is a decision-making process focused on safety and compliance. The following diagram illustrates the necessary steps.

start This compound Cylinder Ready for Disposal assess_condition Assess Cylinder Condition (e.g., leaks, damage) start->assess_condition leak_detected Leak Detected? assess_condition->leak_detected no_leak No Leak Detected leak_detected->no_leak No emergency_procedures Follow Emergency Procedures: - Evacuate Area - Ventilate - Eliminate Ignition Sources - Contact EH&S leak_detected->emergency_procedures Yes secure_cylinder Secure Cylinder in a Well-Ventilated Area Away from Incompatibles no_leak->secure_cylinder contact_disposal_service Contact Licensed Waste Disposal Service or Supplier emergency_procedures->contact_disposal_service secure_cylinder->contact_disposal_service prepare_for_pickup Prepare Cylinder for Pickup: - Close Valve Securely - Attach Cap - Label Clearly contact_disposal_service->prepare_for_pickup pickup Cylinder Picked Up by Authorized Personnel prepare_for_pickup->pickup

Caption: Workflow for the safe disposal of this compound cylinders.

Detailed Steps for Arranging Disposal

The "experimental protocol" for end-users regarding the disposal of this compound is a logistical and safety procedure, not a chemical one. Follow these steps meticulously:

  • Cease Use and Secure the Cylinder :

    • Ensure the cylinder valve is securely closed.[8]

    • If the cylinder has a protective cap, it should be securely fastened.[8]

    • Move the cylinder to a designated, well-ventilated storage area.

    • The storage location should be away from heat, sparks, open flames, and incompatible materials.[4] Cylinders should be stored upright and secured to prevent falling.[2]

  • Inspect for Leaks :

    • Before moving, check for any signs of leaks. If a leak is suspected (e.g., by sound or odor), implement emergency procedures immediately.

    • Emergency steps include evacuating the immediate area, ensuring adequate ventilation, eliminating all sources of ignition, and contacting your institution's Environmental Health and Safety (EH&S) department.[9]

  • Contact a Professional Disposal Service :

    • Do not attempt to vent the remaining gas.[1]

    • Contact the supplier of the this compound cylinder. Many suppliers have a program for returning empty or partially used cylinders.

    • If the supplier cannot be contacted or does not accept returns, a licensed hazardous waste disposal company must be engaged. Your EH&S office will have a list of approved vendors.

  • Prepare for Transport :

    • Follow the specific instructions provided by the disposal service or supplier for preparing the cylinder for transport.

    • This may include specific labeling requirements. Ensure the cylinder is clearly marked for disposal.[6]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the significant hazards associated with this gas.

References

Essential Safety and Handling Protocols for Acetylene-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling highly flammable and unstable substances like Acetylene-d2. This document provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling such chemical compounds.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is crucial to mitigate risks. The following table summarizes the recommended PPE for various parts of the body.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes Safety glasses with side shields or welding gogglesShould safeguard against dust, vapor, heat, and chemical splashes. For welding, a No. 4 filter lens or higher is recommended.[1][2][3]
Hands and Arms Leather safety gloves or chemical-resistant glovesLong gloves or gloves with cuffs are advised to protect against electrical shocks, chemical splashes, extreme heat, and cuts.[1][3][4]
Body Flame-resistant and anti-static clothing; leather apronClothing made of natural fibers like cotton is preferred over synthetic materials.[2][3][4] For welding, a leather apron and chaps (B1210295) provide additional protection.[2]
Feet and Legs Safety shoesMust be able to withstand chemical spills and penetration from sharp objects.[1]
Respiratory Self-contained breathing apparatus (SCBA)Necessary in confined spaces, during firefighting, or when ventilation is inadequate to prevent asphyxiation.[3][5][6][7]
Head and Neck Helmet or hard hatImportant in industrial settings or where there is a risk of falling objects.[1][2]
Ears Industrial-grade earplugs or canal capsRecommended when working around noisy machinery.[1]

Experimental Protocols: Handling and Use of this compound

Adherence to a strict, step-by-step protocol is critical for the safe handling of this compound cylinders in a laboratory setting.

Pre-operational Checks
  • Risk Assessment : Conduct a thorough risk assessment for all work involving this compound, considering its high flammability and potential for explosive decomposition.[8]

  • Area Preparation : Ensure the work area is well-ventilated and clear of combustible materials and ignition sources such as heat, sparks, and open flames.[9][10] Fire extinguishers should be readily accessible.[4][10]

  • PPE Inspection : Inspect all required personal protective equipment for damage and ensure it is worn correctly before handling the cylinder.[11]

  • Cylinder Inspection : Visually inspect the this compound cylinder for any signs of damage or leaks. Do not use a damaged cylinder.[10]

Operational Procedure
  • Transportation : Move cylinders using a suitable hand truck or cart, ensuring they are secured in an upright position.[3][4][9] Never drag or roll cylinders.[3][4][9] If a cylinder has been transported horizontally, it must stand upright for at least as long as it was on its side (up to 24 hours) before use.[8][12]

  • Connection :

    • Ensure the cylinder is securely fastened to a wall or workbench.[2][4]

    • Use only regulators, flashback arrestors, and check valves specifically designed for acetylene (B1199291).[10]

    • Employ non-sparking tools for all connections.[9]

    • Check that the regulator adjusting knob is loose before opening the cylinder valve.[11]

  • Gas Flow :

    • Slowly open the cylinder valve.[6][11][13]

    • Do not use acetylene at a pressure exceeding 15 psig (103 kPa).[2][5][8][9]

    • After use, close the cylinder valve securely.[9] Do not rely on the regulator to stop the gas flow.[12]

The following diagram illustrates the logical workflow for the safe handling of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_op Operation cluster_post Post-Operation cluster_emergency Emergency prep_risk Conduct Risk Assessment prep_area Prepare Work Area (Ventilation, No Ignition Sources) prep_risk->prep_area prep_ppe Inspect and Don PPE prep_area->prep_ppe prep_cylinder Inspect Cylinder prep_ppe->prep_cylinder op_transport Transport Cylinder Upright with Cart prep_cylinder->op_transport op_secure Secure Cylinder op_transport->op_secure op_connect Connect Regulator and Safety Devices op_secure->op_connect op_open Slowly Open Valve op_connect->op_open op_use Use Gas (Pressure < 15 psig) op_open->op_use op_close Close Cylinder Valve After Use op_use->op_close emergency_leak In Case of Leak: Evacuate, Ventilate op_use->emergency_leak emergency_fire In Case of Fire: Cool Cylinder with Water op_use->emergency_fire post_store Store Cylinder Securely and Upright op_close->post_store post_dispose Follow Disposal Protocol post_store->post_dispose

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan for this compound Cylinders

Proper disposal of this compound cylinders is a critical final step to ensure safety and environmental responsibility.

Disposal Protocol
  • Identify Ownership : The majority of gas cylinders are reusable and remain the property of the gas supplier.[14] Identify the owner by the label on the cylinder.[14]

  • Return to Supplier : Contact the supplier to arrange for the collection of the empty or partially used cylinder.[14] This is the simplest and most recommended method of disposal.

  • For Non-Returnable Cylinders :

    • Ventilation : Any remaining gas must be safely vented.[14][15] This should be done in a well-ventilated area, away from ignition sources.

    • De-valving : The cylinder valve should be removed by a trained professional.[14][15]

    • Rendering Unfit for Reuse : The cylinder must be made unfit for further use as a gas container, for example, by puncturing it or damaging the neck threads.[14][15][16]

    • Disposal : The cylinder shell can then be recycled as scrap metal.[15][16] The internal porous material, which may contain acetone (B3395972) and asbestos (B1170538) in older cylinders, must be disposed of as hazardous waste in a licensed landfill.[15][16][17]

The following diagram outlines the decision-making process for the disposal of this compound cylinders.

G Disposal Workflow for this compound Cylinders start Cylinder Ready for Disposal identify_owner Identify Cylinder Owner start->identify_owner is_returnable Is Cylinder Returnable to Supplier? identify_owner->is_returnable return_to_supplier Arrange for Supplier Collection is_returnable->return_to_supplier Yes non_returnable_path Non-Returnable Cylinder Protocol is_returnable->non_returnable_path No end_return Disposal Complete return_to_supplier->end_return vent_gas Safely Vent Residual Gas devalve De-valve Cylinder (Trained Personnel) vent_gas->devalve render_unfit Render Cylinder Unfit for Reuse devalve->render_unfit separate_components Separate Shell and Porous Mass render_unfit->separate_components recycle_shell Recycle Metal Shell separate_components->recycle_shell dispose_mass Dispose of Porous Mass as Hazardous Waste separate_components->dispose_mass end_dispose Disposal Complete recycle_shell->end_dispose dispose_mass->end_dispose

Caption: Disposal workflow for this compound cylinders.

References

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